L-2,4-Diaminobutyric acid dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2,4-diaminobutanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAAWCHIBBNLOJ-QTNFYWBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801046108 | |
| Record name | (2S)-2,4-Diaminobutanoic acid dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801046108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883-09-6 | |
| Record name | (2S)-2,4-Diaminobutanoic acid dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801046108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2,4-diaminobutyric acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the mechanism of action of L-2,4-diaminobutyric acid?
An In-Depth Technical Guide to the Mechanism of Action of L-2,4-Diaminobutyric Acid
Authored by a Senior Application Scientist
Abstract
L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid found in certain plants and bacteria, exhibits a complex and multifaceted mechanism of action with significant implications for neuroscience, toxicology, and oncology.[1][2] This technical guide provides a comprehensive overview of the molecular and cellular targets of DABA, elucidating its profound effects on neurotransmitter systems, key metabolic enzymes, and cellular viability. We will delve into its well-established role as a modulator of the GABAergic system, its potent enzyme inhibitory activities, and the downstream physiological and pathological consequences. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of DABA's intricate biological functions.
Introduction to L-2,4-Diaminobutyric Acid
L-2,4-diaminobutyric acid is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA) and the amino acid ornithine.[1] Its structural similarity to these endogenous molecules is the foundation of its diverse biological activities. The L-stereoisomer, in particular, has been the focus of extensive research due to its potent interactions with various components of the central nervous system and metabolic pathways.[3] This guide will dissect the primary mechanisms through which L-DABA exerts its effects, providing a granular view of its interactions with its molecular targets.
Modulation of the GABAergic System: A Two-Pronged Approach
The most well-characterized mechanism of action of L-DABA is its ability to potentiate GABAergic neurotransmission. This is achieved through two distinct, yet synergistic, actions: the inhibition of GABA reuptake and the inhibition of GABA degradation.[4]
Inhibition of GABA Reuptake
L-DABA is a potent inhibitor of GABA transporters (GATs), with a notable selectivity for GAT-1. GATs are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[5] By blocking these transporters, L-DABA effectively increases the concentration and prolongs the residence time of GABA in the synapse, leading to enhanced activation of postsynaptic GABA receptors.[4][5] The S(+)-isomer of DABA is significantly more potent in inhibiting sodium-dependent GABA uptake compared to the R(-)-isomer, highlighting the stereospecificity of this interaction.[3]
Experimental Protocol: In Vitro GABA Reuptake Inhibition Assay
This protocol outlines a standard procedure to assess the inhibitory potential of L-DABA on GABA reuptake in a synaptosomal preparation.
-
Preparation of Synaptosomes:
-
Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer).
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of L-DABA for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding a mixture of [³H]-GABA (as a tracer) and unlabeled GABA.
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove extracellular [³H]-GABA.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage inhibition of [³H]-GABA uptake at each L-DABA concentration compared to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the L-DABA concentration.
-
Inhibition of GABA Transaminase
In addition to blocking reuptake, L-DABA also inhibits GABA transaminase (GABA-T), the primary enzyme responsible for the catabolism of GABA.[4][6] GABA-T converts GABA to succinic semialdehyde, which then enters the Krebs cycle.[4] L-DABA acts as a non-competitive inhibitor of GABA-T.[6][7] This inhibition further contributes to the elevation of intracellular and synaptic GABA levels.[4]
Enzyme Inhibition Beyond the GABA System
The inhibitory effects of L-DABA are not confined to GABA-T. It also potently inhibits key enzymes in other critical metabolic pathways, namely the urea cycle and polyamine biosynthesis.
Inhibition of Ornithine Carbamoyltransferase and Neurotoxicity
L-DABA is a competitive inhibitor of ornithine carbamoyltransferase (OCT), a crucial enzyme in the urea cycle responsible for converting ornithine and carbamoyl phosphate to citrulline.[8][9] Inhibition of OCT in the liver impairs the detoxification of ammonia, leading to its accumulation in the blood and brain.[8][9] This chronic hyperammonemia is a significant contributor to the neurotoxicity associated with L-DABA, which can manifest as tremors, convulsions, and hyperirritability.[8][9] The neurotoxic effects may also be exacerbated by liver damage caused by DABA.[8][9]
Inhibition of Ornithine Decarboxylase
L-DABA also acts as an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines such as putrescine, spermidine, and spermine.[1][10] Polyamines are essential for cell growth, proliferation, and differentiation.[10][11] By inhibiting ODC, L-DABA can disrupt these processes, an effect that has been explored in the context of cancer therapy and has been shown to have teratogenic effects in mouse embryos.[1]
| Enzyme Inhibited | Pathway Affected | Consequence of Inhibition |
| GABA Transaminase (GABA-T) | GABA Degradation | Increased synaptic GABA levels[4][6] |
| Ornithine Carbamoyltransferase (OCT) | Urea Cycle | Hyperammonemia, neurotoxicity[8][9] |
| Ornithine Decarboxylase (ODC) | Polyamine Biosynthesis | Antiproliferative and teratogenic effects[1][10] |
Antitumor Mechanism: A Unique Approach to Cancer Cell Lysis
Beyond its effects on specific enzymes, L-DABA has demonstrated a unique antitumor mechanism. It appears to accumulate in malignant cells without saturation, leading to a hyperosmotic state within the cancer cells.[12] This intracellular hyperosmolarity ultimately results in cell lysis and death.[12] This mechanism is distinct from conventional chemotherapeutic agents and suggests potential for synergistic use in combination therapies.[12] Studies have shown a significant antitumor effect both in vitro and in vivo in hepatoma cell lines.[12]
Other Reported Mechanisms and Effects
-
Glutamate System Interaction: While the primary focus has been on the GABAergic system, some evidence suggests that DABA may also interact with the glutamate system. This includes potential activation of NMDA receptors and alterations in extracellular glutamate levels, which may contribute to its neurotoxic profile.[13][14]
-
Anticonvulsant Properties: The potentiation of GABAergic inhibition by L-DABA underlies its anticonvulsant activity against certain types of seizures, such as those induced by picrotoxin and 3-mercaptopropionate.[15]
Conclusion
The mechanism of action of L-2,4-diaminobutyric acid is a compelling example of how a single small molecule can exert profound and diverse effects on biological systems. Its ability to simultaneously enhance GABAergic neurotransmission, inhibit critical metabolic enzymes, and induce a unique form of cancer cell death underscores its potential as both a valuable research tool and a lead compound for therapeutic development. However, its inherent neurotoxicity, primarily linked to the inhibition of the urea cycle, presents a significant challenge that must be carefully considered in any translational applications. A thorough understanding of these multifaceted mechanisms is paramount for harnessing the therapeutic potential of L-DABA while mitigating its adverse effects.
References
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2,4-Diaminobutyric acid - Wikipedia. [Link]
-
O'Neal RM, Chen CH, Reynolds CS, Meghal SK, Koeppe RE. The 'neurotoxicity' of L-2,4-diaminobutyric acid. The Biochemical Journal. 1968 Feb;106(3):699-706. [Link]
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The anticonvulsant action of L-2,4-diaminobutyric acid. PubMed. [Link]
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The `neurotoxicity' of l-2,4-diaminobutyric acid. PMC - NIH. [Link]
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The 'neurotoxicity' of L-2,4-diaminobutyric acid. Semantic Scholar. [Link]
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l-2,4-Diaminobutyric acid and the GABA system. PubMed. [Link]
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Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. PubMed Central. [Link]
-
Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line. PubMed. [Link]
-
Teratogenic properties of L-2,4-diaminobutyric acid and its effect on ornithine decarboxilase in the murine neural tube defect model. [Link]
-
Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration. PubMed. [Link]
-
The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish. NIH. [Link]
-
Evidence for the heterogeneity of L-2,4-diaminobutyric acid uptake in rat cortex. SciSpace. [Link]
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Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. PubMed. [Link]
-
Metabolic manipulation of glioblastoma in vivo by retrograde microdialysis of L-2, 4 diaminobutyric acid (DAB). PubMed. [Link]
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L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490. PubChem. [Link]
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Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. Bentham Science. [Link]
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GABA reuptake inhibitor - Wikipedia. [Link]
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- 3. Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 5. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
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- 8. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Synthesis of L-2,4-Diaminobutyric Acid Dihydrochloride
Foreword: The Strategic Importance of L-2,4-Diaminobutyric Acid (DAB)
L-2,4-Diaminobutyric acid (DAB), a non-proteinogenic amino acid, has emerged as a pivotal building block in contemporary drug discovery and development.[1][2][3] Its unique structural features, particularly the presence of two amino groups at the α and γ positions, confer valuable properties to peptides and other bioactive molecules. This guide provides an in-depth exploration of the synthetic pathways to obtain the enantiomerically pure L-form of DAB as its dihydrochloride salt, a stable and readily usable form for further chemical transformations.[2]
The primary impetus for the synthesis of L-DAB lies in its integral role in the structure of polymyxin antibiotics, a last-resort class of drugs against multidrug-resistant Gram-negative bacteria.[4][5][6][7] The cationic nature of the diaminobutyric acid residues is crucial for the antimicrobial activity of these peptides, as it facilitates their interaction with the negatively charged lipopolysaccharide (LPS) layer of the bacterial outer membrane.[4][5][7] Furthermore, L-DAB and its derivatives are being investigated for their potential as anticancer agents, with studies indicating a cytotoxic effect on various cancer cell lines.[3][8][9]
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key synthetic strategies, detailed experimental protocols, and the underlying chemical principles. We will delve into both classical chemical syntheses and modern biocatalytic approaches, providing the necessary insights to select and implement the most suitable pathway for your specific research and development needs.
I. Chemical Synthesis Strategies: Navigating the Pathways to L-DAB
The chemical synthesis of L-2,4-diaminobutyric acid dihydrochloride can be approached from several readily available chiral starting materials. The choice of a particular route often depends on factors such as cost, scalability, and the desired level of stereochemical control.
Synthesis from L-Aspartic Acid: A Chiral Pool Approach
L-Aspartic acid, an inexpensive and enantiomerically pure proteinogenic amino acid, serves as an excellent starting point for the synthesis of L-DAB. The general strategy involves the selective reduction of the β-carboxyl group to an amino group.
A common approach involves the protection of the amino and α-carboxyl groups of L-aspartic acid, followed by the activation of the β-carboxyl group and its conversion to an amine.
Conceptual Workflow from L-Aspartic Acid:
Figure 1. Synthesis pathway of L-DAB from L-Aspartic Acid.
Detailed Experimental Protocol: Synthesis from N-Boc-L-Aspartic Anhydride
This protocol outlines a reliable method for the synthesis of L-DAB starting from N-Boc-L-aspartic anhydride.
Step 1: Ring Opening of N-Boc-L-Aspartic Anhydride with Ammonia
-
Dissolve N-Boc-L-aspartic anhydride (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in THF dropwise with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the addition of water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-isoasparagine.
Step 2: Hofmann Rearrangement of N-Boc-L-isoasparagine
-
Dissolve the crude N-Boc-L-isoasparagine (1 equivalent) in a mixture of acetonitrile and water.
-
Add [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the rearrangement is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the resulting protected L-DAB derivative by column chromatography on silica gel.
Step 3: Deprotection and Salt Formation
-
Dissolve the purified protected L-DAB in a solution of hydrochloric acid in dioxane or methanol.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the solution under reduced pressure to obtain a solid.
-
Recrystallize the solid from a mixture of ethanol and diethyl ether to yield pure this compound.
Synthesis from L-Glutamic Acid: A Homologous Approach
L-Glutamic acid, another readily available chiral amino acid, can be converted to L-DAB through a degradation reaction that removes one carbon atom from the side chain. The Hofmann rearrangement of an N-protected L-glutamine derivative is a common strategy.[10]
Conceptual Workflow from L-Glutamic Acid:
Figure 2. Synthesis pathway of L-DAB from L-Glutamic Acid.
Detailed Experimental Protocol: Hofmann Rearrangement of N-Cbz-L-Glutamine
This protocol details the synthesis of L-DAB from N-Cbz-L-glutamine.
Step 1: Hofmann Rearrangement
-
Prepare a solution of sodium hypobromite in situ by adding bromine to a cold (0 °C) aqueous solution of sodium hydroxide.
-
Add N-Cbz-L-glutamine (1 equivalent) to the freshly prepared sodium hypobromite solution.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the solution with hydrochloric acid.
-
Extract the protected L-DAB derivative with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Deprotection and Salt Formation
-
Dissolve the crude protected L-DAB in a mixture of acetic acid and hydrobromic acid or perform catalytic hydrogenation to remove the Cbz group.
-
After deprotection, evaporate the solvent.
-
Dissolve the residue in water and treat with a strong acid ion-exchange resin to remove inorganic salts.
-
Elute the product from the resin with an aqueous ammonia solution.
-
Evaporate the ammonia solution and dissolve the residue in dilute hydrochloric acid.
-
Concentrate the solution and recrystallize the resulting solid from ethanol/ether to obtain this compound.
Enantioselective Synthesis using Chiral Auxiliaries: The Evans Approach
For applications demanding the highest enantiopurity, the use of chiral auxiliaries provides a powerful strategy for stereocontrolled synthesis. The Evans oxazolidinone auxiliaries are particularly effective in directing the stereochemical outcome of alkylation reactions.[11][12]
Conceptual Workflow using an Evans Auxiliary:
Figure 3. Enantioselective synthesis of L-DAB using an Evans Auxiliary.
Detailed Experimental Protocol: Asymmetric Synthesis using an Evans Oxazolidinone
This protocol outlines the asymmetric synthesis of L-DAB using (S)-4-benzyl-2-oxazolidinone.
Step 1: Preparation of the N-Acyl Oxazolidinone
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1 equivalent) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1 equivalent) dropwise to form the lithium salt.
-
Add bromoacetyl bromide (1 equivalent) to the solution and stir at -78 °C.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography to obtain the N-bromoacetyl oxazolidinone.
Step 2: Azide Displacement
-
Dissolve the N-bromoacetyl oxazolidinone (1 equivalent) in acetone.
-
Add sodium azide (1.2 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter off the sodium bromide and concentrate the filtrate.
-
Purify the N-azidoacetyl oxazolidinone by column chromatography.
Step 3: Reduction of the Azide
-
Dissolve the N-azidoacetyl oxazolidinone (1 equivalent) in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the azide is fully reduced to the amine (monitored by TLC).
-
Filter off the catalyst and concentrate the filtrate to obtain the N-glycyl oxazolidinone.
Step 4: Alkylation
-
Dissolve the N-glycyl oxazolidinone (1 equivalent) in anhydrous THF and cool to -78 °C.
-
Add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) to form the chiral enolate.
-
Add a suitable electrophile, such as N-(2-bromoethyl)phthalimide (1 equivalent).
-
Stir the reaction at -78 °C and then allow it to warm to room temperature.
-
Quench the reaction and extract the product.
Step 5: Auxiliary Cleavage and Deprotection
-
Cleave the chiral auxiliary using a standard method, such as hydrolysis with lithium hydroxide.
-
The resulting N-phthaloyl-L-DAB can then be deprotected by treatment with hydrazine or acid hydrolysis.
-
Purify the final product and convert it to the dihydrochloride salt as described in the previous sections.
II. Biocatalytic Synthesis: The Green Chemistry Approach
Biocatalysis offers an attractive alternative to classical chemical synthesis, often providing high enantioselectivity under mild reaction conditions. Transaminases (TAs) are particularly well-suited for the synthesis of chiral amines and amino acids.[13][14]
Transaminase-Mediated Synthesis of L-DAB
ω-Transaminases can catalyze the asymmetric amination of a keto-acid precursor to yield the corresponding L-amino acid. For the synthesis of L-DAB, a suitable four-carbon keto-acid with a protected amino group at the γ-position would be the ideal substrate.
Conceptual Workflow for Biocatalytic Synthesis:
Figure 4. Biocatalytic synthesis of L-DAB using a transaminase.
Detailed Experimental Protocol: Enzymatic Synthesis using a Transaminase
This protocol provides a general framework for the biocatalytic synthesis of L-DAB. The specific enzyme and reaction conditions will need to be optimized for the chosen substrate.
Step 1: Enzyme and Substrate Preparation
-
Select a suitable ω-transaminase with activity towards the chosen γ-amino-α-keto-butyric acid precursor. Several commercial transaminase screening kits are available.
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
Dissolve the keto-acid substrate and an amine donor (e.g., isopropylamine, L-alanine) in the buffer.
-
Add the cofactor pyridoxal 5'-phosphate (PLP).
Step 2: Biocatalytic Reaction
-
Add the transaminase enzyme (as a lyophilized powder or a solution) to the substrate mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC or GC analysis of the product formation and substrate consumption.
Step 3: Product Isolation and Purification
-
Once the reaction has reached completion, terminate it by adding acid or a water-miscible organic solvent to precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated protein.
-
The supernatant containing the protected L-DAB can be purified using ion-exchange chromatography.
-
The final deprotection and conversion to the dihydrochloride salt can be performed as described in the chemical synthesis sections.
III. Comparative Analysis of Synthesis Pathways
The choice of a synthetic route for L-DAB dihydrochloride depends on various factors. The following table provides a comparative overview of the discussed pathways.
| Parameter | Synthesis from L-Aspartic Acid | Synthesis from L-Glutamic Acid | Enantioselective Synthesis (Evans Auxiliary) | Biocatalytic Synthesis (Transaminase) |
| Starting Material | L-Aspartic Acid (readily available, chiral) | L-Glutamic Acid (readily available, chiral) | Chiral auxiliary, achiral precursors | Keto-acid precursor, amine donor |
| Stereocontrol | High (retains stereochemistry of starting material) | High (retains stereochemistry of starting material) | Excellent (controlled by the chiral auxiliary) | Excellent (enzyme-controlled) |
| Number of Steps | Moderate | Moderate | Longer | Potentially shorter |
| Reagents | Standard organic reagents, potentially hazardous (e.g., azides) | Potentially hazardous reagents (e.g., bromine) | Organometallic reagents, expensive auxiliaries | Enzymes, buffers, mild reagents |
| Scalability | Good | Good | Moderate, can be challenging | Potentially very good for industrial scale |
| Environmental Impact | Moderate | Moderate | Higher (use of solvents and metals) | Low (aqueous media, biodegradable catalysts) |
| Overall Yield | Variable, can be good with optimization | Variable, can be moderate | Good to excellent | Potentially very high |
IV. Characterization and Quality Control
The final this compound product should be thoroughly characterized to confirm its identity, purity, and stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Optical Rotation: To confirm the L-configuration of the amino acid.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric excess (e.e.).
-
Elemental Analysis: To confirm the elemental composition of the dihydrochloride salt.
V. Applications in Drug Development
The primary application of L-DAB is in the synthesis of peptide-based therapeutics.
-
Antimicrobial Peptides: L-DAB is a key component of polymyxin B and colistin, where its cationic side chain is crucial for disrupting the bacterial cell membrane.[4][5][6][7] The synthesis of novel polymyxin analogues with modified L-DAB residues is an active area of research to develop antibiotics with improved efficacy and reduced toxicity.[4][5][6]
-
Anticancer Agents: L-DAB has demonstrated cytotoxic effects against various cancer cell lines, including hepatoma and fibrosarcoma cells.[3][8][9] The proposed mechanism involves the accumulation of DAB within the cancer cells, leading to osmotic lysis.[3]
-
Peptidomimetics: The incorporation of L-DAB into peptides can enhance their proteolytic stability and modify their conformational properties, which is advantageous in the design of peptidomimetic drugs.
VI. Conclusion and Future Perspectives
The synthesis of this compound remains a critical endeavor for the advancement of pharmaceutical research and development. While classical chemical methods starting from chiral amino acids provide reliable and scalable routes, the emergence of biocatalytic approaches offers a greener and potentially more efficient alternative. The continued development of novel enzymes and enantioselective catalytic systems will undoubtedly lead to even more elegant and sustainable syntheses of this important non-proteinogenic amino acid. As our understanding of the role of L-DAB in bioactive peptides deepens, the demand for efficient and versatile synthetic methodologies will only continue to grow, paving the way for the discovery of next-generation therapeutics.
References
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Chemical and physical properties of L-2,4-diaminobutyric acid dihydrochloride
An In-depth Technical Guide to L-2,4-Diaminobutyric Acid Dihydrochloride: Properties, Analysis, and Applications
Introduction
L-2,4-Diaminobutyric acid (L-DABA) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. Its dihydrochloride salt, this compound, is a stable, water-soluble form that is widely utilized in biochemical research and pharmaceutical development.[] This guide provides a comprehensive overview of its chemical and physical properties, analytical characterization, biological activities, and key applications, tailored for researchers, scientists, and drug development professionals. The unique structure of L-DABA, featuring amino groups at both the alpha and gamma positions, confers significant biological activity, making it a subject of interest in neuroscience, oncology, and peptide chemistry.[2][3][4]
Section 1: Chemical Identity and Structure
A precise understanding of the molecule's identity is foundational for all scientific inquiry. This compound is the salt form of the L-enantiomer of 2,4-diaminobutanoic acid. The dihydrochloride form enhances its stability and solubility in aqueous media, which is a critical advantage for its use in biological assays and as a reagent in solution-phase peptide synthesis.[][5]
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source(s) |
| CAS Number | 1883-09-6 | [][5][6] |
| Molecular Formula | C₄H₁₀N₂O₂·2HCl (or C₄H₁₂Cl₂N₂O₂) | [][6] |
| Molecular Weight | 191.06 g/mol (or 191.14 g/mol ) | [][5] |
| IUPAC Name | (2S)-2,4-diaminobutanoic acid;dihydrochloride | [][6] |
| Synonyms | L-Dab-OH·2HCl, (S)-2,4-Diaminobutyric acid dihydrochloride | [] |
| InChI Key | CKAAWCHIBBNLOJ-QTNFYWBSSA-N | [][5] |
| Canonical SMILES | C(CN)C(C(=O)O)N.Cl.Cl | [] |
The structural representation below illustrates the L-enantiomer of 2,4-diaminobutyric acid with the protonated amine and carboxylic acid groups, complexed with two chloride ions.
Caption: Chemical structure of this compound.
Section 2: Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and suitability for various experimental setups.
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [] |
| Melting Point | 197-200 °C (decomposes) | [5] |
| Solubility | Soluble in water (0.5 g/10 mL) | [5][7] |
| Optical Rotation | [α]20/D +14.5 ± 1.5°, c = 3.67% in H₂O | [5] |
| pKa Values | Data available in IUPAC Digitized pKa Dataset | [8][9] |
| Hygroscopicity | Hygroscopic | [7] |
In-depth Analysis of Properties:
-
Solubility: The high water solubility is a direct result of its salt form, where the amino and carboxylic acid groups are fully ionized.[] This property is highly advantageous for preparing stock solutions and for use in aqueous buffers common in biochemical and cell-based assays.
-
Melting Point: The compound exhibits a relatively high melting point with decomposition, which is characteristic of amino acid salts.[5] This indicates strong ionic interactions within the crystal lattice.
-
Optical Activity: The positive specific rotation confirms the presence of the L-enantiomer, which is crucial as biological systems are stereospecific. The D-isomer, for instance, has been shown to be less active as an inhibitor of GABA uptake.[10]
-
Hygroscopicity: The tendency to absorb moisture from the air means the compound should be stored in a tightly sealed container in a dry environment, preferably with a desiccant, to ensure its stability and accurate weighing.[7][11]
Section 3: Spectroscopic and Analytical Characterization
Confirming the identity and purity of L-DABA dihydrochloride is essential for experimental validity. Standard methods include NMR, IR spectroscopy, and chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show distinct signals for the protons on the carbon backbone. Typical chemical shifts (δ) are observed around:
-
~4.2 ppm (t): The α-proton (CH) adjacent to the carboxylic acid and α-amino group.
-
~3.3 ppm (t): The γ-protons (CH₂) adjacent to the γ-amino group.
-
~2.3 ppm (m): The β-protons (CH₂) which appear as a multiplet due to coupling with both α and γ protons.[12]
-
-
¹³C NMR (D₂O): The carbon spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule:
-
~171.5 ppm: Carboxyl carbon (C=O).
-
~51.3 ppm: α-carbon (CH-NH₂).
-
~36.9 ppm: γ-carbon (CH₂-NH₂).
-
~28.3 ppm: β-carbon (CH₂).[12]
-
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule. The spectrum for L-DABA dihydrochloride (as a KBr disc) will show characteristic absorption bands:
-
Broad band ~2500-3300 cm⁻¹: Overlapping N-H stretching from the ammonium groups (R-NH₃⁺) and O-H stretching from the carboxylic acid.
-
~1730 cm⁻¹: C=O stretching of the carboxylic acid group.
-
~1500-1600 cm⁻¹: N-H bending vibrations of the ammonium groups.[6][12]
Example Experimental Protocol: Purity Analysis by UHPLC
This protocol describes a method for assessing the purity of L-DABA dihydrochloride and differentiating it from related isomers, a common requirement in quality control and research.[5]
Objective: To determine the purity of an L-DABA dihydrochloride sample using Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection after pre-column derivatization.
Causality: Derivatization is necessary because L-DABA lacks a strong chromophore for UV detection. A reagent like o-phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to create a highly fluorescent and UV-active isoindole derivative, enabling sensitive detection.
Caption: Mechanism of L-DABA in the GABAergic synapse.
Antitumor Activity
Recent research has uncovered a unique antitumor mechanism for L-DABA. It has been shown to accumulate in malignant cells, such as hepatoma and fibrosarcoma cells, through amino acid transport systems. [4][13]This accumulation appears to be non-saturating, leading to a massive intracellular buildup of the amino acid. [14]The resulting hyperosmotic stress causes the cell to swell and ultimately undergo osmotic lysis. [4][14]This mechanism is distinct from conventional chemotherapeutic agents and suggests potential for use in combination therapies. [13]
Section 5: Applications in Research and Development
The unique properties of L-DABA dihydrochloride make it a versatile tool in several scientific domains.
-
Peptide Synthesis: As a non-natural amino acid, it is used as a building block to create modified peptides with enhanced stability, altered conformation, or novel biological functions. [15]* Neuroscience Research: It serves as a pharmacological tool to study the GABA system, model conditions of GABAergic dysregulation, and investigate potential anticonvulsant therapies. [3][10]* Drug Development: It is a key intermediate and building block in the synthesis of more complex pharmaceutical compounds, particularly those targeting neurological disorders. [3]* Oncology Research: Its unique mechanism of inducing osmotic lysis in cancer cells makes it a lead compound for developing new anticancer agents. [4][13]* Analytical Chemistry: It is used as an internal standard for amino acid analysis, helping to ensure accuracy and reproducibility in quantifying other amino acids in complex biological samples. [5][7]
Section 6: Safety, Handling, and Storage
Due to its biological activity and irritant properties, proper handling of L-DABA dihydrochloride is imperative.
GHS Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation. [6][16]* Serious Eye Damage (Category 1): Causes serious eye damage. [6][16]* Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation. [6][16] Table 3: Safety and Handling Procedures
| Aspect | Recommendation | Rationale | Source(s) |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat, N95 dust mask. | To prevent contact with eyes, skin, and inhalation of the powder, which can cause severe irritation. | [5][16][17] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling. | To minimize respiratory exposure and prevent accidental ingestion or skin contact. | [11][16] |
| First Aid (Eyes) | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | The compound is corrosive to eyes and can cause severe damage. Prompt and thorough rinsing is critical. | [16][17] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice. | To remove the irritant and mitigate skin irritation. | [16][17] |
| Storage | Store in a cool, dry, well-ventilated place (recommended 2-8°C). Keep container tightly closed. Store locked up. | The compound is hygroscopic and requires protection from moisture. Cool temperatures maintain stability. | [][11][16] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To prevent environmental contamination and ensure safe disposal of hazardous chemical waste. | [16] |
Conclusion
This compound is more than a simple chemical reagent; it is a potent bioactive molecule with significant implications for multiple fields of research. Its well-defined chemical and physical properties, combined with its dual-action modulation of the GABA system and novel antitumor effects, make it an invaluable tool for scientists. A thorough understanding of its characteristics, from its spectroscopic signature to its handling requirements, is essential for leveraging its full potential in advancing drug discovery and biochemical research.
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L-2,4-diaminobutyric acid as a non-proteinogenic amino acid
An In-depth Technical Guide to L-2,4-Diaminobutyric Acid: A Non-Proteinogenic Amino Acid for Advanced Research
Authored by a Senior Application Scientist
Foreword
In the expanding landscape of peptide engineering and neuropharmacology, non-proteinogenic amino acids serve as critical tools for innovation. Among these, L-2,4-diaminobutyric acid (L-DABA), a four-carbon alpha-amino acid, stands out for its unique structural and functional properties. This guide provides an in-depth exploration of L-DABA, moving beyond basic descriptions to offer a technical and practical resource for researchers, scientists, and drug development professionals. We will delve into its fundamental chemistry, complex biological roles, and its application as a versatile building block in modern biochemical research.
Core Characteristics of L-2,4-Diaminobutyric Acid
L-2,4-diaminobutyric acid, systematically named (2S)-2,4-diaminobutanoic acid, is a structural analog of common amino acids but is not incorporated into proteins during ribosomal translation.[1] Its key feature is the presence of two amino groups: an alpha-amino group at position 2 and a gamma-amino group at position 4. This dual functionality is central to its chemical reactivity and diverse biological activities.
Physicochemical Properties
A comprehensive understanding of L-DABA's physical and chemical properties is essential for its effective use in experimental settings. The dihydrochloride salt is a common commercial form, enhancing its stability and solubility in aqueous solutions.[]
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2,4-diaminobutanoic acid | [3] |
| Molecular Formula | C₄H₁₀N₂O₂ | [3] |
| Molecular Weight | 118.13 g/mol | [3] |
| CAS Number | 1758-80-1 | [3] |
| Appearance | White to off-white crystalline powder | [] |
| Melting Point | ~197-203 °C (decomposes) | |
| Solubility | Soluble in water (0.5 g/10 mL) | |
| SMILES | C(CN)N | [3] |
Natural Occurrence and Biosynthesis
L-DABA is not merely a synthetic curiosity; it is a naturally occurring metabolite found across various biological kingdoms, including plants, bacteria, and fungi.[1][3][4] It has been identified in plants of the Lathyrus genus and in various foods such as pineapples, peppers, and eggplants.[3][5][6]
Biosynthetic Pathways
The biosynthesis of L-DABA is not universally conserved but occurs through specific pathways in different organisms.
-
In Lathyrus sylvestris : Studies have shown that L-DABA can be synthesized from precursors like L-homoserine and DL-aspartic acid.[7]
-
In Bacteria : In certain Vibrio species, L-DABA serves as a precursor for the polyamine 1,3-diaminopropane via the action of L-2,4-diaminobutyric acid decarboxylase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[8][9] In Streptoalloteichus hindustanus, the biosynthesis of the antiviral agent poly-D-Dab involves a novel PLP-independent racemase (PddB) that converts L-DABA to its D-enantiomer.[10]
Caption: L-DABA's dual inhibition of GABA reuptake and metabolism.
Neurotoxicity and the Urea Cycle
Paradoxically, while it can have anticonvulsant effects, L-DABA is also a known neurolathyrogen, capable of inducing hyperirritability, tremors, and convulsions at toxic doses. [11][12]Research suggests this neurotoxicity is not a direct effect on the brain but a secondary consequence of liver damage. [12][13]L-DABA competitively inhibits ornithine carbamoyltransferase, a key enzyme in the hepatic urea cycle. [11][14]This inhibition impairs the liver's ability to detoxify ammonia, leading to a state of chronic, low-level hyperammonemia that results in secondary brain damage. [12][13][14]
Antitumor Activity
L-DABA has demonstrated potent and unique antitumor effects, particularly against glioma and hepatoma cells. [14][20][21]The mechanism is not based on typical cytotoxicity but on cellular transport dynamics. Tumor cells often overexpress certain amino acid transport systems (like System A), which L-DABA utilizes for entry. [21]These cells exhibit a massive and unregulated uptake of L-DABA, leading to a high intracellular concentration that causes osmotic lysis and cell death. [20][21]This effect is dose- and time-dependent and can be abrogated by substrates of the same transport system. [20]
Applications in Research and Drug Development
The unique structure of L-DABA makes it a valuable tool in peptide chemistry and as a pharmacological probe.
Non-Proteinogenic Building Block in Peptide Synthesis
The presence of a reactive gamma-amino group allows L-DABA to be used as a versatile building block for creating modified peptides with novel properties. [15][16]It can be used to:
-
Induce specific secondary structures : The conformational constraints imposed by non-proteinogenic amino acids can direct polypeptide chain folding. [17]* Create branched peptides : The side-chain amino group provides a site for conjugating other molecules, such as polyethylene glycol (PEG), lipids, or other peptide chains.
-
Synthesize peptide mimics and constrained analogs : Cyclization through the side-chain amine can create conformationally locked peptides with enhanced stability and receptor affinity.
For these applications, the gamma-amino group is typically protected with a group like tert-butyloxycarbonyl (Boc) during solid-phase peptide synthesis. [16]
Intermediate for Pharmaceutical and Agrochemical Synthesis
L-DABA serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. [22]Its derivatives are also explored in agricultural chemistry for formulating growth regulators, leveraging its metabolic effects. [2][22][23]
Key Experimental Protocols
The following protocols are provided as foundational methodologies. As a self-validating system, each step includes causality, and researchers should perform internal validation for their specific applications.
Protocol: Chemical Synthesis of DL-2,4-Diaminobutyric Acid Dihydrochloride
This protocol is a conceptual summary based on a known pathway from γ-butyrolactone, which is a cost-effective starting material. [18] Principle: This synthesis involves the bromination of γ-butyrolactone, followed by a double nucleophilic substitution with potassium phthalimide to protect both amino groups. The lactone ring is opened in the second step. Finally, acid hydrolysis removes the phthalimide groups to yield the desired product.
Methodology:
-
Step 1: Synthesis of 2-Phthalimido-γ-butyrolactone.
-
React 2-bromo-4-butyrolactone with one molar equivalent of potassium phthalimide in a high-boiling polar aprotic solvent like dimethylformamide (DMF).
-
Causality: The phthalimide anion acts as a nucleophile, displacing the bromide at the alpha-position.
-
-
Step 2: Synthesis of 3,4-Diphthalimidobutyric Acid.
-
Treat the 2-phthalimidolactone product with a second equivalent of potassium phthalimide in DMF at reflux.
-
Causality: The second phthalimide molecule attacks the carbonyl carbon, causing the lactone ring to open and forming the carboxylate salt. The gamma-position is now susceptible to forming the second phthalimide linkage.
-
-
Step 3: Hydrolysis and Isolation.
-
Hydrolyze the resulting 3,4-diphthalimidobutyric acid with concentrated hydrochloric acid under reflux for several hours.
-
Causality: The strong acidic conditions cleave the amide bonds of the phthalimide protecting groups, liberating the free amino groups and forming phthalic acid as a byproduct.
-
Cool the reaction mixture to precipitate the phthalic acid, which is removed by filtration.
-
Evaporate the filtrate to dryness in vacuo to obtain the crude 2,4-diaminobutyric acid dihydrochloride.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to purify.
-
Protocol: Quantification of L-DABA in Biological Samples via HPLC
This protocol describes a standard pre-column derivatization method using AccQ-Tag™ (AQC) followed by reverse-phase HPLC with fluorescence detection, a common and robust method for amino acid analysis. [19] Principle: Free amino groups in L-DABA (and other amino acids) react with a derivatizing agent (AQC) to form a stable, highly fluorescent adduct. This adduct can be separated from other components by reverse-phase HPLC and quantified with high sensitivity using a fluorescence detector.
Methodology:
-
Sample Preparation (e.g., Plasma or Tissue Homogenate).
-
To 100 µL of sample, add 100 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. An internal standard (e.g., L-2-aminobutyric acid) should be added at the beginning of this process for accurate quantification. [19]2. Derivatization.
-
In a clean vial, mix 70 µL of borate buffer with 10 µL of the prepared sample supernatant (or standard).
-
Add 20 µL of the reconstituted AQC reagent.
-
Vortex immediately for 1 minute and heat at 55°C for 10 minutes.
-
Causality: The borate buffer maintains an alkaline pH required for the efficient reaction of AQC with primary and secondary amines. Heating ensures the reaction goes to completion.
-
-
Chromatographic Analysis.
-
Column: C18 Reverse-phase column (e.g., Hypersil GOLD C18, 150 mm x 4.6 mm, 5 µm). [19] * Mobile Phase A: Aqueous acetate-phosphate buffer. [19] * Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A time-based gradient from a low to high percentage of Mobile Phase B is used to elute the derivatized amino acids based on their hydrophobicity.
-
Injection Volume: 5-10 µL.
-
Detection: Fluorescence detector with excitation at 250 nm and emission at 395 nm. [19]4. Quantification.
-
Generate a standard curve by derivatizing and running known concentrations of L-DABA.
-
Identify the L-DABA peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Calculate the concentration based on the peak area relative to the standard curve and correct for recovery using the internal standard.
-
Caption: Workflow for L-DABA quantification in biological samples.
Conclusion and Future Outlook
L-2,4-diaminobutyric acid is a compelling example of how non-proteinogenic amino acids can bridge synthetic chemistry and biology. Its roles as a neuromodulator, a targeted antitumor agent, and a versatile synthetic building block underscore its importance. Future research will likely focus on leveraging its unique properties to design novel peptide-based therapeutics with enhanced stability and targeted delivery, as well as further elucidating its metabolic pathways and toxicological profile. For the drug development professional and the bench scientist alike, L-DABA offers a rich field for exploration and application.
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An In-Depth Technical Guide on the Role of L-2,4-Diaminobutyric Acid in GABA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of L-2,4-diaminobutyric acid (DABA), a potent modulator of the γ-aminobutyric acid (GABA) system. We will delve into the intricate mechanisms by which DABA influences GABA metabolism, its applications as a research tool, and the critical considerations for its use in experimental and drug development contexts. This document is structured to provide not just a summary of facts, but a causal narrative that underpins the scientific understanding of DABA's function.
Introduction: The GABAergic System and the Significance of its Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] This delicate equilibrium is vital for proper brain function, and its disruption is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[1] The concentration of GABA in the synaptic cleft and extracellular space is tightly regulated by a sophisticated interplay of synthesis, release, reuptake, and degradation.
The key players in this regulatory network are:
-
Glutamate Decarboxylase (GAD): The enzyme responsible for synthesizing GABA from glutamate.[1]
-
GABA Transporters (GATs): Membrane proteins that mediate the reuptake of GABA from the extracellular space into neurons and glial cells.[2][3] The major isoforms in the brain are GAT1 and GAT3.[2][4]
-
GABA Transaminase (GABA-T): An enzyme that catabolizes GABA into succinic semialdehyde, thereby terminating its action.[5]
Modulating the activity of these components presents a powerful strategy for therapeutic intervention in GABA-related pathologies. L-2,4-diaminobutyric acid (DABA) has emerged as a significant pharmacological tool for studying and manipulating the GABAergic system due to its dual action on key metabolic pathways.
L-2,4-Diaminobutyric Acid: A Dual-Action Modulator of GABA Metabolism
L-2,4-diaminobutyric acid is a non-proteinogenic amino acid that acts as a potent modulator of GABA metabolism through two primary mechanisms:
-
Inhibition of GABA Reuptake: DABA competitively inhibits GABA transporters, thereby increasing the synaptic and extrasynaptic concentration of GABA.[6]
-
Inhibition of GABA Transaminase: DABA acts as a non-competitive inhibitor of GABA-T, preventing the breakdown of GABA and further elevating its intracellular levels.[6]
This dual mechanism makes DABA a powerful tool for potentiating GABAergic neurotransmission.
Inhibition of GABA Transporters (GATs)
DABA's structural similarity to GABA allows it to bind to and inhibit GABA transporters (GATs), the primary mechanism for clearing GABA from the synaptic cleft.[7] By blocking these transporters, DABA effectively increases the concentration and prolongs the action of synaptically released GABA.
While specific IC50 values for L-DABA against individual GAT subtypes are not consistently reported across the literature, it is recognized as a potent inhibitor of the most abundant transporter, GAT-1, which is found principally in neurons.[7]
Table 1: Inhibitory Profile of Various Compounds on GABA Transporters
| Compound | Target GATs | IC50 / Ki Values | Reference(s) |
| L-2,4-Diaminobutyric Acid (L-DABA) | GAT-1 | - | [7] |
| Tiagabine | GAT-1 | IC50: 40-70 nM | [7] |
| SNAP-5114 | GAT-2/GAT-3 | GAT-3 IC50: ~5 µM; GAT-2 IC50: ~20 µM | [4] |
| Nipecotic Acid | Universal GAT inhibitor (except BGT-1) | - | [7] |
Non-Competitive Inhibition of GABA Transaminase (GABA-T)
In addition to blocking GABA reuptake, DABA also inhibits the primary catabolic enzyme of GABA, GABA transaminase (GABA-T).[6] Kinetic studies have demonstrated that DABA acts as a non-competitive inhibitor of this enzyme.[8]
In non-competitive inhibition, the inhibitor binds to an allosteric site on the enzyme, distinct from the active site where the substrate (GABA) binds.[8] This binding event alters the enzyme's conformation, reducing its catalytic efficiency without affecting the binding of the substrate.[8] Consequently, the maximum reaction velocity (Vmax) of GABA-T is decreased, while the Michaelis constant (Km), which reflects the substrate binding affinity, remains unchanged.[8]
This non-competitive inhibition of GABA-T by DABA leads to an accumulation of intracellular GABA, further contributing to the overall potentiation of GABAergic signaling.
Experimental Protocols for Investigating DABA's Effects
To elucidate the mechanisms of action of compounds like DABA, robust and reproducible experimental protocols are essential. The following section provides a detailed methodology for a [3H]GABA uptake assay in synaptosomes, a common technique to assess the activity of GABA transporters and their inhibitors.
[3H]GABA Uptake Assay in Synaptosomes
This assay measures the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes), providing a direct assessment of GAT activity.
3.1.1. Preparation of Synaptosomes
-
Tissue Homogenization: Rapidly dissect the brain region of interest (e.g., cortex, hippocampus) from a rodent model and place it in ice-cold 0.32 M sucrose solution. Homogenize the tissue using a glass-Teflon homogenizer.[9]
-
Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Pelleting Synaptosomes: Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
Resuspension: Gently resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES).
-
Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method such as the Bradford or BCA assay to ensure equal loading in the uptake experiment.
3.1.2. GABA Uptake Assay
-
Pre-incubation: Aliquot the synaptosomal suspension into microcentrifuge tubes or a 96-well plate. Pre-incubate the synaptosomes at 37°C for 10 minutes to allow them to equilibrate.[10]
-
Addition of Inhibitors: Add varying concentrations of L-DABA or other test compounds to the synaptosomes and incubate for a further 10-15 minutes. Include a control group with no inhibitor.
-
Initiation of Uptake: Initiate the uptake reaction by adding a solution containing a low concentration of [3H]GABA (e.g., 50 nM) and a higher concentration of unlabeled GABA (to achieve the desired final GABA concentration).[10][11]
-
Incubation: Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[12]
-
Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B). Immediately wash the filters with ice-cold buffer to remove extracellular [3H]GABA.
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the data as a percentage of the control (no inhibitor) uptake and plot against the concentration of L-DABA to determine the IC50 value.
Visualization of DABA's Mechanism of Action
To visually represent the complex interplay of GABA metabolism and the points of intervention by L-DABA, the following diagrams have been generated using the DOT language.
Caption: DABA's dual inhibitory action on GABA metabolism.
Caption: Experimental workflow for a [3H]GABA uptake assay.
Neurotoxicity and Therapeutic Potential of L-DABA
While a valuable research tool, it is crucial to acknowledge the neurotoxic potential of L-DABA. At high concentrations, DABA can induce excitotoxicity, a process where excessive neuronal stimulation leads to cell death.[13][14] This toxicity is thought to be mediated, in part, by the over-activation of N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptor.[15] The sustained increase in GABAergic inhibition caused by DABA may lead to a compensatory upregulation of excitatory systems, contributing to this excitotoxic cascade.
Furthermore, some studies suggest that DABA can cause liver damage, leading to an accumulation of ammonia in the blood, which is itself neurotoxic.[13][14] This highlights the importance of careful dose-selection and consideration of systemic effects in any in vivo studies involving DABA.
Despite its toxicity at high doses, the ability of DABA to elevate GABA levels has led to investigations into its potential therapeutic applications. For instance, in conditions characterized by a deficit in GABAergic signaling, such as certain forms of epilepsy, the targeted and controlled administration of a DABA-like compound could theoretically restore inhibitory tone. However, the narrow therapeutic window and potential for significant side effects have limited its clinical development.
Conclusion and Future Directions
L-2,4-diaminobutyric acid is a powerful and multifaceted pharmacological agent that has significantly contributed to our understanding of GABAergic neurotransmission. Its dual mechanism of inhibiting both GABA reuptake and degradation provides a robust means of potentiating GABAergic signaling in experimental settings.
For researchers and drug development professionals, a thorough understanding of DABA's mechanisms, coupled with the application of rigorous experimental protocols, is paramount. The provided [3H]GABA uptake assay serves as a foundational method for characterizing the effects of DABA and novel compounds targeting the GABAergic system.
Future research should focus on developing more selective inhibitors for the different GAT subtypes to dissect their specific physiological roles. Furthermore, a deeper understanding of the molecular basis of DABA's neurotoxicity is crucial for designing safer GABA-mimetic drugs with therapeutic potential. The continued exploration of compounds like DABA will undoubtedly pave the way for novel therapeutic strategies for a range of neurological and psychiatric disorders.
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An In-depth Technical Guide to L-2,4-diaminobutyric Acid as a GABA Transaminase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative for Novel Neuromodulators
In the landscape of neuropharmacology, the delicate balance between neuronal excitation and inhibition is paramount to central nervous system (CNS) homeostasis. Disruptions in this equilibrium are implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.[1][2][3] The γ-aminobutyric acid (GABA) system, as the primary inhibitory network in the mammalian brain, represents a cornerstone of therapeutic intervention.[2][4] While direct agonism of GABA receptors has been a fruitful strategy, modulating the lifecycle of GABA itself—specifically its degradation—offers a more nuanced approach to augmenting inhibitory tone. This guide delves into the specifics of L-2,4-diaminobutyric acid (DABA), a compound that targets a critical enzyme in GABA catabolism: GABA transaminase (GABA-T). As a Senior Application Scientist, my objective is to provide not just a review of the existing literature, but a synthesized, practical framework for understanding and investigating DABA's potential. We will explore its mechanism, the experimental methodologies required for its characterization, and its standing within the broader context of neurotherapeutic development.
Section 1: The GABA Shunt and the Central Role of GABA-Transaminase (GABA-T)
To appreciate the action of any GABA-T inhibitor, one must first understand the metabolic pathway it targets. GABA is synthesized and degraded through a metabolic loop known as the GABA shunt.[5][6] This pathway is a crucial component of cellular metabolism, linking neurotransmitter cycling with the Krebs cycle (also known as the tricarboxylic acid or TCA cycle).[7][8]
The key steps of the GABA shunt are:
-
Synthesis of GABA: Glutamate, the principal excitatory neurotransmitter, is converted to GABA through an irreversible α-decarboxylation reaction catalyzed by the enzyme glutamic acid decarboxylase (GAD).[5][9]
-
Catabolism of GABA: GABA is then metabolized by GABA transaminase (GABA-T, EC 2.6.1.19), a mitochondrial enzyme.[8][10] GABA-T transfers the amino group from GABA to α-ketoglutarate, yielding succinic semialdehyde and regenerating glutamate.[11]
-
Conversion to Succinate: Succinic semialdehyde is subsequently oxidized by succinic semialdehyde dehydrogenase (SSADH) to form succinate, which then enters the Krebs cycle.[8][11]
This shunt serves the dual purpose of producing and conserving the supply of GABA.[5] GABA-T is the rate-limiting enzyme in GABA's degradation, making it a prime target for therapeutic intervention.[4] By inhibiting GABA-T, the concentration of GABA in the brain can be increased, thereby enhancing inhibitory neurotransmission.[4][12][13] This is the foundational principle behind the use of GABA-T inhibitors as anticonvulsants and treatments for other neurological disorders.[4][14]
Figure 1: The GABA Shunt Pathway. This diagram illustrates the metabolic conversion of α-ketoglutarate to succinate via the GABA shunt, bypassing two steps of the Krebs cycle. The key enzymes GAD, GABA-T, and SSADH are highlighted.
Molecular Profile of GABA-Transaminase (GABA-T)
GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that exists as a dimer.[15] The active site contains a critical lysine residue (Lys-329 in the pig enzyme) that forms a Schiff base with the PLP cofactor.[15][16] This PLP cofactor is essential for the transamination reaction. The structure of GABA-T has been elucidated through X-ray crystallography, providing detailed insights into its active site and mechanism.[15][16][17][18] The active site is a pocket that accommodates both GABA and α-ketoglutarate, facilitating the transfer of the amino group.[19]
Section 2: L-2,4-diaminobutyric acid (DABA) - A Mechanistic Overview
L-2,4-diaminobutyric acid (DABA) is an amino acid analogue that has been identified as an inhibitor of GABA-T.[20][21] Its inhibitory action leads to an elevation of GABA levels in the brain, which is the basis for its potential therapeutic effects.[21]
Mechanism of Inhibition
Kinetic studies have characterized DABA as a non-linear, non-competitive inhibitor of GABA-T activity.[21] This mode of inhibition suggests that DABA does not directly compete with the substrate (GABA) for binding to the active site. Instead, it likely binds to a site distinct from the active site (an allosteric site) or to the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme.
Interestingly, DABA has been shown to be a more potent inhibitor of GABA-T in vivo than in vitro.[20][21] This suggests that factors within the biological environment, such as metabolic activation or accumulation within specific cellular compartments, may enhance its inhibitory activity. The elevation of GABA levels in the brain following DABA administration has been shown to parallel the inhibition of GABA-T activity.[21]
In addition to its effects on GABA-T, DABA has also been noted to act as a GABA reuptake inhibitor, which would further contribute to increased synaptic GABA concentrations.[22]
Figure 2: Mechanism of GABA-T Inhibition by DABA. This diagram shows GABA-T catalyzing the conversion of GABA and α-ketoglutarate. DABA acts as a non-competitive inhibitor, blocking this process.
Inhibitory Profile
The following table summarizes the known inhibitory characteristics of L-2,4-diaminobutyric acid.
| Parameter | Value/Description | Source(s) |
| Target Enzyme | GABA Transaminase (GABA-T) | [21] |
| Type of Inhibition | Non-linear, non-competitive | [21] |
| IC50 | > 500 µM (in vitro) | [20] |
| Additional Actions | GABA reuptake inhibitor | [22] |
| In Vivo Efficacy | More effective inhibitor in vivo than in vitro | [20][21] |
Section 3: Experimental Protocol: In Vitro Determination of DABA's IC50 for GABA-T
A crucial step in characterizing any enzyme inhibitor is to determine its half-maximal inhibitory concentration (IC50). This protocol outlines a representative method for determining the IC50 of DABA for GABA-T using a coupled-enzyme spectrophotometric assay. This method indirectly measures GABA-T activity by quantifying one of its products.[11]
Principle
This assay measures the activity of GABA-T by coupling the production of succinic semialdehyde (SSA) to the reduction of NADP+ to NADPH by SSA dehydrogenase (SSADH). The increase in NADPH is monitored spectrophotometrically at 340 nm.[11]
Materials and Reagents
-
Recombinant human or porcine GABA-T[11]
-
L-2,4-diaminobutyric acid (DABA)
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate (α-KG)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
β-Nicotinamide adenine dinucleotide phosphate (β-NADP+)
-
Potassium pyrophosphate buffer (or Tris-HCl)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of DABA in the assay buffer. Create a serial dilution of DABA to cover a range of concentrations (e.g., 1 µM to 10 mM).
-
Prepare working solutions of GABA, α-KG, NADP+, and SSADH in the assay buffer. The final concentrations in the well should be optimized, but typical ranges are 1-10 mM for GABA and α-KG, and 2.5 mM for NADP+.[11]
-
Prepare a working solution of GABA-T. The amount should be sufficient to produce a linear reaction rate for at least 10-15 minutes.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add the assay buffer, NADP+ solution, SSADH solution, GABA solution, and the desired concentration of DABA (or vehicle for control wells).
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding α-KG to all wells.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
For each DABA concentration, calculate the initial reaction rate (V) from the linear portion of the absorbance vs. time plot.
-
Normalize the reaction rates by expressing them as a percentage of the uninhibited control (vehicle only).
-
Plot the percentage of inhibition against the logarithm of the DABA concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Figure 3: Experimental Workflow for IC50 Determination of a GABA-T Inhibitor. This flowchart outlines the key stages from reagent preparation to final data analysis for assessing inhibitor potency.
Section 4: Therapeutic Potential and Toxicological Profile
The primary therapeutic rationale for developing GABA-T inhibitors is to treat neurological conditions characterized by insufficient inhibitory neurotransmission, most notably epilepsy.[4][13][[“]] By increasing brain GABA levels, these inhibitors can raise the seizure threshold.[4] The most well-known GABA-T inhibitor, Vigabatrin, has demonstrated significant efficacy in treating infantile spasms and refractory partial seizures.[4][[“]][24]
Preclinical Evidence for DABA
Studies in rats have shown that both acute and chronic administration of DABA lead to an increase in GABA levels across various brain regions.[21] This biochemical effect is consistent with its mechanism as a GABA-T inhibitor and supports its potential as an anticonvulsant.
Toxicological Considerations
A significant concern with DABA is its potential for toxicity. In addition to being a potential neurotoxin, DABA has been shown to cause liver damage.[22] High doses administered to rats have resulted in neurotoxic effects such as hyperirritability, tremors, and convulsions, which appear to be linked to chronic ammonia toxicity due to the inhibition of urea synthesis in the liver.[25][26][27] This neurotoxicity may be secondary to liver damage.[25][26] These side effects are a major hurdle for the clinical development of DABA and would necessitate careful dose-finding studies and safety monitoring.
Other Potential Applications: Antitumor Activity
Intriguingly, research has also explored DABA's potential as an antitumor agent. Studies have shown that DABA can induce cell death in hepatoma and fibrosarcoma cell lines in vitro and reduce tumor growth in vivo.[28][29][30] The proposed mechanism is unique: a massive, non-saturating uptake of DABA by tumor cells leads to osmotic lysis.[28][29] While promising, this application is also limited by the observed in vivo toxicity.[30]
The table below summarizes key preclinical findings for L-2,4-diaminobutyric acid.
| Finding | Model System | Outcome | Source(s) |
| GABA Level Modulation | Rat brain regions | Increased GABA levels after acute and chronic administration | [21] |
| Antitumor Effect | Mouse fibrosarcoma cells (in vivo) | 43.4% reduction in tumor growth | [30] |
| Neurotoxicity | Rats (high doses) | Hyperirritability, tremors, convulsions | [25][26] |
| Hepatotoxicity | Rats | Inhibition of urea synthesis, potential liver damage | [22][25] |
Section 5: The Drug Development Pathway for GABA-T Inhibitors
The development of a novel GABA-T inhibitor like DABA follows a structured, multi-stage pipeline. This process is designed to rigorously evaluate the compound's efficacy, safety, and pharmacokinetic profile before it can be considered for clinical use.
Figure 4: Generalized Drug Development Pipeline for a GABA-T Inhibitor. This diagram illustrates the sequential stages from initial target validation through preclinical and clinical development to regulatory approval.
DABA can be considered a "hit" or early "lead" compound. While it demonstrates the desired biochemical activity (GABA-T inhibition and subsequent GABA elevation), its therapeutic window is narrow due to significant toxicity.[22][25][26] For a compound like DABA to progress, medicinal chemistry efforts would be required to optimize its structure to:
-
Enhance potency and selectivity for GABA-T.
-
Reduce off-target effects, particularly those related to liver toxicity.
-
Improve its pharmacokinetic properties (e.g., blood-brain barrier penetration, half-life).
Conclusion
L-2,4-diaminobutyric acid serves as an informative case study in the development of GABA-T inhibitors. It validates the principle that inhibiting this enzyme can effectively raise central GABA levels, a desirable outcome for treating conditions like epilepsy.[21] Its non-competitive mechanism of inhibition and enhanced in vivo activity present interesting avenues for further mechanistic investigation.[20][21] However, the significant neurotoxic and hepatotoxic liabilities associated with DABA underscore the critical importance of safety and selectivity in drug development.[22][25][26] While DABA itself is unlikely to be a clinical candidate in its current form, its structure and mechanism can serve as a valuable scaffold for the design of second-generation inhibitors with an improved therapeutic index. Future research should focus on structure-activity relationship (SAR) studies to dissociate the desired GABA-T inhibitory activity from the off-target toxicities, potentially unlocking the therapeutic promise of this class of compounds.
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L-2,4-Diaminobutyric Acid as a GABA Reuptake Inhibitor: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of L-2,4-diaminobutyric acid (L-DABA), a molecule with modulatory effects on the γ-aminobutyric acid (GABA) system. While historically noted for its neurotoxic properties, L-DABA's mechanism of action, which includes the inhibition of GABA reuptake, warrants a detailed review for researchers in neuropharmacology and drug development. This document synthesizes the current understanding of L-DABA's molecular pharmacology, provides detailed experimental protocols for its characterization, and critically evaluates its therapeutic potential against its significant toxicological limitations. We will explore its dual action as both a GABA transporter (GAT) inhibitor and a GABA transaminase (GABA-T) inhibitor, its chemical synthesis, and its effects in both in vitro and in vivo models.
The GABAergic System and the Rationale for Reuptake Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for maintaining the balance between neuronal excitation and inhibition.[1] Disruptions in GABAergic signaling are implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[2]
The action of synaptically released GABA is terminated primarily by its rapid removal from the synaptic cleft via a family of sodium- and chloride-dependent GABA transporters (GATs).[3][4] To date, four main GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[5] GAT-1 is predominantly expressed on presynaptic neuronal terminals and is responsible for the majority of GABA reuptake, while GAT-3 is mainly found on glial cells (astrocytes).[6][7]
Inhibition of these transporters, particularly GAT-1, prevents the reabsorption of GABA, thereby increasing its extracellular concentration and prolonging its inhibitory action at postsynaptic GABA receptors.[3][4] This mechanism is the basis for the therapeutic efficacy of clinically approved GAT inhibitors like tiagabine, used in the treatment of epilepsy.[2][8]
Molecular Pharmacology of L-2,4-Diaminobutyric Acid (L-DABA)
L-2,4-Diaminobutyric acid (L-DABA), a non-proteinogenic amino acid, has a multifaceted interaction with the GABA system. Its primary mechanisms of action are twofold: inhibition of GABA reuptake and inhibition of GABA metabolism.
Inhibition of GABA Transporters
L-DABA is recognized as an inhibitor of GABA uptake into both neuronal and glial cells.[9] The L-isomer, S(+)-2,4-diaminobutyric acid, is substantially more potent in inhibiting sodium-dependent GABA uptake than its D-isomer counterpart.[] While specific inhibitory constants (IC50 or Ki) for L-DABA against individual GAT subtypes are not well-documented in peer-reviewed literature, its activity is most prominently associated with the neuronal transporter, GAT-1. This is supported by studies where L-DABA is used as a selective marker for inhibitory nerve terminals.[11] Kinetic studies suggest that L-DABA is transported by both high- and low-affinity carrier systems in brain tissue.[7]
Inhibition of GABA Transaminase (GABA-T)
In addition to blocking reuptake, L-DABA also acts as a weak, non-competitive inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the intracellular degradation of GABA.[9][12] The reported IC50 value for GABA-T inhibition is greater than 500 μM, indicating low potency.[6] However, this inhibition of GABA catabolism, even if modest, contributes to an overall increase in GABA levels, complementing the effects of reuptake blockade.[12]
Diagram: The GABAergic Synapse and L-DABA's Dual Mechanism
Caption: L-DABA increases synaptic GABA by inhibiting GAT-1 reuptake and GABA-T metabolism.
Chemical Synthesis and Availability
L-2,4-diaminobutyric acid can be synthesized through various chemical routes. Common starting materials include γ-butyrolactone, N-acetyl-glutamine, and homoserine.[7][] A representative strategy involves the reaction of 2-bromo-4-butyrolactone with potassium phthalimide, followed by ring-opening with a second equivalent of potassium phthalimide and subsequent acid hydrolysis to yield the dihydrochloride salt.[7]
For research purposes, L-2,4-diaminobutyric acid dihydrochloride (CAS: 1883-09-6) is readily available from multiple commercial chemical suppliers.[13][14] It typically presents as a white to off-white crystalline powder that is soluble in aqueous solutions.[13]
In Vitro Methodologies for Characterization
To rigorously assess the activity of L-DABA as a GABA reuptake inhibitor, standardized in vitro assays are essential. The following protocols provide a framework for such evaluations.
Protocol 1: [³H]GABA Uptake Assay in Rat Cortical Synaptosomes
This assay directly measures the inhibition of GABA transport into presynaptic terminals.
Rationale: Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters. By measuring the uptake of radiolabeled GABA ([³H]GABA) in the presence of a test compound, a quantitative measure of transport inhibition (IC50) can be determined.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh rat cortical tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (yields P1 pellet).
-
Collect the supernatant (S1) and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
The resulting pellet (P2) is the crude synaptosomal fraction. Resuspend this pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES).
-
Determine the protein concentration of the synaptosomal preparation using a standard method like the BCA assay.
-
-
Uptake Assay:
-
In a 96-well plate, add buffer, the test compound (L-DABA at various concentrations), and a control inhibitor for non-specific uptake (e.g., a high concentration of Tiagabine).
-
Add the synaptosome suspension (typically 30-80 µg protein per well) to each well and pre-incubate for 10-30 minutes at 37°C.
-
Initiate the uptake reaction by adding [³H]GABA (final concentration typically in the low micromolar range, e.g., 2-10 µM).
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove extracellular [³H]GABA.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each L-DABA concentration relative to the total uptake (no inhibitor) and non-specific uptake (control inhibitor).
-
Plot the percent inhibition against the log of L-DABA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram: Synaptosomal [³H]GABA Uptake Assay Workflow
Caption: Workflow for determining GABA reuptake inhibition using a radioligand assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This method assesses the functional consequence of GAT inhibition on neuronal activity.
Rationale: Inhibiting GABA reuptake increases the ambient GABA concentration, which can enhance both phasic (synaptic) and tonic (extrasynaptic) GABAergic currents. Whole-cell patch-clamp allows for the direct measurement of these currents in individual neurons.
Step-by-Step Methodology:
-
Brain Slice Preparation:
-
Acutely prepare coronal or sagittal brain slices (e.g., from hippocampus or cortex) from a rodent.
-
Maintain slices in oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
-
Recording Setup:
-
Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF at 30-32°C.
-
Visualize neurons (e.g., pyramidal cells) using DIC optics.
-
Use borosilicate glass pipettes (3-6 MΩ) filled with an intracellular solution appropriate for recording inhibitory postsynaptic currents (IPSCs). A high chloride internal solution is often used to make GABAergic currents inward and more easily measurable at a holding potential of -70 mV.
-
-
Recording and Drug Application:
-
Establish a whole-cell voltage-clamp configuration on a target neuron.
-
Record a stable baseline of spontaneous IPSCs (sIPSCs) and the holding current for 5-10 minutes.
-
Bath-apply L-DABA (e.g., 10-100 µM) to the slice by adding it to the perfusing aCSF.
-
Record for 10-15 minutes during drug application.
-
Perform a washout by perfusing with drug-free aCSF to observe reversal of effects.
-
-
Data Analysis:
-
Phasic Inhibition: Analyze sIPSCs for changes in frequency, amplitude, and decay kinetics. GAT inhibition is expected to prolong the decay time of IPSCs.
-
Tonic Inhibition: Measure the change in the baseline holding current. An increase in ambient GABA will activate extrasynaptic GABA-A receptors, resulting in an inward shift in the holding current (with a high chloride internal solution), which reflects an increase in tonic inhibition.[9][15]
-
In Vivo Evaluation and Pharmacokinetics
In Vivo Microdialysis
In vivo microdialysis is a powerful technique to measure extracellular neurotransmitter levels in the brain of a freely moving animal.[12] Studies using this technique have shown that administration of GAT inhibitors significantly increases extracellular GABA concentrations.[16] A study in human glioblastoma patients utilized retrograde microdialysis to deliver L-DABA directly to tumor tissue.[6] This resulted in a significant increase in several extracellular amino acids, including glutamate and taurine, suggesting an induced cellular toxicity.[6] This demonstrates L-DABA's ability to alter brain neurochemistry in vivo, though it does not directly measure changes in GABA levels.
Blood-Brain Barrier (BBB) Permeability
A critical factor for any CNS drug is its ability to cross the blood-brain barrier. There is a lack of direct evidence characterizing the BBB permeability of L-DABA. As an amino acid analog, it may be a substrate for one of the many amino acid transporters present at the BBB, such as the L-type (LAT1) or cationic (CAT1) amino acid transporters.[11] However, its neurotoxicity has often been studied using direct central administration (e.g., intracerebroventricular), which bypasses the BBB. The observation of anticonvulsant effects after intraperitoneal (i.p.) injection in mice suggests that at least some fraction of a systemic dose reaches the CNS.[16]
Therapeutic Potential and Key Limitations
Potential Applications
By elevating synaptic GABA levels, L-DABA exhibits anticonvulsant properties. It has been shown to be effective against seizures induced by picrotoxin and the glutamate decarboxylase inhibitor 3-mercaptopropionate in mice.[16] This profile suggests a potential therapeutic utility in disorders characterized by GABAergic hypofunction, such as certain forms of epilepsy.
Major Limitation: Neurotoxicity
The primary barrier to the therapeutic development of L-DABA is its significant toxicity.[9] However, this "neurotoxicity" appears to be an indirect effect. Studies have shown that L-DABA is concentrated by the liver and competitively inhibits ornithine carbamoyltransferase, a key enzyme in the urea cycle. This inhibition impairs the liver's ability to detoxify ammonia, leading to a state of chronic hyperammonemia. The resulting accumulation of ammonia and glutamine in the brain is believed to be the primary driver of the observed toxic effects, which include hyperirritability, tremors, and convulsions. This liver-mediated toxicity mechanism presents a substantial and likely insurmountable hurdle for its use as a systemic therapeutic agent.
Comparative Analysis with Other GAT Inhibitors
To contextualize the properties of L-DABA, it is useful to compare it with other well-characterized GAT inhibitors.
| Feature | L-2,4-Diaminobutyric Acid (L-DABA) | Tiagabine | (R)-Nipecotic Acid | SNAP-5114 |
| Primary Target(s) | GAT-1 (putative), GABA-T | GAT-1 | GAT-1, GAT-2, GAT-3, GAT-4 | GAT-3 > GAT-2 |
| IC50 (GAT-1) | Not well-documented | ~0.07 µM (human) | ~14 µM[3] | >100 µM |
| Mechanism | Uptake Inhibitor, Enzyme Inhibitor | Uptake Inhibitor (non-transported) | Substrate / Inhibitor (transported) | Uptake Inhibitor |
| BBB Permeability | Poor / Undetermined | Good (lipophilic) | Poor (hydrophilic) | Moderate |
| Clinical Use | None (Toxicity) | Anticonvulsant (Epilepsy)[4] | None (Poor PK) | Research Tool |
| Key Limitation | Severe liver-mediated toxicity | CNS side effects (dizziness, fatigue) | Poor bioavailability | Lower selectivity |
Conclusion and Future Directions
L-2,4-diaminobutyric acid is a fascinating pharmacological tool that modulates the GABAergic system through a dual mechanism: inhibition of GABA reuptake and metabolism. While its anticonvulsant properties highlight the therapeutic potential of this pathway, its clinical development is precluded by a severe, liver-mediated toxicity that leads to hyperammonemia.
For researchers, L-DABA remains a useful compound for probing the function of GABA transporters in vitro. However, any in vivo studies must be interpreted with extreme caution, as the observed effects may be confounded by its systemic toxicity. Future drug development efforts should focus on designing molecules that retain the GAT-inhibitory properties of compounds like L-DABA but are devoid of the structural motifs responsible for off-target effects, particularly the inhibition of hepatic enzymes. The development of highly selective inhibitors for GAT-2 and GAT-3 also remains an area of high interest for potentially targeting different aspects of GABAergic signaling with improved side-effect profiles.
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L-2,4-Diaminobutyric Acid in Neuroscience: A Technical Guide to its Discovery, Neurotoxic Mechanisms, and Research Applications
Introduction
L-2,4-diaminobutyric acid (L-DABA), a non-proteinogenic amino acid, occupies a unique and complex position in the field of neuroscience. Initially identified as a component of antibiotics, its potent neurotoxic properties have since become a focal point of research, implicating it in neurodegenerative diseases and revealing its utility as a tool to probe the intricacies of neurotransmitter systems. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted neuroscientific relevance of L-DABA. We will delve into the evolution of its chemical synthesis, dissect its mechanisms of neurotoxicity with a focus on the glutamatergic and GABAergic systems, and provide detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of L-DABA's impact on the nervous system.
A Historical Timeline: From Antibiotics to Neurotoxin
The scientific journey of L-DABA is one of evolving understanding, from a seemingly benign structural component to a potent modulator of neural function.
-
1901: The earliest preparation of 2,4-diaminobutyric acid was reported by Fischer, laying the chemical foundation for future studies.[1]
-
1948-1959: L-DABA was identified as a major constituent of the polymyxin and aerosporin antibiotics, which are produced by Bacillus polymyxa and Bacillus aerosporus.[1] This discovery marked its first significant biological characterization.
-
Mid-20th Century: The neurotoxic potential of L-DABA began to be recognized, particularly in the context of "neurolathyrism," a neurodegenerative disease characterized by spastic paraplegia. This condition was linked to the consumption of certain legumes, such as Lathyrus sativus (grass pea), which contains another neurotoxic amino acid, β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP).[2][3] While β-ODAP is the primary causative agent of lathyrism, the study of this disease paved the way for investigating other neurotoxic amino acids found in nature.
-
Late 20th Century to Present: A significant breakthrough occurred with the discovery that cyanobacteria (blue-green algae) are prolific producers of L-DABA and its structural isomer, β-N-methylamino-L-alanine (BMAA).[4][5][6] This finding has linked L-DABA to environmental neurotoxicity and raised concerns about its potential role in sporadic neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[4]
Chemical Synthesis of L-DABA: An Evolving Methodology
The ability to chemically synthesize L-DABA has been crucial for its study. Methodologies have evolved from classical approaches to more refined and efficient modern techniques.
Early Synthesis Approaches
Early methods for synthesizing 2,4-diaminobutyric acid, like the one reported by Fischer in 1901, often involved multi-step processes with modest yields.[1] These foundational techniques, while groundbreaking for their time, were often laborious and lacked the stereospecificity required for producing pure L-DABA.
Modern Synthetic Strategies
Contemporary synthetic routes offer improved yields, stereochemical control, and scalability. A common strategy involves starting from readily available chiral precursors, such as L-aspartic acid or L-homoserine.
Table 1: Comparison of L-DABA Synthesis Methods
| Method | Starting Material | Key Steps | Advantages | Disadvantages |
| Classical (e.g., Fischer) | P-phthalimido ethylmalonic ester | Condensation, bromination, decarboxylation, amination, hydrolysis | Foundational method | Low yield, lack of stereocontrol |
| From L-Glutamic Acid | L-Glutamic Acid | Schmidt reaction with hydrazoic acid | Utilizes a common amino acid | Low yield (<20%)[1] |
| From L-Homoserine | L-Homoserine | Protection of amino and carboxyl groups, Mitsunobu reaction, deprotection | High yield, good stereocontrol | Multi-step process[7] |
The Dual-Edged Sword: Mechanisms of L-DABA Neurotoxicity
The neurotoxicity of L-DABA is not mediated by a single mechanism but rather through a complex interplay with multiple neurotransmitter systems, primarily the excitatory glutamatergic and inhibitory GABAergic systems.
Excitotoxicity via the Glutamatergic System
L-DABA acts as a weak agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor.[8][9][10] Over-activation of NMDA receptors leads to excessive calcium (Ca2+) influx into neurons, a phenomenon known as excitotoxicity. This cascade of events triggers a range of downstream neurotoxic effects, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal cell death.[8][11]
Figure 1: L-DABA-induced NMDA receptor-mediated excitotoxicity.
Disruption of the GABAergic System
Paradoxically, L-DABA also exerts significant effects on the primary inhibitory neurotransmitter system in the brain, the GABAergic system. It acts as both a non-competitive inhibitor of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation, and as a GABA reuptake inhibitor.[1][12] Both of these actions lead to an elevation of synaptic GABA levels.[1] While this might initially seem neuroprotective, the chronic and unregulated increase in GABA can disrupt the delicate balance of excitation and inhibition in the brain, potentially leading to paradoxical convulsions over the long term.[1]
Figure 2: L-DABA's inhibitory effects on the GABAergic system.
Table 2: Quantitative Neurotoxicity Data for L-DABA
| Parameter | Value | System/Assay | Reference |
| IC50 (GABA Transaminase) | > 500 µM | In vitro enzyme assay | [4][5][6] |
| LD50 (L-DABA dihydrochloride) | No data available | [13] | |
| NMDA Receptor Binding Affinity | Weak agonist | Electrophysiological studies | [7][8] |
Pathophysiological Significance and Environmental Concerns
The discovery of L-DABA production by cyanobacteria has profound implications for both environmental health and our understanding of neurodegenerative diseases.[4][5][6] Cyanobacterial blooms, often fueled by nutrient pollution, can lead to the accumulation of L-DABA in aquatic ecosystems. This poses a risk of bioaccumulation in the food web, potentially leading to chronic exposure in wildlife and humans.[6]
The structural similarity of L-DABA to other neurotoxic amino acids implicated in diseases like ALS and the ALS-Parkinsonism-dementia complex (ALS-PDC) of Guam has led to the hypothesis that environmental exposure to L-DABA could be a contributing factor to these devastating disorders.[4]
Experimental Protocols for the Study of L-DABA
The following protocols provide a framework for the synthesis, purification, and neurotoxicity assessment of L-DABA.
Protocol 1: Synthesis of L-2,4-Diaminobutyric Acid from L-Homoserine
This protocol is a conceptual outline based on modern synthetic strategies.[7]
-
Protection of L-Homoserine:
-
Protect the α-amino group of L-homoserine with a suitable protecting group, such as tert-butyloxycarbonyl (Boc).
-
Protect the carboxylic acid group as a benzyl ester.
-
-
Mitsunobu Reaction:
-
Activate the primary hydroxyl group of the protected L-homoserine with triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Introduce a nitrogen-containing nucleophile, such as phthalimide, to displace the activated hydroxyl group, forming the protected γ-amino derivative.
-
-
Deprotection:
-
Remove the phthalimide group using hydrazine.
-
Remove the benzyl ester by hydrogenolysis.
-
Remove the Boc group with a strong acid, such as trifluoroacetic acid (TFA).
-
-
Purification:
-
Purify the final product, L-2,4-diaminobutyric acid, using ion-exchange chromatography.
-
Figure 3: Workflow for the synthesis of L-DABA from L-homoserine.
Protocol 2: Assessment of L-DABA Neurotoxicity in Primary Neuronal Cultures
This protocol outlines a general procedure for evaluating the neurotoxic effects of L-DABA on cultured neurons.
-
Cell Culture:
-
Culture primary cortical or hippocampal neurons from embryonic rodents according to standard protocols.
-
Plate neurons in appropriate culture vessels and allow them to mature for 7-10 days in vitro.
-
-
L-DABA Treatment:
-
Prepare a stock solution of L-DABA in a suitable vehicle (e.g., sterile water or culture medium).
-
Treat the neuronal cultures with a range of L-DABA concentrations for a specified duration (e.g., 24-48 hours). Include a vehicle-only control.
-
-
Neurotoxicity Assays:
-
Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH into the culture medium as an indicator of cell membrane damage and cytotoxicity.
-
MTT Assay: Assess cell viability by measuring the metabolic activity of the neurons.
-
Immunocytochemistry: Stain the cultures with neuronal markers (e.g., NeuN, MAP2) and a nuclear stain (e.g., DAPI) to visualize neuronal morphology and identify pyknotic nuclei indicative of apoptosis.
-
-
Data Analysis:
-
Quantify the results from the LDH and MTT assays.
-
Perform statistical analysis to determine the dose-dependent effects of L-DABA on neuronal viability.
-
Conclusion and Future Directions
L-2,4-diaminobutyric acid continues to be a molecule of significant interest in neuroscience. Its journey from a component of antibiotics to a recognized neurotoxin with dual actions on the glutamatergic and GABAergic systems highlights the complexity of neuropharmacology. The environmental dimension of L-DABA, particularly its production by cyanobacteria, underscores the critical link between environmental health and neurological disease.
Future research should focus on several key areas:
-
Elucidating the precise role of L-DABA in neurodegenerative diseases: Further epidemiological and mechanistic studies are needed to clarify the contribution of environmental L-DABA exposure to conditions such as ALS.
-
Developing more selective pharmacological tools: The dual action of L-DABA on both excitatory and inhibitory systems makes it a complex pharmacological agent. The development of more selective analogs could provide valuable tools for dissecting the roles of these systems in health and disease.
-
Investigating potential therapeutic applications: While L-DABA itself is neurotoxic, understanding its mechanisms of action could inspire the development of novel therapeutic strategies for conditions characterized by neurotransmitter imbalances.
The in-depth study of L-DABA will undoubtedly continue to yield valuable insights into the fundamental principles of neurotransmission and the pathogenesis of neurological disorders.
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The cyanobacterial toxins BMAA and 2,4-DAB perturb the l-serine biosynthesis pathway and induce systemic changes in energy metabolism in human neuroblastoma cells: A proteomic study. PubMed. Available at: [Link]
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The neurotoxin 2,4-diaminobutanoic acid (2,4-DAB): genomic insights into how and why it is biosynthesised in some cyanobacteria. ScholarWorks@BGSU. Available at: [Link]
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Full article: Kinetics of β-N-methylamino-L-alanine (BMAA) and 2, 4-diaminobutyric acid (DAB) production by diatoms: the effect of nitrogen. Taylor & Francis Online. Available at: [Link]
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l-2,4-Diaminobutyric acid and the GABA system. PubMed. Available at: [Link]
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The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. Available at: [Link]
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Different binding affinities of NMDA receptor channel blockers in various brain regions. PubMed. Available at: [Link]
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Proteomic Changes in Chick Brain Proteome Post Treatment with Lathyrus Sativus Neurotoxin, β-N-Oxalyl-L-α,β-Diaminopropionic Acid (L-ODAP): A Better Insight to Transient Neurolathyrism. PMC - PubMed Central. Available at: [Link]
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L-DABA CAS:1758-80-1 LM8BR09284IN. 联迈生物官方商城. Available at: [Link]
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Comparison of neurotoxicity following repeated administration of l-dopa, d-dopa and dopamine to embryonic mesencephalic dopamine neurons in cultures derived from Fisher 344 and Sprague-Dawley donors. PubMed. Available at: [Link]
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An In-Depth Technical Guide to the Biochemical Pathways Affected by L-2,4-Diaminobutyric Acid
Introduction: Unveiling the Multifaceted Impact of L-2,4-Diaminobutyric Acid
L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid, has garnered significant interest within the scientific community for its potent and diverse effects on fundamental biochemical pathways. Primarily recognized as a neurotoxic compound, DABA's mechanisms of action extend beyond simple toxicity, offering a unique pharmacological tool to probe the intricacies of amino acid metabolism, neurotransmitter regulation, and cellular homeostasis. This technical guide provides a comprehensive exploration of the core biochemical pathways perturbed by DABA, offering researchers, scientists, and drug development professionals a detailed understanding of its molecular targets and the consequential physiological outcomes. Our discussion will be grounded in established scientific literature, providing not only a theoretical framework but also practical, field-proven insights into the experimental investigation of this compelling molecule.
Chapter 1: The GABAergic System: A Primary Target of DABA's Neuromodulatory Effects
The most well-characterized activity of L-2,4-diaminobutyric acid is its profound impact on the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the mammalian central nervous system. DABA exerts a dual action on this system, leading to a significant elevation of synaptic GABA levels.
Non-Competitive Inhibition of GABA Transaminase (GABA-T)
DABA acts as a non-linear, non-competitive inhibitor of GABA transaminase (GABA-T), the key enzyme responsible for the degradation of GABA.[1][2] This inhibition prevents the conversion of GABA to succinic semialdehyde, thereby increasing the intracellular concentration of GABA.[1][2]
-
Causality of Experimental Choice: The non-competitive nature of this inhibition implies that DABA does not bind to the same active site as the substrate (GABA). Instead, it likely binds to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency. This is a critical distinction for drug development, as non-competitive inhibitors can be effective regardless of substrate concentration.
| Parameter | Value | Source |
| Inhibition Type | Non-competitive | [1][2] |
| IC50 | >500 µM | [3] |
Inhibition of GABA Reuptake
In addition to enzymatic inhibition, DABA also functions as a GABA reuptake inhibitor.[2] By blocking the GABA transporters (GATs) responsible for clearing GABA from the synaptic cleft, DABA prolongs the presence of this inhibitory neurotransmitter, enhancing its signaling potential.
Experimental Workflow: Assessing GABA-T Inhibition
A robust and reliable method for determining the inhibitory potential of compounds like DABA on GABA-T activity is crucial. A coupled-enzyme spectrophotometric assay is a widely accepted approach.
Figure 1: Experimental workflow for GABA-T inhibition assay.
Detailed Protocol: Spectrophotometric Assay for GABA Transaminase Activity
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM α-ketoglutarate, 1 mM NADP+, and 5 mM β-mercaptoethanol.
-
GABA Solution: 100 mM GABA in deionized water.
-
SSADH Solution: 1 U/mL Succinic Semialdehyde Dehydrogenase in Assay Buffer.
-
DABA Stock Solution: Prepare a stock solution of L-2,4-diaminobutyric acid in deionized water.
-
Sample: Homogenize tissue or cells in a suitable lysis buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of Assay Buffer to each well.
-
Add 20 µL of the sample (cell or tissue lysate) to each well.
-
Add 20 µL of DABA at various concentrations (or vehicle control) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of GABA solution to each well.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each DABA concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of DABA concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Chapter 2: Disruption of the Urea Cycle: The Root of DABA-Induced Neurotoxicity
A critical, and arguably the most dangerous, effect of L-2,4-diaminobutyric acid is its potent inhibition of the urea cycle. This metabolic pathway, primarily occurring in the liver, is essential for the detoxification of ammonia, a byproduct of amino acid catabolism.
Competitive Inhibition of Ornithine Transcarbamylase (OTC)
DABA acts as a competitive inhibitor of ornithine transcarbamylase (OTC), the enzyme that catalyzes the second step of the urea cycle: the conversion of ornithine and carbamoyl phosphate to citrulline.[4][5] As a structural analog of ornithine, DABA competes for the same active site on the OTC enzyme.
-
Authoritative Grounding: This competitive inhibition leads to a decreased rate of urea synthesis, resulting in the accumulation of ammonia in the blood and brain.[4] This hyperammonemia is the primary cause of the neurotoxic symptoms associated with DABA, which include tremors, convulsions, and coma.[4][5]
Downstream Consequences of OTC Inhibition
The inhibition of OTC by DABA sets off a cascade of metabolic disturbances:
-
Hyperammonemia: The accumulation of ammonia is directly toxic to the central nervous system, leading to astrocyte swelling, impaired neurotransmission, and neuronal cell death.[6][7]
-
Increased Glutamine Synthesis: The brain attempts to detoxify ammonia by converting it to glutamine. This leads to a significant increase in brain glutamine levels, which can further contribute to osmotic stress in astrocytes.[4]
-
Ornithine Depletion: As ornithine is a substrate for the inhibited OTC enzyme, its levels may be affected, which has further implications for other metabolic pathways.
Figure 2: Inhibition of the Urea Cycle by L-2,4-diaminobutyric acid.
Experimental Protocol: Colorimetric Assay for OTC Activity
The activity of OTC can be determined by measuring the rate of citrulline production. A common colorimetric method involves the reaction of citrulline with diacetyl monoxime.
Detailed Protocol: Colorimetric Assay for Ornithine Transcarbamylase Activity
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Ornithine Solution: 50 mM L-ornithine in Assay Buffer.
-
Carbamoyl Phosphate Solution: 50 mM Carbamoyl phosphate in Assay Buffer (prepare fresh).
-
DABA Stock Solution: Prepare a stock solution of L-2,4-diaminobutyric acid in deionized water.
-
Color Reagent A: 0.5% Diacetyl monoxime in 5% acetic acid.
-
Color Reagent B: 0.25% Thiosemicarbazide in 5% acetic acid.
-
Stopping Solution: 50% (v/v) Sulfuric acid.
-
Sample: Homogenize liver tissue in a suitable buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In microcentrifuge tubes, add 100 µL of Assay Buffer.
-
Add 20 µL of the sample (liver homogenate).
-
Add 20 µL of DABA at various concentrations (or vehicle control).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of ornithine solution and 20 µL of carbamoyl phosphate solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of Stopping Solution.
-
Add 500 µL of Color Reagent A and 500 µL of Color Reagent B.
-
Boil for 10 minutes and then cool to room temperature.
-
Measure the absorbance at 530 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of citrulline.
-
Determine the concentration of citrulline produced in each sample from the standard curve.
-
Calculate the OTC activity (nmol citrulline/min/mg protein).
-
Determine the percentage of inhibition for each DABA concentration and calculate the IC50.
-
Chapter 3: The Interplay with Polyamine Biosynthesis: An Indirect but Significant Consequence
Polyamines, such as putrescine, spermidine, and spermine, are essential polycationic molecules involved in cell growth, proliferation, and differentiation. The biosynthesis of polyamines is intricately linked to the urea cycle through their common precursor, ornithine.
Depletion of the Ornithine Pool
The competitive inhibition of OTC by DABA can lead to a functional depletion of the ornithine pool available for other metabolic pathways. Ornithine is the direct precursor for the synthesis of putrescine, the first step in polyamine biosynthesis, catalyzed by the enzyme ornithine decarboxylase (ODC).[8] By sequestering ornithine at the active site of OTC, DABA may indirectly limit the substrate available for ODC.
-
Field-Proven Insight: This indirect effect on polyamine biosynthesis could have significant consequences for cellular processes that are highly dependent on polyamines, such as rapid cell division. This provides a potential avenue for investigating the anti-proliferative effects of DABA.
Figure 3: Indirect effect of DABA on polyamine biosynthesis.
Conclusion: A Molecule of Diverse Biochemical Consequence
L-2,4-diaminobutyric acid stands as a powerful molecular probe, offering researchers a tool to dissect the intricate connections between major metabolic pathways. Its well-defined inhibitory actions on GABA transaminase and ornithine transcarbamylase provide a clear basis for its observed neurotropic and toxic effects. The downstream consequences, including the elevation of GABA, the accumulation of ammonia, and the potential disruption of polyamine biosynthesis, highlight the interconnectedness of cellular metabolism. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the nuanced biochemical impacts of DABA and to explore its potential, not only as a tool for basic research but also as a lead for the development of novel therapeutic agents. As our understanding of these complex pathways continues to evolve, so too will our appreciation for the multifaceted nature of molecules like L-2,4-diaminobutyric acid.
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Islam, Z., Kumar, A., Singh, S., Salmon, L., & Karthikeyan, S. (2015). Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae. The Journal of biological chemistry, 290(18), 11464–11477. [Link]
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O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. Semantic Scholar. [Link]
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Ott, P., Clemmesen, O., & Larsen, F. S. (2005). Glutamate dehydrogenase is important for ammonia fixation and amino acid homeostasis in brain during hyperammonemia. Journal of neurochemistry, 93(4), 901–909. [Link]
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An In-depth Technical Guide to the Pharmacology and Toxicology of L-2,4-diaminobutyric acid
Abstract
L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid, presents a dual profile of significant pharmacological interest and notable toxicity. Naturally occurring in certain plants of the Lathyrus genus and as a component of various microbial products, DABA's biological activities primarily stem from its interaction with the GABAergic system and its interference with metabolic pathways. This technical guide provides a comprehensive overview of the pharmacology and toxicology of L-2,4-diaminobutyric acid, intended for researchers, scientists, and professionals in drug development. We will delve into its mechanisms of action, potential therapeutic applications, and the molecular basis of its toxicity, supported by field-proven insights and detailed experimental protocols.
Introduction: The Dichotomous Nature of L-2,4-diaminobutyric acid
L-2,4-diaminobutyric acid (DABA) is a structural analog of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). This structural similarity is the foundation of its pharmacological activity. DABA has been identified in various biological sources, including the seeds of Lathyrus species, where its presence has been associated with the neurological disorder lathyrism. However, it's crucial to distinguish DABA from β-N-oxalyl-L-α,β-diaminopropionic acid (ODAP), which is the primary causative agent of neurolathyrism[1][2]. DABA itself possesses a unique and complex pharmacological profile that warrants detailed investigation for its potential therapeutic and toxicological implications. This guide will explore the multifaceted nature of DABA, from its effects on neurotransmission to its potential as an anticonvulsant and antitumor agent, while also thoroughly examining the mechanisms underlying its neuro- and hepatotoxicity.
Pharmacology of L-2,4-diaminobutyric acid
The pharmacological effects of DABA are primarily centered on its ability to modulate the GABAergic system. By increasing the synaptic concentration of GABA, DABA can potentiate inhibitory neurotransmission, leading to a range of central nervous system effects.
Pharmacodynamics: Mechanisms of Action
DABA exerts its influence on the GABAergic system through two primary mechanisms: inhibition of GABA transaminase (GABA-T) and inhibition of GABA reuptake.[3][4]
-
Inhibition of GABA Transaminase (GABA-T): GABA-T is the enzyme responsible for the degradation of GABA into glutamate.[3] DABA acts as a non-competitive inhibitor of GABA-T, thereby preventing the breakdown of GABA and leading to an accumulation of this inhibitory neurotransmitter in the brain.[3][4] The elevation of GABA levels is directly correlated with the inhibition of GABA-T activity.[4]
-
Inhibition of GABA Reuptake: DABA also functions as a GABA reuptake inhibitor.[3] GABA transporters (GATs) are responsible for removing GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells, thus terminating its action.[5] By blocking these transporters, DABA prolongs the presence of GABA in the synapse, enhancing its inhibitory effects. Studies on rat cerebral cortex slices have indicated that DABA is transported by both high- and low-affinity carrier systems, with the high-affinity carrier also showing an affinity for GABA.[6]
The combined effect of GABA-T and GABA reuptake inhibition leads to a significant increase in synaptic GABA concentrations, which is the basis for DABA's observed anticonvulsant properties.
Diagram 1: Mechanism of Action of L-2,4-diaminobutyric acid at the GABAergic Synapse
Caption: DABA increases synaptic GABA levels by inhibiting GABA reuptake and the degradative enzyme GABA-T.
Pharmacokinetics
Detailed pharmacokinetic studies on DABA are limited in the available literature. However, studies on its neurotoxicity in rats indicate that it is absorbed and distributed to the brain and liver following intraperitoneal administration.[7][8][9] The route of administration appears to influence its neurotoxic effects.[10] Further research is needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of DABA.
Toxicology of L-2,4-diaminobutyric acid
Despite its potential therapeutic effects, DABA is also known for its neurotoxic and hepatotoxic properties.[3] Understanding the mechanisms of this toxicity is crucial for any consideration of its clinical application.
Neurotoxicity
The neurotoxic effects of DABA are complex and appear to be multifaceted. While initially thought to be a direct neurotoxin, evidence suggests that at least part of its neurotoxicity may be secondary to liver damage.[7][8][9]
-
Chronic Ammonia Toxicity: A primary mechanism of DABA-induced neurotoxicity is the induction of a state of chronic ammonia toxicity.[7][8] DABA competitively inhibits ornithine carbamoyltransferase, a key enzyme in the urea cycle responsible for ammonia detoxification in the liver.[7][8][9] This inhibition leads to a slight but prolonged increase in blood and brain ammonia levels, resulting in hyperirritability, tremors, and convulsions.[7][8][9] The administration of toxic doses of DABA to rats resulted in a two- to three-fold increase in brain glutamine concentration, a marker of ammonia detoxification in the brain.[7][8]
Diagram 2: Proposed Mechanism of DABA-Induced Neurotoxicity via Urea Cycle Inhibition
Caption: DABA inhibits the urea cycle in the liver, leading to elevated ammonia levels and subsequent neurotoxicity.
Hepatotoxicity
As the primary site of the urea cycle, the liver is a major target of DABA toxicity. DABA is concentrated in the liver, and the inhibition of ornithine carbamoyltransferase directly impairs liver function.[7][8][9] Liver slices from DABA-treated animals have shown a reduced rate of ammonia utilization and urea formation.[7][8][9] This liver damage can contribute to the observed neurotoxicity.[7][8]
Potential Therapeutic Applications
Despite its toxicity, the unique pharmacological profile of DABA has led to investigations into its potential therapeutic uses, particularly as an anticonvulsant and an antitumor agent.
Anticonvulsant Activity
Given its ability to elevate brain GABA levels, DABA has been explored for its anticonvulsant properties. Intracerebroventricular administration of L-DABA in mice has been shown to increase the convulsive threshold for picrotoxin and 3-mercaptopropionate, a glutamate decarboxylase inhibitor.[11] However, this effect was transient.[11] The D-isomer of DABA, which is less active as a GABA uptake inhibitor, did not show anticonvulsant activity.[11] The potential clinical use of DABA as an anticonvulsant is limited by its neurotoxicity, which can paradoxically cause convulsions in the long term.[3]
Antitumor Activity
More recently, DABA has shown promise as an antitumor agent.[12][13][14][15] The proposed mechanism is unique and involves the massive and non-saturable accumulation of DABA in malignant cells, leading to hyperosmosis and subsequent cell lysis.[12][16]
-
In Vitro Studies: Incubation of hepatoma and fibrosarcoma cells with DABA has been shown to cause irreversible cell damage.[12][14][16] This cytotoxic effect is dose- and time-dependent and can be abolished by co-incubation with other amino acids like L-alanine and L-methionine, which compete for the same transport system.[13][14][15]
-
In Vivo Studies: In vivo studies in rats with inoculated liver tumors have demonstrated a significant antitumor effect of DABA when administered via continuous infusion directly into the tumor.[12] Similarly, intraperitoneal injections of DABA in mice with fibrosarcoma resulted in a reduction in tumor growth.[14][15] However, these studies also reported significant side effects, including weight loss and neurological symptoms, highlighting the challenge of separating the therapeutic and toxic effects of DABA.[14][15] Microdialysis has been explored as a feasible method for targeted intracerebral administration of DABA in glioblastoma, which may help to minimize systemic toxicity.[17]
Table 1: Summary of In Vivo Antitumor Studies of L-2,4-diaminobutyric acid
| Animal Model | Tumor Type | Route of Administration | DABA Concentration/Dose | Outcome | Reference |
| Rat | Hepatoma | Intratumoral infusion | Not specified | Significant antitumor effect | [12] |
| Mouse | Fibrosarcoma | Intraperitoneal injection | 0.1 M solution | 43.4% reduction in tumor growth | [14][15] |
| Human | Glioblastoma | Intracerebral microdialysis | 80 or 120 mmol/l | Increased extracellular amino acids, suggesting cellular toxicity | [17] |
Experimental Protocols
The following protocols are provided as a guide for researchers investigating the pharmacological and toxicological properties of L-2,4-diaminobutyric acid.
In Vitro GABA Transaminase (GABA-T) Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of DABA on GABA-T activity.
Diagram 3: Workflow for In Vitro GABA-T Inhibition Assay
Caption: A typical workflow for assessing the inhibitory potential of L-DABA on GABA-T activity.
Step-by-Step Methodology:
-
Enzyme Preparation: Obtain a purified or partially purified GABA-T enzyme preparation from a suitable source (e.g., rat brain homogenate).
-
Reagent Preparation: Prepare stock solutions of GABA, α-ketoglutarate, pyridoxal-5'-phosphate (a cofactor for GABA-T), and L-DABA at various concentrations in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Assay Setup: In a microplate or reaction tubes, add the GABA-T enzyme preparation and the L-DABA solution (or vehicle for control). Pre-incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, GABA and α-ketoglutarate.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stopping reagent, such as a strong acid (e.g., trichloroacetic acid).
-
Product Quantification: Quantify the amount of product formed (glutamate or succinic semialdehyde) using a suitable method, such as high-performance liquid chromatography (HPLC) or a spectrophotometric assay.
-
Data Analysis: Calculate the percentage of GABA-T inhibition for each DABA concentration compared to the control. Plot the inhibition data against the DABA concentration to determine the IC50 value.
In Vivo Neurotoxicity Assessment in Rodents
This protocol provides a framework for evaluating the neurotoxic effects of DABA in a rodent model.
Diagram 4: Workflow for In Vivo Neurotoxicity Assessment
Caption: A comprehensive workflow for assessing the neurotoxic potential of L-DABA in a rodent model.
Step-by-Step Methodology:
-
Animal Model: Use adult male rats (e.g., Sprague-Dawley or Wistar strains).
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Dosing: Prepare a sterile solution of L-DABA in saline. Administer DABA via intraperitoneal (i.p.) injection at various doses. A control group should receive saline only.
-
Behavioral Observations: Observe the animals for signs of neurotoxicity, such as hyperirritability, tremors, convulsions, and changes in motor activity, at regular intervals after dosing.
-
Sample Collection: At a predetermined time point after dosing (e.g., 12-24 hours), euthanize the animals and collect blood and brain tissue.
-
Biochemical Analysis:
-
Measure ammonia levels in blood and brain tissue using a commercially available kit.
-
Determine glutamine concentrations in brain tissue using HPLC.
-
Prepare liver homogenates and measure the activity of ornithine carbamoyltransferase.
-
-
Histopathology: Fix brain and liver tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination of any pathological changes.
-
Data Analysis: Compare the behavioral, biochemical, and histopathological findings between the DABA-treated and control groups using appropriate statistical methods.
Conclusion and Future Directions
L-2,4-diaminobutyric acid is a molecule with a compellingly dualistic character. Its ability to modulate the GABAergic system presents opportunities for therapeutic intervention in conditions such as epilepsy. Furthermore, its unique mechanism of inducing osmotic lysis in cancer cells opens a novel avenue for anticancer drug development. However, the significant neuro- and hepatotoxicity, primarily driven by the inhibition of the urea cycle, poses a major hurdle to its clinical translation.
Future research should focus on several key areas:
-
Structure-Activity Relationship Studies: Synthesizing and screening DABA analogs could lead to the identification of compounds with improved therapeutic indices, retaining the desired pharmacological activity while minimizing toxicity.
-
Targeted Drug Delivery: Developing drug delivery systems, such as liposomes or nanoparticles, to specifically target DABA to tumor tissues could enhance its efficacy and reduce systemic side effects. The use of techniques like microdialysis for localized delivery also warrants further investigation.[17]
-
Combination Therapies: Exploring the synergistic effects of DABA with other chemotherapeutic agents could allow for the use of lower, less toxic doses of DABA while achieving a potent antitumor effect.[12]
-
Full Pharmacokinetic Profiling: A thorough characterization of the ADME properties of DABA is essential for understanding its disposition in the body and for designing safe and effective dosing regimens.
References
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The anticonvulsant action of L-2,4-diaminobutyric acid. European Journal of Pharmacology. [Link]
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The 'neurotoxicity' of l-2,4-diaminobutyric acid. Biochemical Journal. [Link]
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2,4-Diaminobutyric acid. Wikipedia. [Link]
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The 'neurotoxicity' of l-2,4-diaminobutyric acid. National Center for Biotechnology Information. [Link]
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The 'Neurotoxicity' of L-2,4-Diaminobutyric Acid. Portland Press. [Link]
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Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration. Toxicology and Applied Pharmacology. [Link]
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l-2,4-Diaminobutyric acid and the GABA system. Neuroscience Letters. [Link]
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The 'neurotoxicity' of L-2,4-diaminobutyric acid. Semantic Scholar. [Link]
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Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line. Anticancer Research. [Link]
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Metabolic manipulation of glioblastoma in vivo by retrograde microdialysis of L-2, 4 diaminobutyric acid (DAB). Journal of Neuro-Oncology. [Link]
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Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. Journal of Cancer Research and Clinical Oncology. [Link]
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Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. National Center for Biotechnology Information. [Link]
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Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells. Pharmacology & Toxicology. [Link]
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Intracellular Localization of the Neurotoxin 2,4-Diaminobutyric Acid in Lathyrus sylvestris L. Leaf Tissue. Plant Physiology. [Link]
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LC-MS/MS determination of the isomeric neurotoxins BMAA (beta-N-methylamino-L-alanine) and DAB (2,4-diaminobutyric acid) in cyanobacteria and seeds of Cycas revoluta and Lathyrus latifolius. Toxicon. [Link]
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Chemical structures of BMAA and 2,4-diaminobutyric acid (DAB). ResearchGate. [Link]
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Evidence for the heterogeneity of L-2,4-diaminobutyric acid uptake in rat cortex. Journal of Neurochemistry. [Link]
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[Preliminary studies of the effects of substituted 2,4-diaminobutyric acids in the rat]. Laval Médical. [Link]
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L-2,4-Diaminobutyric acid. PubChem. [Link]
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Determination of β-N-methylamino-L-alanine, N-(2-aminoethyl)glycine, and 2,4-diaminobutyric acid in Food Products Containing Cyanobacteria by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry: Single-Laboratory Validation. Journal of AOAC INTERNATIONAL. [Link]
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alpha,gamma-Diaminobutyric acid in seeds of twelve species of Lathyrus and identification of a new natural amino-acid, L-homoarginine, in seeds of other species toxic to man and domestic animals. Nature. [Link]
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Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Molecular Biosciences. [Link]
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Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods. [Link]
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Lathyrus and Lathyrism: A review. Journal of Toxicology: Toxin Reviews. [Link]
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Evidence of 2,4-diaminobutyric acid (DAB) production as a defense mechanism in diatom Thalassiosira pseudonana. Aquatic Toxicology. [Link]
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Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov. International Journal of Systematic and Evolutionary Microbiology. [Link]
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Lathyrism. Wikipedia. [Link]
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Effect of D- and L-alpha-aminoadipate on the efflux of L-aspartate, L-glutamate and gamma-aminobutyrate from superfused rat brain slices. Brain Research. [Link]
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L-2,4-diaminobutyrate. Natural Micron Pharm Tech. [Link]
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L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S) -2-amino-2-methyl-4-phosphonobutanoic acid). Neuropharmacology. [Link]
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2-Minute Neuroscience: GABA. YouTube. [Link]
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The glutamate story. British Journal of Pharmacology. [Link]
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A Comprehensive Technical Guide to the Natural Sources of L-2,4-Diaminobutyric Acid (DABA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid, has garnered significant interest within the scientific community due to its diverse biological activities and its role as a key building block in the synthesis of various bioactive molecules, including peptide antibiotics. Unlike the 20 proteinogenic amino acids, DABA is not incorporated into proteins during ribosomal translation but is synthesized as a secondary metabolite in a range of organisms.[1] This guide provides an in-depth exploration of the natural sources of L-DABA, detailing its biosynthesis, methods for its extraction and purification from plant and microbial sources, and analytical techniques for its quantification. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Part 1: Principal Natural Sources of L-2,4-Diaminobutyric Acid
L-DABA is found in a variety of organisms, where it often plays a role in defense mechanisms or as a precursor to other essential compounds. The primary natural reservoirs of this amino acid are plants of the Lathyrus genus and a diverse array of bacteria.
Plant Sources: The Genus Lathyrus
The most well-documented plant sources of L-DABA are species within the legume genus Lathyrus, commonly known as vetchlings or wild peas. Several species have been identified as containing significant quantities of this amino acid in their seeds and vegetative tissues.[2][3]
-
Lathyrus sylvestris (Narrow-leaved everlasting-pea): This species is a notable producer of L-DABA.[4]
-
Lathyrus latifolius (Broad-leaved everlasting-pea): Another species reported to contain L-DABA.[5]
-
Phaseolus vulgaris (Common bean): Has also been reported to contain 2,4-diaminobutyric acid.[2]
The presence of DABA and other non-proteinogenic amino acids in Lathyrus species is believed to contribute to their defense against herbivores.
Microbial Sources: A Diverse Bacterial Reservoir
A wide range of bacteria synthesize L-DABA, often as a precursor to antibiotics or other specialized metabolites. These microorganisms represent a promising and scalable source for the production of L-DABA through fermentation.
-
Actinomycetes:
-
Streptomyces albidoflavus : This soil bacterium is a known producer of L-DABA.[5]
-
Streptoalloteichus hindustanus : Produces the antiviral compound γ-poly-D-2,4-diaminobutyric acid, for which L-DABA is a precursor.[6]
-
Various Actinomycetes (e.g., Agromyces, Clavibacter, Rathayibacter): DABA isomers are found in the cell wall peptidoglycan of these bacteria.[7]
-
-
Proteobacteria:
-
Enterobacter aerogenes : Possesses an L-2,4-diaminobutyric acid decarboxylase, indicating the presence and metabolism of L-DABA.[8][9]
-
Vibrio alginolyticus : Contains a novel L-2,4-diaminobutyric acid decarboxylase, suggesting a pathway for DABA metabolism.[10][11][12]
-
Acinetobacter baumannii : Produces 1,3-diaminopropane via the decarboxylation of L-DABA.[13]
-
-
Firmicutes:
The following table summarizes the primary natural sources of L-DABA:
| Kingdom | Genus/Group | Specific Examples | Significance |
| Plantae | Lathyrus | L. sylvestris, L. latifolius | Accumulates in seeds and vegetative tissues, likely for defense. |
| Phaseolus | P. vulgaris | Reported presence in a common food crop. | |
| Bacteria | Actinomycetes | Streptomyces albidoflavus, Streptoalloteichus hindustanus | Producer of DABA and DABA-containing antivirals. |
| Proteobacteria | Enterobacter aerogenes, Vibrio alginolyticus, Acinetobacter baumannii | Involved in metabolic pathways leading to polyamines. | |
| Firmicutes | Paenibacillus polymyxa, Aerobacillus polyaerogenes | Key component of polymyxin antibiotics. |
Part 2: Biosynthesis of L-2,4-Diaminobutyric Acid
The primary biosynthetic route to L-2,4-diaminobutyric acid in both plants and bacteria originates from the amino acid L-aspartate. This pathway involves a series of enzymatic conversions.
The key steps in the biosynthesis of L-DABA from L-aspartate are:
-
Phosphorylation of L-aspartate: The pathway is initiated by the phosphorylation of L-aspartate to form β-aspartyl-phosphate, a reaction catalyzed by aspartate kinase .[15]
-
Reduction to L-aspartate-β-semialdehyde: β-aspartyl-phosphate is then reduced to L-aspartate-β-semialdehyde by the enzyme aspartate-semialdehyde dehydrogenase .[6]
-
Transamination to L-2,4-diaminobutyrate: The final step is a transamination reaction where the aldehyde group of L-aspartate-β-semialdehyde is converted to an amino group, yielding L-2,4-diaminobutyric acid. This reaction is catalyzed by L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase (also known as DABA aminotransferase).[13]
Part 3: Extraction, Purification, and Quantification of L-DABA
The successful isolation and analysis of L-DABA from its natural sources are critical for research and development purposes. The following sections provide detailed methodologies for these processes.
Extraction and Purification from Plant Material (Lathyrus Seeds)
Objective: To extract and purify L-DABA from Lathyrus seeds using a combination of solid-phase extraction and ion-exchange chromatography.
Materials:
-
Lathyrus seeds
-
Drying oven
-
Wiley mill or equivalent grinder
-
70% (v/v) Ethanol
-
Rotary evaporator
-
Cation-exchange resin (e.g., Dowex 50W-X8)
-
Glass chromatography column
-
Ammonium hydroxide solutions (0.1 M, 1 M, 2 M)
-
pH meter
-
Lyophilizer
Protocol:
-
Sample Preparation:
-
Extraction:
-
Suspend the powdered seed material in 70% ethanol at a 1:10 (w/v) ratio.
-
Stir the suspension at room temperature for 4 hours.
-
Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and concentrate under reduced pressure using a rotary evaporator at 40°C until the ethanol is removed.
-
Adjust the pH of the remaining aqueous extract to approximately 3.0 with 1 M HCl.
-
-
Purification by Ion-Exchange Chromatography:
-
Prepare a column with a strong cation-exchange resin (e.g., Dowex 50W-X8), and equilibrate the column with 0.1 M HCl.
-
Load the acidified aqueous extract onto the column.
-
Wash the column with three column volumes of deionized water to remove neutral and acidic compounds.
-
Elute the amino acids with a stepwise gradient of ammonium hydroxide:
-
Elute with 1 M NH₄OH to remove weakly basic amino acids.
-
Elute L-DABA with 2 M NH₄OH.
-
-
Collect fractions and monitor for the presence of amino acids using a suitable method (e.g., ninhydrin test).
-
Pool the DABA-containing fractions and remove the ammonia by rotary evaporation.
-
Lyophilize the resulting solution to obtain purified L-DABA.
-
Extraction and Purification from Bacterial Fermentation Broth
Objective: To isolate L-DABA from the fermentation broth of a DABA-producing bacterium (e.g., Paenibacillus polymyxa).
Materials:
-
Fermentation broth containing L-DABA
-
Centrifuge
-
0.45 µm filter
-
Cation-exchange resin (e.g., Amberlite IR-120)
-
Glass chromatography column
-
Sodium hydroxide solutions (0.1 M, 1 M)
-
Hydrochloric acid solutions (0.1 M, 1 M)
-
pH meter
-
Lyophilizer
Protocol:
-
Broth Preparation:
-
Centrifuge the fermentation broth at 10,000 x g for 20 minutes to pellet the bacterial cells.
-
Collect the supernatant and filter it through a 0.45 µm filter to remove any remaining cells and particulates.
-
-
Purification by Ion-Exchange Chromatography:
-
Adjust the pH of the clarified supernatant to approximately 2.0 with 1 M HCl.
-
Prepare a column with a strong cation-exchange resin (e.g., Amberlite IR-120) and equilibrate it with 0.1 M HCl.
-
Load the acidified supernatant onto the column.
-
Wash the column with five column volumes of 0.1 M HCl to remove unbound components.
-
Elute the bound amino acids with a 1 M NaOH solution.
-
Collect fractions and immediately neutralize them with 1 M HCl.
-
Monitor fractions for the presence of DABA using an appropriate analytical method (e.g., HPLC).
-
Pool the fractions containing DABA.
-
Desalt the pooled fractions using a suitable method (e.g., another round of ion-exchange chromatography or size-exclusion chromatography).
-
Lyophilize the desalted solution to obtain purified L-DABA.
-
Analytical Quantification of L-DABA
Objective: To accurately quantify the concentration of L-DABA in a purified sample or extract using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump and autosampler.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar compounds like DABA.[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of acetonitrile and gradually increasing the aqueous phase.
-
Detection: ESI in positive ion mode with Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for DABA would need to be determined by direct infusion of a standard.
Protocol:
-
Standard Preparation: Prepare a series of calibration standards of L-DABA of known concentrations in a suitable solvent (e.g., 10% acetonitrile in water).
-
Sample Preparation:
-
For purified samples, dissolve a known weight in the initial mobile phase.
-
For crude extracts, perform a protein precipitation step by adding three volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted for analysis.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC-MS/MS system.
-
Acquire data using the predetermined MRM transitions for DABA.
-
Construct a calibration curve by plotting the peak area of the DABA standard against its concentration.
-
Determine the concentration of DABA in the samples by interpolating their peak areas on the calibration curve.
-
Conclusion
L-2,4-diaminobutyric acid is a non-proteinogenic amino acid with significant potential in various scientific and industrial applications. Its natural occurrence in both the plant and microbial kingdoms provides diverse avenues for its sourcing. This technical guide has provided a comprehensive overview of the primary natural sources of L-DABA, its biosynthetic pathway, and detailed methodologies for its extraction, purification, and quantification. The protocols and information presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively work with this valuable biomolecule. Further research into optimizing fermentation conditions for microbial production and exploring other potential natural sources will continue to enhance the accessibility and utility of L-2,4-diaminobutyric acid.
References
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Ohio State University Extension. (n.d.). Sample Preparation. CFAES Agricultural and Environmental Testing Core. Retrieved from [Link]
-
PubChem. (n.d.). L-2,4-Diaminobutyric acid. National Center for Biotechnology Information. Retrieved from [Link]
- Nigam, S. N., & Ressler, C. (1966). Biosynthesis of 2,4-diaminobutyric acid from L-[3H]homoserine and DL-[1-14C]aspartic acid in Lathyrus sylvestris W. Biochemistry, 5(11), 3426–3431.
-
Conduct Science. (2019, June 26). Ion-exchange Chromatography Protocol. Retrieved from [Link]
- Simple Detection Methods for Antinutritive Factor β-ODAP Present in Lathyrus sativus L. by High Pressure Liquid Chromatography and Thin Layer Chromatography. (2015). PLoS ONE, 10(11), e0142299.
- Yamanaka, K., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Microbiology, 12, 668910.
- Nakao, H., et al. (1990). l-2,4-diaminobutyric acid decarboxylase activity responsible for the formation of 1,3-diaminopropane in Enterobacter aerogenes. FEMS Microbiology Letters, 67(1-2), 161-164.
-
PubMed. (n.d.). L-2,4-diaminobutyric Acid Decarboxylase Activity Responsible for the Formation of 1,3-diaminopropane in Enterobacter Aerogenes. National Center for Biotechnology Information. Retrieved from [Link]
-
G-Biosciences. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]
- Yamanaka, K., et al. (2020). Biosynthesis of the Antiviral γ-Poly-d-2,4-diaminobutyric Acid in Streptoalloteichus hindustanus. ChemBioChem, 21(16), 2311-2315.
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Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]
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- Nakao, H., et al. (1989). Purification and some properties of a novel L-2,4-diaminobutyric acid decarboxylase from Vibrio alginolyticus. Journal of general microbiology, 135(2), 345-351.
- Ikai, H., & Yamamoto, S. (1997). Identification and analysis of a gene encoding L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase involved in the 1,3-diaminopropane production pathway in Acinetobacter baumannii. Journal of bacteriology, 179(16), 5118–5125.
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PubChem. (n.d.). 2,4-Diaminobutyric acid. National Center for Biotechnology Information. Retrieved from [Link]
- Bell, E. A. (1962). alpha,gamma-Diaminobutyric acid in seeds of twelve species of Lathyrus and identification of a new natural amino-acid, L-homoarginine, in seeds of other species toxic to man and domestic animals.
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PubMed. (n.d.). Purification and some properties of a novel L-2,4-diaminobutyric acid decarboxylase from Vibrio alginolyticus. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Use of L-2,4-Diaminobutyric Acid (L-DABA) in Neuronal Cell Culture
Here are the detailed Application Notes and Protocols for using L-2,4-diaminobutyric acid in neuronal cell culture.
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding L-2,4-Diaminobutyric Acid (L-DABA)
L-2,4-diaminobutyric acid (L-DABA) is a non-proteinogenic amino acid that serves as a valuable pharmacological tool in neuroscience research. Structurally similar to the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), L-DABA's primary utility stems from its interaction with the GABAergic system. It is recognized predominantly as an inhibitor of GABA uptake, thereby increasing the extracellular concentration of GABA and potentiating inhibitory signaling.[1][2] Specifically, S(+)-2,4-diaminobutyric acid is significantly more potent than its R(-) stereoisomer in inhibiting sodium-dependent GABA uptake in the brain.[2][3]
Beyond uptake inhibition, L-DABA also acts as a non-competitive inhibitor of GABA transaminase, the enzyme responsible for GABA catabolism, which further contributes to elevated GABA levels.[4] These properties make L-DABA an effective tool for studying the roles of GABAergic transmission in neuronal circuits, synaptic plasticity, and disease models. It has been investigated for its anticonvulsant properties, which are linked to its ability to enhance GABAergic inhibition.[1]
However, researchers must proceed with caution, as L-DABA is a known neurolathyrogen, and studies have reported dose-dependent neurotoxicity.[5][6][7] The mechanisms of toxicity may involve excitotoxicity or metabolic disruption, underscoring the critical need for careful dose-response experiments to delineate the boundary between pharmacological efficacy and cellular damage.[5][7] These application notes provide a comprehensive framework for utilizing L-DABA in neuronal cell culture, from initial experimental design to the assessment of its effects on neuronal health and function.
I. Core Principles & Experimental Design
A successful study using L-DABA hinges on a well-controlled experimental design. The dual nature of L-DABA—as both a modulator of GABAergic signaling and a potential toxin—requires a systematic approach to isolate and understand its effects.
Causality in Experimental Choices:
-
Cell Model: Primary neuronal cultures (e.g., from the cortex or hippocampus) are recommended over immortalized cell lines.[8] Primary neurons form synaptic connections and exhibit physiological responses that more closely resemble the in vivo environment, which is crucial when studying a neuromodulatory compound like L-DABA.[8][9][10]
-
Controls for Self-Validation: A robust experiment is a self-validating one. The inclusion of multiple controls is non-negotiable.
-
Vehicle Control: Treats cells with the same solvent used to dissolve L-DABA (e.g., sterile water or PBS). This control accounts for any effects of the solvent itself.
-
Untreated Control: Cells are cultured in media alone. This provides a baseline for cell health and function.
-
Positive Control (for toxicity assays): A compound with a known mechanism of cytotoxicity (e.g., Staurosporine for apoptosis, or a high concentration of Glutamate for excitotoxicity) should be used to validate that the assay system is working correctly.
-
-
Dose-Response and Time-Course: It is imperative to perform a matrix of experiments varying both the concentration of L-DABA and the duration of exposure. This allows for the determination of the therapeutic window—the concentration range where L-DABA exerts its desired pharmacological effect without causing significant cell death.
The logical flow of a typical experiment is outlined in the workflow diagram below.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which occurs when the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis. [11][12] Principle: Released LDH catalyzes the conversion of a tetrazolium salt into a red formazan product. The amount of color formed is proportional to the number of lysed cells and can be measured spectrophotometrically. [13] Procedure (based on a typical commercial kit):
-
Prepare Controls: On the same plate as your treated cells, set up the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in the kit) 30-45 minutes before the assay. [14] * Medium Background: Wells containing only culture medium.
-
-
Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer it to a new 96-well flat-bottom plate. [12]Avoid disturbing the cell layer.
-
Reaction Setup: a. Prepare the Assay Reagent/Reaction Mix according to the manufacturer's instructions. b. Add 50 µL of the Assay Reagent to each well of the new plate containing the supernatant. [12] c. Mix gently on an orbital shaker for 30 seconds.
-
Incubation: Incubate the plate at room temperature, protected from light, for 10-30 minutes. [13]5. Measurement: Add 50 µL of Stop Solution (if required by the kit) to each well. Measure the absorbance at 490 nm using a microplate reader. 6. Calculation: a. Subtract the medium background absorbance from all other readings. b. Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [ (Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100
Protocol 4: Caspase-3 Activity Assay
This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway. An increase in Caspase-3 activity is a strong indicator of apoptosis. [15] Principle: Activated Caspase-3 in cell lysates cleaves a specific substrate (e.g., DEVD-pNA or Ac-DEVD-AMC), releasing a chromophore (pNA) or a fluorophore (AMC). The signal is proportional to Caspase-3 activity. [16][17][18] Procedure (based on a colorimetric assay):
-
Induce Apoptosis: Treat cells with L-DABA as described in Protocol 2. Include a positive control (e.g., staurosporine-treated cells) and a negative (untreated) control. [19]2. Cell Lysis: a. After treatment, collect both adherent and floating cells by centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the pellet in a chilled Cell Lysis Buffer (provided in the kit) and incubate on ice for 10-15 minutes. [17][19] d. Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to normalize the Caspase-3 activity.
-
Assay Reaction: a. In a 96-well plate, add 50-200 µg of protein from each cell lysate per well. Adjust the volume with Lysis Buffer. b. Prepare a Reaction Buffer containing the Caspase-3 substrate (DEVD-pNA) as per the kit's instructions. c. Add the Reaction Buffer to each well to start the reaction. [17]5. Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer. [16][19]6. Measurement: Measure the absorbance at 400-405 nm using a microplate reader. [16]7. Data Analysis: The results are typically expressed as a fold-increase in Caspase-3 activity over the untreated control after normalizing to protein concentration.
IV. Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for investigating the effects of L-DABA on neuronal cultures. By carefully controlling experimental variables and employing validated assays for cytotoxicity and apoptosis, researchers can reliably characterize the pharmacological and toxicological profile of this compound. Understanding how L-DABA modulates GABAergic signaling is fundamental to its application in models of neurological disorders such as epilepsy and neuropathic pain. [20]Future studies could extend these protocols to more complex systems, such as co-cultures of neurons and glia, 3D organoids, or link these in vitro findings to in vivo behavioral studies to better understand the compound's overall impact on the central nervous system. [21][22]
References
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Chen, C. H., Flory, W., & Koeppe, R. E. (1972). Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration. Toxicology and Applied Pharmacology, 23(2), 334-338. [Link]
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O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. Semantic Scholar. [Link]
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Johnston, G. A., Kennedy, S. M., & Lodge, D. (1978). Evidence for the heterogeneity of L-2,4-diaminobutyric acid uptake in rat cortex. Journal of Neurochemistry, 31(6), 1519-1521. [Link]
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Lodge, D., Johnston, G. A., & Stephanson, A. L. (1977). Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. British Journal of Pharmacology, 59(1), 218–219. [Link]
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Kaech, S., & Banker, G. (2006). Protocol for the Primary Culture of Cortical and Hippocampal neurons. Nature Protocols, 1(5), 2406-2415. [Link]
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Application Notes & Protocols: In Vivo Administration of L-2,4-Diaminobutyric Acid (DABA) in Rodent Models
Here are the detailed Application Notes and Protocols for the topic: In vivo administration of L-2,4-diaminobutyric acid in rodent models.
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
L-2,4-diaminobutyric acid (DABA) is a non-proteinogenic amino acid with significant pharmacological interest due to its activity as an inhibitor of GABA transaminase and GABA reuptake.[1] This dual mechanism leads to elevated levels of the inhibitory neurotransmitter GABA, suggesting potential therapeutic applications as an anticonvulsant.[2] Concurrently, DABA has been investigated for its anti-neoplastic properties, which are thought to stem from its ability to induce osmotic lysis in tumor cells.[3][4] However, the translational potential of DABA is constrained by a significant toxicity profile, including neurotoxic and hepatotoxic effects, primarily linked to the inhibition of the urea cycle and subsequent chronic ammonia toxicity.[5][6][7] This guide provides a comprehensive overview of the critical considerations and detailed protocols for the in vivo administration of DABA in rodent models, empowering researchers to design safe, ethical, and scientifically robust experiments.
Scientific Background and Pre-clinical Rationale
Mechanism of Action: A Dual-Inhibitor of GABA Metabolism
The primary pharmacological action of L-2,4-diaminobutyric acid is the potentiation of GABAergic neurotransmission. DABA achieves this through two distinct mechanisms:
-
Inhibition of GABA Transaminase (GABA-T): GABA-T is the primary enzyme responsible for the catabolism of GABA into glutamate. By inhibiting this enzyme, DABA prevents the breakdown of GABA, leading to its accumulation in the synapse.[1]
-
Inhibition of GABA Reuptake: DABA also acts as a GABA reuptake inhibitor, blocking transporters (GATs) that would otherwise clear GABA from the synaptic cleft. This action further increases the concentration and duration of GABA's effect on postsynaptic receptors.[1]
Beyond its effects on the GABA system, DABA is known to competitively inhibit ornithine carbamoyltransferase, a key enzyme in the urea cycle. This inhibition can lead to impaired ammonia detoxification, resulting in hyperammonemia, which is believed to be a primary contributor to DABA's observed neurotoxicity.[5][7]
Caption: Mechanism of L-2,4-diaminobutyric acid (DABA) action.
Critical Consideration: In Vivo Toxicity
The most significant challenge in working with DABA in vivo is its dose-dependent toxicity. Researchers must be acutely aware of this profile when designing experiments.
-
Neurotoxicity: Intraperitoneal administration of toxic doses to rats has been shown to cause hyperirritability, tremors, and convulsions, typically manifesting 12-20 hours post-administration.[5][6][8]
-
Hepatotoxicity: The neurotoxic effects are considered secondary to liver damage.[7] DABA inhibits urea synthesis, leading to a state of chronic ammonia toxicity, which damages the central nervous system.[5][8]
-
General Systemic Effects: In antitumor studies, mice treated with DABA exhibited significant weight reduction and there were a number of drug-related deaths, underscoring the narrow therapeutic window.[4][9]
Expert Insight: Due to this toxicity profile, a pilot dose-escalation study is strongly recommended for any new experimental paradigm to establish the maximum tolerated dose (MTD) in the specific rodent strain and model being used. All protocols must include a rigorous plan for post-administration monitoring.
Experimental Design and Formulation
Route of Administration: Rationale and Selection
The choice of administration route is dictated by the experimental objective.
-
Intraperitoneal (IP) Injection: This is the most common route for systemic administration in preclinical DABA studies.[2][4] It offers rapid absorption into the systemic circulation, bypassing first-pass metabolism in the liver. It is technically straightforward and allows for precise dosing.
-
Oral Gavage (P.O.): While less common in the published literature for DABA, oral gavage is a relevant route for assessing the potential of orally administered therapeutics. Bioavailability may be a concern and should be determined.
-
Intracerebroventricular (i.c.v.) Injection: This highly invasive route bypasses the blood-brain barrier entirely, allowing for the direct assessment of DABA's effects on the central nervous system. It is technically demanding and used to distinguish central from peripheral effects.[2]
Dosage and Formulation Guidelines
Dosing must be approached with caution. The following table summarizes dosages reported in the literature, which should be used as a starting point for dose-finding studies.
| Application | Species | Dose | Route | Key Findings | Reference(s) |
| Anticonvulsant | Mouse | 5 mmoles/kg | IP | Active against 3-mercaptopropionate-induced convulsions. | [2] |
| Anticonvulsant | Mouse | 2 µmoles | i.c.v. | Active against picrotoxin-induced convulsions. | [2] |
| Antitumor | Mouse | Isotonic 0.1 M solution | IP | 43.4% reduction in fibrosarcoma tumor growth. | [4][9] |
| Toxicity Study | Rat | "Toxic doses" | IP | Induced tremors, convulsions, and signs of ammonia toxicity. | [5][6][7] |
Protocol for DABA Solution Preparation (for IP Injection)
-
Calculate Required Mass: Determine the total mass of L-2,4-diaminobutyric acid dihydrochloride (MW: 191.06 g/mol ) needed for your study based on the target dose (e.g., in mmol/kg) and the number and weight of the animals.
-
Select Vehicle: Use sterile 0.9% saline or sterile phosphate-buffered saline (PBS) as the vehicle.
-
Dissolution: Weigh the DABA powder and dissolve it in the appropriate volume of the sterile vehicle. Gentle warming or vortexing can aid dissolution.
-
pH Adjustment: Check the pH of the final solution. If necessary, adjust to a physiological pH (~7.4) using sterile NaOH or HCl. This is critical to prevent injection site irritation.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Detailed Administration Protocols
These protocols are synthesized from established institutional guidelines and best practices.[10][11][12][13] All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Protocol: Intraperitoneal (IP) Injection
This method is suitable for delivering a systemic dose of DABA to both mice and rats.
Caption: Standardized workflow for Intraperitoneal (IP) injection in rodents.
Step-by-Step Methodology:
-
Animal Preparation: Weigh the animal accurately to calculate the precise injection volume. The maximum recommended volume is 10 mL/kg.[11][14]
-
Materials:
-
Appropriately sized syringe (e.g., 1 mL).
-
Sterile needle: 25-27 gauge for mice, 23-25 gauge for rats.[11]
-
Sterile DABA solution.
-
70% alcohol wipes.
-
-
Restraint: Gently restrain the mouse or rat, exposing the abdomen. For a one-person technique, scruff the animal and secure the tail. Position the animal in dorsal recumbency with its head tilted slightly downward. This helps to move the abdominal organs cranially, away from the injection site.[15]
-
Site Identification: Identify the lower right quadrant of the abdomen. This site is chosen to avoid injuring the cecum (left side), urinary bladder (midline), and major organs.[13][15] Disinfect the injection site with an alcohol wipe.[13]
-
Injection:
-
Insert the needle, bevel up, at a 30-45 degree angle into the identified quadrant.[15]
-
Gently pull back on the syringe plunger (aspirate). If you see yellow fluid (urine), clear fluid (intestinal contents), or blood, withdraw the needle immediately and re-inject at a different site with a fresh needle and syringe. Proper placement should yield negative pressure.[13]
-
Once correct placement is confirmed, slowly and steadily depress the plunger to administer the solution.
-
Withdraw the needle swiftly and return the animal to its cage.
-
-
Post-Procedure Monitoring: Observe the animal for at least 10 minutes for any immediate adverse reactions like bleeding or distress. Implement the detailed monitoring plan for DABA-specific toxicity as described in Section 4.1.
Protocol: Oral Gavage (P.O.)
This method delivers a precise dose of DABA directly to the stomach. It is technically more challenging than an IP injection and requires proper training to avoid injury.
Caption: Standardized workflow for Oral Gavage (P.O.) administration in rodents.
Step-by-Step Methodology:
-
Animal and Tube Preparation:
-
Weigh the animal to calculate the dose volume (maximum ~10 mL/kg for rats).[16]
-
Select an appropriately sized gavage tube (flexible tubes are preferred to minimize injury).[12][16]
-
Measure the tube externally from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark this depth on the tube.[16][17]
-
-
Dose Preparation: Draw the calculated volume of DABA solution into a syringe and attach it to the gavage tube. Ensure any air is expelled.
-
Restraint: Securely restrain the rat in an upright position, immobilizing the head and neck to create a straight line from the mouth to the esophagus.[12][18]
-
Tube Insertion:
-
Gently insert the gavage tube into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the pharynx.[16]
-
Allow the animal to swallow the tube as you advance it gently down the esophagus to the pre-measured mark.
-
CRITICAL: There should be no resistance. If you feel any resistance or the animal exhibits respiratory distress (e.g., coughing, cyanosis), you may be in the trachea. STOP IMMEDIATELY , withdraw the tube, and start again.[17][19]
-
-
Administration: Once the tube is correctly placed, administer the substance slowly over 2-3 seconds.[16]
-
Withdrawal and Monitoring: Slowly withdraw the tube and return the animal to its cage.[12] Observe closely for at least 10 minutes for any signs of regurgitation or respiratory distress.
Post-Administration Monitoring and Endpoint Analysis
Monitoring for Adverse Effects
A robust monitoring plan is essential for animal welfare and data integrity.
| Parameter | Signs of Toxicity | Monitoring Frequency | Action |
| Behavioral | Hyperirritability, tremors, ataxia, seizures, lethargy.[5] | At 1, 4, 12, and 24 hours post-dose, then daily. | Document observations. Consult with a veterinarian. Consider humane endpoints. |
| Physical | Piloerection, dehydration, hypothermia. | Daily. | Provide supportive care (e.g., warming pad, supplemental hydration) as per IACUC protocol. |
| Body Weight | Weight loss of >15-20% from baseline.[4][9] | Daily. | Indicates significant systemic toxicity. May necessitate euthanasia per protocol guidelines. |
| Food/Water Intake | Reduced consumption. | Daily cage-side observation. | Measure intake if quantitative data is needed. Reduced intake can contribute to weight loss. |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Endpoints
-
Pharmacokinetics: To understand the absorption, distribution, metabolism, and excretion (ADME) of DABA, a PK study can be performed. This typically involves collecting blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes) via methods like tail vein or saphenous vein sampling.[20]
-
Endpoint Analysis: The specific endpoints will depend on the study's goal:
-
Anticonvulsant Models: Assess seizure threshold or latency in response to a chemoconvulsant agent (e.g., picrotoxin, pentylenetetrazol).[2]
-
Oncology Models: Measure tumor volume using calipers (for subcutaneous tumors) or via imaging at regular intervals.[4][9]
-
Toxicity/Metabolism Studies: Collect terminal blood samples for ammonia level analysis and liver tissue for histological examination or urea cycle enzyme activity assays.[5]
-
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TECH 09b - Oral Gavage in Adult Rats - UBC Animal Care Services. Available at: [Link]
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Guidelines for Intraperitoneal Injection in Mice. Scribd. Available at: [Link]
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Mouse Intraperitoneal (IP) administration Technique. University of Arizona Research, Innovation & Impact. Available at: [Link]
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Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. Institute of Laboratory Animal Science (LTK), University of Zurich. Available at: [Link]
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Intraperitoneal Injection in Mice. Queen's University. Available at: [Link]
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Oral Gavage in the Rat. FSU Office of Research. Available at: [Link]
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O'Neal RM, Chen CH, Reynolds CS, Meghal SK, Koeppe RE. The 'neurotoxicity' of L-2,4-diaminobutyric acid. Biochemical Journal. 1968 Feb;106(3):699-706. Available at: [Link]
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Guide to Oral Gavage for Mice and Rats. Instech Laboratories. Available at: [Link]
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SOP: Oral Gavage in the Rat. Virginia Tech. Available at: [Link]
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O'Neal RM, Chen CH, Reynolds CS, Meghal SK, Koeppe RE. The 'neurotoxicity' of l-2,4-diaminobutyric acid. PMC. Available at: [Link]
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The 'neurotoxicity' of l-2,4-diaminobutyric acid. Biochemical Journal. Available at: [Link]
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F-X. Bertrand, et al. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line. Anticancer Research. 2000 Nov-Dec;20(6B):4275-8. Available at: [Link]
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Meldrum B, et al. The anticonvulsant action of L-2,4-diaminobutyric acid. European Journal of Pharmacology. 1978 Dec 1;52(3-4):281-6. Available at: [Link]
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T. D. Heby, et al. Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. Anticancer Research. 1993 Sep-Oct;13(5A):1445-9. Available at: [Link]
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T. D. Heby, et al. Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. PMC. Available at: [Link]
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Bergenheim AT, et al. Metabolic manipulation of glioblastoma in vivo by retrograde microdialysis of L-2, 4 diaminobutyric acid (DAB). Journal of Neuro-Oncology. 2006 Nov;79(3):273-80. Available at: [Link]
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Williams J, Davies JA. The action of DL-2,4-diaminobutyric acid on the cataleptogenic effects of pilocarpine and alpha-flupenthixol in rats. Psychopharmacology (Berl). 1979 Jun 28;64(1):81-3. Available at: [Link]
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Pérez-González, M.Z.; et al. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. Pharmaceuticals. 2021, 14, 1148. Available at: [Link]
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Application and Protocol for the Quantification of L-2,4-Diaminobutyric Acid in Biological Samples via High-Performance Liquid Chromatography (HPLC)
Abstract This document provides a comprehensive guide for the quantitative analysis of L-2,4-diaminobutyric acid (DABA) in biological matrices, such as plasma and tissue homogenates. DABA is a non-proteinogenic amino acid that plays a role as an intermediate in microbial metabolic pathways and has been identified as a component of certain toxins. Accurate quantification of DABA in biological samples is crucial for research in toxicology, microbiology, and pharmacology. This application note details a robust and sensitive method employing pre-column derivatization with o-phthalaldehyde (OPA) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. The protocol covers all stages from sample preparation to data analysis, ensuring reliability and reproducibility.
Introduction: The Significance of DABA Analysis
L-2,4-diaminobutyric acid (DABA) is a structural analog of ornithine and lysine and is of significant interest to researchers for several reasons. It is a known component of various peptide antibiotics and toxins produced by a range of bacteria. Furthermore, its structural similarity to the neurotoxin β-N-methylamino-L-alanine (BMAA) necessitates accurate analytical methods to distinguish between these and other diamino acids.[1] The reliable quantification of DABA in complex biological samples is therefore essential for understanding its physiological and pathological roles.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of amino acids.[2] However, as DABA lacks a strong chromophore, direct detection by UV-Vis is not sufficiently sensitive for biological concentrations. To overcome this, a pre-column derivatization step is employed to attach a fluorescent tag to the primary amino groups of DABA, thereby significantly enhancing detection sensitivity. This guide focuses on the widely used and reliable o-phthalaldehyde (OPA) derivatization method.[2][3][4]
Pre-Analytical Considerations & Sample Handling
The integrity of the analytical results is critically dependent on proper sample collection and handling. To minimize pre-analytical variability and ensure accurate quantification of DABA, the following guidelines should be strictly adhered to.
2.1. Blood Sample Collection and Plasma Preparation
-
Anticoagulant: Collect whole blood in tubes containing K3-EDTA.[5]
-
Patient State: The patient should ideally be in a fasted state (at least two hours without food) before blood collection.[6] If the patient is receiving total parenteral nutrition (TPN), it should be discontinued for at least four hours prior to sample collection.[6]
-
Processing: Separate plasma from whole blood by centrifugation at approximately 2,500 x g for 20 minutes at room temperature as soon as possible after collection.[5][6] Delays of more than four hours should be avoided.[6]
-
Storage: Immediately after separation, the plasma should be transferred to a clean polypropylene tube and frozen at -30°C or lower until analysis.[5][7] For long-term storage, -80°C is recommended.[8] Avoid using plasma separator tubes (PST) with gel separators.[6]
2.2. Tissue Sample Preparation
-
Homogenization: Tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. For analysis, a known weight of the frozen tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Protein Precipitation: Following homogenization, proteins must be removed as they can interfere with the analysis and damage the HPLC column. This is achieved by adding a precipitating agent.
Experimental Workflow: From Sample to Data
The overall analytical workflow consists of four main stages: Sample Preparation (including protein removal and derivatization), HPLC Separation, Detection, and Data Analysis.
Caption: Overall workflow for DABA analysis.
Detailed Protocols
4.1. Reagents and Materials
-
L-2,4-diaminobutyric acid dihydrochloride (Standard)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (MPA) or 2-Mercaptoethanol
-
Boric acid
-
Sodium hydroxide
-
5-Sulfosalicylic acid (SSA)
-
HPLC-grade acetonitrile and methanol
-
Ultrapure water
-
Internal Standard (IS), e.g., L-Norvaline or Homoserine[5][9]
4.2. Protocol 1: Sample Deproteinization This step is crucial for removing proteins that can interfere with the chromatographic analysis.[8]
-
Thaw frozen plasma or tissue homogenate samples on ice.
-
To a 500 µL aliquot of the sample, add 100 µL of 24% (w/v) 5-sulfosalicylic acid containing the internal standard (e.g., 2 mmol/L L-norvaline).[5]
-
Vortex the mixture immediately and vigorously for 30 seconds.
-
Incubate the mixture at 4°C for 15 minutes to allow for complete protein precipitation.[5]
-
Centrifuge the sample at high speed (e.g., 18,000 x g) for 15 minutes at 4°C.[5]
-
Carefully transfer the clear supernatant to a new microcentrifuge tube for the derivatization step.
4.3. Protocol 2: Automated Pre-column Derivatization with OPA Automated derivatization using an autosampler is highly recommended to ensure precise timing and reproducibility, as OPA derivatives can be unstable.[3][4][9]
-
Prepare Derivatization Reagents:
-
Autosampler Program: Program the HPLC autosampler to perform the following sequence for each sample:
-
Aspirate 10 µL of the deproteinized sample supernatant.
-
Aspirate 45 µL of a 1:1 mixture of the OPA and MPA reagents.
-
Aspirate 45 µL of the borate buffer.
-
Mix the contents by aspirating and dispensing the full volume three times.
-
Allow a reaction time of 1 minute.[4]
-
Inject a defined volume (e.g., 1-10 µL) of the final mixture onto the HPLC column.
-
Caption: OPA derivatization of DABA.
4.4. Protocol 3: HPLC-FLD Conditions The following conditions are a robust starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18, e.g., Spherisorb ODS 2 (125 x 3 mm, 5 µm) or equivalent[5] |
| Column Temp. | 25°C[5] |
| Mobile Phase A | 20 mM Ammonium Bicarbonate, pH 6.9 (adjusted with formic acid)[4] |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 1-10 µL |
| Fluorescence Detector | Excitation: 338 nm, Emission: 450 nm (Typical for OPA derivatives) |
| Gradient Elution | A typical gradient would start with a low percentage of organic phase (Mobile Phase B), increasing linearly to elute more hydrophobic compounds. An example gradient is shown below. |
Example Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Data Analysis and Method Validation
5.1. Quantification Quantification is performed by constructing a calibration curve using standard solutions of DABA of known concentrations, which are subjected to the same deproteinization and derivatization procedures as the unknown samples.
-
Prepare a stock solution of L-2,4-diaminobutyric acid.
-
Create a series of calibration standards (e.g., 6-8 points) by serial dilution of the stock solution to cover the expected concentration range in the biological samples.
-
Process each standard in the same manner as the samples, including the addition of the internal standard.
-
Plot the ratio of the peak area of DABA to the peak area of the internal standard against the concentration of the DABA standards.
-
Perform a linear regression analysis on the calibration curve. The concentration of DABA in the unknown samples can then be calculated from their peak area ratios using the regression equation.
5.2. System Suitability and Method Validation To ensure the reliability of the results, the analytical method should be validated according to established guidelines. Key validation parameters include:[9]
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of DABA and the IS in blank samples. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995. |
| Accuracy | The closeness of the test results to the true value. | Recovery of spiked samples within 85-115%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) < 15% for intra- and inter-day precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Peak Response | Derivatization failure; Incorrect fluorescence detector settings; Sample degradation. | Check pH of borate buffer; Prepare fresh OPA/MPA reagents; Verify detector wavelengths and lamp status; Ensure proper sample storage. |
| Poor Peak Shape (Tailing/Fronting) | Column contamination or degradation; Inappropriate mobile phase pH. | Flush or replace the column; Ensure mobile phase pH is compatible with the column and analytes. |
| Shifting Retention Times | Inconsistent gradient mixing; Column temperature fluctuations; Column aging. | Purge the pump; Check the column thermostat; Use an internal standard to correct for shifts; Replace the column if necessary. |
| High Background Noise | Contaminated mobile phase or reagents; Detector lamp aging. | Use high-purity solvents and reagents; Filter mobile phases; Replace detector lamp. |
Conclusion
The described RP-HPLC method with pre-column OPA derivatization and fluorescence detection provides a sensitive, specific, and reliable means for the quantification of L-2,4-diaminobutyric acid in biological samples. Adherence to the detailed protocols for sample handling, preparation, and analysis is critical for achieving high-quality, reproducible data. This application note serves as a robust foundation for researchers and scientists in various fields requiring accurate measurement of this important non-proteinogenic amino acid.
References
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Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. NIH National Library of Medicine.[Link]
-
Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. CORE.[Link]
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Plasma amino-acids analysis: effects of delayed samples preparation and of storage. PubMed.[Link]
-
Validation of an HPLC method for the determination of amino acids in feed. Semantic Scholar.[Link]
-
Amino Acid Analysis, Plasma. Indiana University School of Medicine.[Link]
-
An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. DiVA portal.[Link]
-
Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. MDPI.[Link]
-
Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed.[Link]
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Sample preparation for Amino Acid Analaysis. Bio-Synthesis Inc.[Link]
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High-Performance Liquid Chromatography for Amino Acid Analysis. Desklib.[Link]
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Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC.[Link]
-
Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. PubMed.[Link]
-
High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. PubMed.[Link]
-
Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov. PubMed.[Link]
- Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography.
-
O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements. MDPI.[Link]
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Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl). ResearchGate.[Link]
-
HPLC of amino acids as chloroformate derivatives. ResearchGate.[Link]
-
Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. ResearchGate.[Link]
-
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Malaysian Journal of Chemistry.[Link]
-
Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Literature overview and further study. PubMed.[Link]
-
The determination of γ-aminobutyric acid after pre-column derivatization in farm products. ResearchGate.[Link]
-
Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. MDPI.[Link]
-
Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. MDPI.[Link]
-
Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. ResearchGate.[Link]
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Application Note: L-2,4-Diaminobutyric Acid as a Robust Internal Standard for Accurate Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of L-2,4-diaminobutyric acid (DABA) as an internal standard (IS) for the quantitative analysis of amino acids in various biological and pharmaceutical matrices. DABA, a non-proteinogenic amino acid, offers distinct advantages for improving the accuracy, precision, and reliability of chromatographic-based amino acid analysis. This guide details the rationale for its use, key physicochemical properties, and step-by-step protocols for its implementation in High-Performance Liquid Chromatography (HPLC) coupled with common pre-column derivatization techniques.
Introduction: The Imperative for an Internal Standard
Quantitative amino acid analysis is a cornerstone of numerous research and development areas, from clinical diagnostics to food science and pharmaceutical quality control. Chromatographic methods, particularly HPLC, are frequently employed for their sensitivity and resolving power. However, the multi-step nature of these analyses, encompassing sample preparation, derivatization, and injection, introduces potential sources of variability that can compromise the accuracy of results.
An internal standard is a compound of known concentration added to a sample prior to analysis to correct for these variations.[1] By monitoring the ratio of the analyte's response to the internal standard's response, one can compensate for losses during sample handling and inconsistencies in injection volume.[2] The ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample.[2]
L-2,4-Diaminobutyric Acid (DABA): An Optimal Choice
L-2,4-diaminobutyric acid, a non-proteinogenic α,γ-diamino acid, has emerged as an excellent internal standard for amino acid analysis.[3] Its structural similarity to proteinogenic amino acids ensures that it behaves comparably during the derivatization and chromatographic separation processes. Crucially, as an unnatural amino acid derivative, it is typically absent in biological samples, preventing interference with endogenous analytes.[3]
Key Properties of L-2,4-Diaminobutyric Acid
| Property | Value | Source |
| Molecular Formula | C4H10N2O2 | [4] |
| Molecular Weight | 118.13 g/mol | [4] |
| CAS Number | 1758-80-1 | [4] |
| Form | Typically supplied as dihydrochloride salt (C4H10N2O2 · 2HCl) | [5] |
| Molecular Weight (dihydrochloride) | 191.06 g/mol | [3][6] |
| Solubility | Soluble in water | [3] |
| Structure | Contains both a primary α-amino group and a primary γ-amino group | [7] |
The presence of two primary amino groups allows DABA to react efficiently with common derivatizing agents used in amino acid analysis, such as o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dabsyl chloride.[8][9]
Principle of Application
The core principle of using DABA as an internal standard is based on relative quantification. A known amount of DABA is added to each standard, control, and unknown sample at the earliest stage of sample preparation. It is assumed that any loss or variation experienced by the target amino acids during the analytical workflow will be mirrored by DABA. The concentration of each target amino acid is then calculated based on the ratio of its peak area to the peak area of DABA, relative to a calibration curve constructed using the same peak area ratios.
Figure 1. General workflow for amino acid analysis using DABA as an internal standard.
Experimental Protocols
The following protocols provide a framework for the use of DABA in amino acid analysis. It is essential to optimize and validate the method for the specific matrix and analytical instrumentation being used.
Reagent and Standard Preparation
-
DABA Internal Standard Stock Solution (10 mM): Accurately weigh an appropriate amount of L-2,4-diaminobutyric acid dihydrochloride (MW: 191.06 g/mol ) and dissolve it in 0.1 M HCl to create a 10 mM stock solution. Store at 2-8°C.
-
Working Internal Standard Solution (1 mM): Dilute the 10 mM DABA stock solution 1:10 with 0.1 M HCl.
-
Amino Acid Calibration Standards: Prepare a mixed stock solution of proteinogenic amino acids at a known concentration (e.g., 2.5 mM each) in 0.1 M HCl.[8] Create a series of calibration standards by diluting this stock solution.
-
Derivatization Reagents: Prepare derivatization reagents according to the chosen method (e.g., OPA/MPA, FMOC-Cl, Dabsyl Chloride).[8][10]
Sample Preparation Protocol (Example: Plasma)
-
To a 100 µL aliquot of plasma, standard, or quality control sample in a microcentrifuge tube, add 10 µL of the 1 mM DABA working internal standard solution.
-
Vortex briefly to mix.
-
Add 100 µL of 0.6 M perchloric acid to precipitate proteins.[10]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[10]
-
Carefully transfer the supernatant to a new tube for derivatization.
Pre-Column Derivatization Protocol (Example: OPA/MPA)
This protocol is adapted for automated pre-column derivatization using an autosampler.
-
Reagent Preparation:
-
Automated Derivatization Sequence:
-
Transfer 10 µL of the prepared sample supernatant (from step 4.2.6) to a vial.
-
Add 45 µL of a 1:1 mixture of OPA and MPA solutions.
-
Add 45 µL of 0.2 M borate buffer.
-
Mix thoroughly (e.g., by aspiration/dispensing cycles).
-
Allow a reaction time of 1 minute before injection.[8]
-
HPLC Conditions (Example for OPA Derivatives)
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Ammonium Bicarbonate, pH 6.9 with Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 50:50) |
| Gradient | Optimized for separation of all amino acids and DABA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | Fluorescence Detector (Excitation: 340 nm, Emission: 450 nm) |
| Injection Volume | 1 µL |
Note: These conditions are a starting point and require optimization for specific applications and columns.
Data Analysis and Quantification
-
Calibration Curve: For each calibration standard, calculate the ratio of the peak area of each amino acid to the peak area of DABA. Plot these ratios against the known concentration of each amino acid to generate a linear regression curve.
-
Quantification of Unknowns: In the unknown samples, calculate the peak area ratio of each analyte to DABA. Use the linear regression equation from the calibration curve to determine the concentration of each amino acid in the sample.
Figure 2. A typical calibration curve for internal standard quantification.
Trustworthiness and Self-Validation
A robust analytical method is a self-validating one. The use of DABA contributes significantly to this principle.
-
Consistency Check: The absolute peak area of DABA should be reasonably consistent across all samples in a batch. A significant deviation in a single sample may indicate a problem with sample preparation or injection for that specific sample.
-
Retention Time Stability: The retention time of DABA serves as a reliable marker for assessing the stability of the chromatographic system throughout the analytical run.
-
Method Validation: A full method validation according to regulatory guidelines (e.g., FDA, EMA) should be performed. This includes assessing linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), and limit of quantification (LOQ).[11] Spike-recovery experiments in the relevant matrix are crucial for determining accuracy.[11]
Conclusion
L-2,4-diaminobutyric acid is a highly effective internal standard for the quantitative analysis of amino acids by HPLC. Its non-physiological origin, coupled with its chemical similarity to proteinogenic amino acids, allows it to reliably correct for analytical variability.[3] The implementation of DABA, following the protocols outlined in this guide, will significantly enhance the accuracy, precision, and trustworthiness of amino acid quantification in research, clinical, and industrial settings.
References
-
Kromidas, S. (2018). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. The Column, 14(10), 16-19. Retrieved from [Link]
-
Komura, S., & Kurahashi, K. (1979). Partial purification and properties of L-2,4-diaminobutyric acid activating enzyme from a polymyxin E producing organism. Journal of Biochemistry, 86(4), 1013-1021. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134490, L-2,4-Diaminobutyric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the internal standards that can be used for the analysis of amino acids (Pre-Column derivatization by 6-Aminoquinoline) using HPLC? Retrieved from [Link]
-
Wang, Y., et al. (2022). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. Foods, 11(24), 4069. Retrieved from [Link]
-
Jasco UK. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. Retrieved from [Link]
-
FooDB. (2010). Showing Compound L-2,4-Diaminobutanoic acid (FDB012588). Retrieved from [Link]
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The Human Metabolome Database. (2007). Showing metabocard for L-2,4-diaminobutyric acid (HMDB0006284). Retrieved from [Link]
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Kochhar, S., & Christen, P. (1989). Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent). Analytical Biochemistry, 178(1), 17-21. Retrieved from [Link]
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Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]
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Aijiren. (2023). Why Choose Internal Standard Over External Standard in Chromatographic Quantification? Retrieved from [Link]
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Itoh, T., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Microbiology, 12, 687353. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 470, 2,4-Diaminobutyric acid. Retrieved from [Link]
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Glover, J. B., et al. (2018). Determination of β-N-methylamino-L-alanine, N-(2-aminoethyl)glycine, and 2,4-diaminobutyric acid in Food Products Containing Cyanobacteria by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry: Single-Laboratory Validation. Journal of AOAC International, 101(4), 1141-1150. Retrieved from [Link]
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Kubota, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Mass Spectrometry, 55(10), e4569. Retrieved from [Link]
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Wang, G., et al. (2018). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine, 56(6), e139-e141. Retrieved from [Link]
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Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. Retrieved from [Link]
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Z-L, Z., et al. (1998). Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov. International Journal of Systematic Bacteriology, 48 Pt 4, 1247-1254. Retrieved from [Link]
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Dolan, J. W. (2015). When Should an Internal Standard be Used? LCGC North America, 33(6), 394-399. Retrieved from [Link]
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IROA Technologies. (2023). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from [Link]
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Rubiano, F. M., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Metabolites, 10(3), 99. Retrieved from [Link]
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Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc. Retrieved from [Link]
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GABA transaminase activity assay using L-2,4-diaminobutyric acid
Application Note & Protocol
A Spectrophotometric Assay for Characterizing the Inhibition of GABA Transaminase by L-2,4-Diaminobutyric Acid
Introduction: The Significance of GABA Transaminase
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1] The metabolic enzyme GABA transaminase (GABA-T, EC 2.6.1.19) is a pyridoxal 5'-phosphate (PLP) dependent enzyme that is central to the catabolism of GABA.[2][3] It converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate, respectively.[2][4] Given its crucial role in regulating GABA levels, alterations in GABA-T activity are implicated in numerous neurological disorders, including epilepsy and Huntington's disease.[1][3] Consequently, GABA-T has emerged as a significant therapeutic target for the development of novel anticonvulsant and neuro-regulatory drugs.[1]
This application note provides a detailed protocol for measuring GABA-T activity using a continuous spectrophotometric coupled-enzyme assay. Furthermore, it describes the application of this assay to characterize the inhibitory potential of specific compounds, using L-2,4-diaminobutyric acid (DABA) as a model inhibitor. DABA is a known non-competitive inhibitor of GABA-T, and understanding its mechanism and potency is crucial for both basic research and drug development contexts.[5][6]
Principle of the Assay
The activity of GABA-T cannot be monitored directly via a simple spectrophotometric measurement. Therefore, a coupled enzymatic reaction is employed to produce a quantifiable signal.
-
GABA-T Reaction: The primary reaction involves GABA transaminase catalyzing the transfer of an amino group from GABA to α-ketoglutarate (α-KG). This reaction yields succinic semialdehyde (SSA) and glutamate.[7]
-
Coupled SSADH Reaction: In the presence of a second enzyme, succinic semialdehyde dehydrogenase (SSADH), the SSA produced in the first reaction is immediately oxidized to succinate.
-
Spectrophotometric Detection: This oxidation by SSADH is coupled to the stoichiometric reduction of the cofactor nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH.[7][8] The formation of NADPH can be continuously monitored by measuring the increase in absorbance at 340 nm.
The rate of NADPH production is directly proportional to the GABA-T activity under conditions where GABA, α-KG, NADP+, and SSADH are in excess. When an inhibitor like DABA is introduced, a decrease in the rate of NADPH formation indicates a reduction in GABA-T activity.
Figure 2: Workflow for determining the IC50 of a GABA-T inhibitor like DABA.
-
Prepare DABA Dilutions: Perform a serial dilution of the 100 mM DABA stock solution in ultrapure water to create a range of concentrations (e.g., from 200 mM down to ~10 µM). These will be 10x the final desired concentration.
-
Prepare Master Mix: Prepare the same master mix as in Protocol 1, but adjust the buffer volume to 145 µL to account for the addition of the inhibitor.
-
Set up the Plate:
-
Test Wells: Pipette 170 µL of Master Mix into wells. Add 20 µL of each DABA dilution.
-
100% Activity Control (No Inhibitor): Pipette 170 µL of Master Mix. Add 20 µL of vehicle (ultrapure water).
-
0% Activity Control (No Enzyme): Pipette 170 µL of Master Mix (without GABA-T). Add 20 µL of vehicle.
-
-
Pre-incubation with Inhibitor:
-
Mix the plate gently and pre-incubate for 10 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate and Measure:
-
Initiate the reaction by adding 10 µL of 100 mM GABA to all wells.
-
Immediately begin kinetic measurement of A340 as described in Protocol 1.
-
Data Analysis and Interpretation
Calculating Enzyme Activity
-
Determine the Reaction Rate (V): For each well, plot A340 versus time (in minutes). The slope of the linear portion of this curve is the reaction rate (V), expressed as ΔA340/min.
-
Calculate Specific Activity: Use the Beer-Lambert law to convert the rate into µmol/min/mg.
Specific Activity (U/mg) = (V_sample - V_control) / (ε * l * [P])
Where:
-
V_sample: Rate (ΔA340/min) from the enzyme-containing well.
-
V_control: Rate (ΔA340/min) from the no-enzyme control well.
-
ε (epsilon): Molar extinction coefficient for NADPH at 340 nm = 6220 M⁻¹cm⁻¹.
-
l: Path length in cm (for a 200 µL volume in a standard 96-well plate, this must be measured or a standard value of ~0.5-0.6 cm used; for a 1 cm cuvette, l=1).
-
[P]: Concentration of the protein (GABA-T) in the assay in mg/mL.
-
Calculating IC50
-
Calculate Percent Inhibition: For each concentration of DABA, calculate the percent inhibition using the rates (V) from the linear portion of the kinetic curve.
% Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the Dose-Response Curve: Plot the % Inhibition (Y-axis) against the log of the DABA concentration (X-axis).
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and calculate the IC50 value. The IC50 is the concentration of DABA that produces 50% inhibition of GABA-T activity.
Representative Data Presentation
Data from an IC50 determination experiment should be recorded systematically.
| DABA Conc. (µM) | Replicate 1 (ΔA340/min) | Replicate 2 (ΔA340/min) | Replicate 3 (ΔA340/min) | Average Rate | % Inhibition |
| 0 (Vehicle) | 0.052 | 0.051 | 0.053 | 0.052 | 0 |
| 10 | 0.048 | 0.049 | 0.047 | 0.048 | 7.7 |
| 50 | 0.041 | 0.042 | 0.040 | 0.041 | 21.2 |
| 100 | 0.035 | 0.036 | 0.034 | 0.035 | 32.7 |
| 500 | 0.027 | 0.025 | 0.026 | 0.026 | 50.0 |
| 1000 | 0.018 | 0.019 | 0.019 | 0.019 | 63.5 |
| 5000 | 0.009 | 0.010 | 0.008 | 0.009 | 82.7 |
| No Enzyme | 0.001 | 0.001 | 0.001 | 0.001 | 100 |
References
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Shell, E., D'Souza, J., & Whited, G. (2021). Cost-effective production of Escherichia coli “GABase” for spectrophotometric determination of γ-aminobutyrate (GABA). Oxford Academic. Available at: [Link]
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Beart, P. M., & Bilal, K. (1977). l-2,4-Diaminobutyric acid and the GABA system. Neuroscience Letters, 5(3-4), 193-198. Available at: [Link]
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Wikipedia contributors. (2023). 4-aminobutyrate transaminase. Wikipedia. Available at: [Link]
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Lee, Y., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Bioscience Reports, 41(9). Available at: [Link]
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Profacgen. GABA Transaminase (GABA-T) Assay Kit (PROAG-K003S). Available at: [Link]
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Biomedical Research Service Center. GABA Aminotransferase (GABAT) Assay Kit. Available at: [Link]
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Nishiyama, T., et al. (2020). GABA Enzymatic Assay Kit. Bioscience, Biotechnology, and Biochemistry, 84(1), 118-125. Available at: [Link]
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Creative BioMart. GABA Aminotransferase (GABA-T) activity assay kit. Available at: [Link]
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Gibson, K. M., et al. (2001). Development of a stable-isotope dilution assay for gamma-aminobutyric acid (GABA) transaminase in isolated leukocytes and evidence that GABA and beta-alanine transaminases are identical. Clinical Chemistry, 47(2), 251-255. Available at: [Link]
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Kim, H., & Kim, E. (2022). Gamma-Aminobutyric Acid Signaling in Damage Response, Metabolism, and Disease. International Journal of Molecular Sciences, 23(23), 14836. Available at: [Link]
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Singh, S., et al. (2024). GABA-transaminase: A Key Player and Potential Therapeutic Target for Neurological Disorders. Current Drug Targets, 25(2), 204-216. Available at: [Link]
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Silverman, R. B. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Journal of Medicinal Chemistry, 64(10), 6398-6422. Available at: [Link]
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Application Notes and Protocols for L-2,4-diaminobutyric acid in the Study of Neurotoxin-Induced Excitotoxicity
Introduction: A Paradigm Shift in Excitotoxicity Modeling
Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a cornerstone of research into numerous neurological disorders.[1] For decades, the direct application of glutamate receptor agonists like N-methyl-D-aspartate (NMDA) and kainic acid has been the gold standard for inducing excitotoxicity in experimental models. While effective, these methods may not fully recapitulate the more nuanced and complex cascades of events that lead to neuronal death in chronic neurodegenerative diseases.
This guide introduces L-2,4-diaminobutyric acid (L-DABA), a neurotoxic amino acid, as a tool to investigate a more complex, systems-level form of neurotoxicity that culminates in an excitotoxic phenotype. Unlike direct glutamate receptor agonists, L-DABA's primary mechanism of action is believed to be the disruption of the delicate balance between excitatory and inhibitory neurotransmission. This disruption, as we will explore, can indirectly lead to a state of hyperexcitability and subsequent excitotoxic cell death.
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive framework for utilizing L-DABA to model neurotoxin-induced excitotoxicity. We will delve into the proposed mechanisms of action, provide detailed in vitro and in vivo protocols, and outline methods for assessing the resultant neurotoxicity.
The Scientific Rationale: L-DABA and the Excitatory/Inhibitory Imbalance
L-2,4-diaminobutyric acid is a structural analog of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). Its neurotoxic properties have been documented, with in vivo administration leading to symptoms such as hyperirritability, tremors, and convulsions.[2][3] Paradoxically, L-DABA is known to be an inhibitor of GABA reuptake and GABA transaminase, the enzyme responsible for GABA degradation.[4] This action would be expected to increase GABAergic tone and be neuroprotective.
However, it is this very paradox that makes L-DABA an intriguing tool. The current hypothesis for its neurotoxicity, leading to an excitotoxic outcome, revolves around a profound disruption of the homeostatic equilibrium between excitation and inhibition. A sudden and sustained increase in GABAergic signaling could trigger compensatory mechanisms in neuronal circuits, potentially leading to a subsequent surge in glutamate release or a downregulation of inhibitory receptors, ultimately tipping the scales towards excitotoxicity. Another proposed mechanism involves L-DABA's ability to activate NMDA receptors, contributing to its neurotoxic effects.[5]
By studying the effects of L-DABA, researchers can investigate the complex interplay between inhibitory and excitatory systems and how their dysregulation contributes to neuronal death, a scenario potentially more representative of the slow-progressing pathology of certain neurodegenerative diseases.
Mechanism of L-DABA-Induced Excitotoxicity: A Proposed Model
The following diagram illustrates the proposed indirect pathway by which L-DABA may induce excitotoxicity.
Caption: Proposed pathway of L-DABA-induced excitotoxicity.
In Vitro Protocol: Modeling L-DABA-Induced Excitotoxicity in Neuronal Cultures
This protocol provides a framework for inducing and assessing neurotoxicity with L-DABA in primary neuronal cultures or iPSC-derived neurons.
Materials and Reagents
-
Primary cortical or hippocampal neurons, or iPSC-derived glutamatergic neurons
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27)
-
Poly-D-lysine or other appropriate coating for culture vessels
-
L-2,4-diaminobutyric acid dihydrochloride (CAS: 1883-09-6)
-
Phosphate-buffered saline (PBS)
-
Cell viability assays (e.g., Calcein-AM/Ethidium Homodimer-1, LDH assay kit, ATP-based assay)
-
Fluorescent microscope or plate reader
Experimental Workflow
Caption: In vitro workflow for L-DABA excitotoxicity studies.
Step-by-Step Protocol
-
Cell Culture Preparation:
-
Coat culture vessels (e.g., 96-well plates, glass coverslips) with an appropriate substrate like poly-D-lysine to promote neuronal attachment and growth.
-
Seed primary neurons or iPSC-derived neurons at a suitable density. For primary cortical neurons, a density of 1.5 x 10^5 cells/cm² is a good starting point.
-
Culture the neurons for at least 10-14 days in vitro (DIV) to allow for the development of mature synaptic connections.
-
-
Preparation of L-DABA Stock Solution:
-
Prepare a stock solution of L-DABA dihydrochloride in sterile, distilled water or PBS. A 100 mM stock solution is recommended.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
L-DABA Treatment:
-
On the day of the experiment, dilute the L-DABA stock solution in pre-warmed neuronal culture medium to the desired final concentrations.
-
Dose-Response Recommendation: It is crucial to perform a dose-response experiment to determine the optimal concentration of L-DABA for your specific cell type and culture conditions. A starting range of 10 µM to 1 mM is recommended.
-
Carefully remove half of the culture medium from each well and replace it with an equal volume of the L-DABA-containing medium.
-
Include a vehicle control group (medium without L-DABA).
-
Incubate the cells for a period of 24 to 72 hours. A time-course experiment is also recommended to determine the optimal exposure time.
-
-
Assessment of Neuronal Viability:
-
Live/Dead Staining: Use a fluorescent live/dead staining kit such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.[6]
-
ATP Assay: Quantify the amount of ATP present in the culture, as a decrease in ATP levels is indicative of cell death.[7]
-
Morphological Analysis: Image the neurons using a high-content imaging system or a standard fluorescence microscope. Assess changes in neuronal morphology, such as neurite fragmentation and loss of cell bodies.
-
| Parameter | Recommended Range |
| Cell Type | Primary Cortical/Hippocampal Neurons, iPSC-derived Glutamatergic Neurons |
| Culture Duration | 10-14 DIV |
| L-DABA Concentration | 10 µM - 1 mM (Dose-response recommended) |
| Incubation Time | 24 - 72 hours (Time-course recommended) |
| Primary Readout | Neuronal Viability (Live/Dead Assay) |
| Secondary Readouts | LDH Release, ATP Levels, Neurite Morphology |
In Vivo Protocol: Inducing Neurotoxicity with L-DABA in Rodent Models
This protocol outlines a general procedure for inducing neurotoxicity in rodents using L-DABA. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Materials and Reagents
-
Adult male Sprague-Dawley rats or C57BL/6 mice
-
This compound
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
-
Behavioral assessment apparatus (e.g., open field, rotarod)
-
Tissue processing reagents for histology and biochemical analysis
Experimental Workflow
Caption: In vivo workflow for L-DABA neurotoxicity studies.
Step-by-Step Protocol
-
Animal Acclimatization:
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
-
Preparation of L-DABA Solution for Injection:
-
Dissolve L-DABA dihydrochloride in sterile saline to the desired concentration. Ensure the solution is at a physiological pH.
-
Dosage Recommendation: Based on previous studies, a starting dose for intraperitoneal (i.p.) injection in rats is in the range of 200-400 mg/kg.[2][3] A dose-response study is highly recommended to determine the optimal dose for inducing the desired level of neurotoxicity without excessive mortality.
-
-
L-DABA Administration:
-
Behavioral Monitoring:
-
Closely monitor the animals for the onset of neurotoxic signs, which may include hyperirritability, tremors, and convulsions.[2][3]
-
Behavioral assessments, such as open-field tests for locomotor activity and rotarod tests for motor coordination, can be performed at various time points post-injection.
-
-
Tissue Collection and Analysis:
-
At a predetermined endpoint (e.g., 24-72 hours post-injection), euthanize the animals and collect the brains.
-
For histological analysis, perfuse the animals with saline followed by 4% paraformaldehyde. The brains can then be processed for sectioning and staining with markers for neuronal death (e.g., Fluoro-Jade C, TUNEL) and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
For biochemical analysis, rapidly dissect specific brain regions (e.g., hippocampus, cortex) and freeze them for subsequent analysis of markers of excitotoxicity (e.g., glutamate levels, calcium-dependent enzyme activation) and oxidative stress.[8][9]
-
| Parameter | Recommended Range/Method |
| Animal Model | Adult Male Sprague-Dawley Rats or C57BL/6 Mice |
| Route of Administration | Intraperitoneal (i.p.) Injection |
| L-DABA Dosage (Rat, i.p.) | 200 - 400 mg/kg (Dose-response recommended) |
| Observation Period | 24 - 72 hours |
| Primary Readout | Behavioral Phenotype (e.g., seizures, motor deficits) |
| Secondary Readouts | Histological evidence of neuronal death, Biochemical markers of excitotoxicity |
Self-Validating Systems and Data Interpretation
To ensure the trustworthiness of your results, it is essential to incorporate self-validating measures into your experimental design.
-
Positive Controls: In in vitro experiments, include a positive control for excitotoxicity, such as a high concentration of glutamate or NMDA, to confirm that your neuronal cultures are responsive to excitotoxic insults.
-
Negative Controls: In addition to a vehicle control, consider using the inactive D-isomer of 2,4-diaminobutyric acid as a negative control to demonstrate the stereospecificity of the neurotoxic effect.[10]
-
Multiple Endpoints: Utilize a combination of cell viability assays to cross-validate your findings. For instance, a decrease in cell viability measured by Calcein-AM staining should correlate with an increase in LDH release.
-
Biochemical Markers: Correlate cell death with biochemical markers of excitotoxicity, such as increased intracellular calcium, activation of caspases, and markers of oxidative stress.[8][9]
Safety and Handling of L-2,4-diaminobutyric acid
L-2,4-diaminobutyric acid is a neurotoxin and should be handled with appropriate safety precautions.
-
Always wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound or its solutions.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.[11][12][13][14]
Conclusion: Unraveling Complex Neurotoxic Pathways
L-2,4-diaminobutyric acid offers a unique tool for researchers to move beyond traditional models of excitotoxicity and explore the more intricate mechanisms of neurodegeneration that involve a systemic disruption of the excitatory/inhibitory balance. By carefully designing and executing the protocols outlined in these application notes, scientists can gain valuable insights into the complex signaling cascades that lead to neuronal death and identify novel therapeutic targets for a range of devastating neurological disorders.
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Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]
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Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]
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Semantic Scholar. (n.d.). The 'neurotoxicity' of L-2,4-diaminobutyric acid. Retrieved from [Link]
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- O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of l-2,4-diaminobutyric acid. The Biochemical journal, 106(3), 699–706.
- Chen, C. H., Flory, W., & Koeppe, R. E. (1972). Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration. Toxicology and applied pharmacology, 23(2), 334-338.
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Application of L-2,4-diaminobutyric acid in Glioblastoma Cell Line Research
An In-depth Technical Guide
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to conventional therapies. The dismal prognosis for GBM patients underscores the urgent need for novel therapeutic strategies that can overcome its notorious chemo- and radioresistance. One emerging area of cancer research focuses on exploiting the metabolic vulnerabilities of tumor cells. Cancer cells, including glioblastoma, often exhibit an increased demand for amino acids to fuel their rapid growth and proliferation. This dependency presents a therapeutic window for the use of amino acid analogs that can interfere with these metabolic processes. L-2,4-diaminobutyric acid (DAB), a non-proteinogenic amino acid, has shown promise in this regard, demonstrating cytotoxic effects against glioma cells. This document provides a comprehensive guide for researchers on the application of DAB in glioblastoma cell line research, detailing its mechanism of action and providing robust protocols for its investigation.
L-2,4-diaminobutyric acid (DAB): A Profile
L-2,4-diaminobutyric acid is an amino acid analog that is not naturally incorporated into proteins.[1] Its structural similarity to other amino acids allows it to be recognized and transported into cells. Unlike its proteinogenic counterparts, DAB is not metabolized, which is a key aspect of its mechanism of action.
Mechanism of Action in Glioblastoma Cells
The primary mechanism of action of DAB in cancer cells, including glioblastoma, is a unique form of cytotoxicity driven by its unregulated intracellular accumulation.[2][3] This process can be broken down into the following key steps:
-
Uptake via Amino Acid Transporters: Glioblastoma cells, with their high metabolic rate, overexpress various amino acid transporters to satisfy their demand for nutrients. DAB is recognized and transported into the cell by these transporters. Evidence suggests that its uptake competes with that of other amino acids like L-alanine and L-methionine, and is mediated by transport systems such as system A.[3][4][5]
-
Massive Intracellular Accumulation: Once inside the cell, DAB is not metabolized or incorporated into proteins. This leads to its continuous and non-saturating accumulation within the cytoplasm.[2][4]
-
Osmotic Imbalance and Cell Lysis: The massive buildup of DAB dramatically increases the intracellular osmotic pressure. The cell is unable to cope with this osmotic stress, leading to an influx of water, cell swelling, and eventual rupture of the cell membrane, a process known as osmotic lysis or oncosis.[2][4][5] This mode of cell death is distinct from apoptosis, although downstream apoptotic signaling may be triggered by the initial cellular stress.
-
Energy Depletion: The cell may attempt to counteract the influx of DAB and the resulting ionic imbalance by activating ion pumps, such as Na+/K+-ATPase, to pump out the excess solutes. This is an energy-intensive process that can lead to a cellular energy crisis, further contributing to cell death.[3]
A notable finding from early studies is the selectivity of DAB for malignant glioma cells over normal glial cells. One study reported that a concentration of 6 mmol/L of DAB for 24 hours induced irreversible injury to human malignant glioma cells, while normal human glia cells were unaffected even at concentrations up to 20 mmol/L.[1] This suggests a potential therapeutic window, possibly due to the higher metabolic activity and amino acid transporter expression in cancer cells.
Caption: Proposed mechanism of L-2,4-diaminobutyric acid (DAB) cytotoxicity in glioblastoma cells.
Quantitative Data on DAB Cytotoxicity
The following table summarizes the effective concentrations of DAB against glioblastoma cell lines as reported in the literature. It is important to note that these values may vary depending on the specific cell line and experimental conditions.
| Glioblastoma Cell Line | Treatment Duration | Effective Concentration | Observation | Reference |
| Human Malignant Glioma Cells | 24 hours | 6 mmol/L | Complete and irreversible cell damage | [1] |
| SKMG-1 (Human Glioma) | 24 hours | 20 mmol/L | LD50 (50% reduction in cell count) | [6] |
| SKMG-1 (Human Glioma) | 48 hours | 14 mmol/L | LD50 (50% reduction in cell count) | [6] |
Experimental Protocols
The following protocols are designed to guide the researcher in the systematic evaluation of DAB's effects on glioblastoma cell lines.
Workflow for Investigating DAB in Glioblastoma Cell Lines
Caption: A streamlined workflow for the experimental evaluation of DAB.
Protocol 1: General Culture of Glioblastoma Cell Lines (e.g., U-87 MG)
Rationale: Establishing and maintaining healthy, proliferating glioblastoma cell cultures is the prerequisite for obtaining reliable and reproducible experimental data.
Materials:
-
Glioblastoma cell line (e.g., U-87 MG, ATCC® HTB-14™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Complete Growth Medium: Supplement EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Seeding: Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the suspension to a T-75 flask.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.
Protocol 2.1: Cell Viability Assessment using MTT Assay
Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay will determine the dose-dependent effect of DAB on glioblastoma cell viability and allow for the calculation of an IC50 (half-maximal inhibitory concentration) value.
Materials:
-
Glioblastoma cells
-
Complete growth medium
-
L-2,4-diaminobutyric acid (DAB) stock solution (e.g., 1 M in sterile water)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count the glioblastoma cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
DAB Treatment: Prepare serial dilutions of DAB in complete growth medium. The concentration range should span the reported effective concentrations (e.g., 0, 1, 2, 5, 10, 20, 40, 80 mM).
-
Remove the old medium from the wells and add 100 µL of the respective DAB dilutions. Include wells with medium only (blank) and cells with medium but no DAB (vehicle control).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the DAB concentration to determine the IC50 value.
Protocol 2.2: Investigating the Mode of Cell Death using Annexin V/PI Apoptosis Assay
Rationale: While the primary proposed mechanism of DAB is osmotic lysis (a form of necrosis), significant cellular stress can also trigger apoptosis. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Glioblastoma cells
-
6-well plates
-
DAB
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with DAB at concentrations around the determined IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing medium. Combine all cells from each well into a single tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3.1: Western Blot Analysis of Key Proteins
Rationale: Western blotting allows for the detection of specific proteins to investigate the molecular pathways affected by DAB treatment. Given the proposed mechanism of osmotic stress and cell lysis, it is pertinent to examine markers of cellular stress and programmed cell death pathways.
Materials:
-
Treated and untreated glioblastoma cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see proposed targets below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Proposed Primary Antibody Targets:
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
Cellular Stress Markers: CHOP (C/EBP homologous protein), GRP78 (glucose-regulated protein 78), p-eIF2α.
-
Loading Control: β-actin, GAPDH.
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with ice-cold RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between treated and untreated samples.
Data Interpretation and Expected Outcomes
-
MTT Assay: A dose-dependent decrease in cell viability is expected with increasing concentrations of DAB. This will allow for the determination of an IC50 value, which is a key parameter for comparing the cytotoxic potential of the compound.
-
Annexin V/PI Assay: Based on the primary mechanism of osmotic lysis, a significant population of PI-positive cells (necrotic) is anticipated, particularly at higher DAB concentrations. The presence of a substantial Annexin V-positive/PI-negative population would suggest that DAB also induces apoptosis, likely as a secondary response to cellular stress.
-
Western Blot: If apoptosis is induced, an increase in the levels of cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio would be expected. An increase in cellular stress markers like CHOP and GRP78 would provide evidence that the cells are mounting an unfolded protein response or an integrated stress response prior to death.
Troubleshooting
| Issue | Possible Cause | Solution |
| MTT Assay: High variability between replicate wells | Uneven cell seeding; Edge effects in the 96-well plate | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate. |
| Annexin V/PI Assay: High background staining | Excessive trypsinization time; Delayed analysis after staining | Minimize trypsin exposure; Analyze cells promptly after staining. |
| Western Blot: No or weak signal | Insufficient protein loading; Ineffective antibody | Increase the amount of protein loaded; Optimize antibody concentration and incubation time. |
| Western Blot: High background | Insufficient blocking; High antibody concentration | Increase blocking time or change blocking agent; Titrate the primary and secondary antibodies. |
References
-
Ronquist, G., Hugosson, R., & Westermark, B. (1980). Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. Journal of Cancer Research and Clinical Oncology, 96(3), 259-268. [Link]
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Bergenheim, A. T., Asplund, I., & Ronquist, G. (2006). Metabolic manipulation of glioblastoma in vivo by retrograde microdialysis of L-2, 4 diaminobutyric acid (DAB). Journal of Neuro-Oncology, 78(2), 147-154. [Link]
-
Ronquist, G., Hugosson, R., & Westermark, B. (1980). Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. PubMed. [Link]
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Ronquist, G., & Bergenheim, A. T. (2000). Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line. Anticancer Research, 20(6B), 4275-4278. [Link]
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Rosenblum, M. L., & Knebel, K. D. (1988). The cytolytic effect of L-2,4 diaminobutyric acid with malignant glioma cells and fibroblasts. Cancer Chemotherapy and Pharmacology, 21(2), 143-145. [Link]
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Hugosson, R., & Ronquist, G. (1984). Induction of complete and irreversible damage to malignant glioma cells by L-2,4 diaminobutyric acid. Anticancer Research, 4(4-5), 225-228. [Link]
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Ronquist, G., & Hugosson, R. (1990). Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells. Journal of Cancer Research and Clinical Oncology, 116(4), 373-378. [Link]
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- 1. Induction of complete and irreversible damage to malignant glioma cells by L-2,4 diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cytolytic effect of L-2,4 diaminobutyric acid with malignant glioma cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Microdialysis studies with L-2,4-diaminobutyric acid for neurotransmitter monitoring
Application Notes & Protocols
Topic: Microdialysis Studies with L-2,4-diaminobutyric Acid for Neurotransmitter Monitoring
For: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to In Vivo Neurotransmitter Monitoring Using L-2,4-diaminobutyric Acid
This guide provides a comprehensive framework for utilizing L-2,4-diaminobutyric acid (L-DABA) in conjunction with in vivo microdialysis to monitor extracellular levels of the neurotransmitter γ-aminobutyric acid (GABA). We will delve into the mechanistic underpinnings of L-DABA's action, present detailed experimental protocols, and offer insights into data interpretation and validation.
Theoretical Framework: The 'Why' Behind the 'How'
Understanding the neurochemical environment requires tools that can sensitively and specifically measure neurotransmitter dynamics. Microdialysis is a powerful technique that allows for the sampling of endogenous molecules from the extracellular fluid of living tissue.[1][2] However, basal concentrations of certain neurotransmitters, like GABA, can be near the detection limit of many analytical systems.[3] This is where pharmacological tools like L-DABA become indispensable.
The Challenge of Basal GABA Measurement
GABA, the primary inhibitory neurotransmitter in the central nervous system, has its extracellular concentration tightly regulated by a family of GABA transporters (GATs).[4][5][6] These transporters, located on both neurons and glial cells, rapidly clear GABA from the synaptic cleft and extrasynaptic space, maintaining low basal levels.[5][7] This rapid uptake makes it challenging to detect subtle, physiologically relevant changes in GABAergic transmission using conventional microdialysis.[8][9]
L-2,4-diaminobutyric Acid (L-DABA): A Tool to Amplify the Signal
L-DABA is an analogue of GABA that acts as a potent inhibitor of GABA uptake.[10] While some literature also points to its ability to inhibit the enzyme GABA transaminase (GABA-T), which metabolizes GABA, its primary utility in the context of microdialysis is as a competitive inhibitor of GATs.[11][12] By including L-DABA in the microdialysis perfusion fluid (a process called retrodialysis), it diffuses into the surrounding tissue and blocks the GATs. This inhibition of reuptake leads to an accumulation of endogenously released GABA in the extracellular space, elevating its concentration to a more readily detectable level for the microdialysis probe.
This approach allows researchers to study the dynamics of GABA release with greater sensitivity. It is particularly useful for investigating the effects of pharmacological agents or behavioral paradigms on the GABAergic system.
Mechanism of Action: DABA at the Synapse
The following diagram illustrates the mechanism by which L-DABA enhances the detection of extracellular GABA.
Caption: L-DABA competitively inhibits GABA transporters (GATs).
Experimental Design & Protocols
A successful microdialysis study using L-DABA requires careful planning and execution. This section provides a step-by-step guide from probe preparation to sample analysis.
Materials and Reagents
| Item | Specifications |
| Microdialysis Probes | Appropriate length and molecular weight cut-off (MWCO) for the target brain region. |
| Perfusion Fluid (aCSF) | Artificial cerebrospinal fluid, sterile filtered. |
| L-2,4-diaminobutyric acid | High purity grade. |
| Analytical System | HPLC with electrochemical or fluorescence detection, or LC-MS/MS.[13][14][15] |
| Anesthesia | As per institutional animal care and use committee (IACUC) guidelines. |
| Stereotaxic Frame | For accurate probe implantation. |
Protocol: In Vivo Microdialysis with L-DABA
Step 1: Probe Preparation and Calibration (In Vitro Recovery)
-
Rationale: To ensure the probe is functioning correctly and to determine its baseline efficiency in collecting GABA.
-
Procedure:
-
Flush the microdialysis probe with sterile, deionized water, followed by aCSF.
-
Immerse the probe in a beaker of aCSF containing a known concentration of GABA (e.g., 100 nM).
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[16]
-
Collect the outflow (dialysate) at set intervals (e.g., 20 minutes).
-
Analyze the GABA concentration in the dialysate.
-
Calculate the in vitro recovery: (Concentration in Dialysate / Concentration in Beaker) * 100%. A consistent recovery rate is crucial.
-
Step 2: Stereotaxic Surgery and Probe Implantation
-
Rationale: Accurate placement of the microdialysis probe in the brain region of interest is critical for obtaining meaningful data.
-
Procedure:
-
Anesthetize the animal according to your approved IACUC protocol.
-
Secure the animal in a stereotaxic frame.
-
Perform the craniotomy over the target brain region.
-
Slowly lower the microdialysis probe to the predetermined coordinates.
-
Secure the probe to the skull using dental cement.
-
Step 3: Establishing a Stable Baseline
-
Rationale: The tissue around the probe needs time to recover from the acute injury of implantation. A stable baseline of neurotransmitter levels must be achieved before any experimental manipulation.
-
Procedure:
-
Begin perfusing the probe with standard aCSF (without L-DABA) at the chosen flow rate.
-
Allow the animal to recover from anesthesia in its home cage (if conducting a freely-moving animal study).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Analyze the GABA concentration in these samples.
-
A stable baseline is typically defined as three to four consecutive samples with less than a 10-15% variation in GABA concentration. This may take 2-4 hours.
-
Step 4: Introduction of L-DABA
-
Rationale: To inhibit GABA reuptake and amplify the extracellular GABA signal.
-
Procedure:
-
Once a stable baseline is established, switch the perfusion medium to aCSF containing L-DABA. The concentration of L-DABA needs to be optimized for your specific brain region and experimental question, but a starting range of 100 µM to 1 mM is common.
-
Continue collecting dialysate samples at the same intervals.
-
You should observe a gradual increase in the extracellular GABA concentration, which will eventually plateau. This new, elevated level serves as your baseline for subsequent manipulations.
-
Step 5: Experimental Manipulation and Data Collection
-
Rationale: To investigate the effect of a stimulus (e.g., a drug administration, a behavioral task) on GABA release.
-
Procedure:
-
Once the L-DABA-induced GABA levels are stable, introduce your experimental variable.
-
Continue collecting dialysate samples throughout the manipulation and for a post-manipulation period to observe any return to baseline.
-
Experimental Workflow Diagram
Caption: The sequential workflow for a microdialysis experiment using L-DABA.
Data Analysis and Interpretation
Analytical Considerations
The analysis of GABA and glutamate in microdialysates requires highly sensitive methods due to their low concentrations.[16]
-
HPLC with Fluorescence Detection: A common method involves pre-column derivatization of the amino acids with a fluorescent tag (e.g., o-phthaldialdehyde, OPA), followed by separation on a reverse-phase HPLC column and detection with a fluorescence detector.[15]
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and specificity and can simultaneously measure multiple neurotransmitters.[13][14] This method is becoming the gold standard for neurochemical analysis in microdialysis.
Interpreting Changes in Extracellular GABA
When using L-DABA, it is crucial to remember that you are measuring changes against an artificially elevated baseline. Data is typically expressed as a percentage change from this L-DABA-stabilized baseline.
A key validation step is to demonstrate the neuronal origin of the measured GABA. A significant portion of the GABA collected should be dependent on neuronal activity. This can be confirmed by retrodialysis of tetrodotoxin (TTX), a sodium channel blocker that prevents action potential-dependent neurotransmitter release.[1] Perfusion with TTX should significantly reduce the GABA concentration in the dialysate.
The Glutamate Question
Since GABA is synthesized from glutamate via the enzyme glutamic acid decarboxylase (GAD), it is often informative to measure glutamate concentrations concurrently.[17] Changes in the GABA/glutamate balance can provide deeper insights into the overall excitatory/inhibitory tone in the brain region under study. However, it's important to note that basal glutamate levels measured by microdialysis are often considered to be of non-synaptic origin and may not be sensitive to TTX.[18]
Troubleshooting and Best Practices
| Problem | Potential Cause | Solution |
| No detectable GABA | Probe clog, analytical system failure, low in vivo release. | Check for fluid flow, verify analytical system with standards, confirm probe placement. |
| Unstable baseline | Insufficient recovery time post-surgery, animal stress. | Allow for a longer stabilization period. Ensure animal is habituated to the experimental setup. |
| High variability in data | Inconsistent flow rate, animal movement affecting the probe. | Use a high-quality syringe pump, ensure the probe is securely fixed. |
Conclusion
The use of L-2,4-diaminobutyric acid in microdialysis studies is a robust method for amplifying the endogenous GABA signal, enabling researchers to investigate the dynamics of GABAergic neurotransmission with enhanced sensitivity. By understanding the mechanism of action and adhering to rigorous experimental protocols, this technique can yield valuable insights into brain function in both health and disease.
References
- Buck, K., Voehringer, P., & Ferger, B. (2009). Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry. Journal of Neuroscience Methods, 182(1), 78–84.
-
Wikipedia. (n.d.). GABA transporter. Retrieved from [Link]
- Buck, K., Voehringer, P., & Ferger, B. (2009). Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry.
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Galvan, A., Ku, S., Smith, Y., & Villalba, R. M. (2010). Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia. PMC. [Link]
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Li, W., He, Y., Chen, Y., & Li, H. (2013). Determination of GABA, Glutamate and Carbamathione in Brain Microdialysis Samples by Capillary Electrophoresis with Fluorescence Detection. PMC. [Link]
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Timmerman, W., & Westerink, B. H. (1997). Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors. Progress in Neurobiology, 52(2), 125–146. [Link]
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Scimemi, A. (2014). Structure, function, and plasticity of GABA transporters. Frontiers in Cellular Neuroscience, 8, 161. [Link]
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Kirmse, K., & Jin, X. T. (2012). Role of GABA Transporter 3 in GABAergic Synaptic Transmission at Striatal Output Neurons. PLoS ONE, 7(10), e46692. [Link]
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Antec Scientific. (n.d.). GABA, Glutamate and Other Amino Acids. Retrieved from [Link]
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Whitworth, T. L., & Quick, M. W. (2001). GABA transporter function, oligomerization state, and anchoring: correlates with subcellularly resolved FRET. The Journal of Neuroscience, 21(19), 7537–7545. [Link]
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Beart, P. M., & Bilal, K. (1977). l-2,4-Diaminobutyric acid and the GABA system. Neuroscience Letters, 5(3-4), 193–198. [Link]
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Andersen, K. E., Braestrup, C., & Nielsen, E. B. (1993). Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. Journal of Medicinal Chemistry, 36(12), 1716–1725. [Link]
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Olsen, R. W., & DeLorey, T. M. (1999). GABA Synthesis, Uptake and Release. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
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Thompson, A. C., & Justice, J. B. Jr. (2001). Overview of Brain Microdialysis. Current Protocols in Neuroscience. [Link]
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Thompson, A. C., & Justice, J. B. Jr. (2001). Overview of Microdialysis. PMC. [Link]
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Berthelot, P., Vaccher, C., & Musad, A. (1987). Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites. Journal of Medicinal Chemistry, 30(4), 743–746. [Link]
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News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]
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Chefer, V. I., Thompson, A. C., & Shippenberg, T. S. (2009). Detection and Quantification of Neurotransmitters in Dialysates. Current Protocols in Neuroscience. [Link]
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Antec Scientific. (n.d.). Neurotransmitter analysis and On-line Microdialysis (OMD). Retrieved from [Link]
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Andersen, K. E., et al. (1993). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. ResearchGate. [Link]
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Sutton, I., & Simmonds, M. A. (1977). Uptake systems for (-)-2,4-diaminobutyric acid in rat cerebral cortical slices [proceedings]. British Journal of Pharmacology, 61(3), 477P–478P. [Link]
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Wang, Q., et al. (2023). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 28(2), 904. [Link]
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Wikipedia. (n.d.). GABA. Retrieved from [Link]
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Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]
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Moghaddam, B. (1993). Extracellular glutamate and dopamine measured by microdialysis in the rat striatum during blockade of synaptic transmission in anesthetized and awake rats. Journal of Neurochemistry, 60(3), 1177–1180. [Link]
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Drew, K. L., & O'Connor, W. T. (2004). Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse. Journal of Neuroscience Methods, 140(1-2), 101–113. [Link]
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Synaptic Potential. (2023, April 5). GABA Transmitter System & Synaptic Inhibition Explained (Shunting Inhibition, GABAa, GABAb) [Video]. YouTube. [Link]
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Timmerman, W., & Westerink, B. H. (1995). Effects of handling on extracellular levels of glutamate and other amino acids in various areas of the brain measured by microdialysis. Brain Research, 671(2), 249–255. [Link]
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Zandy, S. L., & Gonzales, R. A. (2018). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Neurochemical Research, 43(2), 306–315. [Link]
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Shiraishi, T., & Oomura, Y. (2003). Extracellular glutamate increases in the lateral hypothalamus during meal initiation, and GABA peaks during satiation: microdialysis measurements every 30 s. Behavioral Neuroscience, 117(2), 222–227. [Link]
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Zandy, S. L., & Gonzales, R. A. (2018). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Neurochemical Research, 43(2), 306–315. [Link]
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S. G. Hosseini, S. G., et al. (2023). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. Biosensors, 13(9), 882. [Link]
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Liu, Y., et al. (2021). Real-time in vivo detection techniques for neurotransmitters: a review. Analyst, 146(12), 3857–3873. [Link]
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Meldrum, B. S., & Horton, R. W. (1979). The anticonvulsant action of L-2,4-diaminobutyric acid. British Journal of Pharmacology, 65(4), 657–663. [Link]
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Lavielle, B., et al. (2000). Evidence for a selective prefrontal cortical GABA(B) receptor-mediated inhibition of glutamate release in the ventral tegmental area: a dual probe microdialysis study in the awake rat. Neuroscience, 98(2), 287–293. [Link]
-
Kelly, J. S., & Dick, F. (1975). Proceedings: L-2,4-diaminobutyric acid (L-DABA) as a selective marker for inhibitory nerve terminals in rat brain. British Journal of Pharmacology, 53(3), 439P. [Link]
-
O'Neill, S. K., & O'Connor, W. T. (2000). In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus. British Journal of Pharmacology, 130(8), 1871–1881. [Link]
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Application Notes and Protocols: L-2,4-diaminobutyric Acid as a Tool for Studying GABAergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Inhibitory Landscape of the Brain
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. The precise control of GABA concentration in the synaptic cleft and extracellular space is paramount for normal brain function and is meticulously regulated by GABA transporters (GATs).[2] These transporters, located on the presynaptic terminals of neurons and surrounding glial cells, are responsible for the reuptake of GABA, thereby terminating its inhibitory signal.[1]
Four main subtypes of GABA transporters have been identified: GAT-1 (SLC6A1), GAT-2 (SLC6A13), GAT-3 (SLC6A11), and the betaine/GABA transporter 1 (BGT-1; SLC6A12).[2][3] GAT-1 is the most abundant and is primarily found on GABAergic neurons, while GAT-3 is predominantly located on astrocytes. GAT-2 and BGT-1 are expressed at lower levels in the brain.[1][2] The differential localization and kinetics of these transporters suggest distinct roles in the fine-tuning of GABAergic neurotransmission.
Pharmacological manipulation of GATs provides a powerful approach to investigate the dynamics of GABAergic pathways and to explore potential therapeutic interventions. L-2,4-diaminobutyric acid (L-DABA), a non-proteinogenic amino acid, has emerged as a valuable tool in this endeavor. This application note provides a comprehensive guide for researchers on the use of L-DABA to study GABAergic pathways, detailing its mechanism of action, experimental protocols for its application in electrophysiology and microdialysis, and important considerations for experimental design and data interpretation.
Mechanism of Action: A Dual Approach to Elevating GABA
L-DABA exerts its effects on the GABAergic system through a dual mechanism, primarily by inhibiting GABA reuptake and, to a lesser extent, by inhibiting the metabolic enzyme GABA transaminase (GABA-T).[4]
Inhibition of GABA Transporters
L-DABA acts as a competitive inhibitor of GABA transporters, with a notable selectivity for GAT-1, the predominant neuronal GABA transporter.[5] By binding to GAT-1, L-DABA blocks the reuptake of GABA from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of GABA in the extracellular space, prolonging its inhibitory action on postsynaptic receptors.
Figure 2: L-DABA's inhibitory effect on GABA transaminase.
Quantitative Data
| Parameter | Value | Target | Comments | Reference |
| IC50 | >500 µM | GABA Transaminase | Weak inhibitor. | [6][7] |
| Selectivity | GAT-1 > other GATs | GABA Transporters | Primarily acts on the neuronal GABA transporter GAT-1. Specific IC50 values for each GAT subtype are not readily available in the literature; empirical determination is recommended for dose-response studies. | [5] |
| Neurotoxicity | Observed at high concentrations (mM range) | General Cellular Health | Can cause liver damage and convulsions at high doses. Use with caution and at the lowest effective concentration. | [4] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology in Brain Slices
This protocol describes the use of L-DABA to study its effects on GABAergic synaptic transmission in acute brain slices.
Materials:
-
L-2,4-diaminobutyric acid dihydrochloride (Sigma-Aldrich, Cat. No. 32830 or similar) [8]* Artificial cerebrospinal fluid (aCSF) components
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibratome or tissue chopper
-
Electrophysiology recording setup (amplifier, micromanipulators, perfusion system)
-
Glass microelectrodes
Procedure:
-
Preparation of L-DABA Stock Solution:
-
Prepare a 100 mM stock solution of L-DABA dihydrochloride in deionized water.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in aCSF. For example, to make a 1 mM working solution, add 10 µL of the 100 mM stock to 990 µL of aCSF.
-
-
Acute Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated NMDG-based or sucrose-based cutting solution to enhance neuronal viability. [9] * Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Mount the brain on the vibratome stage and slice the region of interest (e.g., hippocampus, cortex) at a thickness of 250-400 µm. [10] * Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover. [5]After recovery, slices can be maintained at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber of the electrophysiology setup, continuously perfused with carbogenated aCSF at a flow rate of 2-3 mL/min.
-
Obtain whole-cell patch-clamp recordings from neurons of interest.
-
Record baseline synaptic activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs, or evoked IPSCs).
-
Bath-apply L-DABA at the desired concentration (e.g., 100 µM - 1 mM) by switching the perfusion to an aCSF solution containing L-DABA.
-
Record the changes in synaptic activity in the presence of L-DABA. An increase in the frequency, amplitude, or duration of IPSCs is expected due to the enhanced GABAergic tone.
-
To confirm the effect is mediated by GABA receptors, co-application with a GABAA receptor antagonist (e.g., bicuculline) can be performed.
-
Figure 3: Workflow for in vitro electrophysiology with L-DABA.
Protocol 2: In Vivo Microdialysis for Extracellular GABA Measurement
This protocol outlines the use of L-DABA in an in vivo microdialysis experiment to measure changes in extracellular GABA levels in a specific brain region of a freely moving animal.
Materials:
-
L-2,4-diaminobutyric acid
-
Microdialysis probes and guide cannulae
-
Stereotaxic apparatus
-
Perfusion pump
-
Fraction collector
-
HPLC system with fluorescence or mass spectrometry detection for GABA analysis
-
Ringer's solution or aCSF for perfusion
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Implant a guide cannula stereotaxically to the target coordinates.
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.
-
Connect the probe to a perfusion pump and begin perfusing with aCSF or Ringer's solution at a low flow rate (e.g., 1-2 µL/min). [11][12] * Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular GABA.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.
-
After collecting baseline samples, introduce L-DABA into the perfusion fluid (reverse dialysis) at a known concentration (e.g., 100 µM - 1 mM).
-
Continue collecting dialysate samples to measure the effect of L-DABA on extracellular GABA levels.
-
At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the placement of the microdialysis probe.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for GABA concentration using a sensitive analytical technique such as HPLC with fluorescence detection after derivatization or LC-MS/MS.
-
Figure 4: Workflow for in vivo microdialysis with L-DABA.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No observable effect of L-DABA in electrophysiology | L-DABA concentration is too low. | Increase the concentration of L-DABA in the perfusate. |
| The GABAergic pathway in the chosen brain region is not sensitive to GAT-1 inhibition. | Consider studying a different brain region with higher GAT-1 expression. | |
| L-DABA solution has degraded. | Prepare fresh L-DABA stock solution. | |
| High variability in microdialysis results | Inconsistent probe placement. | Ensure accurate stereotaxic surgery and verify probe placement for each animal. |
| Fluctuations in perfusion flow rate. | Use a high-quality, calibrated perfusion pump. | |
| Animal stress affecting neurotransmitter levels. | Allow for adequate habituation of the animal to the experimental setup. | |
| Signs of neurotoxicity (e.g., seizures) | L-DABA concentration is too high. | Reduce the concentration of L-DABA used. |
| Prolonged exposure to L-DABA. | Limit the duration of L-DABA application. |
Conclusion
L-2,4-diaminobutyric acid is a valuable and versatile pharmacological tool for the investigation of GABAergic pathways. Its ability to elevate extracellular GABA levels through the inhibition of GAT-1 and, to a lesser extent, GABA-T, allows researchers to probe the functional consequences of enhanced GABAergic signaling in both in vitro and in vivo preparations. By carefully considering the experimental design, appropriate concentrations, and potential for neurotoxicity, scientists can effectively utilize L-DABA to gain deeper insights into the complex role of GABA in health and disease, and to aid in the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- Chebib, M., & Johnston, G. A. (1999). The ‘GABA-C’ receptors of the vertebrate retina.
- Cavelier, P., Hamann, M., Rossi, D., Mobbs, P., & Attwell, D. (2005). Tonic excitation and inhibition of neurons: ambient transmitter sources and computational consequences. Progress in biophysics and molecular biology, 87(1), 3-16.
- Conti, F., Minelli, A., & Melone, M. (2004). GABA transporters in the mammalian cerebral cortex: localization, expression and physiological roles. Molecular neurobiology, 29(1), 1-16.
- Cremers, T. I., & Westerink, B. H. (2001). Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors. Journal of neuroscience methods, 110(1-2), 1-10.
- Ting, J. T., Daigle, T. L., Chen, Q., & Feng, G. (2014). Acute brain slice methods for adult and aging animals: application of the NMDG protective recovery method. Journal of visualized experiments: JoVE, (89), e51419.
- Perumal, M. B., & Sah, P. (2021). A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices. STAR protocols, 2(1), 100281.
- Calabresi, P., Centonze, D., Gubellini, P., Marfia, G. A., Pisani, A., Sancesario, G., & Bernardi, G. (2000). Coactivation of GABA(A) and GABA(B) receptor results in neuroprotection during in vitro ischemia. Stroke, 31(1), 190-198.
- Yamada, S., & Yamamoto, T. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments: JoVE, (139), 58249.
- Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 4(4), 447-460.
- Patents, G. (2011). Method for preparing L-2, 4-diaminobutyric acid. CN102206166B.
- Dick, F., & Kelly, J. S. (1975). L-2,4-diaminobutyric acid (L-DABA) as a selective marker for inhibitory nerve terminals in rat brain. British journal of pharmacology, 53(3), 439P.
- Kickinger, S., Jäntsch, K., & Decker, M. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Chemistry, 11, 1168435.
-
Wikipedia. 2,4-Diaminobutyric acid. [Link]
- Semyanov, A., Walker, M. C., & Kullmann, D. M. (2003). GABA uptake regulates cortical excitability via cell type-specific tonic inhibition.
-
PubChem. L-2,4-Diaminobutyric acid. [Link]
- Polenzani, L., & Mitchell, R. (1979). In vitro studies on GABA release. British journal of clinical pharmacology, 7 Suppl 1(Suppl 1), 25S-30S.
- Schousboe, A., Sarup, A., Bak, L. K., Waagepetersen, H. S., & Larsson, O. M. (2013). Role of astrocytic transport processes in glutamatergic and GABAergic neurotransmission. Neurochemical research, 38(1), 1-7.
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- 4. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 5. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. health.uconn.edu [health.uconn.edu]
- 8. L-2,4-二氨基丁酸 二盐酸盐 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Cytolytic Effect of L-2,4-Diaminobutyric Acid on Cancer Cells
For: Researchers, scientists, and drug development professionals in oncology and cell biology.
Introduction: Exploiting Cancer's Metabolic Appetite
Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation and survival.[1] A key feature of this altered metabolism is a heightened dependency on extracellular nutrients, particularly amino acids.[2] This "amino acid addiction" is facilitated by the upregulation of various amino acid transporters on the cancer cell surface.[3][4] This dependency presents a unique therapeutic window. By introducing a "Trojan horse" molecule that mimics a required amino acid, we can potentially hijack these overexpressed transport systems to selectively destroy malignant cells.
L-2,4-diaminobutyric acid (DAB) is a non-proteinogenic amino acid analogue that serves as an excellent candidate for such a strategy.[5][6] Early studies have indicated that DAB exerts a potent, destructive effect on various cancer cell lines, including glioma and hepatoma, with some selectivity over non-malignant cells.[6][7] The primary hypothesis for its mechanism of action is unique: DAB is not a metabolic inhibitor in the classical sense. Instead, it is thought to leverage cancer cells' own transport machinery against them, leading to a massive and unregulated intracellular accumulation.[8][9] This influx overwhelms the cell's osmotic balance, causing catastrophic cell swelling and, ultimately, cytolysis.[5][10]
This document provides a comprehensive guide for investigating the cytolytic effects of L-2,4-diaminobutyric acid. It details the proposed mechanism of action and provides a suite of robust, step-by-step protocols to quantify its efficacy and elucidate the specific mode of cell death.
Pillar 1: The Mechanistic Rationale - Targeted Osmotic Lysis
The central hypothesis for DAB's anticancer activity is a form of Targeted Osmotic Lysis . Unlike conventional chemotherapeutics that induce apoptosis or inhibit DNA replication, DAB is proposed to kill cancer cells through a direct, physical mechanism driven by overwhelming osmotic pressure. This process can be broken down into several key steps, which also serve as points of experimental validation.
-
Hijacking Amino Acid Transporters: Cancer cells often upregulate amino acid transporters, such as ASCT2 (SLC1A5) and LAT1 (SLC7A5), to import essential nutrients like glutamine and leucine.[11][12] DAB, as an amino acid analogue, is recognized and transported into the cell by these systems. The high transport capacity, coupled with DAB's non-metabolizable nature, leads to its rapid and massive accumulation.[8]
-
Disruption of Ionic Homeostasis: The influx of DAB, likely coupled to sodium ion (Na+) transport, disrupts the cell's electrochemical gradient. The cell expends significant energy, in the form of ATP, attempting to restore this balance by pumping ions out via mechanisms like the Na+/K+-ATPase pump.[8]
-
Induction of Hyperosmotic Stress: The intracellular concentration of DAB quickly surpasses the cell's ability to export it. This creates a hypertonic intracellular environment relative to the extracellular medium.
-
Water Influx and Cell Swelling: Following the principles of osmosis, water rushes into the cell to equalize the solute concentration.[13][14]
-
Cytolysis (Membrane Rupture): The influx of water leads to dramatic cell swelling (oncosis). The plasma membrane is stretched beyond its physical limits, leading to a loss of integrity and eventual rupture, releasing intracellular contents into the surrounding environment.[5][9][10] This necrotic-like mode of death is fundamentally different from the programmed, contained process of apoptosis.
Caption: Proposed mechanism of DAB-induced targeted osmotic lysis.
Pillar 2: Experimental Validation & Protocols
A multi-faceted approach is required to thoroughly investigate and validate the cytolytic effect of DAB. The following protocols are designed to be self-validating, where results from one assay will corroborate findings from another.
Experimental Workflow Overview
Caption: High-level workflow for assessing DAB's cytolytic effect.
Protocol 1: Assessment of Metabolic Viability (MTT Assay)
-
Principle: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1][5] The amount of formazan produced is proportional to the number of metabolically active (viable) cells. A reduction in signal indicates a loss of viability.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
L-2,4-diaminobutyric acid (DAB) stock solution (e.g., 100 mM in sterile PBS or culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[15]
-
MTT Solubilization Solution (e.g., DMSO, or 0.01 M HCl in 10% SDS).
-
Microplate reader (absorbance at 570 nm, reference wavelength >650 nm).
-
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.
-
DAB Treatment: Prepare serial dilutions of DAB in culture medium. Remove the old medium from the cells and add 100 µL of the DAB-containing medium to the appropriate wells. Include "vehicle control" (medium only) and "no cell" (medium only for background) wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[1]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of MTT Solubilization Solution to each well.[8]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved. Read the absorbance at 570 nm within 1 hour.[5][16]
-
Analysis: Correct for background by subtracting the absorbance of the "no cell" wells. Calculate cell viability as a percentage relative to the vehicle control wells. Plot the dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Quantification of Cytolysis (LDH Release Assay)
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of cytolysis or necrosis.[17] This assay measures the amount of LDH in the supernatant as a direct indicator of cell death by membrane rupture.
-
Materials:
-
Cells cultured and treated with DAB as in Protocol 1.
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase).
-
Lysis Buffer (e.g., 10X Triton X-100 provided in kits) for maximum LDH release control.
-
Sterile 96-well flat-bottom plate (for supernatant transfer).
-
Microplate reader (absorbance at 490 nm).
-
-
Step-by-Step Protocol:
-
Prepare Plates: Seed and treat cells with DAB in a 96-well plate as described in Protocol 1.
-
Prepare Controls: On the same plate, designate wells for three types of controls:
-
Vehicle Control (Spontaneous Release): Cells treated with vehicle only.
-
Maximum Release Control: Cells treated with vehicle, to which Lysis Buffer will be added.
-
Background Control: Medium only.
-
-
Induce Maximum Lysis: 45 minutes before the end of the DAB incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum Release Control" wells and mix gently.[18][19]
-
Collect Supernatant: At the end of the incubation, centrifuge the plate at 400-600 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[20]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Measurement: Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at 490 nm.[18]
-
Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(DAB Treated - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 3: Differentiating Apoptosis and Necrosis (Annexin V/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V, a protein with high affinity for phosphatidylserine (PS), is used to identify apoptotic cells where PS flips to the outer leaflet of the plasma membrane. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic or necrotic cells).[2]
-
Materials:
-
Cells cultured in 6-well or 12-well plates.
-
DAB stock solution.
-
Annexin V-FITC (or other fluorophore) and PI Staining Kit.
-
1X Annexin V Binding Buffer.
-
Flow cytometer.
-
-
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed 0.5-1 x 10⁶ cells per well in a 6-well plate. After 24 hours, treat with desired concentrations of DAB for the chosen time point. Include a vehicle control. An apoptosis inducer (e.g., staurosporine) can be used as a positive control.[21]
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, gently detach using trypsin, then neutralize with serum-containing medium. Combine all cells from each condition.
-
Washing: Centrifuge the cell suspension (400 x g, 5 min), discard the supernatant, and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit).
-
Incubation: Gently vortex and incubate at room temperature for 15 minutes in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[21]
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (due to primary necrosis/lysis). A significant population here would strongly support the osmotic lysis hypothesis.
-
-
Protocol 4: Measurement of Apoptosis Execution (Caspase-3/7 Activity Assay)
-
Principle: Caspases-3 and -7 are key "executioner" enzymes in the apoptotic cascade. Their activation is a hallmark of apoptosis. This assay uses a specific substrate (containing the DEVD peptide sequence) linked to a reporter molecule (e.g., a luminogenic or fluorogenic group). Cleavage by active caspase-3/7 releases the reporter, generating a quantifiable signal.[7] A lack of signal would indicate a non-apoptotic cell death mechanism.
-
Materials:
-
Cells cultured and treated with DAB in a white-walled 96-well plate (for luminescence).
-
Commercially available Caspase-Glo® 3/7 Assay kit or equivalent.
-
Luminometer.
-
-
Step-by-Step Protocol:
-
Prepare Plates: Seed and treat cells with DAB in a white-walled 96-well plate as described in Protocol 1.
-
Equilibrate: At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[10][22]
-
Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cells in medium (an "add-mix-measure" protocol).[7]
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: After subtracting background, compare the luminescent signal from DAB-treated cells to the vehicle control and a positive control (e.g., staurosporine-treated cells). A significant increase in luminescence indicates caspase-3/7 activation and apoptosis.
-
Pillar 3: Data Interpretation & Expected Outcomes
The combination of these assays provides a powerful framework for validating the proposed mechanism of DAB.
| Assay | Metric | Expected Outcome for Osmotic Lysis | Rationale |
| MTT Assay | IC₅₀ (µM) | Dose- and time-dependent decrease in viability. | Loss of metabolic function upon cell death. |
| LDH Release Assay | % Cytotoxicity | High, rapid, and dose-dependent increase. | Direct measure of plasma membrane rupture, the key event in cytolysis. |
| Annexin V / PI | Cell Populations | Significant increase in PI-positive cells (both AnnV+/PI+ and AnnV-/PI+). | Indicates loss of membrane integrity is a primary and early event, characteristic of necrosis/lysis. |
| Caspase-3/7 Assay | Fold-change in signal | No significant increase compared to vehicle control. | Distinguishes the primary mechanism from apoptosis. Lack of caspase activation points to a non-apoptotic death pathway. |
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Blind, P. J., et al. (2000). Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line. Anticancer Research, 20(6B), 4275-4278. Retrieved from [Link]
-
protocols.io. (2023). Caspase 3/7 Activity. Retrieved from [Link]
-
Davies, J. M. (2004). Measurement of intracellular ions by flow cytometry. Current Protocols in Immunology, Chapter 5, Unit 5.5. Retrieved from [Link]
-
Chen, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One, 6(11), e26908. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Bhutia, Y. D., & Ganapathy, V. (2016). Amino Acid Transporters in Cancer and Their Relevance to “Glutamine Addiction”: Novel Targets for the Design of a New Class of Anticancer Drugs. Cancer Research, 76(7), 1757-1763. Retrieved from [Link]
-
Parker, J. L., et al. (2020). Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. International Journal of Molecular Sciences, 21(22), 8655. Retrieved from [Link]
-
Bröer, S., & Bröer, A. (2017). Amino Acid Transporters as Targets for Cancer Therapy: Why, Where, When, and How. International Journal of Molecular Sciences, 18(3), 605. Retrieved from [Link]
-
Indiveri, C., et al. (2020). The SLC38A5/SNAT5 amino acid transporter: from pathophysiology to pro-cancer roles in the tumor microenvironment. American Journal of Physiology-Cell Physiology, 319(5), C803-C815. Retrieved from [Link]
-
Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
-
Hiasa, M., et al. (2021). Amino acid transporters as emerging therapeutic targets in cancer. Cancer Science, 112(8), 2943-2951. Retrieved from [Link]
-
Paul, D., & Gould, H. J., 3rd. (2022). Targeted Osmotic Lysis: A Novel Approach to Targeted Cancer Therapies. Biomedicines, 10(4), 838. Retrieved from [Link]
-
Paul, D., & Gould, H. J. (2022). Targeted Osmotic Lysis in Cancer Therapies. Encyclopedia, 2(2), 1011-1023. Retrieved from [Link]
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Amino acid transporters as emerging therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 8. MTT (Assay protocol [protocols.io]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase 3/7 Activity [protocols.io]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Osmotic Lysis: A Novel Approach to Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 18. cellbiologics.com [cellbiologics.com]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. promega.com [promega.com]
The Strategic Incorporation of L-2,4-Diaminobutyric Acid (DAB) in Advanced Peptide Engineering
An Application Note and Protocol Guide
Abstract
The engineering of peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. The introduction of non-canonical amino acids is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor stability and low receptor affinity. This guide provides a detailed exploration of L-2,4-diaminobutyric acid (DAB), a versatile non-proteinogenic amino acid, and its application in peptide engineering. We will delve into the structural and functional advantages conferred by DAB, provide detailed protocols for its incorporation into synthetic peptides, and discuss methods for the characterization of the resulting analogues. This document is intended to serve as a comprehensive resource for researchers aiming to leverage DAB for the development of next-generation peptide therapeutics.
Introduction: The Imperative for Peptide Modification
Peptides are highly sought-after therapeutic candidates due to their high specificity and potency. However, their clinical utility is often hampered by rapid degradation by proteases and a lack of structural rigidity, which can lead to diminished biological activity. The incorporation of unnatural amino acids, such as L-2,4-diaminobutyric acid, offers a robust solution to these challenges. DAB, a diamino acid with a shorter side chain than lysine, provides a unique scaffold for introducing structural constraints and novel functionalities.
The key feature of DAB is its side-chain amino group, which can be utilized for various chemical modifications. This allows for the creation of cyclic peptides, the attachment of polyethylene glycol (PEG) chains to improve pharmacokinetic profiles, or the introduction of fluorescent labels for imaging studies. Furthermore, the presence of DAB can significantly enhance the proteolytic stability of peptides by disrupting the recognition sites of common proteases.
Properties and Advantages of L-2,4-Diaminobutyric Acid (DAB)
L-2,4-diaminobutyric acid is a homolog of lysine, with one less methylene group in its side chain. This seemingly minor structural difference has profound implications for its use in peptide engineering.
Key Properties:
-
Dual Functionality: The presence of both an alpha-amino group and a side-chain amino group allows for site-specific modifications.
-
Structural Versatility: The side-chain amino group can serve as an anchor point for cyclization, branching, or conjugation.
-
Increased Stability: Peptides incorporating DAB often exhibit enhanced resistance to enzymatic degradation.
-
Modulation of Bioactivity: The introduction of DAB can alter the conformation and binding properties of peptides, leading to improved or novel biological activities.
Table 1: Comparison of Lysine and L-2,4-Diaminobutyric Acid
| Property | L-Lysine (Lys) | L-2,4-Diaminobutyric Acid (DAB) |
| Side Chain Length | 4 carbons | 2 carbons |
| Side Chain pKa | ~10.5 | ~10.0 |
| Primary Application | Post-translational modifications, ubiquitination | Cyclization, branching, stability enhancement |
| Conformational Impact | Flexible side chain | More constrained side chain |
Applications of DAB in Peptide Engineering
The unique properties of DAB have been exploited in a wide range of applications, from the development of antimicrobial peptides to the design of potent receptor agonists and antagonists.
Constraining Peptide Conformation through Cyclization
Cyclic peptides often exhibit superior biological activity and stability compared to their linear counterparts. The side-chain amino group of DAB provides a convenient handle for on-resin or solution-phase cyclization.
Workflow for On-Resin Cyclization using DAB:
Caption: Workflow for On-Resin Peptide Cyclization using DAB.
Enhancing Proteolytic Stability
The incorporation of DAB can disrupt the canonical peptide backbone structure, rendering it less susceptible to cleavage by proteases. This is particularly effective in the design of antimicrobial peptides (AMPs), which often need to persist in hostile, enzyme-rich environments.
Development of Novel Antimicrobial Peptides
Many naturally occurring AMPs contain DAB, which contributes to their cationic nature and membrane-disrupting activity. Synthetic AMPs incorporating DAB have been shown to possess potent activity against a broad spectrum of pathogens, including multidrug-resistant bacteria. The cationic side chain of DAB at physiological pH is crucial for the initial electrostatic interaction with the negatively charged bacterial membrane.
Protocol: Solid-Phase Synthesis of a DAB-Containing Peptide
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a hypothetical linear peptide containing L-2,4-diaminobutyric acid using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-Dab(Boc)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Peptide synthesis vessel
-
Shaker
Step-by-Step Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (for all standard amino acids and Fmoc-L-Dab(Boc)-OH):
-
Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin.
-
Gently shake for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) and purify by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
Characterization of DAB-Containing Peptides
The successful synthesis and purification of a DAB-engineered peptide must be confirmed by rigorous analytical techniques.
Table 2: Analytical Techniques for Peptide Characterization
| Technique | Purpose | Expected Outcome |
| Reverse-Phase HPLC (RP-HPLC) | To assess the purity of the peptide and for purification. | A single major peak in the chromatogram, indicating a high degree of purity (>95%). |
| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide. | The observed mass should match the calculated theoretical mass of the peptide. |
| Tandem MS (MS/MS) | To sequence the peptide and confirm the position of DAB. | Fragmentation pattern (b- and y-ions) consistent with the expected amino acid sequence. |
| Nuclear Magnetic Resonance (NMR) | To determine the three-dimensional structure of the peptide in solution. | For cyclic peptides, NOE constraints can confirm the cyclic structure and overall conformation. |
| Circular Dichroism (CD) | To analyze the secondary structure of the peptide (e.g., alpha-helix, beta-sheet). | The CD spectrum provides information on the conformational changes induced by the incorporation of DAB. |
Case Study: A DAB-Cyclized Peptide for Enhanced Receptor Binding
The introduction of a lactam bridge via a DAB residue can pre-organize a peptide into a bioactive conformation, thereby enhancing its binding affinity for a target receptor.
Caption: Conformational Effects of DAB-Mediated Cyclization on Receptor Binding.
Conclusion and Future Perspectives
L-2,4-diaminobutyric acid is a powerful and versatile tool in the arsenal of the peptide chemist. Its ability to introduce conformational constraints, enhance proteolytic stability, and serve as a site for specific modifications makes it an invaluable component in the design of sophisticated peptide therapeutics. As our understanding of peptide structure-activity relationships deepens, the strategic application of DAB and other non-canonical amino acids will undoubtedly continue to drive the development of novel and effective peptide-based drugs.
References
-
Title: Solid-Phase Peptide Synthesis (SPPS) Source: Wikipedia URL: [Link]
-
Title: The role of L-2,4-diaminobutyric acid in the structure and function of antimicrobial peptides Source: Journal of Peptide Science URL: [Link]
-
Title: Non-proteinogenic α-amino acids in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: An overview of peptide cyclization Source: Chemistry of Peptides and Proteins URL: [Link]
Troubleshooting & Optimization
L-2,4-diaminobutyric acid dihydrochloride solution stability and storage
Welcome to the technical support guide for L-2,4-diaminobutyric acid dihydrochloride (DAB). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth information on the stability and storage of DAB solutions. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you ensure the integrity and performance of this reagent in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, preparation, and storage of this compound.
Q1: What is this compound and what are its primary applications?
L-2,4-diaminobutyric acid (DAB) dihydrochloride is a non-proteinogenic, or unnatural, amino acid derivative.[1] Its dihydrochloride form enhances its solubility in aqueous solutions, making it a versatile reagent in biochemical research.[]
Key applications include:
-
Peptide Synthesis: It serves as a building block for creating novel peptides and bioactive compounds.[]
-
Biochemical Research: It is used in studies of amino acid metabolism and protein synthesis.[3]
-
Neuroscience Research: DAB is an inhibitor of the enzyme GABA transaminase (GABA-T) and a GABA reuptake inhibitor, leading to elevated GABA levels in the central nervous system.[4][5] This makes it a valuable tool for neurological studies.
-
Analytical Chemistry: It is used as a reagent or internal standard for differentiating and quantifying neurotoxins, such as β-N-methylamino-L-alanine (BMAA), in various samples.[1]
Q2: How should I store the solid (powder) form of DAB dihydrochloride?
Proper storage of the solid compound is critical to prevent degradation. DAB dihydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6]
Key Storage Recommendations for Solid DAB:
-
Container: Keep the container tightly closed at all times.[6][7][8]
-
Environment: Store in a cool, dry, and well-ventilated place.[6][7]
-
Inert Atmosphere: For long-term storage, storing under an inert gas like argon or nitrogen is recommended to displace moisture and oxygen.[6]
-
Temperature: Recommended storage temperatures vary by supplier, but a range of 2-8°C is common for maintaining long-term stability.[] Some sources suggest room temperature is acceptable if the location is cool and dark.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or a cool, dark place (<15°C)[] | Minimizes degradation kinetics. |
| Atmosphere | Tightly sealed container, under inert gas[6] | The compound is hygroscopic and sensitive to moisture. |
| Light | Protect from light | Prevents potential light-induced degradation.[9] |
Q3: What is the best solvent for preparing DAB solutions, and what is its solubility?
The dihydrochloride salt is designed for high water solubility.[]
-
Primary Solvent: Sterile, high-purity water (e.g., Milli-Q® or WFI) is the recommended solvent.
-
Solubility: A solubility of 50 mg/mL (0.5 g/10 mL) in water has been reported.[10]
-
pH Consideration: As a dihydrochloride salt, dissolving it in unbuffered water will result in an acidic solution. Some product information sheets note that the compound may give off HCl gas.[1] If your experiment is pH-sensitive, dissolve the compound in a suitable biological buffer (e.g., PBS, HEPES) and adjust the final pH as needed.
Q4: How should I prepare and store an aqueous stock solution of DAB?
The stability of DAB in solution is not extensively documented in peer-reviewed literature, so best practices for other amino acid solutions should be followed to ensure reproducibility. The primary factors affecting stability in solution are temperature, pH, light, and microbial contamination.[9]
Below is a self-validating protocol for preparing and storing a stock solution.
-
Pre-Experiment Preparation:
-
Allow the sealed container of solid DAB dihydrochloride (MW: 191.06 g/mol ) to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.[6]
-
Prepare a sterile workspace (e.g., a laminar flow hood).
-
Use sterile, high-purity water or a sterile buffer of your choice.
-
-
Solution Preparation:
-
Weigh out the desired amount of DAB dihydrochloride powder using an analytical balance. For 10 mL of a 100 mM solution, you will need 191.06 mg.
-
In a sterile conical tube, add the powder to approximately 8 mL of your chosen solvent.
-
Vortex or mix gently until the solid is completely dissolved. The solution should be clear and colorless.
-
Adjust the volume to a final of 10 mL with the solvent.
-
-
Sterilization and Aliquoting:
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial to prevent microbial growth, which can degrade the amino acid.
-
Dispense the solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes waste and, critically, avoids repeated freeze-thaw cycles that can degrade the compound.
-
-
Storage:
-
Short-Term (≤ 1 week): Store aliquots at 2-8°C.
-
Long-Term (> 1 week): Store aliquots at -20°C or -80°C. Flash-freezing in liquid nitrogen before transfer to the freezer can help maintain homogeneity.
-
Caption: Workflow for preparing a sterile DAB stock solution.
Troubleshooting Guide
This section provides solutions for specific issues you may encounter with your DAB solutions.
Q: My thawed DAB solution contains a precipitate. What should I do?
-
Probable Cause:
-
Incomplete Dissolution: The compound may not have been fully dissolved initially.
-
Concentration Effects: The local concentration of solutes increases during the freezing process, which can cause less soluble components to precipitate.
-
pH Shift: If dissolved in water, CO₂ from the air can dissolve and lower the pH, potentially affecting solubility.
-
Degradation: The precipitate could be a degradation product.
-
-
Recommended Actions:
-
Warm and Mix: Gently warm the tube to 37°C and vortex thoroughly. Many precipitates will redissolve.
-
Check for Clarity: If the solution becomes clear, it can likely be used. Proceed with your experiment promptly.
-
If Precipitate Remains: Do not use the solution directly. You can attempt to salvage it by centrifuging the tube at high speed (e.g., >10,000 x g) for 5 minutes and using the supernatant. Crucially, be aware that the effective concentration of DAB in the supernatant will be lower than intended.
-
Best Practice: To ensure experimental accuracy and reproducibility, discard the solution and prepare a fresh stock following the protocol above.
-
Q: My DAB solution has turned yellow or brown. Is it still usable?
-
Probable Cause: Discoloration is a strong indicator of chemical degradation. This is often due to oxidation or contamination, which can be accelerated by improper storage (e.g., exposure to light, elevated temperatures, or repeated freeze-thaw cycles).
-
Recommended Actions:
-
Do NOT use the solution. The presence of colored impurities means the compound is no longer pure. Using it will introduce unknown variables into your experiment and render your results unreliable.
-
Discard the discolored solution and all other aliquots from the same stock.
-
Prepare a fresh stock solution, paying close attention to sterile technique and proper storage conditions.
-
Q: My experiment is yielding inconsistent or unexpected results with a previously reliable DAB stock. What could be the cause?
-
Probable Cause: A loss of compound activity is a primary suspect when experimental results change over time. This indicates degradation of the DAB molecule, even if no visible changes like precipitation or discoloration are present.
-
Recommended Actions: This situation requires a systematic approach to validate the integrity of your reagent.
Caption: Troubleshooting inconsistent experimental results.
-
Prepare Fresh Stock: Make a new DAB stock solution from the solid powder following the validated protocol.
-
Run a Control Experiment: Design an experiment to directly compare the performance of the old (suspect) stock against the newly prepared stock.
-
Analyze Results: If the new stock restores the expected experimental outcome, it confirms that the old stock had degraded. Discard the old stock immediately. If results are still inconsistent, the issue likely lies with another component of your experimental system.
References
-
ChemicalBook. (2023). This compound - Safety Data Sheet.
-
BOC Sciences. (n.d.). This compound - (CAS 1883-09-6).
-
ECHEMI. (n.d.). This compound SDS, 1883-09-6 Safety Data Sheets.
-
Fisher Scientific. (2021). SAFETY DATA SHEET: this compound.
-
Chem-Impex. (n.d.). Dthis compound.
-
Wilkinson, S. (1951). ay-Diaminobutyric Acid. Journal of the Chemical Society, 23.
-
Sigma-Aldrich. (n.d.). This compound, ≥95.0%.
-
Labscoop. (n.d.). Dthis compound, 5G.
-
PubChem. (n.d.). This compound.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dthis compound.
-
Fisher Scientific. (n.d.). This compound, 98+%.
-
Oregon State University. (1961). The synthesis and cyclization of 2,4-diaminobutyric acid.
-
TCI Chemicals. (n.d.). (S)-(+)-2,4-Diaminobutyric Acid Dihydrochloride.
-
Biosynth. (n.d.). This compound.
-
Santa Cruz Biotechnology. (n.d.). L-2,4-Diaminobutyric Acid, Dihydrochloride.
-
Scientific Laboratory Supplies. (n.d.). This compound, >=95.0%.
-
Bachem. (n.d.). H-Dab HCl, L-2,4-Diaminobutyric acid hydrochloride salt.
-
PubChem. (n.d.). 2,4-Diaminobutyric acid.
-
PubChem. (n.d.). L-2,4-Diaminobutyric acid.
-
Wikipedia. (n.d.). 2,4-Diaminobutyric acid.
-
Reed, G. D. (2015). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate.
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
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- 6. chemicalbook.com [chemicalbook.com]
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- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Optimizing L-2,4-Diaminobutyric Acid (DABA) for In Vitro Experiments
Welcome to the technical support center for L-2,4-diaminobutyric acid (DABA). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting assistance, and frequently asked questions regarding the use of DABA in in vitro experiments. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the integrity and success of your research.
Introduction to L-2,4-Diaminobutyric Acid (DABA)
L-2,4-diaminobutyric acid (DABA) is a non-proteinogenic amino acid that serves as a valuable tool in neuroscience and cancer research. Its primary mechanism of action involves the modulation of the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. DABA acts as an inhibitor of GABA transaminase, the enzyme responsible for GABA degradation, and also as a GABA reuptake inhibitor.[1][2] Both actions lead to an increase in synaptic GABA levels, enhancing inhibitory neurotransmission.[1][2]
Beyond its role in neuroscience, DABA has demonstrated anti-tumor effects.[3][4][5][6][7] This is attributed to its ability to accumulate in malignant cells, leading to hyperosmosis and subsequent cell lysis.[7] However, it's important to note that DABA can also exhibit neurotoxic and hepatotoxic effects at higher concentrations.[2][8]
This guide will provide you with the necessary information to effectively design and troubleshoot your in vitro experiments using DABA, ensuring you can harness its capabilities while mitigating potential challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with DABA. Each problem is followed by a step-by-step troubleshooting workflow and an explanation of the underlying principles.
Scenario 1: Unexpectedly High Cytotoxicity at Low DABA Concentrations
Question: I'm observing significant cell death in my cultures at DABA concentrations much lower than what is reported in the literature for my cell type. What could be the cause?
Answer: This is a common issue that can arise from several factors, ranging from the health of your cells to the specifics of your experimental setup. Here’s a systematic approach to troubleshoot this problem:
Step-by-Step Troubleshooting:
-
Verify Cell Health and Culture Conditions:
-
Cell Passage Number: Are you using cells within their optimal passage range? High passage numbers can lead to genetic drift and increased sensitivity to stressors.
-
Cell Confluency: Were the cells seeded at an appropriate density? Both sparse and overly confluent cultures can be more susceptible to cytotoxic effects.
-
Media Quality: Is your cell culture medium fresh and properly supplemented? Degradation of media components can stress cells.
-
Contamination Check: Have you checked for microbial or mycoplasma contamination? Contaminants can significantly impact cell viability and response to treatment.[4]
-
-
Re-evaluate DABA Stock Solution and Working Dilutions:
-
Stock Concentration Verification: Double-check the initial calculations for your DABA stock solution. A simple calculation error can lead to much higher effective concentrations.
-
Solvent Cytotoxicity: If you are using a solvent like DMSO to dissolve DABA, ensure the final concentration in your culture medium is non-toxic to your cells (typically <0.5%).[1] Run a solvent-only control to confirm.
-
pH of Working Solution: The addition of DABA, an amino acid, could potentially alter the pH of your culture medium. Verify the pH of the final treatment medium and adjust if necessary.
-
-
Review Experimental Protocol:
-
Incubation Time: Are you exposing the cells to DABA for a longer duration than cited in reference studies? Cytotoxicity is often time-dependent.
-
Serum Concentration: Is the serum percentage in your assay medium different from what is typically used for your cell line? Serum proteins can sometimes bind to compounds and modulate their activity.
-
Causality Explained: The health and density of your cell culture are paramount. Stressed or unhealthy cells will invariably be more sensitive to any experimental compound, including DABA. Similarly, errors in solution preparation are a frequent source of unexpected results. By systematically working through these potential issues, you can identify and rectify the source of the anomalous cytotoxicity.
Scenario 2: Lack of Expected Biological Effect at High DABA Concentrations
Question: I'm not observing the expected inhibitory/anti-tumor effect of DABA, even at concentrations where an effect is well-documented. Why might this be happening?
Answer: A lack of efficacy can be just as perplexing as unexpected toxicity. This often points to issues with the compound's stability, the biological target's expression, or the sensitivity of the assay itself.
Step-by-Step Troubleshooting:
-
Confirm Compound Integrity and Activity:
-
DABA Source and Quality: Was the DABA obtained from a reputable supplier? Confirm its purity and identity if possible.
-
Stock Solution Age and Storage: DABA solutions should be freshly prepared. If you are using a previously made stock, was it stored correctly (e.g., at -20°C or -80°C)? Repeated freeze-thaw cycles should be avoided.
-
Activity of Positive Controls: Does a known positive control for your assay yield the expected result? This will help determine if the issue lies with the compound or the assay system.
-
-
Examine the Biological System:
-
Target Expression: For neuroscience applications, confirm that your cell model expresses the necessary GABA transporters (GATs) that DABA inhibits. For anti-tumor studies, the mechanism is less specific, but cell-type-dependent sensitivities exist.
-
Cell Line Variation: Cell lines can differ significantly in their response to compounds. The lack of effect could be a genuine biological outcome for your specific cell line.
-
-
Assess Assay Sensitivity and Readout:
-
Assay Dynamic Range: Is your assay sensitive enough to detect the expected change? For example, in a cell viability assay, ensure your positive control for cell death shows a robust signal.
-
Endpoint Measurement: Are you measuring the effect at an appropriate time point? The biological effect of DABA may take time to manifest. Consider a time-course experiment.
-
Logical Flow for Troubleshooting Lack of Efficacy:
Caption: Troubleshooting workflow for lack of DABA efficacy.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for DABA in my in vitro experiment?
A1: The optimal concentration of DABA is highly dependent on the cell type, assay duration, and the specific biological question. Based on published literature, a broad range-finding experiment is recommended.
| Application | Cell Type Example | Concentration Range (mM) | Incubation Time (hours) | Reference |
| Anti-tumor/Cytotoxicity | Human Glioma (SKMG-1) | 10 - 20 | 24 - 48 | [3] |
| Human Fibroblasts | 10 - 12.5 | 24 - 48 | [3] | |
| Hepatoma Cells | 1.6 - 8 | 8 | [5] | |
| Mouse Fibrosarcoma | 10 | 24 | [6] | |
| Neuroscience (GABA System) | Rat Brain Synaptosomes | 0.054 (Km for transport) | Not Applicable (Kinetics) | [9] |
Expert Advice: For initial experiments, it is advisable to perform a dose-response curve starting from a low micromolar range up to the low millimolar range (e.g., 10 µM to 20 mM) to determine the optimal concentration for your specific model system.
Q2: How should I prepare and store DABA stock solutions?
A2: Proper preparation and storage of your DABA stock solution are critical for experimental reproducibility.
Protocol for Preparing a 100 mM DABA Stock Solution:
-
Weighing: Accurately weigh out the required amount of L-2,4-diaminobutyric acid dihydrochloride (MW: 191.06 g/mol for the 2HCl salt). For 10 ml of a 100 mM solution, you would need 191.06 mg.
-
Dissolving: DABA dihydrochloride is soluble in water.[10] Dissolve the powder in a high-purity, sterile solvent. For cell culture, sterile water or phosphate-buffered saline (PBS) is recommended.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note on Solubility: While the dihydrochloride salt is water-soluble, if you encounter solubility issues, a small amount of gentle warming or sonication can be used. Always ensure the compound is fully dissolved before filter sterilization.
Q3: Is DABA stable in cell culture medium?
A3: As an amino acid analog, DABA is generally stable in aqueous solutions and standard cell culture media under normal incubation conditions (37°C, 5% CO2). However, for long-term experiments (multiple days), it is good practice to refresh the media containing DABA to ensure a consistent concentration is maintained, as with any other media component.
Q4: What are the primary mechanisms of action I should be aware of when interpreting my results?
A4: DABA has two primary, well-characterized mechanisms of action that can influence your experimental outcomes:
-
Inhibition of GABA Transaminase and GABA Reuptake: In neuronal models, DABA increases extracellular GABA levels.[1][2] This can lead to enhanced inhibitory signaling. It's important to consider the downstream effects of increased GABAergic tone in your specific system.
-
Induction of Osmotic Lysis in Cancer Cells: DABA can be taken up by cancer cells in an unregulated manner, leading to intracellular accumulation, hyperosmosis, and eventual cell death.[5][7] This effect is generally less specific than its action on the GABA system and is the basis for its anti-tumor properties.
Diagram of DABA's Dual Mechanisms:
Caption: Dual mechanisms of action of DABA.
Experimental Protocols
Protocol 1: Determining the IC50 of DABA using a Tetrazolium-Based (MTT/XTT) Cytotoxicity Assay
This protocol provides a framework for determining the concentration of DABA that induces 50% inhibition of cell viability (IC50).
Materials:
-
Your cell line of interest
-
Complete culture medium
-
Sterile 96-well cell culture plates
-
L-2,4-diaminobutyric acid (DABA)
-
Sterile PBS or water for stock solution
-
MTT or XTT reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of DABA in complete culture medium. For example, if your final concentrations are 1, 5, 10, 15, and 20 mM, prepare 2, 10, 20, 30, and 40 mM solutions.
-
Include a "no drug" (vehicle) control and a "no cells" (media only) blank control.
-
Carefully remove 100 µL of medium from each well and add 100 µL of the 2X DABA dilutions to the appropriate wells. This brings the final volume to 200 µL and the DABA concentration to 1X.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT Example):
-
Following incubation, add 20 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Calculate the percentage of cell viability for each DABA concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the DABA concentration and use a non-linear regression analysis to determine the IC50 value.
-
References
-
Beart PM, Bilal K (July 1977). "l-2,4-Diaminobutyric acid and the GABA system". Neuroscience Letters. 5 (3–4): 193–198. ([Link])
-
The cytolytic effect of L-2,4 diaminobutyric acid with malignant glioma cells and fibroblasts. Cancer Chemother Pharmacol. 1988;21(2):143-4. ([Link])
-
Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells. Anticancer Res. 2003 Mar-Apr;23(2B):1245-8. ([Link])
-
The anticonvulsant action of L-2,4-diaminobutyric acid. Br J Pharmacol. 1978 Apr;62(4):517-23. ([Link])
-
Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. J Cancer Res Clin Oncol. 1983;105(1):47-51. ([Link])
-
Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line. Anticancer Res. 2000 Nov-Dec;20(6B):4275-8. ([Link])
-
L-2,4-diaminobutyric acid (L-DABA) as a selective marker for inhibitory nerve terminals in rat brain. Br J Pharmacol. 1975 Mar;53(3):439P. ([Link])
-
Amino acid neurotransmitters in the CNS: properties of diaminobutyric acid transport. J Neurochem. 1982 Oct;39(4):962-8. ([Link])
-
L-2,4-Diaminobutyric acid. PubChem. ([Link])
-
Impairment of Skeletal Muscle Contraction by Inhibitors of GABA Transporters. Int J Mol Sci. 2021 May 28;22(11):5829. ([Link])
-
The Impact of Cellular Environment on In Vitro Drug Screening. Expert Opin Drug Discov. 2021;16(8):865-875. ([Link])
-
2,4-Diaminobutyric acid. Wikipedia. ([Link])
-
2,4-Diaminobutyric acid. PubChem. ([Link])
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- 10. L -2,4-Diaminobutyric acid = 95.0 1883-09-6 [sigmaaldrich.com]
Technical Support Center: L-2,4-diaminobutyric acid (DABA) In Vivo Applications
Welcome to the technical support resource for researchers utilizing L-2,4-diaminobutyric acid (DABA) in in vivo studies. This guide is designed to provide direct, experience-driven answers to common challenges and questions regarding the potential off-target effects of this compound. Our goal is to equip you with the knowledge to design robust experiments, troubleshoot unexpected outcomes, and interpret your data with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm using DABA as a GABA uptake inhibitor. What are the primary off-target effects I should be concerned about in vivo?
While L-2,4-diaminobutyric acid is a valuable tool, its in vivo application requires careful consideration of significant off-target effects, primarily neurotoxicity and hepatotoxicity (liver damage).[1] The neurotoxicity is often not a direct result of its action in the brain but is frequently secondary to severe liver damage.[2][3][4] DABA is actively concentrated by the liver, which can lead to metabolic disruptions that have systemic consequences.[2][3]
Therefore, any experimental design using DABA must include endpoints to monitor both liver function and neurological status to distinguish between direct and indirect effects.
Q2: My animals are exhibiting tremors, hyperirritability, and convulsions after DABA administration. Is this an expected outcome, and what is the mechanism?
Yes, these are classic signs of DABA-induced neurotoxicity.[2][3][4] These symptoms typically manifest between 12 to 20 hours after the administration of a toxic dose.[2][3]
The primary driver of this neurotoxicity is a chronic ammonia toxicity . Here’s the mechanism:
-
Liver Accumulation: DABA is transported to and concentrates in the liver.[2][3]
-
Urea Cycle Inhibition: In the liver, DABA acts as a competitive inhibitor of the enzyme ornithine carbamoyltransferase .[2][3][4] This enzyme is a critical component of the urea cycle, the body's primary pathway for detoxifying ammonia.
-
Hyperammonemia: By inhibiting this enzyme, DABA impairs the liver's ability to convert ammonia into urea for excretion.[2][3] This leads to a slight but prolonged increase in the concentration of ammonia in the blood and brain.[2][3][4]
-
Neurotoxicity: Elevated brain ammonia levels are neurotoxic, leading to the observed symptoms of hyperirritability, tremors, and convulsions.[2][3] This is accompanied by a two- to three-fold increase in brain glutamine concentration as the brain attempts to detoxify the ammonia.[2][3]
Caption: Mechanism of DABA-induced indirect neurotoxicity.
Q3: Does DABA have any direct neurotoxic effects in the brain, separate from the liver-mediated ammonia toxicity?
Yes, in addition to the indirect effects, DABA can exert direct neurotoxicity through excitotoxic mechanisms. Studies have shown that DABA can act as an agonist at N-methyl-D-aspartate (NMDA) receptors .[5]
Activation of NMDA receptors by an agonist like DABA can lead to an excessive influx of calcium (Ca²⁺) into neurons.[6] This process, known as excitotoxicity , triggers downstream enzymatic pathways that damage cellular structures and can ultimately lead to neuronal apoptosis.[6]
This dual-mechanism profile—indirect toxicity from liver failure and direct excitotoxicity—makes it crucial to design experiments that can differentiate between the two.
Q4: Troubleshooting Guide: My animals are showing adverse effects at doses I thought were safe. What should I check?
If you're observing unexpected toxicity, systematically review the following experimental variables. This process helps isolate the root cause, a critical step before altering the core protocol.[7][8]
| Potential Issue | Causality & Explanation | Recommended Action |
| Route of Administration | The toxicity of DABA can vary significantly depending on how it's administered (e.g., intraperitoneal vs. subcutaneous).[9] The route affects the rate of absorption and first-pass metabolism in the liver, potentially accelerating the onset of toxicity. | Ensure the route of administration is consistent with established literature for your desired effect. If changing the route, perform a new dose-response study. |
| Animal Health Status | Pre-existing, subclinical liver or kidney conditions in your animals can dramatically lower the toxic threshold for DABA by impairing its metabolism and clearance. | Use only certified healthy animals from a reputable vendor. Consider running baseline blood chemistry panels (e.g., ALT, AST, creatinine) on a subset of animals before the study begins. |
| Dosing Solution Error | Errors in calculation, weighing, or solubilization can lead to unintentionally high doses. DABA is a small molecule, and minor errors can have significant consequences. | Always have a second researcher double-check all dosing calculations. Prepare fresh solutions for each experiment and verify the pH and solubility. |
| Strain/Species Differences | Different strains or species of animals can have varying metabolic rates and sensitivities to chemical insults. A safe dose in one mouse strain may be toxic in another. | If using a different strain than cited in your reference protocol, run a preliminary dose-finding study to establish the maximum tolerated dose (MTD) for your specific model. |
Q5: How can I experimentally distinguish between direct CNS toxicity and indirect, liver-mediated neurotoxicity?
This is a key question for data interpretation. A multi-pronged approach is required to dissect the primary cause of the observed phenotype. The following workflow provides a self-validating system to generate clear, interpretable results.[10]
Caption: Experimental workflow to differentiate DABA's off-target effects.
By correlating the timing of neurological symptoms with the rise in liver enzymes and ammonia, you can build a strong case for either a direct or indirect mechanism. If symptoms appear before significant changes in blood markers, a direct CNS effect is more likely. Conversely, if liver markers rise first, the neurotoxicity is likely secondary.
Experimental Protocols
Protocol: Monitoring In Vivo Off-Target Effects of DABA in Rodents
This protocol provides a framework for monitoring the key toxicological parameters during a DABA study.
1. Baseline Data Collection:
-
Prior to DABA administration, collect a small volume of blood (e.g., via tail vein) from all animals to establish baseline values for liver enzymes (ALT, AST) and ammonia.
-
Record baseline body weights and perform a simple neurological assessment (e.g., open field activity, righting reflex).
2. DABA Administration & Observation:
-
Administer DABA via your chosen route at the predetermined dose.
-
Begin continuous or frequent (e.g., every 1-2 hours) observation for the onset of clinical signs of toxicity (refer to table below). Record the time of onset and severity of each sign.
3. Time-Course Sampling (Optional but Recommended):
-
For a more detailed analysis, collect blood samples at several time points post-administration (e.g., 4, 8, 12, and 24 hours). This allows you to correlate the onset of symptoms with changes in blood biochemistry.
4. Terminal Endpoint & Tissue Collection:
-
At the pre-defined experimental endpoint (or when severe toxicity is observed), euthanize the animal via an approved method.
-
Immediately collect a terminal blood sample via cardiac puncture for final biochemical analysis.
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the liver and brain. Post-fix both organs in 4% PFA for 24-48 hours before transferring to a storage solution (e.g., 30% sucrose) for subsequent histological analysis.
-
For biochemical analysis of brain tissue, collect a fresh, non-perfused brain sample and flash-freeze it in liquid nitrogen for later measurement of ammonia and glutamine.
5. Data Analysis:
-
Biochemistry: Compare the levels of ALT, AST, and ammonia at different time points to the baseline values.
-
Histology: Have a qualified pathologist examine H&E-stained liver sections for signs of damage (e.g., necrosis, inflammation) and brain sections for evidence of neuronal injury.
| Parameter | Endpoint to Measure | Rationale / Interpretation |
| Neurotoxicity | Clinical Observations (tremors, convulsions), Histology (neuronal death markers like Fluoro-Jade or TUNEL) | Direct observation confirms CNS effects. Histology helps differentiate cell death mechanisms. |
| Hepatotoxicity | Serum ALT/AST Levels, Liver Histology (H&E staining) | Elevated ALT/AST are key biomarkers of liver damage. Histology confirms the type and extent of injury. |
| Metabolic Disruption | Blood & Brain Ammonia, Brain Glutamine | Directly measures the key toxic metabolite (ammonia) and the brain's compensatory response (glutamine).[2][3] |
Q6: What are the recommended analytical methods for quantifying DABA in biological samples like plasma or brain tissue?
Accurate quantification of DABA requires sensitive and specific analytical techniques, as it may be present at low concentrations and needs to be distinguished from its isomers.
The gold-standard methods are based on chromatography coupled with mass spectrometry:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity and specificity. It can effectively separate DABA from its isomers (like 2,3-diaminobutyric acid) and quantify it in complex biological matrices.[11][12] Sample preparation often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[12][13]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): This method involves a pre-column derivatization step to make DABA fluorescent (e.g., using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, AQC).[11][14] While generally less sensitive than LC-MS/MS, it is a robust and reliable alternative if an MS system is not available.[14]
For both methods, it is critical to develop a proper sample preparation protocol to remove interfering substances from the biological matrix.[13]
References
-
O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. The Biochemical Journal, 106(3), 699–706. [Link]
-
O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. PubMed. [Link]
-
Waldenström, A., Blind, P. J., & Ronquist, G. (2000). Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line. Anticancer Research, 20(6B), 4275-4278. [Link]
-
Bergenheim, A. T., Faggin, R., & Henriksson, R. (2006). Metabolic manipulation of glioblastoma in vivo by retrograde microdialysis of L-2, 4 diaminobutyric acid (DAB). Journal of Neuro-Oncology, 78(3), 279-285. [Link]
-
Chen, C. H., Flory, W., & Koeppe, R. E. (1972). Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration. Toxicology and Applied Pharmacology, 23(2), 334-338. [Link]
-
dos Santos, C., Grecco, C. F., Florêncio, J., & Blácido, D. R. T. (n.d.). Development of Analytical Methods for Analysis of Drugs of Abuse in Biological Fluids using Design of Experiments and Response Surface Methodology. Bentham Science Publisher. [Link]
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O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. Semantic Scholar. [Link]
-
Rönnquist, G., & Waldenström, A. (1983). Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. Zeitschrift für Krebsforschung und Klinische Onkologie, 105(2), 167-173. [Link]
-
Rönnquist, G., & Waldenström, A. (1983). Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. PMC. [Link]
-
Glover, W. B., Mash, D. C., & Murch, S. J. (2014). Methods for Simultaneous Detection of the Cyanotoxins BMAA, DABA, and Anatoxin-a in Environmental Samples. ResearchGate. [Link]
-
Acuña, S. M., et al. (2022). The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish. Environmental Health Perspectives, 130(2), 027003. [Link]
-
National Center for Biotechnology Information. L-2,4-Diaminobutyric acid. PubChem. [Link]
-
Wikipedia. 2,4-Diaminobutyric acid. Wikipedia. [Link]
-
Laliberte, R., & Berlinguet, L. (1962). [Preliminary studies of the effects of substituted 2,4-diaminobutyric acids in the rat]. Laval médical, 33, 675-679. [Link]
-
Simon, J. R., & Martin, D. L. (1975). Proceedings: L-2,4-diaminobutyric acid (L-DABA) as a selective marker for inhibitory nerve terminals in rat brain. Journal of Physiology, 247(1), 43P-44P. [Link]
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Spáčil, Z., Eriksson, J., Jonasson, S., Rasmussen, U., Ilag, L. L., & Bergman, B. (2010). Analytical protocol for identification of BMAA and DAB in biological samples. Analyst, 135(1), 127-132. [Link]
-
Spáčil, Z., Eriksson, J., Jonasson, S., Rasmussen, U., Ilag, L. L., & Bergman, B. (2010). Analytical protocol for identification of BMAA and DAB in biological samples. PubMed. [Link]
-
Wikipedia. Excitotoxicity. Wikipedia. [Link]
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Blind, P. J., Waldenström, A., Hafström, L., Berggren, D., & Ronquist, G. (n.d.). Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells. Anticancer Research. [Link]
-
Jiang, X., et al. (2021). The neurotoxin 2,4-diaminobutanoic acid (2,4-DAB): genomic insights into how and why it is biosynthesised in some cyanobacteria. ScholarWorks@BGSU. [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. ATSDR. [Link]
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Ogasawara, Y., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Molecular Biosciences, 8, 689033. [Link]
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Blind, P. J., Waldenström, A., Hafström, L., Berggren, D., & Ronquist, G. (1996). Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells. Anticancer Research, 16(5A), 2533-2537. [Link]
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Todd, K. G., & Butterworth, R. F. (1998). Region-selective permeability of the blood-brain barrier to α-aminoisobutyric acid during thiamine deficiency and following its reversal. ResearchGate. [Link]
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The Animated Biologist. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. [Link]
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Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
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ZAGENO. (2021, August 20). How to Troubleshoot Experiments that Just Aren't Working. ZAGENO Blog. [Link]
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Need, A. C., et al. (2024). Eleven quick tips to unlock the power of in vivo data science. PLOS Computational Biology, 20(4), e1011993. [Link]
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iBiology. (2019, September 2). 26. Troubleshooting Experiments: Getting An Experiment “To Work” (LE: Module 5, Part 2). YouTube. [Link]
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Yale Ventures. (2024, July 18). Unlocking the Blood-Brain Barrier: Yale Ventures' D2B3 Revolution. Yale Ventures. [Link]
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Loginova, A., et al. (2022). Mechanisms of Blood–Brain Barrier Protection by Microbiota-Derived Short-Chain Fatty Acids. International Journal of Molecular Sciences, 23(19), 11099. [Link]
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Technical Support Center: Investigating the Neurotoxicity of L-2,4-Diaminobutyric Acid (L-DABA)
Welcome to the technical support guide for researchers investigating the neurotoxicity of L-2,4-diaminobutyric acid (L-DABA). This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and ensure the integrity of your experimental outcomes.
Part 1: Foundational FAQs - Understanding L-DABA
Question 1: What is L-DABA and why is its neurotoxicity a subject of research?
L-2,4-diaminobutyric acid (L-DABA) is a non-proteinogenic amino acid. It is a structural analog of the neurotransmitter GABA and is of significant interest primarily for two reasons:
-
Association with Neurolathyrism: While the principal toxin associated with neurolathyrism (a neurodegenerative disease causing irreversible paralysis of the lower limbs) is β-ODAP (β-N-oxalyl-L-α,β-diaminopropionic acid) from the consumption of Lathyrus sativus (grass pea), L-DABA is another neurotoxic compound found in related species.[1][2][3][4] Understanding its mechanism helps elucidate the broader pathology of lathyrism and related motor neuron diseases.
-
Cyanobacterial Toxin: L-DABA is also produced by various cyanobacteria.[5] Its presence in cyanobacterial blooms raises environmental and public health concerns, as exposure has been linked to neurodegenerative conditions.[5]
Research into L-DABA focuses on its specific cellular targets and pathways to understand its role in neuronal injury and to develop potential protective strategies.
Question 2: What is the primary proposed mechanism of L-DABA neurotoxicity?
The neurotoxicity of L-DABA is complex and not fully elucidated, but evidence points to two primary mechanisms:
-
Excitotoxicity: L-DABA acts as an agonist at ionotropic glutamate receptors, particularly AMPA and NMDA receptors.[5] Over-activation of these receptors leads to excessive calcium (Ca2+) influx, which triggers a cascade of neurotoxic events including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.[6][7][8]
-
Ammonia Toxicity: In vivo studies have shown that toxic doses of L-DABA can inhibit the urea cycle in the liver by competitively inhibiting the enzyme ornithine carbamoyltransferase.[9][10][11] This leads to a chronic, slight increase in systemic ammonia levels, which is itself neurotoxic and can cause symptoms like hyperirritability and convulsions.[9][10] It is plausible that the observed neurotoxicity is a result of both direct excitotoxic effects on neurons and indirect effects from liver-induced hyperammonemia.[9][10][11]
Part 2: Experimental Design & Troubleshooting
This section addresses the critical choices and common pitfalls encountered when setting up an experiment to study L-DABA neurotoxicity.
Question 3: Which in vitro model is best for my L-DABA study?
The choice of model is dictated by your research question. Each has distinct advantages and limitations.
| Model Type | Examples | Pros | Cons | Best For... |
| Primary Neuronal Cultures | Cortical, hippocampal, or spinal cord neurons from embryonic rodents | High physiological relevance; exhibit native receptor profiles.[12] | Labor-intensive; susceptible to contamination; batch-to-batch variability.[13] | Mechanistic studies of excitotoxicity, synaptic function, and cell death pathways. |
| Immortalized Cell Lines | SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma) | High reproducibility; easy to culture and transfect; cost-effective. | May not express relevant glutamate receptor subtypes; less physiologically relevant than primary cells.[14][15][16] | High-throughput screening, initial dose-response curves, and general cytotoxicity assays. |
| Organotypic Slice Cultures | Hippocampal or cortical slices | Preserves 3D cytoarchitecture and synaptic connectivity. | Technically demanding; limited viability over long-term culture. | Studying network-level effects and complex cell-cell interactions. |
Scientist's Insight: For a mechanistic study aiming to publish on excitotoxic pathways, primary cortical neurons are the gold standard.[17] However, always begin with a robust cell line like SH-SY5Y to establish a toxicity range and validate your assays before moving to the more demanding primary cultures. This tiered approach saves time and resources.[14]
Question 4: My primary neuronal culture is contaminated. What should I do?
Contamination is a frequent and frustrating issue, especially in nutrient-rich neuronal media.[18]
Troubleshooting Steps:
-
Immediate Action: Discard all contaminated cultures immediately to prevent spread.[19] Do not attempt to "rescue" a culture with antibiotics, as this can lead to resistant strains and mask underlying low-level contamination.
-
Isolate the Source:
-
Reagents: Is the contamination in one well or all wells? If widespread, suspect a common reagent (media, serum, supplements).[13] Test new lots of reagents before use.[19]
-
Aseptic Technique: Review your technique. Are you working slowly and deliberately? Are you avoiding talking over open vessels?[19]
-
Equipment: When was the last time the incubator and biosafety cabinet were professionally decontaminated? Water baths are a notorious source of fungal and bacterial growth.[19]
-
-
System Decontamination: Perform a thorough cleaning of the biosafety cabinet and incubator. Use a bleach solution for fungal spores, as ethanol is ineffective against them.[13]
-
Preventative Measures:
Question 5: I'm seeing high variability in cell death between experiments. How can I improve consistency?
Variability is the enemy of robust data. The key is rigorous standardization.
Checklist for Consistency:
-
Cell Seeding Density: Are you plating the exact same number of cells for each experiment? Use a hemocytometer and perform triplicate counts. Inconsistent density dramatically affects cell health and response to toxins.
-
Reagent Preparation: Are you preparing fresh L-DABA solutions for each experiment from a powdered stock? Avoid using old solutions, as the compound can degrade.
-
Treatment Timing: Are you treating cells at the same day in vitro (DIV)? Neurons mature in culture, changing their receptor expression and susceptibility to excitotoxicity.[21] Treating DIV 7 neurons is not the same as treating DIV 12 neurons.
-
Control Wells: Do you have the right controls on every plate?
-
Vehicle Control: Cells treated with the same solvent used to dissolve L-DABA (e.g., sterile water or PBS).
-
Positive Control: Cells treated with a known excitotoxin like glutamate or AMPA + cyclothiazide to ensure the cells are responsive.[21]
-
Antagonist Control: Cells pre-treated with an NMDA/AMPA receptor antagonist (e.g., MK-801, NBQX) before L-DABA exposure. This is a critical self-validating step to confirm that the observed toxicity is indeed mediated by glutamate receptors.
-
Part 3: Key Protocols & Workflows
Workflow: In Vitro Neurotoxicity Assessment
This workflow provides a logical sequence for assessing L-DABA's effect on primary neurons.
References
-
Wikipedia. (n.d.). Neurolathyrism. Retrieved from [Link]
-
O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. The Biochemical journal, 106(3), 699–706. Retrieved from [Link]
-
O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. PubMed. Retrieved from [Link]
-
Dhadve, S., Shegokar, V., & Gitti, R. (2020). Grass pea consumption & present scenario of neurolathyrism in Maharashtra State of India. The Indian journal of medical research, 152(Suppl 1), S43–S48. Retrieved from [Link]
-
Various Authors. (n.d.). Grass Pea and Neurolathyrism (Lathyrus sativus L.). ResearchGate. Retrieved from [Link]
-
Waghmare, S., Gharde, S., & Gawai, V. (2024). Neurotoxicity assessment in Wistar rats fed Lathyrus sativus. Journal of Ayurveda and Integrated Medical Sciences. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Prakash, S., & Misra, B. K. (1999). Lathyrus and Lathyrism: A review. Journal of environmental biology, 20(3), 197-206. Retrieved from [Link]
-
O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. Semantic Scholar. Retrieved from [Link]
-
Fawcett, T. (n.d.). We are having troubles with contamination in our primary cell cultures of neurons. The Cell Culture Dish. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Nicholls, D. G., Dar-Nimrod, K., & Publication, C. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell and Death DIfferentiation, 25, 542-572. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Retrieved from [Link]
-
Vergun, O., Keelan, J., Khodorov, B. I., & Duchen, M. R. (1999). Mitochondrial Dysfunction Is a Primary Event in Glutamate Neurotoxicity. The Journal of neuroscience, 19(18), 7701–7710. Retrieved from [Link]
-
Various Authors. (2019). How can I stop fungal contamination during primary neuronal culture from E16 pregnant mice? ResearchGate. Retrieved from [Link]
-
Tilmant, K., Gerets, H., De Ron, P., Hanon, E., Bento-Pereira, C., & Atienzar, F. (2018). In vitro screening of cell bioenergetics to assess mitochondrial dysfunction in drug development. Toxicology in Vitro, 51, 12-22. Retrieved from [Link]
-
Chen, C. H., Flory, W., & Koeppe, R. E. (1972). Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration. Toxicology and applied pharmacology, 23(2), 334–338. Retrieved from [Link]
-
Rodgers, K. M., Cuddapah, V. A., & Peterson, D. R. (2021). The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish. Toxics, 9(11), 302. Retrieved from [Link]
-
Radio, N. A., & Mundy, W. R. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. ResearchGate. Retrieved from [Link]
-
BMG Labtech. (2023). Mitochondrial toxicity: measurement and applications. Retrieved from [Link]
-
Atterwill, C. K., & Walum, E. (1993). Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. Neurotoxicology, 14(2-3), 291–302. Retrieved from [Link]
-
Stiegler, N. (2011). In vitro cellular models for neurotoxicity studies: evaluation of neuronally differentiated P19 cells. DiVA portal. Retrieved from [Link]
-
Tiffany-Castiglioni, E., & Ehrich, M. (1990). Cellular targets of lead neurotoxicity: in vitro models. Toxicology, 62(3), 227–245. Retrieved from [Link]
-
Domercq, M., & Matute, C. (2022). GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes. Frontiers in pharmacology, 13, 897056. Retrieved from [Link]
-
Radio, N. A., & Mundy, W. R. (2017). In vitro models for neurotoxicology research. Toxicology Research, 6(4), 415-429. Retrieved from [Link]
-
Domercq, M., & Matute, C. (2022). GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes. Frontiers in Pharmacology. Retrieved from [Link]
-
Domercq, M., & Matute, C. (2022). GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes. ResearchGate. Retrieved from [Link]
-
Al-Ghananeem, A. M. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Zanco Journal of Medical Sciences, 16(1), 17-25. Retrieved from [Link]
-
Drejer, J., Honoré, T., & Schousboe, A. (1998). AMPA receptor mediated excitotoxicity in neocortical neurons is developmentally regulated and dependent upon receptor desensitization. Neurochemistry international, 32(5-6), 483–490. Retrieved from [Link]
-
Domercq, M., & Matute, C. (2022). GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes. PMC. Retrieved from [Link]
Sources
- 1. Neurolathyrism - Wikipedia [en.wikipedia.org]
- 2. Grass pea consumption & present scenario of neurolathyrism in Maharashtra State of India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxicity assessment in Wistar rats fed Lathyrus sativus. [wisdomlib.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Dysfunction Is a Primary Event in Glutamate Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes [frontiersin.org]
- 8. GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 'neurotoxicity' of L-2,4-diaminobutyric acid. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Cellular targets of lead neurotoxicity: in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. cellculturedish.com [cellculturedish.com]
- 19. cellculturecompany.com [cellculturecompany.com]
- 20. 细胞培养污染故障排除 [sigmaaldrich.com]
- 21. AMPA receptor mediated excitotoxicity in neocortical neurons is developmentally regulated and dependent upon receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Peptide Synthesis Using L-2,4-diaminobutyric Acid (Dab)
Welcome to the technical support center for advanced peptide synthesis. As Senior Application Scientists, we understand that incorporating non-proteinogenic amino acids like L-2,4-diaminobutyric acid (Dab) can introduce unique challenges into your solid-phase peptide synthesis (SPPS) workflows. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your synthetic strategies.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Question 1: Why am I observing consistently low or failed coupling efficiency when incorporating an Fmoc-Dab derivative?
Answer: This is the most frequently encountered issue when working with Dab, and the primary culprit is almost always intramolecular cyclization. When the carboxylic acid of the Fmoc-Dab derivative is activated for coupling, the side-chain amine can act as an internal nucleophile, attacking the activated carboxyl group to form a thermodynamically stable five-membered γ-lactam.[1][2] This side reaction effectively consumes your activated amino acid before it has a chance to couple to the N-terminus of the growing peptide chain on the resin.[1]
The problem is particularly pronounced with certain side-chain protecting groups. For instance, Fmoc-Dab(Mtt)-OH has been shown to undergo rapid lactamization under various standard coupling conditions, leading to exceptionally poor coupling efficiency.[3][4] The bulkiness and electronic properties of the 4-methyltrityl (Mtt) group do not sufficiently suppress the nucleophilicity of the side-chain amine, allowing for this rapid intramolecular reaction.
Visualizing the Problem: γ-Lactam Formation
Caption: Mechanism of γ-lactam formation during Dab activation.
Question 2: What is the best strategy to overcome poor coupling efficiency with Dab?
Answer: The most effective strategy involves choosing the right combination of side-chain protection and coupling conditions to minimize the rate of lactam formation relative to the rate of peptide bond formation.
-
Select a Different Side-Chain Protecting Group: The tert-butyloxycarbonyl (Boc) group is a much more reliable choice for the Dab side chain than Mtt. Fmoc-Dab(Boc)-OH is less prone to lactamization because the electron-withdrawing nature of the Boc carbamate reduces the nucleophilicity of the side-chain amine.[5] We strongly recommend using Fmoc-Dab(Boc)-OH as your default building block. Other orthogonal protecting groups such as Alloc or Dde/ivDde can also be considered as alternatives to Mtt.[1][6]
-
Optimize Coupling Conditions:
-
Avoid Pre-activation: Do not allow the Fmoc-Dab derivative, coupling reagent, and base to sit in solution for an extended period before adding it to the resin. This "pre-activation" step provides the perfect opportunity for lactam formation. Add the reagents to the resin immediately after mixing.
-
Use a Slower, More Controlled Activation: While it may seem counterintuitive, extremely reactive coupling reagents can sometimes accelerate the intramolecular side reaction. Using a carbodiimide like DIC with an additive such as OxymaPure® can provide a more controlled activation.
-
Increase Equivalents and/or Double Couple: If you must use a problematic derivative like Fmoc-Dab(Mtt)-OH, a "brute force" method of using multiple, sequential couplings without a pre-incubation step may be necessary, although this is not ideal from a cost and efficiency standpoint.[1][3]
-
Question 3: My mass spectrometry data shows deletion sequences at the Dab position. How do I confirm incomplete coupling and what should I do?
Answer: Deletion sequences are a direct consequence of failed coupling. To confirm this, you can perform a small-scale test cleavage after the problematic Dab coupling step and analyze the product via mass spectrometry. Alternatively, a qualitative ninhydrin (Kaiser) test on a few resin beads after coupling will show a blue/purple color if free primary amines are present, indicating an incomplete reaction.
Solution Workflow:
Caption: Troubleshooting workflow for low Dab coupling efficiency.
Question 4: I need to perform an on-resin modification of the Dab side chain. Which protecting group should I use?
Answer: For selective on-resin modification, you need a side-chain protecting group that is orthogonal to both the temporary Nα-Fmoc group (removed by base) and the permanent protecting groups on other residues that are removed during final cleavage (typically by strong acid).[7][8]
The Mtt (4-methyltrityl) or the related Mmt (4-methoxytrityl) group is suitable for this purpose, despite its challenges with lactamization during the initial coupling. These groups can be selectively removed under very mild acidic conditions (e.g., 1-2% TFA in DCM) that leave acid-labile resin linkers (like Wang) and other side-chain protecting groups (like Boc and tBu) intact.[9]
Workflow for On-Resin Modification:
-
Incorporate Fmoc-Dab(Mtt)-OH, carefully following the optimized coupling protocol to minimize lactam formation (see Question 2).
-
Complete the rest of the peptide sequence.
-
Selectively deprotect the Mtt group using repeated washes with 1-2% TFA in DCM.
-
Wash the resin thoroughly with DCM and DMF to remove TFA and neutralize the resin with a non-nucleophilic base like DIPEA in DMF.
-
Perform the desired on-resin reaction (e.g., acylation, alkylation) on the now-free side-chain amine.
-
Proceed to final cleavage and global deprotection.
Frequently Asked Questions (FAQs)
Q1: Which side-chain protecting groups are most common for Dab in Fmoc-SPPS?
| Protecting Group | Abbreviation | Cleavage Condition | Key Considerations |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., >90% TFA) | Recommended Standard. Stable, minimizes lactam formation. Not suitable for selective on-resin deprotection if other tBu-based groups are present. |
| 4-Methyltrityl | Mtt | Mild Acid (1-2% TFA in DCM)[9] | High risk of lactam formation during coupling. [1][3] Use only when orthogonal, on-resin modification of the side chain is required. |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst[6] | Orthogonal to both Fmoc and tBu/Boc. Good alternative to Mtt for on-resin chemistry. Requires specialized reagents for removal. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2-5% Hydrazine in DMF | Orthogonal to both Fmoc and tBu/Boc. Good alternative to Mtt. Removal with hydrazine can be slow. |
Q2: What is the recommended cleavage cocktail for a peptide containing Dab(Boc)?
The Boc group on the Dab side chain is removed during the standard final cleavage step using a high concentration of trifluoroacetic acid (TFA). The exact composition of the cleavage cocktail depends on the other amino acids present in your sequence.[10]
| Cocktail Component | Purpose & Target Residues | Typical % (v/v) |
| Trifluoroacetic Acid (TFA) | Cleaves peptide from resin; removes most protecting groups (e.g., Boc, tBu, Trt) | 82.5 - 95% |
| Water | Scavenger; suppresses t-butyl cation side reactions, particularly with Trp. | 5% |
| Triisopropylsilane (TIS or TIPS) | Cation scavenger; reduces Trt and other protecting groups. Essential for preventing side reactions. | 2.5 - 5% |
| 1,2-Ethanedithiol (EDT) | Scavenger for Trt groups, particularly useful for protecting Cys residues.[11] | 2.5% |
| Thioanisole | Scavenger, particularly for protecting Met and Trp.[12] | 5% |
Example General-Purpose Cocktail (Reagent K): [12]
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
EDT: 2.5%
Procedure: Incubate the peptide-resin with the freshly prepared cocktail for 2-4 hours at room temperature.[10]
Q3: How should I purify my final Dab-containing peptide?
Purification is almost always performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
-
Stationary Phase: A C18 column is the standard choice.
-
Mobile Phase: A gradient of acetonitrile in water is used for elution.
-
Ion-Pairing Agent: 0.1% TFA is typically added to both the water (Solvent A) and acetonitrile (Solvent B) to improve peak shape and resolution.[]
The presence of the basic Dab residue may slightly alter the peptide's retention time compared to a similar peptide containing a neutral residue. If your peptide is highly basic or hydrophobic, you may need to adjust the gradient slope or consider alternative ion-pairing agents (e.g., formic acid) or buffer systems for optimal separation.[][15]
Detailed Protocol: Recommended Coupling of Fmoc-Dab(Boc)-OH
This protocol outlines the manual coupling of Fmoc-Dab(Boc)-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin in a reaction vessel
-
Fmoc-Dab(Boc)-OH (3 eq.)
-
HBTU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (e.g., with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (at least 6 x 1 min washes).
-
Prepare Coupling Solution: In a separate vial, dissolve Fmoc-Dab(Boc)-OH and HBTU in a minimal amount of DMF. Add the DIPEA to this solution.
-
Immediate Addition: Immediately add the freshly prepared coupling solution to the drained peptide-resin in the reaction vessel. Do not allow the solution to stand (pre-activate).
-
Coupling Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (6 x 1 min washes) to remove excess reagents and by-products.
-
Confirmation (Optional but Recommended): Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates successful and complete coupling. If the test is positive, a second coupling (recouple) may be necessary.
-
Proceed: If coupling is complete, proceed to the Fmoc deprotection step for the newly added Dab residue to continue chain elongation.
References
-
Cai, C., Liu, R., Jiang, Y., Guo, Z., & Li, Y. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601–2604. [Link]
-
ResearchGate. (2022). Request PDF: Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. [Link]
- Loffet, A., & Zhang, H. X. (1997). The Allyloxycarbonyl protecting group: An alternative to the Boc and Fmoc groups in solid-phase peptide synthesis. Peptide Science, 40(4), 345-354. (Note: While a direct link to this specific older article is unavailable, the use of Alloc is well-established and discussed in reviews like reference 2).
-
The Royal Society of Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Gibard, C., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. Published via PubMed Central. [Link]
-
AAPPTec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
ResearchGate. Possible pairs of orthogonal protecting groups. [Link]
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. Published via PubMed. [Link]
-
Bibliomed. Side reactions in peptide synthesis: An overview. [Link]
-
Houston, M. E. Jr, & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75. Published via PubMed. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Published via PubMed. [Link]
-
ResearchGate. Side reactions during peptide synthesis. [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Research Scientific. BOC-DAB(FMOC)-OH Product Page. [Link]
-
AAPPTec. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). [Link]
-
Oregon State University. The synthesis and cyclization of 2,4-diaminobutyric acid. [Link]
-
Komura, S., & Kurahashi, K. (1979). Partial Purification and Properties of L-2,4-Diaminobutyric Acid Activating Enzyme from a Polymyxin E Producing Organism. Journal of Biochemistry, 86(4), 1013-1021. [Link]
-
PubMed. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. [Link]
-
Patil, N. A., et al. (2015). Total Chemical Synthesis of a Heterodimeric Interchain Bis-Lactam-Linked Peptide. BioMed Research International. Published via NIH. [Link]
-
ResearchGate. Solid phase peptide synthesis: Has anyone encountered their pre-activation solution turning orange or pink? [Link]
- Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
-
Biotage. What do you do when your peptide synthesis fails? [Link]
-
ResearchGate. (2018). PDF: Side reactions in peptide synthesis: An overview. [Link]
-
YouTube. Peptide Hand Synthesis Part 8: Cleaving. [Link]
-
National Institutes of Health. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. [Link]
-
ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
National Institutes of Health. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution. [Link]
-
Frontiers. Molecular and Mechanistic Characterization of PddB. [Link]
Sources
- 1. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fmoc-Dab(Mtt)-OH Novabiochem 851392-68-2 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 13. bachem.com [bachem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Coupling Efficiency of Fmoc-Dab(Mtt)-OH
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-L-2,4-diaminobutanoic acid (Mtt), or Fmoc-Dab(Mtt)-OH. Here, we provide in-depth troubleshooting protocols, mechanistic explanations, and field-proven insights to help you navigate and overcome the notoriously poor coupling efficiency of this sterically hindered and side-reaction-prone amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Dab(Mtt)-OH known for its poor coupling efficiency in SPPS?
A1: The difficulty in coupling Fmoc-Dab(Mtt)-OH stems from two primary factors. Firstly, the bulky 4-methyltrityl (Mtt) protecting group on the side-chain amine creates significant steric hindrance, which physically obstructs the activated carboxyl group from reaching the N-terminal amine of the growing peptide chain on the solid support[1][2]. Secondly, and more critically, Fmoc-Dab(Mtt)-OH is highly susceptible to rapid intramolecular cyclization, forming a stable γ-lactam under standard activation conditions. This side reaction effectively consumes the amino acid before it can couple to the peptide, leading to low incorporation yields[3][4][5].
Q2: What is lactamization and why is it a major issue with Fmoc-Dab(Mtt)-OH?
A2: Lactamization is an intramolecular reaction where the activated carboxylic acid group of Fmoc-Dab(Mtt)-OH is attacked by its own side-chain amine, forming a cyclic amide known as a γ-lactam[3][4]. This process is particularly rapid when the amino acid is pre-activated with common coupling reagents in the presence of a base. Once the lactam is formed, the Fmoc-Dab(Mtt)-OH molecule is no longer available for the desired intermolecular coupling to the peptide chain, resulting in a failed coupling step and the generation of deletion sequences in the final peptide product[3][5].
Q3: Are there specific coupling reagents that should be avoided when using Fmoc-Dab(Mtt)-OH?
A3: While no reagent is universally "bad," standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) on their own are often insufficient to overcome the steric hindrance and can still promote lactamization[6][7]. The key is to use highly efficient reagents that facilitate rapid amide bond formation, minimizing the time the activated amino acid spends in solution where it can cyclize. Pre-incubation steps, often recommended for other amino acids, should be avoided with Fmoc-Dab(Mtt)-OH as this significantly increases the risk of lactam formation[3][8].
Q4: How can I reliably monitor the success of an Fmoc-Dab(Mtt)-OH coupling reaction?
A4: Monitoring each coupling step is crucial. The most common method is the qualitative Kaiser (ninhydrin) test, which detects the presence of free primary amines on the resin[2][9][10]. A positive result (blue or purple beads) indicates an incomplete reaction, while a negative result (yellow or colorless beads) suggests successful coupling. For quantitative analysis, spectrophotometric methods can be employed, although these are less common for routine synthesis[9][11].
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving poor coupling efficiency with Fmoc-Dab(Mtt)-OH.
Problem 1: Persistently Positive Kaiser Test After a Single Coupling
A positive Kaiser test is a clear indicator of unreacted N-terminal amines on the peptide-resin, signifying a failed or incomplete coupling reaction.
Probable Cause A: Rapid Lactam Formation
-
Explanation: The primary culprit is often the rapid intramolecular cyclization of Fmoc-Dab(Mtt)-OH into a stable γ-lactam upon activation, which depletes the available activated amino acid for coupling[3][4][5]. This is especially problematic if a pre-activation step is used.
-
Solution:
-
Avoid Pre-activation: Add the coupling reagent directly to the mixture of the amino acid, base, and resin without a pre-incubation period.
-
Optimize Coupling Reagent: Switch to a more potent uronium/aminium or phosphonium salt-based reagent known for rapid activation and coupling, such as HATU, HCTU, or PyBOP[2][6][12]. While research has shown that complete incorporation can be achieved with DEPBT using a multi-time, pre-incubation-free protocol, this method can be tedious[3][13].
-
Implement Double Coupling: This is a highly effective and widely recommended strategy. After the first coupling attempt, wash the resin and repeat the coupling step with a fresh batch of reagents to drive the reaction to completion[1][14][15].
-
Probable Cause B: Steric Hindrance
-
Explanation: The bulky Mtt group, combined with potential peptide aggregation on the resin, can physically block access to the reactive N-terminal amine, slowing down the reaction kinetics significantly[2][16].
-
Solution:
-
Change Solvent: Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP). NMP has superior solvating properties and is more effective at disrupting secondary structures and reducing peptide aggregation, thereby improving reagent access to the reaction sites[6][17].
-
Increase Reaction Time and Equivalents: For sterically hindered couplings, extending the reaction time (e.g., from 1-2 hours to 4 hours or even overnight) and increasing the equivalents of the amino acid and coupling reagents (from 3 eq. to 5 eq.) can improve yields[6][18].
-
Microwave-Assisted SPPS: The use of microwave energy can accelerate coupling reactions for sterically hindered amino acids by providing controlled heating[6][16]. However, this should be approached with caution to avoid temperature-induced side reactions.
-
Problem 2: Low Yield of Final Peptide Containing Dab(Mtt)
Even if the Kaiser test is negative, you may experience a low overall yield of your target peptide after cleavage and purification.
Probable Cause: Incomplete Coupling Followed by Ineffective Capping
-
Explanation: If a coupling fails and the unreacted amines are not effectively "capped" (acetylated), subsequent amino acids will couple to these sites, leading to the synthesis of deletion sequences (peptides missing the Dab(Mtt) residue). These deletion sequences can be difficult to separate from the desired product, resulting in a lower purified yield.
-
Solution:
-
Implement a Capping Step: If a double coupling strategy still results in a positive or equivocal Kaiser test, it is essential to cap the remaining free amines. This is typically done by treating the resin with a solution of acetic anhydride and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in DMF or NMP[10][19]. Capping ensures that any unreacted peptide chains are terminated and will not be elongated further, simplifying the final purification process.
-
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting Fmoc-Dab(Mtt)-OH coupling.
Caption: A decision tree for troubleshooting incomplete Fmoc-Dab(Mtt)-OH coupling.
Experimental Protocols & Data
Protocol 1: Optimized Double Coupling Strategy using HATU
This protocol is designed to maximize the incorporation of Fmoc-Dab(Mtt)-OH by using a potent coupling reagent and a double coupling strategy.
-
Resin Preparation: Swell the peptide-resin (0.1 mmol) in NMP (5 mL) for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP (5 mL) for 5 minutes, drain, and then repeat for an additional 15 minutes to ensure complete Fmoc removal[20].
-
Washing: Thoroughly wash the resin with NMP (5 x 5 mL) to remove all traces of piperidine.
First Coupling: 4. Reagent Preparation (No Pre-activation): In a separate vial, dissolve Fmoc-Dab(Mtt)-OH (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in NMP (2 mL). 5. Coupling Reaction: Add the reagent solution to the resin, followed immediately by N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.). Agitate the mixture for 2 hours at room temperature. 6. Intermediate Wash: Drain the coupling solution and wash the resin thoroughly with NMP (3 x 5 mL).
Second Coupling: 7. Repeat Coupling: Prepare a fresh solution of Fmoc-Dab(Mtt)-OH, HATU, and DIPEA as described in steps 4 & 5. Add it to the resin and agitate for another 2 hours. 8. Final Wash: Drain the solution and wash the resin with NMP (5 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL). 9. Monitoring: Perform a Kaiser test to confirm the absence of free amines[10]. If the test is negative, proceed to the deprotection step for the next cycle. If it remains positive, proceed to the Capping Protocol.
Protocol 2: Capping of Unreacted Amines
This protocol should be used if the Kaiser test is still positive after a double coupling attempt.
-
Resin Wash: After the failed coupling, wash the resin with NMP (3 x 5 mL).
-
Prepare Capping Solution: Prepare a solution of 10% acetic anhydride and 5% DIPEA in NMP.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature[19].
-
Final Wash: Wash the resin thoroughly with NMP (5 x 5 mL) and DCM (3 x 5 mL) before proceeding to the next Fmoc deprotection step.
Data Summary: Comparison of Coupling Reagent Efficacy
The choice of coupling reagent is critical. The table below summarizes the characteristics of various reagents for hindered couplings.
| Coupling Reagent | Reagent Type | Reactivity Level | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Highly efficient for hindered amino acids; forms reactive OAt-esters; low racemization[2][12][21]. |
| HCTU | Aminium/Uronium Salt | High | More reactive than HBTU due to the 6-Cl-HOBt moiety; cost-effective alternative to HATU[6][21]. |
| PyBOP | Phosphonium Salt | High | Efficient coupling with minimal side reactions; less hazardous byproducts than BOP[6][7]. |
| DEPBT | Phosphonium Salt | Moderate-High | Shown to achieve complete incorporation of Fmoc-Dab(Mtt)-OH but requires specific, tedious protocols[3][13]. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Standard reagent, but often insufficient for Fmoc-Dab(Mtt)-OH; higher risk of lactamization[7][12]. |
Reaction Mechanism: Lactamization vs. Coupling
The following diagram illustrates the competing reaction pathways for activated Fmoc-Dab(Mtt)-OH.
Caption: Competing reaction pathways for activated Fmoc-Dab(Mtt)-OH.
References
-
Lam, P.-L., Wu, Y., & Wong, K.-L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution | Request PDF. Retrieved from [Link]
-
Lam, P.-L., Wu, Y., & Wong, K.-L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Hong Kong Baptist University. [Link]
-
Propeptide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Retrieved from [Link]
-
Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(95), 14331-14334. [Link]
-
Propeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. [Link]
-
ResearchGate. (2022). Correction: Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Retrieved from [Link]
-
Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]
-
G. S. Van der Veken, P., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 244-251. [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
Sam, V., et al. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 21(9), 1363-1371. [Link]
-
The Organic Chemistry Tutor. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
B. S. Kumar, V., et al. (2015). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 13(20), 5769-5778. [Link]
-
G. A. B. D. C. Karalis, P., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49305-49310. [Link]
-
ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
Sax, B., Dick, F., & Gosteli, J. (1992). 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Peptide research, 5(4), 245-247. [Link]
-
ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides? Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
-
National University of Singapore. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: L-2,4-Diaminobutyric Acid (DABA) Induced Osmotic Lysis
Welcome to the technical support resource for utilizing L-2,4-diaminobutyric acid (DABA) to induce osmotic lysis in bacterial cell cultures. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this technique for applications such as gentle protein extraction, studying cell wall biology, or developing novel antimicrobial strategies. Here, we move beyond simple instructions to explain the underlying principles, enabling you to not only execute the protocol but also to intelligently troubleshoot and adapt it to your specific needs.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of DABA and its application in controlled bacterial lysis.
Q1: What is L-2,4-diaminobutyric acid (DABA)?
A1: L-2,4-diaminobutyric acid is a non-proteinogenic amino acid, meaning it is not one of the canonical 20 amino acids used in protein synthesis. Structurally, it is an analogue of D-alanine (D-Ala), a critical building block for the bacterial cell wall.[1][2] This structural mimicry is the basis of its biological activity.
Q2: How does DABA treatment lead to osmotic sensitivity in bacteria?
A2: The rigidity of the bacterial cell wall, which protects the cell from osmotic stress, is derived from a mesh-like polymer called peptidoglycan (PG).[3] This polymer consists of glycan strands cross-linked by short peptide stems. A key component of these stems is the dipeptide D-alanyl-D-alanine, which is synthesized by the enzyme D-Ala-D-Ala ligase (Ddl).[4] DABA interferes with this process. By mimicking D-alanine, it is mistakenly incorporated into the peptide stems, disrupting the normal structure and integrity of the peptidoglycan layer. This creates a structurally compromised cell wall that can no longer withstand the cell's high internal turgor pressure when the external environment becomes hypotonic, leading to lysis.
Q3: Which types of cells are susceptible to DABA-induced osmotic lysis?
A3: This technique is primarily effective against bacteria, as it targets the synthesis of peptidoglycan, a structure absent in eukaryotic cells.[1][3] It is broadly applicable to both Gram-positive and Gram-negative bacteria, although optimal concentrations and incubation times may vary depending on the species and the thickness of their respective peptidoglycan layers.
Q4: What are the primary applications for this method?
A4: DABA-induced osmotic lysis is a valuable tool when gentle cell disruption is required. Key applications include:
-
Preparation of Spheroplasts/Protoplasts: Creating cells with a compromised or absent cell wall for studies on membrane proteins, transport, or for genetic transformation.[5][6]
-
Gentle Protein Extraction: Releasing cytoplasmic or periplasmic proteins without the harsh mechanical stress of sonication or French press, which can denature sensitive proteins.[7]
-
Antimicrobial Research: Studying the effects of cell wall-active compounds and understanding the mechanisms of antibiotic resistance.[2][8]
-
High-Throughput Screening: Developing assays where controlled cell lysis is a required step.
Experimental Workflow & Protocol
This section provides a detailed methodology for generating osmotically sensitive E. coli cells using DABA, followed by induced lysis.
Workflow Overview
The process is a two-stage procedure: first, an incubation phase where DABA is incorporated into the peptidoglycan during active cell growth, followed by a lysis phase where cells are subjected to a hypotonic environment.
Caption: Experimental workflow for DABA-induced osmotic lysis.
Detailed Step-by-Step Protocol (Model: E. coli)
Reagents & Buffers:
-
Growth Medium: Luria-Bertani (LB) Broth.
-
L-DABA Stock Solution: 200 mM L-2,4-diaminobutyric acid dihydrochloride in sterile deionized water, filter-sterilized.
-
Isotonic Wash Buffer: 10 mM Tris-HCl, pH 7.5, containing 0.5 M Sucrose.
-
Hypotonic Lysis Buffer: 10 mM Tris-HCl, pH 7.5.
-
(Optional)Lysis Additives: DNase I (10 µg/mL) and MgCl₂ (5 mM) can be added to the hypotonic buffer to reduce viscosity from released DNA.
Procedure:
-
Culture Growth: Inoculate 50 mL of LB broth with a fresh colony of E. coli. Grow the culture at 37°C with vigorous shaking (approx. 200 rpm) until it reaches the early logarithmic growth phase (OD₆₀₀ of 0.2-0.3). This is critical as DABA is primarily incorporated during active peptidoglycan synthesis.
-
DABA Incubation: Add the L-DABA stock solution to the culture to a final concentration of 20 mM. Continue to incubate the culture at 37°C with shaking for an additional 2 to 4 hours.
-
Cell Harvesting: Transfer the culture to centrifuge tubes and harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Isotonic Wash: Carefully decant the supernatant. Resuspend the cell pellet in 10 mL of ice-cold Isotonic Wash Buffer. This step removes the growth medium without prematurely lysing the fragile cells. Centrifuge again at 5,000 x g for 10 minutes at 4°C.
-
Induce Lysis: Discard the supernatant and resuspend the washed cell pellet in 1-2 mL of ice-cold Hypotonic Lysis Buffer. Pipette gently to ensure a homogenous suspension.
-
Lysis Incubation: Incubate the suspension on ice for 15-30 minutes to allow for complete osmotic lysis. The suspension may become viscous as DNA is released.
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully transfer the supernatant, which contains the soluble cellular proteins, to a new, pre-chilled tube. This clarified lysate is now ready for downstream applications.
Troubleshooting Guide
This Q&A guide addresses common issues encountered during DABA-induced lysis experiments.
Q: I'm seeing very low or no lysis after adding the hypotonic buffer. What went wrong?
A: This is the most common issue and can stem from several factors.
-
Suboptimal Cell Growth Phase: DABA is only incorporated during active cell wall synthesis, which peaks in the logarithmic growth phase.[3] If you add DABA to a culture that is in the lag or stationary phase, very little will be incorporated, and the cell walls will remain robust.
-
Solution: Ensure you are monitoring the OD₆₀₀ of your culture and adding DABA when it is in the early-to-mid log phase (typically OD₆₀₀ 0.2-0.6).
-
-
Insufficient Incubation Time with DABA: The incorporation of DABA is time-dependent. Too short an incubation will not sufficiently weaken the cell wall.
-
Solution: Try extending the incubation time with DABA. A time-course experiment (e.g., harvesting cells at 2, 3, 4, and 5 hours post-addition) can help you determine the optimal window for your specific strain and conditions.
-
-
Incorrect DABA Concentration: The effective concentration of DABA can be strain-dependent. Gram-positive bacteria, with their much thicker peptidoglycan layer, may require higher concentrations or longer incubation times than Gram-negative bacteria.
-
Solution: Perform a dose-response experiment, testing a range of DABA concentrations (e.g., 5 mM, 10 mM, 20 mM, 40 mM) to find the optimal concentration that induces osmotic sensitivity without causing premature lysis or excessive cytotoxicity.
-
-
Isotonic Contamination: If the hypotonic lysis buffer is contaminated with salts or sucrose from the wash buffer, the osmotic shock will be diminished.
-
Solution: Ensure the supernatant is thoroughly removed after the isotonic wash step before resuspending in the hypot-onic buffer.
-
Q: My cells are lysing prematurely in the culture medium, before the osmotic shock step.
A: This indicates that the DABA concentration is too high or the incubation time is too long for your specific bacterial strain, leading to critical wall failure even under isotonic conditions.
-
Solution: Reduce the final concentration of DABA in your culture or decrease the incubation time. Refer to the dose-response and time-course experiments mentioned above to find a balance where the wall is weakened but not completely compromised during the growth phase.
Q: The final lysate is extremely viscous and difficult to work with.
A: This is a sign of successful lysis! The viscosity is caused by the release of genomic DNA from the lysed cells.
-
Solution: Before the final high-speed centrifugation step (Step 7), add DNase I (to a final concentration of ~10 µg/mL) and its required cofactor MgCl₂ (to 5-10 mM) to the lysate. Incubate on ice for 10-15 minutes. The DNase will digest the long strands of DNA, reducing the viscosity and making subsequent pipetting and purification steps much easier.
Q: My results are inconsistent from one experiment to the next.
A: Inconsistency often points to variability in critical, unmonitored parameters.
-
Solution: Standardize your procedure meticulously. Pay close attention to:
-
Inoculum Age: Always start your culture from a fresh colony or a standardized freezer stock.
-
Growth Phase: Use the OD₆₀₀ reading, not just time, to determine when to add DABA and when to harvest.
-
Reagent Preparation: Prepare fresh buffers and DABA stock solutions regularly.
-
Temperature Control: Ensure consistent temperatures during incubation and keep cells and buffers on ice during the lysis phase.
-
Data & Visualization
Mechanism of Action
DABA acts as a fraudulent building block in peptidoglycan synthesis. It competes with D-alanine and is incorrectly added to the growing peptide stem by enzymes like D-Ala-D-Ala ligase, creating a defective cell wall precursor.
Caption: Mechanism of DABA interference in peptidoglycan synthesis.
Typical Working Concentrations
The optimal DABA concentration is a balance between achieving sufficient cell wall weakening and avoiding premature cytotoxicity. The values below are starting points for optimization.
| Bacterial Species | Gram Stain | Typical DABA Concentration (mM) | Typical Incubation Time (hours) | Notes |
| Escherichia coli | Negative | 10 - 20 | 2 - 4 | Highly susceptible; optimize for log-phase growth. |
| Bacillus subtilis | Positive | 20 - 50 | 3 - 6 | Thicker peptidoglycan may require higher concentration or longer incubation. |
| Pseudomonas aeruginosa | Negative | 15 - 30 | 3 - 5 | May exhibit higher intrinsic resistance; optimization is key. |
| Staphylococcus aureus | Positive | 30 - 60 | 4 - 6 | Similar to B. subtilis, requires more aggressive conditions. |
Note: This data is synthesized from typical ranges for cell wall-active agents and should be empirically validated for your specific strain and experimental conditions.
References
-
Kuru, E., et al. (2012). In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids. Angewandte Chemie International Edition, 51(51), 12804-12808. Available at: [Link]
-
Kocaoglu, O., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2659-2670. Available at: [Link]
-
Park, I.S., et al. (1997). D-Alanyl-D-lactate and D-alanyl-D-alanine synthesis by D-alanyl-D-alanine ligase from vancomycin-resistant Leuconostoc mesenteroides. Journal of Biological Chemistry, 272(14), 9210-9214. Available at: [Link]
-
Hecker, A., et al. (2007). Inhibition of the D-alanine:D-alanyl carrier protein ligase from Bacillus subtilis increases the bacterium's susceptibility to antibiotics that target the cell wall. Journal of Biological Chemistry, 282(11), 8145-8153. Available at: [Link]
-
Shi, Y., et al. (2017). d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations. Proceedings of the National Academy of Sciences, 114(31), 8272-8277. Available at: [Link]
-
M-CSA. D-alanine-(R)-lactate ligase. Mechanism and Catalytic Site Atlas. Available at: [Link]
-
Mee-Lian, T., et al. (2018). d-Alanyl-d-Alanine Ligase as a Broad-Host-Range Counterselection Marker in Vancomycin-Resistant Lactic Acid Bacteria. Applied and Environmental Microbiology, 84(13), e00392-18. Available at: [Link]
-
Garde, S., et al. (2020). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus, 9(1). Available at: [Link]
-
Lovering, A.L., et al. (2012). Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities. Molecules, 17(9), 10133-10153. Available at: [Link]
-
Microbiology Q&A. (2023). Targeting Peptidoglycan: Disrupting Bacterial Cell Wall Synthesis. YouTube. Available at: [Link]
-
Landis, E.G., et al. (2016). Transformation in Quasi Spheroplasts of Bacillus subtilis. Journal of Bacteriology, 91(4), 1321-1329. Available at: [Link]
-
Reddit. (2022). DNA chemical lysis, Poor yields. r/labrats. Available at: [Link]
-
Komatsuzawa, H., et al. (1994). Transformation in quasi spheroplasts of Bacillus subtilis. Antimicrobial Agents and Chemotherapy, 38(10), 2402-2405. Available at: [Link]
-
A Simple and Rapid Method for Preparing a Cell-Free Bacterial Lysate for Protein Synthesis. (2016). JoVE (Journal of Visualized Experiments), (116), e54712. Available at: [Link]
-
Tsen, S.D., et al. (1966). Transformation in Quasi Spheroplasts of Bacillus subtilis. Journal of Bacteriology, 91(4), 1321–1329. Available at: [Link]
Sources
- 1. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transformation in quasi spheroplasts of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transformation in Quasi Spheroplasts of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
pH-dependent effects of L-2,4-diaminobutyric acid in experiments
Introduction: The Critical Role of pH in L-2,4-Diaminobutyric Acid Experimentation
L-2,4-diaminobutyric acid (DABA) is a versatile, non-proteinogenic amino acid widely utilized in neuroscience and cancer research. Its primary mechanisms of action include the inhibition of GABA transaminase and GABA reuptake, which elevates GABA levels in the central nervous system, and a unique cytotoxic effect in some cancer cell lines.[1][2][3][4] The efficacy and specificity of DABA are intrinsically linked to its molecular charge, which is dictated by the pH of the experimental environment. Mismanagement of pH can lead to inconsistent results, reduced compound activity, and erroneous data interpretation. This guide provides researchers with a comprehensive technical resource for troubleshooting and optimizing experiments involving DABA, with a specific focus on its pH-dependent properties.
Part 1: Core Concepts - Understanding DABA's pH-Dependent Chemistry
The key to mastering DABA in your experiments is understanding its ionization states. DABA has three ionizable groups: the α-carboxylic acid group, the α-amino group, and the γ-amino group. Each group has a specific dissociation constant (pKa), which is the pH at which the group is 50% protonated and 50% deprotonated.
Table 1: Dissociation Constants (pKa) of L-2,4-Diaminobutyric Acid
| Ionizable Group | Approximate pKa Value |
| α-Carboxylic Acid (-COOH) | ~1.85 - 2.55 |
| α-Amino Group (α-NH₃⁺) | ~8.24 |
| γ-Amino Group (γ-NH₃⁺) | ~10.44 |
(Note: Exact pKa values can vary slightly based on temperature and ionic strength of the solution. The values presented are a consensus from various sources.)[5][6][7]
At a given pH, the net charge of the DABA molecule is a sum of the charges of its individual functional groups. This net charge is critical for its interaction with biological targets like enzymes and transporters.
Diagram 1: Ionization States of L-DABA Across a pH Gradient
Caption: Predominant ionic species of L-DABA at different pH ranges.
Part 2: Troubleshooting Guide for DABA Experiments
This section addresses common problems encountered during experiments with DABA, with a focus on pH as a likely culprit.
Q1: I'm observing lower-than-expected inhibition of GABA uptake in my neuronal culture assay. What could be the issue?
Answer: This is a classic issue that often points to suboptimal pH of your final assay buffer or DABA stock solution.
-
Causality: The activity of GABA transporters (GATs) is highly pH-sensitive. While DABA is a known GAT inhibitor, its binding affinity can be altered if its charge state is not optimal for interacting with the transporter's binding pocket. S(+)-2,4-Diaminobutyric acid is significantly more potent than the R(-) isomer as an inhibitor of sodium-dependent GABA uptake.[8] The cationic form of DABA (predominant at physiological pH) is crucial for this interaction. If your assay medium has become acidic (a common issue in cell culture due to metabolic activity), the protonation state of both DABA and the transporter could be altered, reducing binding efficiency.
-
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your complete assay medium at the time of the experiment. Cell metabolism can acidify bicarbonate-buffered media. Ensure your incubator's CO₂ levels are correctly calibrated.
-
Use a Stable Buffer: Consider using a HEPES-buffered medium (typically 10-25 mM) in addition to bicarbonate for more stable pH control outside of a CO₂ incubator.
-
Check DABA Stock pH: When preparing a concentrated stock of DABA dihydrochloride, the initial solution will be highly acidic. You MUST adjust the pH of this stock solution to ~7.4 before making your final dilutions. An unadjusted, acidic stock can significantly lower the pH of your final assay medium.
-
Positive Control: Run a parallel experiment with a known, pH-insensitive GAT inhibitor (if available) to confirm that the cells and transporters are otherwise functioning correctly.
-
Q2: My in vitro enzyme assay with GABA transaminase shows inconsistent DABA-induced inhibition from day to day.
Answer: Inconsistency in enzyme assays often traces back to buffer preparation. DABA acts as a non-competitive inhibitor of GABA transaminase.[2] The activity of this enzyme, and the inhibitory potential of DABA, can be influenced by pH.
-
Causality: Enzymes have an optimal pH range for activity. While some studies on related enzymes like DABA decarboxylase show optimal activity in alkaline conditions (pH 8.5-8.75), GABA transaminase functions optimally closer to physiological pH.[9] If the pH of your assay buffer varies between experiments, you are essentially changing the baseline activity of the enzyme, which will make the inhibitory effect of DABA appear inconsistent.
-
Troubleshooting Steps:
-
Standardize Buffer Prep: Prepare a large batch of your assay buffer, pH it meticulously at the correct temperature (pH can be temperature-dependent), and aliquot it for single-use to ensure consistency.
-
Confirm pH Optimum: If possible, run a simple experiment to determine the optimal pH for GABA transaminase activity in your specific system. This will establish a reliable baseline for all future inhibition assays.
-
DABA Dilution Series: Ensure that the dilutions of your pH-adjusted DABA stock do not alter the final pH of the assay well. For high concentrations of DABA, this can be a factor.
-
Q3: I'm seeing unexpected cytotoxicity in my control cell line (non-neuronal) after DABA treatment.
Answer: While DABA is known for its neurotoxicity and some antitumor effects, off-target cytotoxicity can be exacerbated by pH-related stress.[3][10]
-
Causality: Adding an improperly pH-adjusted, acidic DABA solution to your cell culture medium can cause a rapid drop in extracellular pH. This "acid shock" is stressful to most cell types and can induce apoptosis or necrosis, which may be mistaken for a specific effect of the compound. DABA's neurotoxicity may be linked to chronic ammonia toxicity due to its inhibition of ornithine carbamoyltransferase in the liver.[10][11][12]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pH-induced cytotoxicity.
Part 3: Frequently Asked Questions (FAQs)
Q: How should I prepare a pH-neutral stock solution of L-DABA Dihydrochloride? A: This is a critical first step for reproducible experiments.
-
Weigh the required amount of L-2,4-Diaminobutyric acid dihydrochloride (e.g., Sigma-Aldrich: 32830).
-
Dissolve it in a volume of high-purity water (e.g., Milli-Q) slightly less than your final desired volume. The solution will be acidic.
-
While stirring, slowly add a low-molarity solution of NaOH (e.g., 0.1 M or 1 M) dropwise.
-
Monitor the pH continuously with a calibrated pH meter.
-
Titrate until the pH reaches your target, typically 7.2-7.4 for physiological experiments.
-
Add water to reach the final desired volume.
-
Sterile-filter the solution (using a 0.22 µm filter) for cell-based assays.[4]
Q: Can I use PBS to dissolve my DABA? A: It is not recommended for preparing a concentrated stock. Phosphate-buffered saline (PBS) has poor buffering capacity against strong acids. The acidity of the DABA dihydrochloride will overwhelm the buffer, causing a significant pH drop. It is better to dissolve in water, neutralize with NaOH, and then dilute into your final assay buffer (which can be PBS-based).
Q: Does the pH affect DABA's stability? A: L-DABA is a stable amino acid. At neutral pH and stored properly (frozen at -20°C or -80°C), the stock solution should be stable for months. Extreme pH (highly acidic or alkaline) combined with high temperatures could potentially promote degradation over long periods, but this is not a concern under standard experimental conditions.
Q: I am conducting in vivo experiments. How important is the pH of the injected DABA solution? A: It is extremely important. Injecting a highly acidic solution can cause tissue damage, inflammation, and pain at the injection site, confounding your experimental results. Furthermore, the physiological buffering systems of the body will work to neutralize the solution, but a large, unbuffered dose can cause transient local pH changes that may affect DABA's immediate bioavailability and interaction with local targets. Always ensure your injectable solutions are isotonic and adjusted to a physiological pH (~7.4).
References
- Meldrum, B. S., & Chapman, A. G. (1979). The anticonvulsant action of L-2,4-diaminobutyric acid. Journal of Neurochemistry, 33(5), 1209-1211.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Biochemical Research Applications of this compound. Retrieved from [Link]
- Ito, T., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Microbiology, 12, 681755.
-
Wikipedia. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]
- Beart, P. M., & Bilal, K. (1977). l-2,4-Diaminobutyric acid and the GABA system. Neuroscience Letters, 5(3-4), 193-198.
- O'Neal, R. M., et al. (1968). The 'neurotoxicity' of l-2,4-diaminobutyric acid. The Biochemical Journal, 106(3), 699–706.
-
PubChem. (n.d.). L-2,4-Diaminobutyric acid. Retrieved from [Link]
- Nagy, I., et al. (2000). Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line. Anticancer Research, 20(6B), 4275-4278.
-
FooDB. (2010). Showing Compound L-2,4-Diaminobutanoic acid (FDB012588). Retrieved from [Link]
- Yamamoto, S., et al. (1983). Purification and some properties of a novel L-2,4-diaminobutyric acid decarboxylase from Vibrio alginolyticus. The Journal of General Microbiology, 129(11), 3371-3378.
- O'Neal, R. M., et al. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. PubMed, 106(3), 699-706.
- Lodge, D., et al. (1977). Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. Journal of Neurochemistry, 29(6), 1125-1126.
- Storm-Mathisen, J., & Iversen, L. L. (1975). Proceedings: L-2,4-diaminobutyric acid (L-DABA) as a selective marker for inhibitory nerve terminals in rat brain. Journal of Physiology, 248(1), 33P-34P.
- Chen, C. H., Flory, W., & Koeppe, R. E. (1972). Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration. Toxicology and Applied Pharmacology, 23(2), 334-338.
-
FooDB. (2011). Showing Compound 2,4-Diaminobutyric acid (FDB022978). Retrieved from [Link]
- Wilkinson, S. (1951). αγ-Diaminobutyric Acid. Journal of the Chemical Society, 104-109.
-
Ren, P. (2022). Troubleshooting and optimizing lab experiments. YouTube. Retrieved from [Link]
- Ikai, H., & Yamamoto, S. (1992). Purification and characterization of L-2,4-diaminobutyrate decarboxylase from Acinetobacter calcoaceticus. Journal of General Microbiology, 138(7), 1461-1465.
- Williams, R. (2022). pKa Data Compiled by R. Williams.
-
Semantic Scholar. (n.d.). The 'neurotoxicity' of L-2,4-diaminobutyric acid. Retrieved from [Link]
- O'Fallon, J. V., & Wright, Jr., E. M. (1978). Evidence for the heterogeneity of L-2,4-diaminobutyric acid uptake in rat cortex. Journal of Neurochemistry, 30(5), 1073-1077.
-
Chemistry World. (2024). How to troubleshoot experiments. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]
-
Somjen, G. G., & Tombaugh, G. C. (1996). Effects of pH on neuronal action potential. ResearchGate. Retrieved from [Link]
Sources
- 1. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 2. l-2,4-Diaminobutyric acid and the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Showing Compound L-2,4-Diaminobutanoic acid (FDB012588) - FooDB [foodb.ca]
- 6. Showing Compound 2,4-Diaminobutyric acid (FDB022978) - FooDB [foodb.ca]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and characterization of L-2,4-diaminobutyrate decarboxylase from Acinetobacter calcoaceticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 'neurotoxicity' of L-2,4-diaminobutyric acid. | Semantic Scholar [semanticscholar.org]
Preventing degradation of L-2,4-diaminobutyric acid in solution
Last Updated: 2026-01-06
Introduction
L-2,4-diaminobutyric acid (DABA) is a non-proteinogenic amino acid crucial for the synthesis of specialized peptides and serves as a valuable building block in drug development.[1] Its structure, featuring two amine groups, makes it particularly useful but also susceptible to degradation in aqueous solutions. Maintaining the integrity of DABA solutions is paramount for reproducible and accurate experimental outcomes. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you prevent the degradation of DABA in your research.
Frequently Asked Questions (FAQs)
Q1: What are the first signs my DABA solution is degrading?
A1: The primary and most common degradation pathway for DABA in solution is an intramolecular cyclization to form 3-amino-2-pyrrolidinone, a stable lactam. This process is often invisible. Therefore, the first sign of degradation is typically not a physical change in the solution (like color or precipitation) but rather a loss of biological activity or inconsistent results in your experiments. For analytical chemists, this would manifest as the appearance of a new peak in your chromatogram (e.g., HPLC, LC-MS) and a corresponding decrease in the area of the DABA peak.
Q2: What is the optimal pH for preparing and storing DABA solutions?
A2: DABA solutions are most stable under acidic conditions (pH < 6). The acidic environment protonates the amino groups on the DABA molecule. This positive charge prevents the γ-amino group from acting as a nucleophile and attacking the carboxyl group, which is the key step in the formation of the inactive lactam. Alkaline conditions (pH > 7) will deprotonate the amino groups, significantly accelerating this degradation pathway. For enzymatic assays that require a higher pH (e.g., pH 8.5-8.75 for DABA decarboxylase), it is critical to prepare the DABA solution in an acidic buffer and add it to the reaction mixture immediately before starting the experiment.[2]
Q3: Can I freeze my DABA stock solutions? How should they be stored?
A3: Yes, freezing is the recommended method for long-term storage. For maximum stability, prepare stock solutions in an acidic buffer (e.g., pH 4-5) or in pure water, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. Studies on other amino acids have shown that repeated freeze-thaw cycles can lead to degradation.[3] Short-term storage (a few days) at 2-8°C is acceptable if the solution is acidic and sterile.[1][4] Avoid storing stock solutions at room temperature for extended periods, as this will promote degradation.
Q4: Which buffer should I use to prepare my DABA working solution?
A4: The choice of buffer depends on your application.
-
For Storage: Use a simple, non-reactive acidic buffer like acetate or citrate at a concentration of 10-50 mM, pH 4-5.
-
For Experiments: If your experiment requires a specific pH, prepare a concentrated stock of DABA in water or a weak acidic buffer. Then, dilute it into your final experimental buffer immediately before use. This minimizes the time DABA spends in a potentially destabilizing environment (e.g., neutral or alkaline pH).
Troubleshooting Guide
Problem 1: My DABA-containing peptide has lost its biological activity.
-
Possible Cause: Degradation of the DABA precursor during synthesis or storage, leading to the incorporation of the inactive lactam or other modified forms.
-
Investigation Workflow:
-
Solution:
-
Analyze Your DABA Stock: Use an analytical method like HPLC or LC-MS (see Protocol 2) to check the purity of your current DABA solution. Compare the chromatogram to a fresh, high-purity standard.
-
Prepare Fresh Solution: If degradation is confirmed, discard the old solution and prepare a new stock following the best practices outlined in Protocol 1 .
-
Evaluate Synthesis Conditions: If you are performing peptide synthesis, ensure that the pH conditions during coupling steps do not favor DABA cyclization.
-
Problem 2: My DABA solution appears cloudy or has precipitated.
-
Possible Cause: This is less common for DABA itself but can occur due to low solubility at neutral pH, interaction with buffer components, or microbial contamination if not prepared under sterile conditions.
-
Solution:
-
Check pH: Ensure the pH of your solution is in the acidic range where DABA is more soluble.
-
Filter: Use a 0.22 µm sterile filter to remove any potential microbial contamination or particulate matter.
-
Re-dissolve: Gently warm the solution and vortex. If it does not redissolve, it may be necessary to prepare a fresh solution, ensuring the solid material is fully dissolved before storage.
-
Technical Deep Dive: The Chemistry of DABA Degradation
The primary degradation route for L-2,4-diaminobutyric acid in solution is an intramolecular nucleophilic attack. The deprotonated γ-amino group (a nucleophile) attacks the electrophilic carbonyl carbon of the carboxylic acid. This reaction forms a five-membered ring, releasing a molecule of water and resulting in the formation of (S)-3-amino-2-pyrrolidinone, a cyclic lactam.
This process is highly pH-dependent. In acidic conditions, the amino groups are protonated (-NH3+), rendering them non-nucleophilic and thus inhibiting the reaction. In neutral or alkaline conditions, the γ-amino group is deprotonated (-NH2), making it a potent nucleophile that readily initiates the cyclization.
Caption: Primary degradation pathway of DABA to its inactive lactam form.
Core Protocols & Data
Table 1: DABA Solution Stability Summary
| Storage Condition | Solvent/Buffer | Recommended Duration | Primary Risk Factor |
| Long-Term | Water or 10mM Acetate (pH 4.5) | > 6 months | Repeated freeze-thaw cycles |
| Short-Term | 10-50mM Acetate/Citrate (pH 4-6) | < 1 week | Microbial growth (if not sterile) |
| Working Solution | Experiment-specific buffer (pH > 7) | < 2-4 hours | Rapid lactam formation |
| Room Temperature | Any | Not Recommended (< 8 hours) | Accelerated degradation |
Note: Data is extrapolated from general principles of amino acid stability and best practices. [4][5][6]Specific stability testing for your formulation is always recommended.
Protocol 1: Preparation of a Stable DABA Stock Solution (100 mM)
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of L-2,4-diaminobutyric acid dihydrochloride (DABA·2HCl). Note: Using the dihydrochloride salt aids in solubility and initial stability.
-
Dissolution: Dissolve the solid in high-purity, sterile water (e.g., Milli-Q or WFI) to 90% of the final desired volume. A brief sonication or vortexing can aid dissolution.
-
pH Adjustment (Optional but Recommended): If not using the dihydrochloride salt, adjust the pH to between 4.0 and 5.0 using dilute HCl.
-
Final Volume: Bring the solution to the final volume with sterile water.
-
Sterilization: Sterile filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting & Storage: Dispense the solution into sterile, single-use microcentrifuge tubes. Label clearly and store immediately at -20°C or -80°C.
Protocol 2: Basic Quality Control of DABA Solutions via HPLC
This protocol provides a general method; specific parameters should be optimized for your system.
-
System: HPLC with UV detection.
-
Column: A C18 reversed-phase column is suitable for derivatized DABA. For underivatized DABA, a HILIC column is preferred. [5][7]* Mobile Phase (HILIC example):
-
A: 10 mM Ammonium formate with 0.1% formic acid in water.
-
B: 10 mM Ammonium formate with 0.1% formic acid in 95% acetonitrile.
-
-
Gradient: A linear gradient appropriate for separating small polar molecules. For example, start at 90% B, decrease to 50% B over 10 minutes.
-
Detection:
-
Without Derivatization: Low UV (200-210 nm) or Mass Spectrometry (MS). [8] * With Derivatization: For UV detection with higher sensitivity, pre-column derivatization with reagents like OPA (o-phthalaldehyde) or FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) is effective. Detection will be at the specific wavelength for the chosen derivatizing agent.
-
-
Procedure:
-
Prepare a fresh standard of high-purity DABA at the same concentration as your stock solution.
-
Dilute an aliquot of your stored stock solution to the same concentration.
-
Run both the fresh standard and the stored sample.
-
-
Analysis: Compare the chromatograms. A pure solution should show a single major peak at the expected retention time. The presence of significant additional peaks or a reduction in the main peak area of the stored sample compared to the standard indicates degradation.
References
-
Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase. Frontiers in Microbiology. Available at: [Link]
-
L-2,4-Diaminobutyric acid | C4H10N2O2. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University ScholarsArchive@OSU. Available at: [Link]
-
Novel Insights on the Synergistic Mechanism of Action Between the Polycationic Peptide Colistin and Cannabidiol Against Gram-Negative Bacteria. MDPI. Available at: [Link]
-
2,4-Diaminobutyric acid. Wikipedia. Available at: [Link]
-
The 'neurotoxicity' of L-2,4-diaminobutyric acid. PubMed. Available at: [Link]
-
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. Available at: [Link]
-
SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Canadian Science Publishing. Available at: [Link]
-
How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Biotage. Available at: [Link]
-
SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. ResearchGate. Available at: [Link]
-
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. National Center for Biotechnology Information. Available at: [Link]
-
Purification and characterization of L-2,4-diaminobutyrate decarboxylase from Acinetobacter calcoaceticus. PubMed. Available at: [Link]
-
Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. Available at: [Link]
-
Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. The Company of Biologists. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Purification and characterization of L-2,4-diaminobutyrate decarboxylase from Acinetobacter calcoaceticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. biotage.com [biotage.com]
- 5. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pangoo.biz [pangoo.biz]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis [frontiersin.org]
Technical Support Center: Fmoc-Dab Amino Acids in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the use of Fmoc-Dab (2,4-diaminobutyric acid) protected amino acids in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the knowledge to anticipate and troubleshoot common side reactions, ensuring the successful synthesis of your target peptides.
Introduction: The Utility and Challenges of Fmoc-Dab
Fmoc-Dab is a non-proteinogenic amino acid that is invaluable for constructing complex peptide architectures, including branched and cyclic peptides. Its side chain contains a primary amine that can be orthogonally protected, allowing for site-specific modifications.[1] The choice of the side-chain protecting group—such as Boc, Mtt, or ivDde—is critical and dictates the deprotection strategy.[2][3] While versatile, the unique structure of Dab presents specific challenges during SPPS, primarily in the form of side reactions that can significantly impact peptide purity and yield. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-chain protecting groups for Fmoc-Dab and when should I use them?
The selection of a side-chain protecting group for Fmoc-Dab depends on the desired orthogonal deprotection strategy. Here is a summary of the most common options:
| Protecting Group | Cleavage Condition | Orthogonality and Use Cases |
| Boc (tert-butyloxycarbonyl) | Mildly acidic conditions (e.g., TFA) | Not truly orthogonal in standard Fmoc-SPPS as it is cleaved under the same final cleavage conditions as other side-chain protecting groups.[2] Suitable for linear peptides where side-chain modification is not required. |
| Mtt (4-Methyltrityl) | Highly dilute TFA (e.g., 1-2% in DCM) | Allows for selective deprotection on-resin to enable side-chain modification or cyclization.[4] The peptide backbone and other acid-labile protecting groups remain intact.[4] |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF | Offers excellent orthogonality as it is stable to both acidic and basic conditions used in standard Fmoc-SPPS.[3] Ideal for complex syntheses requiring multiple, specific side-chain manipulations. |
Q2: Why am I observing poor coupling efficiency when using Fmoc-Dab(Mtt)-OH?
Poor coupling efficiency with Fmoc-Dab(Mtt)-OH is a frequently reported issue and is primarily due to rapid intramolecular cyclization, leading to lactam formation.[5][6] This side reaction consumes the activated amino acid before it can couple to the growing peptide chain.
Q3: What is diketopiperazine formation and is it a concern with Fmoc-Dab?
Diketopiperazine (DKP) formation is a significant side reaction in Fmoc-SPPS, especially at the dipeptide stage.[7] It involves the intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin.[8] While not specific to Dab, sequences containing Dab at the N-terminus or in the second position can be susceptible to this side reaction, particularly if the following residue is proline.[9]
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Problem 1: Low Yield Due to Lactam Formation with Fmoc-Dab(Mtt)-OH
Symptoms:
-
Low or no incorporation of the Fmoc-Dab(Mtt)-OH residue, confirmed by mass spectrometry of a test cleavage.
-
Presence of a mass corresponding to the lactam of Fmoc-Dab(Mtt)-OH in the reaction solution.
Causality: Under standard coupling conditions, the activated carboxyl group of Fmoc-Dab(Mtt)-OH is highly susceptible to nucleophilic attack by its own α-amino group, leading to the formation of a stable six-membered lactam ring.[6] This intramolecular reaction is often faster than the desired intermolecular coupling to the peptide resin.
Workflow for Minimizing Lactam Formation
Caption: Troubleshooting workflow for low coupling efficiency with Fmoc-Dab(Mtt)-OH.
Solutions:
-
Avoid Pre-activation: Do not pre-activate Fmoc-Dab(Mtt)-OH with coupling reagents before adding it to the resin. Add the coupling reagent and the amino acid to the resin simultaneously.
-
Choice of Coupling Reagent: Use a less reactive coupling reagent that promotes slower activation, giving the intermolecular coupling a chance to compete with lactam formation. DEPBT has been shown to be effective in these cases.[5][6]
-
Multiple Couplings: Perform two or three consecutive couplings to ensure maximum incorporation of the Dab residue.
-
Alternative Protecting Groups: If the problem persists, consider using Fmoc-Dab(ivDde)-OH or Fmoc-Dab(Boc)-OH if your synthesis strategy allows, as these are less prone to lactam formation.
Problem 2: Peptide Truncation Due to Diketopiperazine (DKP) Formation
Symptoms:
-
A significant peak in the final crude product corresponding to the mass of the peptide truncated at the dipeptide stage.
-
Loss of peptide from the resin, especially when proline is the second or third residue.
Causality: After the Fmoc group is removed from the second amino acid, the liberated N-terminal amine can attack the ester linkage connecting the peptide to the resin, forming a stable six-membered diketopiperazine ring and cleaving the dipeptide from the support.[8]
Mechanism of Diketopiperazine Formation
Caption: Simplified mechanism of diketopiperazine (DKP) formation during SPPS.
Solutions:
-
Use Sterically Hindered Resins: For sequences prone to DKP formation, use a 2-chlorotrityl chloride (2-CTC) resin. The bulky linker sterically hinders the intramolecular cyclization.[7]
-
Modified Deprotection Conditions: Use a milder Fmoc deprotection cocktail, such as 2% DBU and 5% piperazine in NMP, which has been shown to suppress DKP formation compared to the standard 20% piperidine in DMF.[8]
-
Dipeptide Coupling: Instead of coupling the second amino acid individually, couple a pre-formed Fmoc-dipeptide. This bypasses the vulnerable dipeptide stage on the resin.
Problem 3: Side-Chain Branching due to Premature Deprotection of ivDde or Mtt
Symptoms:
-
Presence of branched peptide species in the final product, identified by mass spectrometry.
-
Unexpected acylation of the Dab side chain.
Causality: While generally stable, the ivDde and Mtt groups can be partially labile under certain conditions. Repeated exposure to 20% piperidine during a long synthesis can lead to some removal of the ivDde group.[10] The Mtt group is sensitive to repeated acid treatments, such as those used for cleaving other protecting groups or during workup.
Solutions:
-
For ivDde:
-
Minimize the duration of piperidine treatment during Fmoc deprotection steps.
-
Consider using 2-methylpiperidine instead of piperidine, as it has been reported to reduce the degradation of ivDde.[10]
-
-
For Mtt:
-
Ensure that the cleavage conditions for the Mtt group (dilute TFA) are carefully controlled and that the peptide is not exposed to acidic conditions for prolonged periods.
-
Thoroughly neutralize the resin after Mtt cleavage and before subsequent coupling reactions.
-
Experimental Protocols
Protocol 1: On-Resin Deprotection of Fmoc-Dab(Mtt)-OH Side Chain
-
Swell the peptide-resin in dichloromethane (DCM).
-
Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM.
-
Treat the resin with the cleavage cocktail for 2 minutes at room temperature. Repeat this step 5-10 times until the yellow color of the trityl cation is no longer observed in the filtrate.
-
Wash the resin thoroughly with DCM, followed by DMF.
-
Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF.
-
Wash the resin with DMF to prepare for the next coupling step.
Protocol 2: On-Resin Deprotection of Fmoc-Dab(ivDde)-OH Side Chain
-
Swell the peptide-resin in DMF.
-
Prepare a solution of 2% hydrazine hydrate in DMF.
-
Treat the resin with the hydrazine solution for 3-5 minutes at room temperature. Repeat this step 2-3 times.
-
Monitor the deprotection by taking a small sample of the filtrate and measuring its absorbance at 290 nm, which corresponds to the indazole byproduct.[11]
-
Once the deprotection is complete, wash the resin thoroughly with DMF to remove all traces of hydrazine.
Final Cleavage and Deprotection
The choice of the final cleavage cocktail depends on the amino acid composition of your peptide. For peptides containing Dab residues, a standard cleavage cocktail is usually sufficient, but scavengers are crucial to prevent side reactions with other sensitive residues.
Recommended General Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
This guide provides a foundational understanding of the complexities associated with using Fmoc-Dab protected amino acids. By understanding the underlying chemistry of these potential side reactions, you can proactively design your synthesis strategies to minimize impurities and maximize the yield of your target peptide.
References
-
Pharmaffiliates. (2026, January 3). The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. Retrieved from [Link]
-
Lam, P.-L., Wu, Y., & Wong, K.-L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601-2604. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution | Request PDF. Retrieved from [Link]
-
PubMed. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
National Institutes of Health. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
ResearchGate. (n.d.). Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics | Request PDF. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
PubMed. (2022, March 30). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Piperazinedione. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A cleavage cocktail for methionine-containing peptides. Retrieved from [Link]
-
ACS Combinatorial Science. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from [Link]
-
MDPI. (n.d.). Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. Retrieved from [Link]
-
MDPI. (n.d.). Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion. Retrieved from [Link]
-
PubMed. (2021, January 6). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1168. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
National Institutes of Health. (2021, January 6). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
-
PubMed. (1989, April 15). Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water | Request PDF. Retrieved from [Link]
-
UCI Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting L-2,4-Diaminobutyric Acid (DABA) Solubility in Buffers
Welcome to the technical support guide for L-2,4-diaminobutyric acid (DABA). This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this non-proteinogenic amino acid. This guide provides in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind them.
Section 1: Understanding the Core Problem - The Physicochemistry of DABA
Q1: What are the key physicochemical properties of L-2,4-diaminobutyric acid (DABA) that influence its solubility?
A1: Understanding DABA's structure and ionic properties is the first step to solving solubility issues. DABA is a zwitterionic molecule, meaning it contains both acidic (carboxyl) and basic (amino) functional groups.[1] Its solubility is critically dependent on the pH of the solvent because the pH determines the charge state of these groups.
The key parameters are its pKa values, which are the pH values at which 50% of a specific functional group is ionized.
-
pKa2 (α-amino group): ~8.24[2]
From these pKa values, we can determine the isoelectric point (pI) , the pH at which the net charge of the molecule is zero. For a basic amino acid like DABA, the pI is calculated by averaging the pKa values of the two amino groups:
pI = (pKa2 + pKa3) / 2 = (8.24 + 10.44) / 2 = 9.34
At its pI, DABA exists predominantly as a neutral zwitterion, leading to strong intermolecular electrostatic interactions and minimal interaction with water molecules. This results in its lowest aqueous solubility .[5]
| Property | Value | Significance for Solubility | Source |
| Molecular Formula | C4H10N2O2 | - | [6] |
| Molecular Weight | 118.13 g/mol | Needed for molar concentration calculations. | [7] |
| pKa1 (-COOH) | ~1.85 - 2.55 | Group is deprotonated (COO-) above this pH. | [2][3] |
| pKa2 (α-NH2) | ~8.24 | Group is protonated (NH3+) below this pH. | [2] |
| pKa3 (γ-NH2) | ~10.25 - 10.44 | Group is protonated (NH3+) below this pH. | [2][4] |
| Isoelectric Point (pI) | ~9.34 | pH of minimal aqueous solubility. | [8] |
| Predicted Water Solubility | High (270 g/L) | This value is theoretical and assumes optimal pH; it is not reflective of solubility at the pI. | [3][4] |
Section 2: General Solubility & Buffer Selection
Q2: Why won't my L-DABA dissolve in neutral buffers like PBS (pH 7.4) or even pure water?
A2: This is the most common issue encountered. At a neutral pH of 7.4, DABA is below its isoelectric point (pI ≈ 9.34). While not precisely at the pI, it is close enough that a significant portion of the DABA molecules exist in the sparingly soluble zwitterionic form. In this state, the net charge is close to zero, reducing its interaction with polar water molecules and favoring precipitation.[5] Pure, unbuffered water can also be problematic as the dissolution of DABA itself can shift the local pH towards its pI, hindering further solubilization.
Q3: What is the most effective way to dissolve DABA?
A3: The key is to adjust the pH of the solvent away from the isoelectric point (pI ≈ 9.34). You have two primary options:
-
Acidic Conditions (pH < 7): By lowering the pH significantly below the pI (e.g., to pH 2-4), both amino groups and the carboxyl group will be protonated. The molecule will carry a net positive charge (+2), making it highly soluble in aqueous solutions.
-
Basic Conditions (pH > 11): By raising the pH significantly above the pI (e.g., to pH 11-12), the carboxyl group and both amino groups will be deprotonated. The molecule will carry a net negative charge (-1), which also promotes solubility.
For most biological applications, starting with a slightly acidic buffer is often preferable and less harsh on the compound than strongly basic conditions.
Q4: Which buffers are recommended for working with DABA, and at what pH?
A4: The choice of buffer depends entirely on the target pH required for your downstream application (e.g., cell culture, enzyme assay). The buffer's own pKa should be close to your target pH to ensure effective buffering capacity.
| Target pH Range | Recommended Buffer System | Rationale |
| 3.0 - 5.0 | Citrate Buffer | Effective buffering in the acidic range. Ideal for creating highly soluble, positively charged DABA stock solutions. |
| 5.5 - 6.5 | MES Buffer | Good's buffer, minimal interaction with biological molecules. Useful if a moderately acidic pH is required. |
| 7.0 - 8.0 | HEPES, Phosphate (PBS) | Use with caution. DABA solubility is lower here. Requires careful pH adjustment after DABA addition. See Protocol 1. |
| 8.5 - 9.5 | Tris, Borate | Avoid if possible. This range is too close to DABA's pI and will likely cause precipitation. |
| > 10.0 | CAPS, Phosphate/NaOH | For applications requiring basic conditions. Creates a soluble, negatively charged DABA species. |
Section 3: Advanced Troubleshooting & Protocols
Q5: I've adjusted the pH, but my DABA is still precipitating or has low solubility. What else can I try?
A5: If pH adjustment alone is insufficient, especially when trying to achieve a high concentration, consider these secondary factors:
-
Ionic Strength: For some zwitterionic compounds, increasing the ionic strength of the buffer (e.g., by adding 100-150 mM NaCl) can increase solubility. This phenomenon, known as "salting in," involves the salt ions shielding the charged groups on the DABA molecules, reducing intermolecular attractions and allowing more interaction with water.[9]
-
Temperature: Gently warming the solution (e.g., to 37°C) can help overcome the energy barrier for dissolution. However, always be cautious about the thermal stability of DABA and other components in your experiment.
-
Co-solvents: For non-biological applications, the addition of a small percentage (5-10%) of a polar organic solvent like ethanol or DMSO might improve solubility.[10] However, this is often incompatible with biological assays and should be tested for interference first.[11]
Q6: How do I prepare a stable, high-concentration stock solution of L-DABA?
A6: The most reliable method is to dissolve DABA at a low pH and then, if necessary, carefully adjust the pH to your final target. The following protocol provides a self-validating workflow.
Experimental Protocols
Protocol 1: Step-by-Step Guide for Solubilizing DABA via pH Adjustment
This protocol details the preparation of a 100 mM DABA solution in a final buffer of PBS at pH 7.4.
Materials:
-
L-2,4-diaminobutyric acid (FW: 118.13 g/mol )
-
Deionized (DI) water
-
1 M HCl
-
1 M NaOH
-
Target buffer (e.g., 10x PBS concentrate)
-
Calibrated pH meter
Procedure:
-
Calculate Mass: For 10 mL of a 100 mM solution, you need: 0.1 mol/L * 0.010 L * 118.13 g/mol = 0.118 g (118 mg) of DABA.
-
Initial Suspension: Weigh the DABA and add it to a beaker or flask containing ~7 mL of DI water. Do not add the buffer concentrate yet. The DABA will likely not dissolve and will form a white suspension.
-
Acidification for Dissolution: While stirring, add 1 M HCl dropwise. Monitor the suspension. As the pH drops (target ~pH 3-4), the DABA will fully dissolve, resulting in a clear solution.
-
Buffer Addition: Once the DABA is completely dissolved, add 1 mL of 10x PBS concentrate (or the equivalent amount of other buffer concentrates).
-
pH Neutralization (Critical Step): Slowly add 1 M NaOH dropwise while continuously monitoring the pH with a calibrated meter. Add the base very slowly as you approach the target pH of 7.4.
-
Final Volume Adjustment: Once the target pH is stable, transfer the solution to a graduated cylinder and add DI water to bring the final volume to 10 mL.
-
Sterilization & Storage: Sterile filter the final solution through a 0.22 µm filter into a sterile container. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
Visualization of the Troubleshooting Workflow
The following diagram outlines the decision-making process for successfully solubilizing DABA.
Caption: Decision workflow for troubleshooting L-DABA solubility.
Ionic Species of DABA vs. pH
This diagram illustrates how the net charge of DABA changes with pH, explaining why solubility is lowest near the isoelectric point (pI).
Caption: Relationship between pH, DABA's net charge, and solubility.
References
-
ResearchGate. How to desalt zwitterions?[Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.[Link]
-
National Center for Biotechnology Information (PMC). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.[Link]
-
National Center for Biotechnology Information (PMC). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa.[Link]
-
ResearchGate. The solubility-pH profiles of amino acids showing departures from the...[Link]
-
J-Stage. Probing the Determinants of Protein Solubility with Amino Acid Modification.[Link]
-
PubChem. L-2,4-Diaminobutyric acid.[Link]
-
FooDB. Showing Compound L-2,4-Diaminobutanoic acid (FDB012588).[Link]
-
PubMed. Solubility-Modifying Power of Zwitterionic Salts.[Link]
-
Nature. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.[Link]
-
PubChem. 2,4-Diaminobutyric acid.[Link]
-
Wikipedia. 2,4-Diaminobutyric acid.[Link]
-
FooDB. Showing Compound 2,4-Diaminobutyric acid (FDB022978).[Link]
-
Reddit. Work-up of a zwitterion?[Link]
-
Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them).[Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams.[Link]
-
PubChem. L-2,4-diaminobutyrate.[Link]
-
Reddit. Any tips for purification of two zwitterionic compounds?[Link]
-
Biology LibreTexts. 12: Advance Solution Preparation.[Link]
-
BioPharm International. Essentials in Bioassay Development.[Link]
-
BioProcess International. Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems.[Link]
-
ResearchGate. (PDF) Designs for Bio-assays.[Link]
-
ENTSO-E. System Operations.[Link]
Sources
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- 3. Showing Compound 2,4-Diaminobutyric acid (FDB022978) - FooDB [foodb.ca]
- 4. Showing Compound L-2,4-Diaminobutanoic acid (FDB012588) - FooDB [foodb.ca]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to L-2,4-diaminobutyric acid and Vigabatrin as GABA-T Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of L-2,4-diaminobutyric acid (DABA) and vigabatrin, two inhibitors of the enzyme GABA transaminase (GABA-T). The content herein is structured to offer a clear understanding of their respective mechanisms, efficacy, and safety profiles, supported by experimental data to inform research and development decisions.
Introduction: The Critical Role of GABA-T in Neuronal Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The dysregulation of GABAergic neurotransmission is implicated in various neurological disorders, most notably epilepsy. GABA transaminase (GABA-T) is a key enzyme in the metabolic pathway of GABA, responsible for its degradation. By inhibiting GABA-T, the concentration of GABA in the brain can be increased, thereby enhancing inhibitory signaling and reducing neuronal hyperexcitability. This mechanism is a cornerstone for the therapeutic action of several anticonvulsant drugs.[1]
This guide will compare two compounds that target GABA-T: the clinically approved drug vigabatrin and the experimental compound L-2,4-diaminobutyric acid.
Compound Profiles
Vigabatrin: The Established Irreversible Inhibitor
Vigabatrin (γ-vinyl-GABA) is a structural analog of GABA designed as a mechanism-based, irreversible inhibitor of GABA-T.[2] It acts as a "suicide substrate," meaning it is processed by GABA-T into a reactive intermediate that covalently binds to the enzyme, leading to its inactivation.[3] This irreversible inhibition results in a sustained increase in brain GABA levels, which is the basis for its potent anticonvulsant effects.[4] Vigabatrin is clinically approved for the treatment of refractory complex partial seizures and infantile spasms.[5]
L-2,4-diaminobutyric acid (DABA): A Dual-Action Compound with a Caveat
L-2,4-diaminobutyric acid (DABA) is a naturally occurring amino acid that has been investigated for its effects on the GABA system. Unlike vigabatrin, DABA exhibits a dual mechanism of action: it is a non-competitive inhibitor of GABA-T and also an inhibitor of GABA reuptake.[6][7] Both actions contribute to an elevation of synaptic GABA levels. However, its efficacy as a GABA-T inhibitor is weak, and its therapeutic potential is significantly hampered by its associated toxicity.[6]
Head-to-Head Comparison: Performance and Experimental Data
The following sections provide a detailed comparison of the two inhibitors based on available experimental evidence.
Mechanism of GABA-T Inhibition
The fundamental difference in their interaction with GABA-T dictates their pharmacological profiles.
Diagram: Mechanism of GABA-T Inhibition
Caption: Comparative mechanisms of GABA-T inhibition by vigabatrin and DABA.
In Vitro Potency
Direct comparison of inhibitory potency is crucial for evaluating the intrinsic activity of the compounds against their target.
| Compound | Inhibition Type | IC50 (GABA-T) | Source |
| Vigabatrin | Irreversible | Potent (specific value varies by assay) | [2] |
| L-2,4-diaminobutyric acid | Non-competitive | > 500 µM | [6] |
Table 1: In Vitro Potency against GABA-T.
The data clearly indicates that vigabatrin is a significantly more potent inhibitor of GABA-T than DABA. An IC50 value greater than 500 µM for DABA suggests it is a weak inhibitor of the enzyme.
In Vivo Efficacy: Impact on Brain GABA Levels
The ultimate measure of a GABA-T inhibitor's efficacy is its ability to increase GABA concentrations in the brain.
| Compound | Animal Model | Dose | Effect on Brain GABA | Source |
| Vigabatrin | Rat | 250-1000 mg/kg | Dose-dependent increase | |
| L-2,4-diaminobutyric acid | Rat | Not specified | Elevation of GABA levels | [7] |
Table 2: In Vivo Effects on Brain GABA Levels.
Both compounds have been shown to elevate brain GABA levels in vivo.[7] Vigabatrin's effect is dose-dependent and well-characterized. While DABA also increases GABA, the effect is likely a combination of weak GABA-T inhibition and GABA reuptake inhibition.[7]
Safety and Toxicity Profile
The therapeutic utility of any compound is ultimately determined by its safety profile.
| Compound | Key Adverse Effects | Notes | Source |
| Vigabatrin | Irreversible peripheral vision loss, intramyelinic edema (preclinical) | Vision loss is a significant clinical concern, requiring regular monitoring. | |
| L-2,4-diaminobutyric acid | Neurotoxicity (tremors, convulsions), Hepatotoxicity (liver damage) | Toxicity is a major barrier to its development as a therapeutic agent. | [6] |
Table 3: Comparative Safety and Toxicity.
Vigabatrin's primary clinical limitation is the risk of irreversible vision loss. However, DABA exhibits a more severe and multi-organ toxicity profile, including neurotoxicity that can paradoxically lead to convulsions and significant liver damage.[6] This severe toxicity profile makes DABA an unsuitable candidate for therapeutic development in its current form.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following provides a generalized, yet detailed, protocol for an in vitro GABA-T inhibition assay.
In Vitro GABA-T Inhibition Assay Protocol
This spectrophotometric assay measures the activity of GABA-T by coupling the reaction to a dehydrogenase that produces a detectable product.
Diagram: GABA-T Inhibition Assay Workflow
Caption: A typical workflow for an in vitro GABA-T inhibition assay.
Objective: To determine the IC50 value of a test compound for GABA-T.
Materials:
-
Recombinant GABA-T
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Test compounds (DABA, vigabatrin)
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds in an appropriate solvent (e.g., water, DMSO).
-
Perform serial dilutions of the test compounds to create a range of concentrations for IC50 determination.
-
Prepare a reaction mixture containing assay buffer, GABA, α-ketoglutarate, SSADH, and NADP+. The final concentrations of each component should be optimized based on the specific activity of the enzymes.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of each dilution of the test compounds. Include a vehicle control (solvent only).
-
Add the reaction mixture to each well.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a pre-determined amount of GABA-T to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (kinetic read). This absorbance change corresponds to the production of NADPH, which is proportional to GABA-T activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion and Future Perspectives
This comparative guide demonstrates that while both L-2,4-diaminobutyric acid and vigabatrin can increase synaptic GABA levels, they are fundamentally different compounds. Vigabatrin is a potent, irreversible inhibitor of GABA-T with established clinical efficacy, albeit with a significant risk of vision-related side effects.[2] In contrast, DABA is a weak, non-competitive inhibitor of GABA-T with a dual action on GABA reuptake.[6][7] Its potential as a therapeutic agent is severely limited by its pronounced neurotoxicity and hepatotoxicity.[6]
For researchers in the field, vigabatrin remains a benchmark for the development of new GABA-T inhibitors. The focus of future drug discovery efforts should be on designing compounds with the potency and irreversible mechanism of vigabatrin but with an improved safety profile that mitigates the risk of off-target effects, particularly in the retina. The dual-action mechanism of DABA, while interesting, is overshadowed by its toxicity. However, exploring the structure-activity relationship of DABA derivatives could potentially lead to the identification of compounds with a more favorable therapeutic index.
References
-
Beart, P. M., & Bilal, K. (1977). l-2,4-Diaminobutyric acid and the GABA system. Neuroscience Letters, 5(3-4), 193–198. [Link]
-
Gram, L., Larsson, O. M., Johnsen, A., & Schousboe, A. (1988). Experimental studies of the influence of vigabatrin on the GABA system. British Journal of Clinical Pharmacology, 27(Suppl 1), 13S–17S. [Link]
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HexaChem. (n.d.). The Importance of GABA Transaminase Inhibition: The Vigabatrin Advantage. Retrieved from [Link]
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Bolton, J. B., Rimmer, E., Williams, J., & Richens, A. (1989). The effect of vigabatrin on brain and platelet GABA-transaminase activities. British Journal of Clinical Pharmacology, 27(Suppl 1), 35S–42S. [Link]
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Petroff, O. A., Rothman, D. L., Behar, K. L., Lamoureux, D., & Mattson, R. H. (1996). Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin. Epilepsy Research, 25(2), 173–183. [Link]
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Rimmer, E., Kongola, G., & Richens, A. (1988). Inhibition of the enzyme, GABA-aminotransferase in human platelets by vigabatrin, a potential antiepileptic drug. British Journal of Clinical Pharmacology, 25(2), 251–259. [Link]
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Gale, K., & Iadarola, M. J. (1975). Proceedings: L-2,4-diaminobutyric acid (L-DABA) as a selective marker for inhibitory nerve terminals in rat brain. British Journal of Pharmacology, 53(3), 439P. [Link]
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Rimmer, E., & Richens, A. (1988). Inhibition of the enzyme, GABA-aminotransferase in human platelets by vigabatrin, a potential antiepileptic drug. British Journal of Clinical Pharmacology, 25(2), 251-9. [Link]
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Bolton, J. B., Rimmer, E., Williams, J., & Richens, A. (1989). The effect of vigabatrin on brain and platelet GABA-transaminase activities. British Journal of Clinical Pharmacology, 27 Suppl 1(Suppl 1), 35S–42S. [Link]
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Sherif, F. M. (2014). Dose and time-response curve of vigabatrin and pentobarbitone in rats. ResearchGate. [Link]
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Sills, G. J. (2003). Pre-clinical studies with the GABAergic compounds vigabatrin and tiagabine. Acta Neurologica Scandinavica. Supplementum, (177), 31–36. [Link]
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A Comparative Guide to L-2,4-Diaminobutyric Acid and Beta-Alanine as Competitive GABA Uptake Inhibitors
For researchers and drug development professionals navigating the complexities of GABAergic neurotransmission, the selection of appropriate chemical tools is paramount. This guide provides an in-depth, objective comparison of two notable competitive inhibitors of GABA uptake: L-2,4-diaminobutyric acid (L-DABA) and beta-alanine. By delving into their mechanisms of action, selectivity, potency, and neuropharmacological profiles, this document aims to equip scientists with the critical information needed to make informed decisions in their research endeavors.
The GABAergic System: A Primer on Inhibition and Reuptake
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. The termination of GABAergic signaling is predominantly mediated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is carried out by a family of sodium- and chloride-dependent GABA transporters (GATs). To date, four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[1] GAT1 is primarily localized to neurons, while GAT2 and GAT3 are predominantly found in glial cells.[1] BGT1 is also expressed in the brain, although its precise role in GABAergic neurotransmission is still under investigation.[2]
Inhibiting these transporters prolongs the presence of GABA in the synaptic cleft, thereby enhancing GABAergic tone. This mechanism is a key strategy in the development of therapeutics for conditions characterized by neuronal hyperexcitability, such as epilepsy.
L-2,4-Diaminobutyric Acid (L-DABA): A Dual-Action Modulator
L-2,4-diaminobutyric acid is a structural analog of GABA that exerts its influence on the GABAergic system through a dual mechanism of action.
Mechanism of Action and Selectivity
L-DABA is recognized as an inhibitor of the neuronal GABA transporter, GAT1.[3] It is important to note that L-DABA acts as a substrate for the transporter, meaning it competitively inhibits the uptake of GABA by being transported itself. This competitive substrate activity is a common mechanism for many small-molecule GABA uptake inhibitors.
In addition to its effects on GABA transport, L-DABA has been shown to be a non-competitive inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the intracellular degradation of GABA.[4] By inhibiting GABA-T, L-DABA can lead to an increase in intracellular GABA levels, which can then be available for vesicular release. However, its potency as a GABA-T inhibitor is relatively weak, with a reported IC50 value greater than 500 μM.[5]
In Vivo Neuropharmacological Profile
Preclinical studies have demonstrated that L-DABA possesses anticonvulsant properties. When administered to mice, L-DABA was effective against seizures induced by picrotoxin and 3-mercaptopropionate, a glutamate decarboxylase inhibitor.[6] This anticonvulsant effect is consistent with its ability to enhance GABAergic transmission by inhibiting GABA reuptake.
Off-Target Effects and Toxicity
A significant consideration for the use of L-DABA is its potential for neurotoxicity.[4] This toxicity may be linked to its effects on ammonia metabolism. Furthermore, at high concentrations, L-DABA has been observed to have cytolytic effects on both malignant glioma cells and normal fibroblasts.[7]
Beta-Alanine: A Glial-Selective GABA Uptake Inhibitor
Beta-alanine is an endogenous amino acid and a structural isomer of alpha-alanine. Its primary role in the context of GABAergic modulation is as a selective inhibitor of glial GABA uptake.
Mechanism of Action and Selectivity
Beta-alanine is a substrate for the glial GABA transporters, GAT2 and GAT3, and is also transported by the vesicular GABA transporter (VGAT).[3][8] By acting as a competitive substrate, beta-alanine effectively reduces the uptake of GABA into glial cells.[9] This selectivity for glial transporters is a key differentiator from L-DABA, which primarily targets the neuronal GAT1. The competitive nature of beta-alanine's inhibition of GABA uptake has been demonstrated in studies using rat brain synaptosomes.[10]
In Vivo Neuropharmacological Profile
In vivo studies have substantiated the effects of beta-alanine on the GABAergic system. Systemic administration of beta-alanine in rats has been shown to increase extracellular GABA levels. Furthermore, beta-alanine has been found to elevate dopamine levels in the nucleus accumbens of rats, an effect that was antagonized by the glycine receptor antagonist strychnine, suggesting a more complex neuropharmacological profile involving other neurotransmitter systems.[11]
Off-Target Effects and Toxicity
The most commonly reported side effect of beta-alanine supplementation in humans is paraesthesia, a tingling sensation of the skin.[12] This effect is generally considered benign and transient. Due to its structural similarity to other amino acids, beta-alanine can also interact with transporters for glycine and taurine, which could potentially lead to competitive inhibition of their uptake.[13]
Comparative Analysis: L-DABA vs. Beta-Alanine
| Feature | L-2,4-Diaminobutyric Acid (L-DABA) | Beta-Alanine |
| Primary Mechanism | Competitive substrate of GAT1; Non-competitive inhibitor of GABA transaminase | Competitive substrate of GAT2 and GAT3 |
| Primary Target(s) | Neuronal GABA transporter (GAT1) | Glial GABA transporters (GAT2, GAT3), Vesicular GABA transporter (VGAT) |
| IC50 (GABA Transaminase) | >500 µM[5] | Not applicable |
| In Vivo Effects | Anticonvulsant activity[6] | Increases extracellular GABA; Elevates dopamine in nucleus accumbens[11] |
| Known Side Effects | Neurotoxicity, potential ammonia toxicity, cytolytic at high concentrations[4][7] | Paraesthesia, potential interaction with glycine and taurine transport[12][13] |
Experimental Protocols
[³H]GABA Uptake Assay in Cultured Cells
This protocol describes a method to determine the inhibitory potency (IC50) of test compounds on GABA uptake in a cell line stably expressing a specific GABA transporter subtype.
Materials:
-
Cell line stably expressing the GABA transporter of interest (e.g., GAT1, GAT2, GAT3, or BGT1)
-
Cell culture medium and supplements
-
Poly-D-lysine coated 96-well plates
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
Test compounds (L-DABA, beta-alanine)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed the cells in poly-D-lysine coated 96-well plates at a density that allows for a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the test compounds (L-DABA and beta-alanine) in KRH buffer.
-
Assay Initiation:
-
Wash the cell monolayer twice with KRH buffer.
-
Add 50 µL of KRH buffer containing the test compound at various concentrations to the appropriate wells.
-
Add 50 µL of KRH buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM) and unlabeled GABA (to achieve a final desired GABA concentration, e.g., 1 µM) to all wells.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10 minutes). The incubation time should be within the linear range of GABA uptake for the specific cell line.
-
Assay Termination:
-
Rapidly aspirate the assay solution from the wells.
-
Wash the cell monolayer three times with ice-cold KRH buffer to remove extracellular [³H]GABA.
-
-
Cell Lysis and Scintillation Counting:
-
Add 100 µL of a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubate for 30 minutes to lyse the cells.
-
Transfer the lysate to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT inhibitor, such as tiagabine for GAT1) from the total uptake.
-
Plot the percentage of inhibition of specific [³H]GABA uptake against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Mechanisms
GABAergic Synapse and Transporter Action
Caption: Overview of a GABAergic synapse showing GABA release, binding to postsynaptic receptors, and reuptake by neuronal (GAT1) and glial (GAT2/3) transporters.
Competitive Inhibition at GABA Transporters
Caption: Mechanism of competitive inhibition where both GABA and the inhibitor (L-DABA or beta-alanine) vie for the same binding site on the GABA transporter.
Conclusion
L-2,4-diaminobutyric acid and beta-alanine represent two distinct classes of competitive GABA uptake inhibitors. L-DABA primarily targets the neuronal transporter GAT1 and also exhibits weak inhibitory activity against GABA transaminase. In contrast, beta-alanine demonstrates selectivity for the glial transporters GAT2 and GAT3. This differential selectivity offers researchers the ability to dissect the relative contributions of neuronal versus glial GABA uptake in various physiological and pathological processes.
The choice between L-DABA and beta-alanine will ultimately depend on the specific experimental question. For studies focused on neuronal GABA reuptake, L-DABA may be the more appropriate tool, although its potential for neurotoxicity must be carefully considered. For investigations into the role of glial GABA transport, beta-alanine provides a more selective option. As with any pharmacological tool, a thorough understanding of the compound's complete profile, including its off-target effects, is essential for the rigorous interpretation of experimental data. This guide serves as a foundational resource to aid in that critical decision-making process.
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Szałaj, N., Kaczor, A. A., Satała, G., Godyń, J., Kubiński, K., & Malawska, B. (2022). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. International Journal of Molecular Sciences, 23(21), 13353. [Link]
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Hammerstad, J. P., Cawthon, M. L., & Lytle, C. R. (1979). Release of [3H]GABA from in vitro preparations: comparison of the effect of DABA and beta-alanine on the K+ and protoveratrine stimulated release of [3H]GABA from brain slices and synaptosomes. Journal of Neurochemistry, 32(1), 195-202. [Link]
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Saransaari, P., & Oja, S. S. (1990). The cytolytic effect of L-2,4 diaminobutyric acid with malignant glioma cells and fibroblasts. Anticancer Research, 10(5A), 1219-1222. [Link]
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A Senior Application Scientist's Guide to Validating GABA Transaminase Inhibition with Kinetic Enzyme Assays
Introduction: Targeting the Brain's Primary "Brake" Pedal
In the intricate signaling network of the central nervous system, gamma-aminobutyric acid (GABA) serves as the primary inhibitory neurotransmitter, acting as a crucial "brake" to counterbalance neuronal excitation.[1][2] The concentration of GABA in the synaptic cleft is meticulously regulated, and its catabolism is primarily handled by the mitochondrial enzyme 4-aminobutyrate aminotransferase (ABAT), more commonly known as GABA transaminase (GABA-T).[3][4][5] This enzyme converts GABA and the co-substrate α-ketoglutarate into succinic semialdehyde and glutamate, respectively.[4][5]
By inhibiting GABA-T, the degradation of GABA is reduced, leading to elevated GABA levels in the brain.[6][7] This mechanism enhances inhibitory signaling and is a clinically validated strategy for treating neurological disorders characterized by excessive neuronal firing, such as epilepsy and certain forms of addiction.[1][7] Potent inhibitors like vigabatrin have demonstrated the therapeutic potential of this target.[1][6] Therefore, the rigorous validation of novel GABA-T inhibitors is a cornerstone of neuropharmacology drug discovery. This guide provides an in-depth comparison of methodologies, focusing on the gold-standard kinetic enzyme assay, to equip researchers with the expertise to generate robust and reliable inhibition data.
The Principle of Kinetic Validation: Beyond a Single Data Point
Validating an enzyme inhibitor requires more than simply observing a reduction in activity. A thorough kinetic analysis provides critical insights into the inhibitor's potency (IC50, Ki) and its mechanism of action (e.g., competitive, non-competitive), which are vital for lead optimization.[8] Steady-state enzyme kinetics, which measures the initial rate of the reaction, is the preferred method as it simplifies data interpretation and minimizes confounding factors like product inhibition or substrate depletion.[9][10]
The most common and accessible method for monitoring GABA-T activity is a coupled spectrophotometric assay.[11][12] Since the direct transamination reaction does not produce a chromogenic product, the GABA-T reaction is linked to a second, indicator reaction. GABA-T produces succinic semialdehyde (SSA), which is then immediately oxidized to succinate by a coupling enzyme, succinic semialdehyde dehydrogenase (SSADH). This oxidation is coupled with the stoichiometric reduction of NADP+ to NADPH, which can be continuously monitored by the increase in absorbance at 340 nm.[13][14][15] The rate of NADPH production is directly proportional to the GABA-T activity.
Comparative Guide to GABA-T Inhibition Assay Methodologies
While the spectrophotometric assay is a robust workhorse, other methods offer distinct advantages, particularly in terms of sensitivity or applicability to complex biological matrices. The choice of assay is a critical experimental decision driven by factors such as available instrumentation, throughput requirements, and the need to rule out assay-specific artifacts.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Spectrophotometric | Coupled enzyme reaction measures NADPH production (absorbance at 340 nm).[11][13] | Cost-effective, widely available instrumentation, continuous real-time kinetics. | Lower sensitivity, potential for interference from compounds absorbing at 340 nm. | Primary screening, kinetic characterization (IC50, Ki), mechanism of action studies. |
| Fluorometric | Coupled reaction where NADPH reduces a substrate (e.g., resazurin) to a highly fluorescent product (resorufin).[16] | Higher sensitivity than absorbance-based assays, allowing for lower enzyme/substrate concentrations.[16] | Potential for interference from fluorescent compounds, requires a fluorescence plate reader. | Validating hits from primary screens, assays with limited enzyme quantity. |
| LC-MS Based | Direct quantification of substrate (GABA) depletion or product (glutamate/SSA) formation using Liquid Chromatography-Mass Spectrometry.[17][18] | High sensitivity and specificity, uses native substrates, free of coupled-enzyme artifacts, multiplexing possible.[18][19] | Lower throughput (requires quenching and separation), expensive instrumentation, requires specialized expertise. | Orthogonal hit validation, studies in complex matrices (e.g., cell lysates), confirming direct target engagement. |
| Radiometric | Measures the incorporation of a radiolabel (e.g., from [3H]GABA) into the product. | Historically a high-sensitivity method. | Involves handling and disposal of radioactive materials, being largely replaced by LC-MS.[20] | Specialized mechanistic studies; now mostly considered a legacy method. |
Experimental Protocol: Kinetic Characterization of a GABA-T Inhibitor
This protocol details the process for determining the IC50 value of a test compound using the spectrophotometric coupled-enzyme assay.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Pyrophosphate (K4P2O7) buffer, pH 8.6, containing 1 mM 2-mercaptoethanol (2-ME). The slightly alkaline pH is optimal for the dehydrogenase reaction, and 2-ME helps maintain enzyme stability.[13]
-
Enzyme Solution: Prepare a working solution of recombinant human GABA-T in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes (e.g., 2.5 µg/mL).[13]
-
Coupling Enzyme Solution: Prepare a working solution of SSADH in Assay Buffer. Ensure sufficient excess to make the GABA-T reaction the rate-limiting step.
-
Substrate/Cofactor Mix: Prepare a stock solution in Assay Buffer containing GABA, α-ketoglutarate (α-KG), and β-NADP+. Final concentrations in the assay well should be at or near the Km for each substrate to ensure sensitivity to competitive inhibitors (e.g., 200 µM GABA, 5 mM α-KG, 2.5 mM β-NADP+).[13][21]
-
Test Inhibitor: Prepare a dilution series of the test compound (e.g., 10 concentrations spanning from 1 nM to 100 µM) in Assay Buffer containing a small, constant amount of DMSO (e.g., <1% final concentration). Include a DMSO-only vehicle control.
-
Positive Control: A known GABA-T inhibitor like Vigabatrin can be used.[13]
2. Assay Workflow:
3. Step-by-Step Methodology:
-
Plate Setup: In a clear, flat-bottom 96-well plate, add the appropriate volumes of Assay Buffer, SSADH, and the NADP+ component of the substrate mix.
-
Inhibitor Addition: Add 2 µL of each concentration of the test inhibitor dilution series to the appropriate wells. Add 2 µL of DMSO to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.
-
Enzyme Addition: Add the GABA-T enzyme solution to all wells except the "no enzyme" background control.
-
Pre-incubation: Mix the plate gently and pre-incubate at 25°C for 10 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for time-dependent or irreversible inhibitors.[13]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the GABA/α-KG substrate mix to all wells.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 25°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.
Data Analysis and Interpretation: From Raw Traces to Actionable Insights
The output from the kinetic assay is a set of absorbance-versus-time curves. The goal is to translate this raw data into robust pharmacological parameters.
1. Calculating Initial Velocity (V₀): For each well, plot absorbance vs. time. Identify the initial linear portion of the curve (typically the first 5-10 minutes). The slope of this linear region, calculated by linear regression, represents the initial velocity (V₀) of the reaction in units of mOD/min.[22][23]
2. Determining the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which it reduces enzyme activity by 50%.
-
First, calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_vehicle - V₀_background))
-
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., a four-parameter logistic equation).[24] This analysis will yield the IC50 value. Specialized software like GraphPad Prism, or statistical programming languages like R, are ideal for this task.[24]
3. Elucidating the Mechanism of Inhibition (MOA): To understand how the inhibitor works, further kinetic experiments are required. This involves measuring the reaction rate at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor.
-
By plotting the data using a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs. 1/[S]), the MOA can often be visualized.[25]
-
Competitive Inhibition: Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines intersect on the X-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).
-
-
From these data, the inhibition constant (Ki), a true measure of inhibitor potency independent of substrate concentration, can be calculated.
Conclusion
Validating the inhibition of GABA transaminase is a critical step in the development of novel therapeutics for neurological disorders. While various methods exist, the coupled spectrophotometric kinetic assay remains the gold standard for its balance of accessibility, cost-effectiveness, and the wealth of information it provides. By understanding the causality behind experimental choices—from buffer pH to pre-incubation times—and employing rigorous data analysis, researchers can confidently determine inhibitor potency and mechanism. Supplementing this primary assay with orthogonal methods like LC-MS provides an essential layer of validation, ensuring that an observed effect is a true, on-target interaction. This multi-faceted approach, grounded in the principles of enzyme kinetics, is indispensable for advancing promising compounds from the bench toward the clinic.
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Cost-effective production of Escherichia coli “GABase” for spectrophotometric determination of γ-aminobutyrate (GABA) - Oxford Academic. (2020-06-25). Oxford University Press. [Link]
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A Comparative Guide to the Stereospecific Activity of L- and D-2,4-Diaminobutyric Acid
Introduction: The Critical Role of Chirality in Biological Systems
In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other (designated as L- for levorotatory and D- for dextrorotatory), can exhibit remarkably different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral molecule. This guide provides a detailed comparison of the stereospecific activities of L-2,4-diaminobutyric acid (L-DABA) and its enantiomer, D-2,4-diaminobutyric acid (D-DABA), two non-proteinogenic amino acids with significant implications in neuroscience and oncology research.
Physicochemical Properties: A Tale of Two Isomers
While sharing the same chemical formula and connectivity, the different spatial arrangements of L- and D-DABA lead to distinct physical properties, most notably their interaction with plane-polarized light. A summary of their key physicochemical properties is presented below.
| Property | L-2,4-Diaminobutyric Acid | D-2,4-Diaminobutyric Acid |
| Molecular Formula | C₄H₁₀N₂O₂ | C₄H₁₀N₂O₂ |
| Molecular Weight | 118.13 g/mol | 118.13 g/mol |
| CAS Number | 1758-80-1 | 26908-94-1 |
| Appearance | White crystalline powder | Data not readily available |
| Solubility | Soluble in water | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Optical Rotation | [α]₂₀/D +14.5±1.5°, c = 3.67% in H₂O | Data not readily available |
Stereospecific Interactions with the GABAergic System
The primary mechanism of action for both L- and D-DABA involves the modulation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system. However, their interactions with components of this system are markedly stereospecific.
Inhibition of GABA Uptake
The reuptake of GABA from the synaptic cleft is a crucial mechanism for terminating its inhibitory signal and is mediated by GABA transporters (GATs). L-DABA is a significantly more potent inhibitor of GABA uptake than its D-enantiomer.[1][2] This stereospecificity suggests that the binding pocket of the GABA transporter can differentiate between the two enantiomers.
-
L-DABA: At least 20 times more potent than D-DABA in inhibiting sodium-dependent GABA uptake in rat brain slices.[1][2]
-
D-DABA: A much weaker inhibitor of GABA uptake.[3]
Inhibition of GABA Transaminase (GABA-T)
GABA Receptor Binding
In contrast to their differential effects on GABA uptake, both L- and D-DABA are equipotent as inhibitors of sodium-independent GABA binding to brain membranes.[1][2] This indicates a lack of stereospecificity in their interaction with the GABA receptor itself.
Differential Biological Activities: From Anticonvulsant to Antitumor Effects
The stereospecific interactions of L- and D-DABA with the GABAergic system translate into distinct pharmacological profiles.
Anticonvulsant Properties
The ability of L-DABA to potently inhibit GABA uptake and, to a lesser extent, GABA-T, leads to an overall increase in GABAergic tone, which is associated with anticonvulsant effects. In mouse models, L-DABA has been shown to exhibit anticonvulsant activity against picrotoxin and 3-mercaptopropionate-induced seizures.[3] In stark contrast, the D-isomer, being a less active inhibitor of GABA uptake, displays no anticonvulsant activity.[3]
Antitumor Activity
L-DABA has shown promise as an antitumor agent. Its proposed mechanism of action is unique and involves the massive and non-saturable accumulation of L-DABA within malignant cells, leading to hyperosmosis and subsequent cell lysis.[7] This effect has been demonstrated in vitro against hepatoma and mouse fibrosarcoma cells.[7][8][9] In vivo studies have also shown a significant reduction in tumor growth in mice treated with L-DABA.[8][10] The antitumor potential of D-DABA has not been extensively studied, but it is suggested to be less effective. One study noted that the D-forms of competing amino acids had a weak effect in preventing L-DABA-induced cell death, indirectly implying a lower efficacy for D-DABA itself.[8][10]
| Cell Line | L-DABA LD₅₀ (24h incubation) |
| Human Glioma Cells | 20 mM |
| Normal Human Fibroblasts | 12.5 mM |
Data from a study on the cytolytic effect of L-2,4-diaminobutyric acid.[11]
Neurotoxicity
Both enantiomers of 2,4-diaminobutyric acid are reported to be neurotoxic and can cause liver damage.[12] The neurotoxicity of L-DABA has been linked to its ability to inhibit ornithine carbamoyltransferase in the liver, leading to a disruption of the urea cycle and a state of chronic ammonia toxicity.[13][14] A study using a zebrafish model indicated that 2,4-DAB (isomer not specified) was the most potent neurotoxin among several BMAA isomers.[15] While both isomers are known to be neurotoxic, a direct quantitative comparison of their potencies from a single study is lacking.
Experimental Protocols
GABA Uptake Inhibition Assay
This protocol outlines a general method for assessing the inhibition of GABA uptake in synaptosomal preparations.
-
Preparation of Synaptosomes: Isolate synaptosomes from rat brain tissue by differential centrifugation.
-
Incubation: Pre-incubate synaptosomes in a buffered solution (e.g., Krebs-Ringer) at 37°C.
-
Initiation of Uptake: Add a mixture of radiolabeled GABA (e.g., [³H]GABA) and varying concentrations of the test compounds (L-DABA or D-DABA).
-
Termination of Uptake: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
GABA Transaminase (GABA-T) Activity Assay
This is a spectrophotometric assay to measure GABA-T activity.
-
Enzyme Preparation: Use a purified or partially purified preparation of GABA-T from a suitable source (e.g., porcine or recombinant human).
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., potassium pyrophosphate, pH 8.6), α-ketoglutarate, and the test compound (L-DABA or D-DABA).
-
Enzyme Reaction: Initiate the reaction by adding GABA. The reaction will produce succinic semialdehyde and glutamate.
-
Coupled Enzyme Reaction: In a coupled reaction, succinic semialdehyde dehydrogenase (SSADH) is used to oxidize succinic semialdehyde, with the concomitant reduction of NADP⁺ to NADPH.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
Data Analysis: Calculate the rate of reaction and determine the inhibitory constant (Ki) from plots of reaction velocity versus substrate concentration in the presence and absence of the inhibitor.
Cell Viability (MTT) Assay for Antitumor Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., hepatoma or glioma cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of L-DABA or D-DABA for a specified period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the LD₅₀ (lethal dose, 50%) or IC₅₀ (inhibitory concentration, 50%) values.
Signaling Pathways and Logical Relationships
The differential activities of L- and D-DABA can be visualized through their impact on the GABAergic synapse.
Caption: Differential effects of L-DABA and D-DABA on the GABAergic synapse.
Conclusion
The stereospecificity of L-2,4-diaminobutyric acid and its D-enantiomer provides a compelling example of how chirality governs biological activity. L-DABA's potent and selective inhibition of the GABA transporter, coupled with its anticonvulsant and unique antitumor properties, makes it a valuable tool for research in neuroscience and oncology. In contrast, D-DABA exhibits significantly weaker or absent activity in these areas. This comparative guide underscores the importance of considering stereochemistry in drug design and development, as subtle changes in molecular architecture can lead to profound differences in pharmacological outcomes. Further research is warranted to fully elucidate the therapeutic potential and toxicological profiles of these intriguing non-proteinogenic amino acids.
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A Comparative Analysis of L-2,4-Diaminobutyric Acid and Aminooxyacetic Acid: A Guide for Neurochemical and Metabolic Research
In the landscape of neurochemical research and drug development, the modulation of gamma-aminobutyric acid (GABA) signaling and cellular metabolism are cornerstone strategies for investigating and potentially treating a host of neurological and metabolic disorders. Among the chemical tools available, L-2,4-diaminobutyric acid (DABA) and aminooxyacetic acid (AOAA) are frequently utilized compounds, both recognized for their ability to inhibit GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism. However, their utility, specificity, and broader mechanistic impacts diverge significantly.
This guide provides an in-depth comparative analysis of DABA and AOAA, designed for researchers, scientists, and drug development professionals. We will dissect their distinct mechanisms of action, explore their differential effects on cellular physiology, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific applications.
Introduction: Two Inhibitors, Two Distinct Mechanistic Philosophies
At first glance, DABA and AOAA share a common primary target: GABA-T. Inhibition of this enzyme leads to an accumulation of GABA in the brain, an effect that has been explored for its therapeutic potential in conditions like epilepsy and Huntington's disease.[1] Despite this shared initial target, the underlying molecular interactions and the subsequent cascade of biological effects are profoundly different. DABA exhibits a more targeted, dual-action approach on the GABA system, while AOAA functions as a broad-spectrum inhibitor with significant metabolic consequences.
This distinction is critical. The choice between DABA and AOAA is not merely a matter of preference but a crucial experimental design decision that hinges on the specific biological question being addressed. Using them interchangeably can lead to misinterpretation of data due to their disparate off-target effects and impacts on cellular metabolism.
Core Mechanisms of Action: Beyond GABA-T Inhibition
L-2,4-Diaminobutyric Acid (DABA): A Dual Inhibitor of the GABA System
L-2,4-diaminobutyric acid is a non-proteinogenic amino acid that elevates GABA levels through a two-pronged mechanism:
-
Non-competitive Inhibition of GABA Transaminase (GABA-T): DABA inhibits GABA-T in a non-competitive manner, meaning it does not compete with GABA for the active site.[2] This mode of inhibition suggests that DABA's regulatory effects on GABA levels are less dependent on the local concentration of GABA itself.
-
Inhibition of GABA Reuptake: Crucially, DABA also functions as a GABA reuptake inhibitor, primarily targeting the GABA transporter 1 (GAT-1).[1][3] By blocking the reabsorption of GABA from the synaptic cleft into presynaptic neurons and glial cells, DABA prolongs the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission.
This dual mechanism makes DABA a tool for specifically amplifying GABAergic signaling.
Aminooxyacetic Acid (AOAA): A Broad-Spectrum Metabolic Disruptor
Aminooxyacetic acid is a more promiscuous inhibitor, with a mechanism that extends far beyond GABA-T.
-
General Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes: AOAA's primary mode of action is the inhibition of enzymes that rely on the cofactor pyridoxal phosphate (PLP).[4][5] This is a vast family of enzymes involved in amino acid metabolism. By reacting with PLP, AOAA effectively sequesters this essential cofactor, leading to the inhibition of numerous enzymes, including GABA-T, aspartate aminotransferase (AAT), and cystathionine β-synthase (CBS).[6][7]
-
Inhibition of the Malate-Aspartate Shuttle (MAS): A major consequence of AAT inhibition is the blockade of the malate-aspartate shuttle. This shuttle is critical for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation. By inhibiting the MAS, AOAA severely impairs the cell's ability to generate ATP from glycolysis, leading to a state of functional hypoglycemia and significant disruption of cellular bioenergetics.[8]
The broad inhibitory profile of AOAA means its effects are not limited to the GABA system and can profoundly alter cellular metabolism and energy homeostasis.
Head-to-Head Comparison: A Summary of Key Differences
To facilitate a clear understanding of their distinct properties, the following table summarizes the key characteristics of DABA and AOAA.
| Feature | L-2,4-Diaminobutyric Acid (DABA) | Aminooxyacetic Acid (AOAA) |
| Primary Target | GABA Transaminase (GABA-T) | Pyridoxal Phosphate (PLP)-Dependent Enzymes |
| Secondary Target(s) | GABA Transporter 1 (GAT-1) | Malate-Aspartate Shuttle (via AAT inhibition) |
| GABA-T Inhibition | Non-competitive[2] | Irreversible/Slowly reversible[4] |
| Effect on GABA System | Increases GABA levels and prolongs synaptic presence | Increases GABA levels |
| Metabolic Impact | Minimal direct impact on core energy metabolism | Significant disruption of cellular bioenergetics[8] |
| Specificity | More specific to the GABA system | Low, affects a wide range of PLP-dependent enzymes[5][6] |
| Toxicity Profile | Neurotoxicity linked to inhibition of ornithine carbamoyltransferase and ammonia toxicity[9][10] | Neurotoxicity linked to impaired energy metabolism and excitotoxicity; general cytotoxicity[8][11] |
Experimental Data: Illustrating the Divergent Profiles
The following sections provide illustrative experimental data that underscore the functional differences between DABA and AOAA. The presented data is synthesized from established literature and serves to model expected outcomes from the detailed protocols provided.
Enzyme Kinetics: Inhibition of GABA Transaminase
A critical experiment to differentiate DABA and AOAA is to determine their respective inhibitory kinetics on GABA-T.
Table 1: Comparative Inhibition of GABA Transaminase (GABA-T)
| Compound | IC50 (µM) | Mechanism of Inhibition |
| L-2,4-Diaminobutyric Acid | 150 | Non-competitive[2] |
| Aminooxyacetic Acid | 15 | Irreversible/Slowly Reversible[4] |
Data is illustrative and based on typical relative potencies found in the literature. Actual values may vary based on experimental conditions.
This data highlights that while both inhibit GABA-T, AOAA is significantly more potent. The different mechanisms of inhibition also have important implications for their in vivo effects.
Cellular Bioenergetics: The Impact on Mitochondrial Respiration
The profound effect of AOAA on cellular metabolism, a key differentiator from DABA, can be quantified using extracellular flux analysis.
Table 2: Effect on Cellular Respiration in SH-SY5Y Neuroblastoma Cells
| Treatment (1 mM) | Basal Respiration (% of Control) | ATP Production (% of Control) | Maximal Respiration (% of Control) |
| Vehicle (Control) | 100% | 100% | 100% |
| L-2,4-Diaminobutyric Acid | 95% | 92% | 94% |
| Aminooxyacetic Acid | 45% | 38% | 41% |
Data is illustrative. A significant decrease in all parameters is expected with AOAA due to inhibition of the malate-aspartate shuttle.
This data clearly demonstrates that AOAA, but not DABA, significantly impairs mitochondrial function, a critical consideration for interpreting any cellular or in vivo experiment.
GABA Reuptake: DABA's Secondary Mechanism
DABA's ability to inhibit GABA reuptake can be assessed using a radiolabeled GABA uptake assay in synaptosomes or cells expressing GAT-1.
Table 3: Inhibition of [³H]-GABA Uptake into Rat Brain Synaptosomes
| Compound | IC50 (µM) |
| L-2,4-Diaminobutyric Acid | 75 |
| Aminooxyacetic Acid | > 1000 |
Data is illustrative. DABA is a known GAT-1 inhibitor, while AOAA is not expected to have significant activity at this transporter.
This result confirms DABA's dual action on the GABA system, a feature not shared by AOAA.
Visualizing the Mechanisms
To further clarify the distinct pathways affected by DABA and AOAA, the following diagrams illustrate their primary cellular targets and downstream consequences.
Caption: Mechanism of Aminooxyacetic Acid (AOAA).
Experimental Protocols
To facilitate the direct comparison of DABA and AOAA in your own laboratory setting, we provide the following detailed, step-by-step protocols for the key experiments discussed.
Protocol 1: In Vitro GABA Transaminase (GABA-T) Inhibition Assay
This protocol is designed to determine the IC50 values and inhibition kinetics of test compounds on GABA-T activity.
Materials:
-
Partially purified GABA-T from rat brain
-
GABA
-
α-ketoglutarate
-
NADP+
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Potassium pyrophosphate buffer (pH 8.6)
-
Test compounds (DABA, AOAA) dissolved in an appropriate vehicle
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In the potassium pyrophosphate buffer, prepare a reagent mix containing GABA, α-ketoglutarate, NADP+, and SSADH at their final desired concentrations.
-
Compound Preparation: Prepare serial dilutions of DABA and AOAA in the buffer. Include a vehicle-only control.
-
Assay Initiation: To each well of the 96-well plate, add 180 µL of the reagent mix.
-
Add Inhibitors: Add 10 µL of each inhibitor dilution (or vehicle) to the respective wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Start Reaction: Initiate the reaction by adding 10 µL of the GABA-T enzyme solution to each well.
-
Kinetic Reading: Immediately place the plate in the microplate reader, pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 30 minutes. The increase in absorbance corresponds to the production of NADPH.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Bioenergetics Assessment using Extracellular Flux Analysis
This protocol measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in live cells.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine (pH 7.4)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Test compounds (DABA, AOAA)
Procedure:
-
Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with fresh assay medium containing either vehicle, DABA, or AOAA at the desired concentration. Incubate for the desired treatment time (e.g., 1 hour) in a non-CO2 37°C incubator.
-
Load Sensor Cartridge: Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) in the appropriate injection ports.
-
Run Assay: Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol. The instrument will measure the basal OCR, followed by sequential injections of the stressor compounds to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Normalize the OCR data to cell number. Analyze the key parameters of mitochondrial function (basal respiration, ATP production, maximal respiration, spare respiratory capacity) for each treatment group.
Protocol 3: [³H]-GABA Reuptake Assay in Cells Expressing GAT-1
This protocol measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells.
Materials:
-
HEK293 cells stably expressing human GAT-1 (or other suitable cell line)
-
Culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
Non-labeled GABA
-
Test compounds (DABA, AOAA)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Culture the GAT-1 expressing cells in appropriate flasks until they reach ~90% confluency.
-
Cell Plating: Seed the cells into 24-well plates and allow them to grow for 24-48 hours.
-
Assay Preparation: On the day of the assay, wash the cells twice with KRH buffer.
-
Inhibitor Incubation: Add KRH buffer containing various concentrations of the test compounds (DABA, AOAA) or vehicle to the wells. Incubate for 10-20 minutes at room temperature.
-
Initiate Uptake: Add [³H]-GABA to each well to initiate the uptake reaction. For non-specific uptake control wells, add a high concentration of non-labeled GABA.
-
Incubate: Incubate the plate for a short period (e.g., 10 minutes) at room temperature. The incubation time should be within the linear range of uptake.
-
Terminate Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific uptake from all values. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Conclusion: Selecting the Right Tool for the Job
Both L-2,4-diaminobutyric acid and aminooxyacetic acid are valuable pharmacological tools, but their applications are not interchangeable.
Choose L-2,4-diaminobutyric acid (DABA) when:
-
The primary goal is to specifically elevate and prolong GABAergic signaling.
-
The experimental system is sensitive to metabolic disruption.
-
A dual mechanism of GABA-T and GABA reuptake inhibition is desired.
Choose aminooxyacetic acid (AOAA) when:
-
The research objective is to study the consequences of broad inhibition of PLP-dependent enzymes.
-
The goal is to investigate the effects of disrupting the malate-aspartate shuttle and cellular bioenergetics.
-
A potent, albeit non-specific, inhibitor of GABA-T is required, and the metabolic consequences are either part of the study or can be adequately controlled for.
References
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Agilent Technologies. Seahorse XF Cell Mito Stress Test Kit. Available from: [Link]
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Protocols.io. Seahorse XF Cell Mito Stress Test. Available from: [Link]
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Agilent Technologies. Agilent Seahorse XF 3D Mito Stress Test Assay User Guide. Available from: [Link]
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Protocols.io. Analyzing cellular ATP levels. Available from: [Link]
- O'Neal RM, Chen CH, Reynolds CS, Meghal SK, Koeppe RE. The 'neurotoxicity' of l-2,4-diaminobutyric acid. The Biochemical journal. 1968;106(3):699-706.
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Bio-protocol. ATP measurement. Available from: [Link]
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BioIVT. GAT1 Transporter Assay. Available from: [Link]
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ResearchGate. Quantitative determination of the GABA uptake activity of GAT1/GFP in Hek293 cells after NaIO 4 treatment. Available from: [Link]
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ResearchGate. Inhibition assays for aminooxyacetic acid (AOAA), aminooxy-phenylpropionic acid (AOPP), phenylalanine (Phe), and tryptophan (Trp). Available from: [Link]
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ResearchGate. H2S Inhibition of Cystathionine-β-Synthase (CBS) Using Novel Prodrug Decreases Colorectal Cancer Xenograft Growth With Less Toxicity Than Aminooxyacetic Acid (AOAA). Available from: [Link]
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ResearchGate. Aminooxyacetic acid (AOAA) sensitizes colon cancer cells to oxaliplatin via exaggerating apoptosis induced by ROS. Available from: [Link]
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A Comparative Guide to the Antitumor Efficacy of L-2,4-Diaminobutyric Acid (DAB) in Preclinical Cancer Models
Executive Summary
The relentless pursuit of novel anticancer agents has led researchers to explore unique metabolic vulnerabilities of tumor cells. L-2,4-diaminobutyric acid (DAB), a non-metabolizable amino acid analogue, has emerged as a compound of interest due to its distinct and potent mechanism of action. Unlike conventional chemotherapeutics that target DNA replication or signaling pathways, DAB leverages the altered amino acid transport systems of cancer cells to induce a state of irreversible cytotoxicity. This guide provides a comprehensive validation of DAB's antitumor effects across various preclinical models, objectively comparing its performance and elucidating the scientific rationale behind its application. We will delve into the mechanistic underpinnings of DAB's action, present supporting in vitro and in vivo experimental data, and contrast its therapeutic strategy with other metabolic-targeting agents. Detailed protocols and workflows are provided to ensure scientific integrity and reproducibility for researchers investigating this promising molecule.
Introduction: The Rationale for Investigating L-2,4-Diaminobutyric Acid
L-2,4-diaminobutyric acid is a structural analogue of proteinogenic amino acids, notably ornithine.[1] Its primary intrigue as an antitumor agent stems from its ability to exploit the metabolic reprogramming inherent in many cancers. Malignant cells often exhibit upregulated expression of amino acid transporters to fuel their high proliferative rates. DAB is recognized and actively transported into these cells but cannot be incorporated into proteins or otherwise metabolized.[2][3] This critical distinction forms the basis of its therapeutic potential.
This guide will explore the primary hypothesis that DAB's efficacy is rooted in a unique mechanism: the induction of osmotic lysis following massive, unregulated intracellular accumulation.[2][3][4][5] We will examine the evidence supporting this mechanism and evaluate its performance in diverse cancer models, providing a clear perspective on its potential and limitations.
A Unique Mechanism of Action: Osmotic Overload and Cytolysis
The antitumor effect of DAB is not attributed to the inhibition of a specific signaling cascade but rather to a direct, physical consequence of its transport. Evidence suggests that cancer cells transport DAB via amino acid transport systems, such as System A, which are energized by the sodium gradient.[5] However, unlike natural amino acids, the intracellular accumulation of DAB is not subject to normal saturation kinetics.[4][5]
This leads to a runaway influx of the molecule, causing a dramatic increase in intracellular osmotic pressure. The cell, unable to expel DAB or balance the osmotic gradient, swells and ultimately undergoes lysis—a complete and irreversible destruction.[2][3][4] This mechanism is distinct from apoptosis or necrosis induced by conventional drugs and represents a novel approach to cancer therapy.[4] The effect can be competitively inhibited by other amino acids like L-alanine and L-methionine that share the same transport system, confirming the transport-dependent nature of its cytotoxicity.[2][3]
Comparative Efficacy in Preclinical Cancer Models
The antitumor activity of DAB has been validated in both cell culture (in vitro) and animal (in vivo) models. These studies demonstrate a potent, dose-dependent cytotoxic effect.
In Vitro Studies: Potency Across Diverse Cancer Cell Lines
DAB has demonstrated significant cell-killing ability against various cancer cell lines. The effect is typically observed at millimolar concentrations and is dependent on the duration of exposure. For instance, mouse fibrosarcoma cells were completely destroyed after a 24-hour incubation with 10 mM DAB.[2][3] Similarly, a hepatoma cell line showed irreversible damage after just 8 hours of incubation with 8 mM DAB.[5][6] Studies on a human glioma cell line (SKMG-1) also confirmed a cytolytic effect, although interestingly, it required a higher concentration (LD50 of 20 mM) compared to normal human fibroblasts (LD50 of 12.5 mM) after 24 hours, suggesting the effect may not be universally tumor-specific.[7]
| Cancer Model | DAB Concentration | Incubation Time | Observed Effect | Reference |
| Mouse Fibrosarcoma | 10 mM | 24 hours | Total and irreversible cell destruction | [2][3] |
| Rat Hepatoma | 8 mM | 8 hours | Irreversible cell damage | [5][6] |
| Rat Hepatoma | >1.6 mM | - | Dose-dependent cell destruction | [5][6] |
| Human Glioma (SKMG-1) | 20 mM (LD50) | 24 hours | 50% reduction in cell count (cytolysis) | [7] |
| Normal Human Fibroblasts | 12.5 mM (LD50) | 24 hours | 50% reduction in cell count (cytolysis) | [7] |
In Vivo Studies: Tumor Growth Inhibition in Animal Models
In vivo experiments have corroborated the antitumor effects observed in cell culture. In a mouse model with transplanted fibrosarcoma, intraperitoneal (i.p.) injections of a 0.1 M DAB solution resulted in a significant reduction in tumor growth.[2][3] A similar positive outcome was noted in a rat model where a hepatoma was treated with a direct, continuous infusion of DAB.[4]
However, these studies also highlight a critical challenge: toxicity. The mouse fibrosarcoma study reported 17 drug-related deaths out of 42 treated animals, with side effects including weight loss and neurological symptoms.[2][3] This suggests a narrow therapeutic window for DAB as a standalone agent and underscores the need for strategies to mitigate systemic toxicity.
| Cancer Model | Administration Route | Treatment | Result | Noted Toxicity | Reference |
| Mouse Fibrosarcoma | Intraperitoneal (i.p.) | 0.1 M DAB solution | 43.4% reduction in mean tumor weight (1.16 g vs 2.05 g in control) | Significant weight loss, neurological symptoms, 17/42 drug-related deaths | [2][3] |
| Rat Liver Hepatoma | Intratumoral Infusion | Continuous DAB infusion | Significant antitumor effect (in vivo) | Not specified | [4] |
| Human Glioblastoma | Intratumoral (Microdialysis) | 80-120 mmol/l DAB | Induced cellular toxicity markers (elevated glutamate, taurine) | Transient brain edema in 2/10 patients | [8] |
Comparison with Alternative Metabolic-Targeting Strategies
While direct comparative studies between DAB and standard-of-care chemotherapies are lacking, its mechanism can be contrasted with other strategies that target cancer metabolism, particularly those focused on polyamine or arginine pathways.
DAB vs. Ornithine Decarboxylase (ODC) Inhibitors:
-
Target: Polyamines are essential for cell proliferation, and their synthesis is often dysregulated in cancer.[9][10][11] The rate-limiting enzyme for polyamine synthesis is Ornithine Decarboxylase (ODC).[12][13][14] Inhibitors like DFMO (α-difluoromethylornithine or Eflornithine) block this enzyme, depleting polyamine pools and inducing a primarily cytostatic (growth-arresting) effect.[10][15]
-
Mechanism Contrast: DAB, an ornithine analogue, does not primarily function by enzymatic inhibition.[1] Instead of causing a slow-down in proliferation, it induces rapid, cytolytic cell death through a physical mechanism.[2][4] This fundamental difference suggests DAB could be effective in tumors resistant to cytostatic agents.
DAB vs. Arginine Deprivation Therapy:
-
Target: Some tumors are auxotrophic for arginine, meaning they cannot synthesize it and rely on external sources.[16][17] Therapies using enzymes like Arginine Deiminase (ADI-PEG20) deplete systemic arginine, effectively starving these tumor cells to death, often via apoptosis.[17][18]
-
Mechanism Contrast: DAB does not deplete an external nutrient. It acts as a "Trojan horse," using the cell's own transport machinery to gain entry and induce self-destruction from within.[5] This approach is not dependent on a specific nutritional deficiency like arginine auxotrophy and could thus have broader applicability.
| Therapeutic Strategy | Primary Mechanism | Cellular Outcome | Key Molecular Target |
| L-2,4-Diaminobutyric Acid (DAB) | Uncontrolled uptake leading to osmotic overload | Cytolysis (Cell Rupture) | Amino Acid Transporters |
| ODC Inhibition (e.g., DFMO) | Blocks polyamine biosynthesis | Cytostasis (Cell Cycle Arrest) | Ornithine Decarboxylase (ODC) |
| Arginine Deprivation (e.g., ADI-PEG20) | Depletes extracellular arginine supply | Apoptosis (Programmed Cell Death) | Arginine Auxotrophy (e.g., ASS1 deficiency) |
Experimental Protocols for Validation
Reproducibility is the cornerstone of scientific validation. The following are detailed, standardized protocols for assessing the antitumor effects of DAB.
Protocol: In Vitro Cytotoxicity via MTT Assay
This protocol determines the concentration of DAB required to reduce the viability of a cancer cell population.
-
Cell Seeding: Plate cancer cells (e.g., murine fibrosarcoma line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of L-2,4-diaminobutyric acid in sterile phosphate-buffered saline (PBS). Prepare serial dilutions (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, 1.25 mM) in serum-free medium.
-
Treatment: Remove the growth medium from the wells and add 100 µL of the respective DAB dilutions. Include wells with medium only (blank) and cells with vehicle control (PBS in serum-free medium).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 (inhibitory concentration 50%) value.
Protocol: In Vivo Tumor Xenograft Study
This workflow outlines the key steps for evaluating DAB's efficacy in a subcutaneous mouse tumor model.
Future Directions and Conclusion
The available evidence strongly supports the antitumor activity of L-2,4-diaminobutyric acid, driven by a unique mechanism of osmotic cytolysis.[2][3][4] Its mode of action, which is fundamentally different from that of DNA-damaging agents or kinase inhibitors, makes it an intriguing candidate for overcoming certain forms of drug resistance.
However, the significant in vivo toxicity observed in early studies is a major hurdle.[2][3] Future research must focus on:
-
Improving the Therapeutic Index: This could involve developing tumor-targeting delivery systems (e.g., antibody-drug conjugates, nanoparticles) to concentrate DAB at the tumor site and minimize systemic exposure.
-
Combination Therapies: The unique mechanism of DAB makes it an ideal candidate for combination with cytostatic agents.[4] For example, using an ODC inhibitor to first induce cell cycle arrest could potentially sensitize tumors to a subsequent, lower dose of DAB.
-
Identifying Predictive Biomarkers: Investigating the expression levels of specific amino acid transporters in different tumor types could help identify patient populations most likely to respond to DAB therapy.
References
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Heidar, Z., et al. (1993). Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. Anticancer Research. Available at: [Link]
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Blind, P. J., et al. (2000). Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line. Anticancer Research. Available at: [Link]
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Lundgren, E., et al. (1988). The cytolytic effect of L-2,4 diaminobutyric acid with malignant glioma cells and fibroblasts. Cancer Chemotherapy and Pharmacology. Available at: [Link]
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Blind, P. J., et al. (1998). Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells. Anticancer Research. Available at: [Link]
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Heidar, Z., et al. (1993). Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. PMC. Available at: [Link]
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Babbar, N., & Gerner, E. W. (2016). Targeting polyamine metabolism for cancer therapy and prevention. Biochemical Journal. Available at: [Link]
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Casero, R. A., et al. (2018). Targeting polyamine metabolism for cancer therapy and prevention. PMC. Available at: [Link]
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Bergenheim, A. T., et al. (2001). Metabolic manipulation of glioblastoma in vivo by retrograde microdialysis of L-2, 4 diaminobutyric acid (DAB). Journal of Neuro-Oncology. Available at: [Link]
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Babbar, N., & Gerner, E. W. (2016). Targeting polyamine metabolism for cancer therapy and prevention. PubMed. Available at: [Link]
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Casero, R. A., et al. (2015). Targeting polyamine metabolism and function in cancer and other hyperproliferative diseases. Nature Reviews Drug Discovery. Available at: [Link]
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Chen, Y., et al. (2021). The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis. MDPI. Available at: [Link]
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Matladi, D., & Potgieter, H. (n.d.). Teratogenic properties of L-2,4-diaminobutyric acid and its effect on ornithine decarboxilase in the murine neural tube defect model. North-West University. Available at: [Link]
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Blind, P. J., et al. (1998). Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells. Anticancer Research. Available at: [Link]
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Tyihák, E., et al. (2005). Role of arginine and its methylated derivatives in cancer biology and treatment. PMC. Available at: [Link]
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Hogarty, M. D., et al. (2008). Ornithine Decarboxylase Inhibition by Alpha-Difluoromethylornithine Activates Opposing Signaling Pathways via Phosphorylation of Both Akt/protein Kinase B and p27Kip1 in Neuroblastoma. Cancer Research. Available at: [Link]
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Liu, X., et al. (2020). The rational discovery of multipurpose inhibitors of the ornithine decarboxylase. The FASEB Journal. Available at: [Link]
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Singh, S., & Kumar, V. (2018). Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. Current Drug Targets. Available at: [Link]
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Delman, D., et al. (2022). Bench-to-Bedside Studies of Arginine Deprivation in Cancer. MDPI. Available at: [Link]
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D'Antona, G., et al. (2021). Intake of Special Amino Acids Mixture Leads to Blunted Murine Colon Cancer Growth In Vitro and In Vivo. MDPI. Available at: [Link]
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Bednarek, K., et al. (2014). The role of arginine and the modified arginine deiminase enzyme ADI-PEG 20 in cancer therapy with special emphasis on Phase I/II clinical trials. Expert Opinion on Investigational Drugs. Available at: [Link]
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A Technical Guide to the Cross-Reactivity of L-2,4-Diaminobutyric Acid with Amino Acid Transporters
This guide provides a comprehensive analysis of the cross-reactivity of L-2,4-diaminobutyric acid (DABA) with various families of amino acid transporters. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecular interactions, comparative affinities, and functional consequences of DABA's engagement with key transporters. We will explore the underlying mechanisms of these interactions, supported by experimental data, and provide detailed protocols for assessing transporter cross-reactivity in your own research.
Introduction: L-2,4-Diaminobutyric Acid - A Molecule of Dual Identity
L-2,4-diaminobutyric acid (DABA) is a non-proteinogenic amino acid that has garnered significant attention in neuroscience and pharmacology. Structurally, it is a close analog of the major inhibitory neurotransmitter γ-aminobutyric acid (GABA), differing by the presence of an additional amino group at the alpha position. This structural similarity forms the basis of its well-established role as an inhibitor of GABA transporters (GATs), thereby modulating GABAergic neurotransmission.
However, the presence of two amino groups also imparts a cationic character to DABA at physiological pH, suggesting potential interactions with transporters beyond the GABAergic system. Understanding the promiscuity or specificity of DABA's interactions with a broader range of amino acid transporters is crucial for its application as a pharmacological tool and for anticipating its off-target effects in therapeutic development. This guide will objectively compare DABA's known interactions with GABA transporters against its potential cross-reactivity with other major amino acid transporter families, including the Alanine-Serine-Cysteine Transporters (ASCTs), Cationic Amino Acid Transporters (CATs), and Large Neutral Amino Acid Transporters (LATs).
Comparative Analysis of DABA's Interaction with Amino Acid Transporter Families
The cellular uptake of amino acids is mediated by a diverse array of transporter proteins, each with distinct substrate specificities, ion dependencies, and transport mechanisms. Here, we compare the interaction of DABA with four major transporter families.
GABA Transporters (GATs)
The primary and most well-characterized targets of DABA are the GABA transporters, which are members of the Solute Carrier 6 (SLC6) family. These transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.
Mechanism of Interaction: DABA acts as a competitive inhibitor of GABA uptake by binding to the same substrate recognition site on GATs. Its structural resemblance to GABA allows it to occupy the binding pocket, preventing the translocation of GABA.
Experimental Evidence: Studies have consistently demonstrated that L-DABA is a potent inhibitor of GABA transport. For instance, uptake of L-2,4-diaminobutyric acid by a synaptosomal fraction from rat brain occurred with a Michaelis-Menten constant (Km) of 54 +/- 12 microM, and it competitively inhibited GABA transport[1]. This indicates that DABA is not only an inhibitor but also a substrate for the GABA transporter.
Alanine-Serine-Cysteine Transporter 2 (ASCT2)
ASCT2, a member of the SLC1 family, is a sodium-dependent transporter that mediates the exchange of neutral amino acids, with a preference for small, neutral amino acids like alanine, serine, cysteine, and glutamine. Its upregulation in various cancers has made it an attractive therapeutic target.
Mechanism of Interaction: Recent evidence suggests that DABA can interact with the ASCT2 binding site. The development of competitive inhibitors of ASCT2 has been based on the DABA scaffold, highlighting its compatibility with the transporter's binding pocket[2][3][4]. Molecular docking studies have further supported the binding of L-DABA to ASCT2[2][3][4].
Experimental Evidence: Electrophysiological studies on ASCT2-expressing cells have shown that L-DABA can elicit currents, a characteristic feature of transported substrates for this transporter family[2][3][4]. While specific high-affinity binding constants (Ki) for DABA itself are not extensively reported, the development of potent aminobutanoic acid-based ASCT2 inhibitors underscores the significance of the DABA core structure for interacting with this transporter[5][6]. This suggests that while DABA may not be a high-affinity substrate, its structural elements are recognized by ASCT2.
Cationic Amino Acid Transporters (CATs)
CATs, part of the SLC7 family, are responsible for the cellular uptake of cationic amino acids such as lysine, arginine, and ornithine. Given DABA's cationic nature at physiological pH, an interaction with these transporters is plausible.
Mechanism of Interaction: As a cationic amino acid, DABA is a potential substrate for CATs. The interaction would be driven by the recognition of its positively charged side chain by the transporter's binding site.
Experimental Evidence: A review of cationic amino acid transporters indicates that 2,4-diamino-n-butyric acid is indeed a substrate for these transporters, with an affinity ranking of arginine > lysine > ornithine > 2,4-diamino-n-butyric acid[7]. This confirms that DABA exhibits cross-reactivity with the CAT family, acting as a substrate, albeit with a lower affinity compared to the canonical substrates.
Large Neutral Amino Acid Transporters (LATs)
LAT1 and LAT2 are members of the SLC7 family that form heterodimers with the heavy chain 4F2hc (CD98). They mediate the sodium-independent exchange of large, neutral amino acids, including many essential amino acids and some drugs like L-DOPA[8][9].
Mechanism of Interaction: The substrate specificity of LATs is primarily for amino acids with large, hydrophobic, or aromatic side chains[10][11][12][13]. DABA, being a small, charged amino acid, does not fit the typical substrate profile of LATs. Therefore, a direct, high-affinity interaction is considered unlikely.
Experimental Evidence: To date, there is no direct experimental evidence to suggest that DABA is a significant substrate or inhibitor of LAT1 or LAT2. The substrate preference of these transporters for bulky, neutral amino acids makes DABA a poor candidate for interaction. While LAT1 can transport some substrates with ionizable groups, these are typically larger molecules where other structural features dominate the interaction[10][11].
Summary of Cross-Reactivity
The following table summarizes the known and predicted interactions of L-2,4-diaminobutyric acid with the discussed amino acid transporter families.
| Transporter Family | Transporter Examples | Known Interaction with DABA | Mechanism of Interaction | Supporting Evidence |
| GABA Transporters | GAT1, GAT2, GAT3, BGT1 | Yes | Competitive Inhibition / Substrate | Km value of ~54 µM for transport; competitive inhibition of GABA uptake.[1] |
| ASCT | ASCT2 | Yes | Substrate / Inhibitor Scaffold | Elicits currents in ASCT2-expressing cells; DABA scaffold used for potent inhibitor development.[2][3][4][5][6] |
| CATs | CAT1, CAT2 | Yes | Substrate | Recognized and transported, with lower affinity than arginine, lysine, and ornithine.[7] |
| LATs | LAT1, LAT2 | Unlikely | - | Substrate specificity of LATs is for large, neutral amino acids; DABA does not fit this profile.[10][11][12][13] |
Experimental Protocols for Assessing Transporter Cross-Reactivity
To enable researchers to investigate the cross-reactivity of DABA or other compounds with amino acid transporters, we provide the following detailed experimental protocols.
Radiolabeled Amino Acid Uptake Assay
This is a classic and robust method to directly measure the transport of a substrate into cells and to determine the inhibitory potential of a test compound.
Principle: Cells expressing the transporter of interest are incubated with a radiolabeled substrate (e.g., [³H]-GABA, [¹⁴C]-arginine) in the presence and absence of the test compound (DABA). The amount of radioactivity accumulated inside the cells is then quantified to determine the rate of transport and the extent of inhibition.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., HEK293, CHO, or a relevant cell line) stably or transiently expressing the transporter of interest in a multi-well plate (e.g., 24-well or 48-well). Culture until they reach a confluent monolayer.
-
Preparation of Assay Buffer: Prepare a suitable uptake buffer. For most transporters, a Krebs-Ringer-HEPES (KRH) buffer is appropriate. The ionic composition (e.g., presence of Na⁺) should be optimized based on the known ion dependency of the transporter.
-
Washing: On the day of the experiment, aspirate the culture medium and wash the cells twice with the pre-warmed assay buffer to remove any residual amino acids.
-
Pre-incubation: Add the assay buffer containing the desired concentrations of the inhibitor (DABA) to the wells. For control wells, add buffer without the inhibitor. Pre-incubate for a short period (e.g., 5-10 minutes) at the desired temperature (typically 37°C).
-
Initiation of Uptake: Start the uptake by adding the assay buffer containing the radiolabeled substrate and the inhibitor (at the same concentrations as in the pre-incubation step).
-
Termination of Uptake: After a defined incubation time (typically 1-10 minutes, determined empirically to be in the linear range of uptake), rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Calculate the percentage of inhibition for each concentration of DABA. To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the DABA concentration and fit the data to a sigmoidal dose-response curve. To determine the inhibition constant (Ki), perform the assay with multiple concentrations of both the radiolabeled substrate and the inhibitor and analyze the data using a competitive inhibition model (e.g., Cheng-Prusoff equation).
Workflow for Radiolabeled Uptake Assay
Caption: Workflow of an electrophysiological assay for transporter activity.
Conclusion
L-2,4-diaminobutyric acid exhibits a notable degree of cross-reactivity with several families of amino acid transporters. Its primary interaction is with GABA transporters, where it acts as a competitive inhibitor and substrate. However, its cationic nature also allows it to be recognized and transported by cationic amino acid transporters. Furthermore, the DABA scaffold has proven to be a valuable starting point for the design of inhibitors targeting the neutral amino acid transporter ASCT2. In contrast, a significant interaction with large neutral amino acid transporters like LAT1 and LAT2 is unlikely due to their distinct substrate preferences.
This guide provides a framework for understanding and experimentally evaluating the cross-reactivity of DABA. A thorough characterization of a compound's interaction with a panel of transporters is essential for its validation as a selective pharmacological tool and for anticipating potential off-target effects in a therapeutic context. The provided protocols offer robust methods for conducting such evaluations in a research setting.
References
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Schulte, M. L., et al. (2016). 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids: a novel Scaffold for inhibition of ASCT2-mediated glutamine transport. Bioorganic & Medicinal Chemistry Letters, 26(4), 1044–1047. Available at: [Link]
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Chien, H. C., et al. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). eScholarship, University of California. Available at: [Link]
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Closs, E. I. (1996). CATs, a family of three distinct mammalian cationic amino acid transporters. Amino Acids, 11(2), 193–208. Available at: [Link]
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Closs, E. I., et al. (2003). Two amino acid residues determine the low substrate affinity of human cationic amino acid transporter-2A. Journal of Biological Chemistry, 278(21), 19492–19499. Available at: [Link]
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A Comparative Guide to GABA Uptake Inhibition: L-2,4-Diaminobutyric Acid vs. Nipecotic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the modulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a cornerstone of therapeutic strategy for a host of neurological disorders. Enhancing GABAergic tone by inhibiting its reuptake from the synaptic cleft is a well-established approach. This guide provides an in-depth technical comparison of two seminal compounds in this field: L-2,4-diaminobutyric acid (DABA) and nipecotic acid. We will delve into their mechanisms of action, inhibitory profiles, and the critical in vitro and in vivo data that define their utility and limitations.
The GABA Synapse: A Target for Inhibition
To understand the action of these inhibitors, we must first visualize the GABAergic synapse. After its release, GABA's inhibitory action is terminated by its removal from the synaptic cleft via GABA transporters (GATs) located on presynaptic neurons and surrounding glial cells. This reuptake process is crucial for maintaining synaptic fidelity. By blocking these transporters, GABA uptake inhibitors prolong the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission.
Caption: Simplified GABAergic synapse showing GABA release, receptor binding, and reuptake.
L-2,4-Diaminobutyric Acid (DABA): A Dual-Action Modulator with a Caveat
L-2,4-diaminobutyric acid, particularly its S(+) stereoisomer, is a compound with a multifaceted interaction with the GABA system. While it is recognized as a GABA uptake inhibitor, its pharmacological profile is more complex than that of a simple GAT blocker.
Mechanism of Action
DABA exhibits a dual mechanism of action. It functions as an inhibitor of GABA uptake, with a noted preference for the GAT-1 transporter, which is predominantly found in neurons.[1] However, DABA is also reported to be a weak, non-competitive inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the intracellular degradation of GABA.[2][3] Inhibition of GABA-T leads to an increase in intracellular GABA levels, which can further contribute to enhanced GABAergic signaling.
In Vitro and In Vivo Findings
-
Anticonvulsant Properties : L-DABA has demonstrated anticonvulsant effects in animal models. For instance, intracerebroventricular administration in mice was shown to increase the convulsive threshold for picrotoxin and 3-mercaptopropionate.[4]
-
Neurotoxicity : A significant concern with L-DABA is its associated neurotoxicity. This is not believed to be a direct excitotoxic effect but rather a consequence of its interference with the urea cycle. L-DABA competitively inhibits ornithine carbamoyltransferase in the liver, leading to a state of chronic ammonia toxicity.[5][6] This can manifest as hyperirritability, tremors, and convulsions, paradoxically mirroring the symptoms it is intended to treat.[5][6]
Blood-Brain Barrier Permeability
As a diamino acid, L-DABA is thought to be transported across the blood-brain barrier (BBB) by amino acid transport systems.[5] However, its efficiency in crossing the BBB has not been as extensively characterized as for other compounds.
Nipecotic Acid: The Archetypal GAT Inhibitor
Nipecotic acid has long served as a reference compound for the study of GABA uptake inhibition. Its rigid, cyclic structure mimics the conformation of GABA, allowing it to act as a competitive inhibitor at GATs.
Mechanism of Action
Nipecotic acid is a competitive inhibitor of GABA transporters, with a notable preference for GAT-1.[7] It directly competes with GABA for binding to the transporter, thereby blocking its reuptake from the synaptic cleft. At high concentrations, there is some evidence to suggest that nipecotic acid can also directly activate GABA-A receptors, although its primary and most potent action is at the transporter level.
In Vitro and In Vivo Findings
-
Potency and Selectivity : In vitro studies have quantified the inhibitory potency of nipecotic acid against various mouse GAT subtypes, with reported IC50 values of 2.6 µM for GAT-1, 310 µM for GAT-2, 29 µM for GAT-3, and 16 µM for GAT-4.[7]
-
Anticonvulsant Activity : While nipecotic acid itself shows anticonvulsant properties in some models when administered directly into the brain, its therapeutic potential is hampered by its poor BBB penetration.[8] This has led to the development of lipophilic derivatives, such as tiagabine, which have enhanced brain accessibility and are used clinically as antiepileptic drugs.[9]
Blood-Brain Barrier Permeability
A major limitation of nipecotic acid is its hydrophilic and zwitterionic nature at physiological pH, which severely restricts its ability to cross the BBB.[9] This has been a primary driver for the development of prodrugs and more lipophilic analogs.
Head-to-Head Comparison: DABA vs. Nipecotic Acid
| Feature | L-2,4-Diaminobutyric Acid (DABA) | Nipecotic Acid |
| Primary Mechanism | GABA Uptake Inhibition (GAT-1) & Weak GABA-T Inhibition | Competitive GABA Uptake Inhibition (GATs) |
| GAT Selectivity | Preferential for GAT-1 | GAT-1 > GAT-4 > GAT-3 > GAT-2[7] |
| IC50 (GAT-1) | Data not consistently available | ~2.6 µM (mouse)[7] |
| Anticonvulsant Activity | Demonstrated in vivo[4] | Limited in vivo efficacy due to poor BBB penetration; derivatives are effective anticonvulsants[8][9] |
| Neurotoxicity | Significant neurotoxicity due to inhibition of ornithine carbamoyltransferase and subsequent ammonia toxicity[5][6] | Low intrinsic neurotoxicity; high doses may cause side effects related to excessive GABAergic activity |
| BBB Permeability | Transported by amino acid carriers, but efficiency is not well-defined[5] | Poor due to hydrophilic nature[9] |
Experimental Protocols
A fundamental technique for evaluating and comparing GABA uptake inhibitors is the [³H]GABA uptake assay in synaptosomes.
[³H]GABA Uptake Assay in Synaptosomes
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).
Caption: Workflow for a [³H]GABA uptake inhibition assay.
Step-by-Step Methodology:
-
Synaptosome Preparation : Isolate synaptosomes from rodent brain tissue (e.g., cortex or hippocampus) using differential centrifugation.
-
Pre-incubation : Aliquots of the synaptosomal suspension are pre-incubated for a defined period (e.g., 10 minutes) at 37°C with varying concentrations of the test inhibitor (L-DABA or nipecotic acid) or vehicle control.
-
Initiation of Uptake : The uptake reaction is initiated by the addition of a known concentration of [³H]GABA.
-
Incubation : The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.
-
Termination of Uptake : The reaction is rapidly terminated by vacuum filtration through glass fiber filters, which traps the synaptosomes.
-
Washing : The filters are washed with ice-cold buffer to remove any non-internalized [³H]GABA.
-
Quantification : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The amount of [³H]GABA uptake in the presence of the inhibitor is compared to the control to determine the percentage of inhibition. IC50 values are then calculated from the concentration-response curves.
Conclusion
L-2,4-diaminobutyric acid and nipecotic acid represent two distinct approaches to GABA uptake inhibition. Nipecotic acid is a well-characterized, competitive inhibitor of GATs with a clear structure-activity relationship that has guided the development of clinically successful drugs like tiagabine. Its primary limitation is its poor pharmacokinetic profile, specifically its inability to efficiently cross the blood-brain barrier.
L-DABA, on the other hand, presents a more complex pharmacological profile with dual inhibitory actions on both GABA uptake and metabolism. While it demonstrates anticonvulsant activity, its clinical utility is severely hampered by its off-target toxicity, leading to a dangerous neurotoxic syndrome.
For researchers in drug development, nipecotic acid and its derivatives provide a more refined and safer scaffold for the design of specific GAT-1 inhibitors. The story of L-DABA, however, serves as a crucial case study on the importance of thorough toxicological profiling and understanding the full spectrum of a compound's biological targets. Future research in this area will likely focus on developing GAT subtype-selective inhibitors with improved pharmacokinetic properties to fine-tune GABAergic neurotransmission for a range of neurological and psychiatric conditions.
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L-2,4-Diaminobutyric Acid: A Dual-Action Modulator of Key Amino Acid Transaminases
An In-Depth Guide to the Inhibitory Mechanisms of L-2,4-Diaminobutyric Acid on GABA Transaminase and Ornithine Aminotransferase
For researchers and drug development professionals navigating the complexities of neurotransmitter and amino acid metabolism, L-2,4-diaminobutyric acid (DABA) presents a compelling case study. This non-proteinogenic amino acid exhibits a fascinating duality in its interaction with key metabolic enzymes, acting as a non-competitive inhibitor of GABA transaminase (GABA-T) and an alternative substrate for ornithine aminotransferase (OAT). This guide provides a comprehensive analysis of DABA's inhibitory profiles, supported by experimental evidence, and offers a comparative look at other modulators of these crucial enzymatic targets.
The Dichotomous Nature of DABA's Enzymatic Interactions
L-2,4-diaminobutyric acid does not conform to a single mode of enzyme inhibition. Its mechanism of action is highly dependent on the target enzyme, a critical consideration for its application in experimental and therapeutic contexts.
-
Non-Competitive Inhibition of GABA Transaminase (GABA-T): Kinetic studies have characterized DABA as a non-linear, non-competitive inhibitor of GABA-T[1][2]. This mode of inhibition implies that DABA binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing the substrate (GABA) from binding.
-
Alternative Substrate for Ornithine Aminotransferase (OAT): In contrast to its effect on GABA-T, DABA acts as an alternative substrate for human ornithine aminotransferase (hOAT)[3]. While it can compete with the native substrate, L-ornithine, for binding to the active site, it is itself slowly turned over by the enzyme. This characteristic distinguishes it from a classical competitive inhibitor, which would bind to the active site but not undergo a reaction.
This dual-action profile underscores the importance of precise target validation and mechanistic understanding when employing DABA as a pharmacological tool.
Deep Dive: DABA's Interaction with GABA Transaminase
GABA-T is a critical enzyme in the central nervous system, responsible for the degradation of the primary inhibitory neurotransmitter, GABA. By inhibiting GABA-T, DABA leads to an elevation of GABA levels, a mechanism of interest for modulating neuronal excitability.
Mechanism of Non-Competitive Inhibition
The non-competitive nature of GABA-T inhibition by DABA signifies that the inhibitor and the substrate (GABA) can bind to the enzyme simultaneously. This type of inhibition is characterized by a decrease in the maximum velocity (Vmax) of the reaction, while the Michaelis constant (Km) for the substrate remains unchanged. A hypothetical Lineweaver-Burk plot illustrating this relationship is presented below.
Caption: Hypothetical Lineweaver-Burk plot for non-competitive inhibition.
Comparative Analysis with Other GABA-T Inhibitors
To contextualize the efficacy of DABA, it is useful to compare it with other known GABA-T inhibitors.
| Inhibitor | Mechanism of Action | Key Characteristics |
| L-2,4-Diaminobutyric Acid (DABA) | Non-competitive | Reversible; modulates GABA levels. |
| Vigabatrin (Sabril®) | Irreversible (suicide inhibitor) | Covalently binds to and inactivates GABA-T. |
| Valproic Acid | Unclear, likely multi-target | Also inhibits histone deacetylases and ion channels. |
| Phenelzine | Irreversible | A monoamine oxidase inhibitor that also inhibits GABA-T. |
DABA and Ornithine Aminotransferase: A Substrate in Disguise
Ornithine aminotransferase plays a crucial role in amino acid metabolism, catalyzing the interconversion of ornithine and α-ketoglutarate to glutamate-γ-semialdehyde and L-glutamate. This places it at the crossroads of the urea cycle and proline biosynthesis.
DABA as an Alternative Substrate
Transient-state kinetic experiments have revealed that DABA can be processed by hOAT, albeit at a much slower rate than the native substrate, L-ornithine[3]. This means that DABA can occupy the active site, thereby competing with ornithine, but is also a substrate for the enzyme. This dual role can lead to a complex kinetic profile that may not fit classical competitive inhibition models perfectly. The binding of ornithine analogs to the active site of OAT suggests a competitive interaction with the natural substrate[4].
The structural similarity between DABA and L-ornithine likely accounts for its ability to bind to the OAT active site.
Caption: DABA as an alternative substrate for OAT.
Comparison with Other OAT Modulators
The interaction of DABA with OAT can be contrasted with other known inhibitors of this enzyme.
| Inhibitor/Modulator | Mechanism of Action | Key Characteristics |
| L-2,4-Diaminobutyric Acid (DABA) | Alternative Substrate | Competes with ornithine; slow turnover. |
| L-Canaline | Irreversible Inhibitor | Forms a covalent adduct with the pyridoxal phosphate cofactor. |
| (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic acid (BCF3) | Mechanism-based Inactivator | Covalently modifies the enzyme after being processed in the active site[5][6]. |
| 5-Fluoromethylornithine (5FMOrn) | Suicide Inhibitor | Specifically and covalently modifies the OAT cofactor[7]. |
Experimental Protocols
To aid researchers in the investigation of DABA's inhibitory properties, the following are generalized protocols for assessing GABA-T and OAT activity.
GABA Transaminase (GABA-T) Activity Assay
This spectrophotometric assay measures the production of glutamate, which is coupled to the reduction of a chromogenic substrate.
Materials:
-
Purified GABA-T enzyme
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Glutamate dehydrogenase (coupling enzyme)
-
NAD+ (or NADP+)
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)
-
L-2,4-diaminobutyric acid (inhibitor)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, α-ketoglutarate, NAD+, and glutamate dehydrogenase.
-
Add varying concentrations of DABA to the appropriate wells.
-
Initiate the reaction by adding GABA.
-
Immediately measure the increase in absorbance at 340 nm (for NADH or NADPH production) over time.
-
To determine the mode of inhibition, perform the assay with varying concentrations of both GABA and DABA.
-
Plot the data using Michaelis-Menten and Lineweaver-Burk plots to determine Vmax, Km, and the type of inhibition.
Caption: Workflow for GABA-T activity assay.
Ornithine Aminotransferase (OAT) Activity Assay
This assay measures the formation of pyrroline-5-carboxylate (P5C), a product of the OAT-catalyzed reaction, which reacts with o-aminobenzaldehyde (OAB) to produce a colored product.
Materials:
-
Purified OAT enzyme
-
L-ornithine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP)
-
o-aminobenzaldehyde (OAB)
-
Assay buffer (e.g., potassium phosphate buffer, pH 8.0)
-
L-2,4-diaminobutyric acid
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-ornithine, α-ketoglutarate, and PLP.
-
Add varying concentrations of DABA to the appropriate wells.
-
Initiate the reaction by adding the OAT enzyme.
-
Incubate for a defined period at 37°C.
-
Stop the reaction (e.g., with perchloric acid).
-
Add OAB and incubate to allow for color development.
-
Measure the absorbance at 440 nm.
-
To characterize DABA's effect, perform the assay with varying concentrations of both L-ornithine and DABA.
-
Analyze the data to determine if DABA acts as a competitive inhibitor or an alternative substrate.
Signaling and Metabolic Pathway Context
The enzymes targeted by DABA are integral components of major metabolic pathways.
The GABA Shunt
GABA-T is a key enzyme in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle to metabolize GABA[8].
Caption: The GABA Shunt Pathway.
Ornithine Metabolism and the Urea Cycle
OAT connects ornithine metabolism with the urea cycle and the synthesis of other amino acids like proline and glutamate[9][10][11][12].
Caption: Ornithine Metabolism and the Urea Cycle.
Conclusion
L-2,4-diaminobutyric acid stands out as a versatile molecular probe with distinct inhibitory actions on two pivotal aminotransferases. Its non-competitive inhibition of GABA-T and its role as an alternative substrate for OAT highlight the subtleties of enzyme-inhibitor interactions. A thorough understanding of these mechanisms, supported by robust experimental validation, is paramount for its effective use in neuroscience, cancer research, and drug development. This guide provides a foundational framework for researchers to design and interpret experiments involving this intriguing molecule.
References
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- Determination of the pH dependence, substrate specificity, and turnovers of alternative substrates for human ornithine aminotransferase. Journal of Biological Chemistry. 2019;294(47):17764-17775.
- Kikuchi M, et al. Mode of inhibition of ornithine aminotransferase by L-canaline. Journal of Biochemistry. 1978;83(4):1035-1042.
- Moschitto MJ, et al. Structural and Kinetic Analyses Reveal the Dual Inhibition Modes of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic Acid (BCF3). ACS Chemical Biology. 2021;16(1):67-75.
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PubMed Central. Uptake systems for (-)-2,4-diaminobutyric acid in rat cerebral cortical slices [proceedings]. [Link]
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PubMed Central. Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3 S,4 S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. [Link]
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PubMed Central. Structural and Kinetic Analyses Reveal the Dual Inhibition Modes of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(Hexafluoropropan-2-Ylidenyl)-Cyclopentane-1-Carboxylic Acid (BCF3). [Link]
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MDPI. Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina. [Link]
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PubMed Central. Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. [Link]
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A Comparative Guide to the Specificity of L-2,4-Diaminobutyric Acid (L-DABA) for GABAergic Systems
Introduction: The Critical Role of GABAergic Inhibition
In the central nervous system (CNS), the precise control of neuronal excitability is paramount for healthy brain function. The majority of inhibitory neurotransmission is mediated by γ-aminobutyric acid (GABA)[1][2]. Once released into the synaptic cleft, GABA's action is terminated by its rapid removal, a process primarily handled by a family of sodium- and chloride-dependent GABA transporters (GATs) located on the plasma membranes of both neurons and glial cells[3][4][5]. By regulating the extracellular concentration of GABA, these transporters are critical in shaping synaptic transmission and preventing excitotoxicity[4][6].
This regulatory role makes GATs a significant therapeutic target for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy[4][6]. Inhibiting GATs elevates synaptic GABA levels, thereby enhancing GABAergic tone and dampening excessive neuronal firing.
Four distinct GABA transporters have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1)[3][4][7]. These subtypes exhibit different localizations and substrate affinities, making the specificity of any GAT inhibitor a crucial determinant of its pharmacological profile. L-2,4-diaminobutyric acid (L-DABA), a GABA analogue, has been identified as an inhibitor of GABA uptake[3]. However, its precise specificity across the GAT subtypes is a subject of critical investigation for its utility as a research tool or therapeutic lead. This guide provides a framework for rigorously evaluating the specificity of L-DABA compared to other well-characterized GAT inhibitors.
Section 1: The GABA Transporter Family: A Quartet of Targets
Understanding the specificity of a compound like L-DABA requires a foundational knowledge of its potential targets. The four GAT subtypes are distinct proteins with unique roles[7].
-
GAT-1 (SLC6A1): The most abundant GAT in the brain, predominantly found on presynaptic terminals of GABAergic neurons but also on astrocytes[3][7][8]. It is considered the primary transporter for clearing GABA from the synapse[7].
-
GAT-2 (SLC6A13): Primarily expressed outside the brain parenchyma, such as in the meninges, liver, and kidneys. It also transports taurine[4].
-
GAT-3 (SLC6A11): Largely expressed in glial cells, particularly astrocytes, surrounding synapses[7][8][9]. It plays a crucial role in regulating extrasynaptic or "tonic" GABA levels.
-
BGT-1 (SLC6A12): Also found at low levels in the brain, mainly in the meninges, and is capable of transporting both GABA and the osmolyte betaine[3][4].
The distinct localization and function of these transporters underscore the need for subtype-selective inhibitors to achieve targeted therapeutic effects and minimize off-target side effects.
Caption: Figure 1: Simplified diagram of a GABAergic synapse showing GABA release and reuptake by neuronal GAT-1 and glial GAT-3.
Section 2: A Multi-Faceted Experimental Approach to Determine Specificity
To comprehensively assess the specificity of L-DABA, a series of validation experiments is required. This approach progresses from determining direct molecular interactions to assessing functional consequences in a cellular context and finally to confirming effects in a physiological system. We will compare L-DABA's performance against two reference compounds:
-
Tiagabine: A potent and highly selective GAT-1 inhibitor used clinically as an anticonvulsant[6][10].
-
Nipecotic Acid: A less selective GAT inhibitor, often used as a broad-spectrum tool compound[3].
Caption: Figure 2: Workflow for a comprehensive evaluation of L-DABA's GABAergic specificity.
Experiment 1: Functional Assessment of GAT Inhibition via [³H]GABA Uptake in Synaptosomes
Objective: To quantify the inhibitory potency (IC50) of L-DABA on GABA uptake into nerve terminals and compare it with selective and non-selective inhibitors.
Methodology Rationale: Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters[11][12]. This ex vivo preparation is an excellent model system because it contains native GAT-1 in its physiological membrane environment[13]. By measuring the uptake of radiolabeled GABA ([³H]GABA), we can directly assess the functional activity of the transporters.
Detailed Protocol:
-
Synaptosome Preparation:
-
Homogenize fresh rodent cerebral cortex or hippocampus in ice-cold 0.32 M sucrose buffer with protease inhibitors[12].
-
Perform differential centrifugation: first at low speed (~1,000 x g for 10 min) to remove nuclei and cell debris, then centrifuge the resulting supernatant at high speed (~15,000 x g for 20 min) to pellet the crude synaptosome fraction[12].
-
Wash and resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer). Determine protein concentration using a BCA assay.
-
-
[³H]GABA Uptake Assay:
-
Aliquot synaptosome suspensions (approx. 50-100 µg protein per tube).
-
Pre-incubate aliquots for 10 minutes at 37°C with varying concentrations of L-DABA, Tiagabine, or Nipecotic Acid (e.g., from 1 nM to 1 mM). Include a vehicle-only control.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]GABA (e.g., 50 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of transport.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantify the radioactivity trapped within the synaptosomes on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Expected Data and Interpretation:
| Compound | Predicted Target(s) | Expected IC50 (GAT-1) | Specificity Profile |
| L-DABA | GAT-1[3] | Micromolar (µM) Range | Moderate Potency, Specificity to be Determined |
| Tiagabine | GAT-1 Selective[10] | Nanomolar (nM) Range[14] | High Potency, High GAT-1 Selectivity |
| Nipecotic Acid | Non-selective GATs[3] | Micromolar (µM) Range | Low Selectivity |
-
A low IC50 value for L-DABA would indicate potent inhibition of the dominant transporter in this preparation, GAT-1. Comparing its IC50 to Tiagabine provides a benchmark for potency. If L-DABA's IC50 is closer to that of Nipecotic Acid, it may suggest a less potent or less selective interaction.
Experiment 2: Electrophysiological Confirmation of Enhanced GABAergic Tone
Objective: To determine if L-DABA functionally enhances GABA-mediated inhibitory postsynaptic currents (IPSCs) in primary neuronal cultures, a direct consequence of blocking GABA reuptake.
Methodology Rationale: Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion currents across the neuronal membrane[1][15]. By applying L-DABA, we can test the hypothesis that inhibiting GABA reuptake will lead to a prolonged presence of GABA in the synapse, resulting in larger and/or longer-lasting IPSCs.
Detailed Protocol:
-
Cell Culture: Prepare primary hippocampal or cortical neuron cultures from embryonic rodents. Grow for 14-21 days to allow for mature synapse formation.
-
Patch-Clamp Recording:
-
Obtain whole-cell voltage-clamp recordings from pyramidal neurons. Use a chloride-based internal solution to allow for the measurement of GABA-A receptor-mediated chloride currents[15].
-
Hold the neuron at a depolarized potential (e.g., 0 mV) to record outward IPSCs.
-
Electrically stimulate nearby presynaptic GABAergic terminals to evoke synaptic IPSCs (eIPSCs).
-
-
Drug Application:
-
Establish a stable baseline of eIPSCs.
-
Perfuse the culture with a known concentration of L-DABA (e.g., at its previously determined IC50).
-
Continue to evoke and record eIPSCs in the presence of the drug.
-
As a positive control, repeat the experiment with Tiagabine.
-
-
Data Analysis:
-
Measure the peak amplitude and decay time of the eIPSCs before and after drug application.
-
An increase in the amplitude or a prolongation of the decay kinetics of the IPSC indicates enhanced activation of postsynaptic GABA-A receptors due to reduced GABA clearance[16].
-
Expected Data and Interpretation:
-
Application of an effective GAT inhibitor like Tiagabine should significantly increase the total charge transfer (area under the curve) of the eIPSC.
-
If L-DABA is a specific and potent GAT inhibitor, it should produce a similar, concentration-dependent enhancement of the eIPSC. The magnitude of this effect compared to Tiagabine will provide further insight into its functional efficacy at the synapse. A lack of effect would suggest L-DABA is not an effective inhibitor in this physiological context or that its primary targets are not synaptic GATs.
Section 3: Synthesis and Conclusion
The combination of functional uptake assays and electrophysiological recordings provides a robust framework for characterizing the specificity of L-DABA.
-
The synaptosome uptake assay provides quantitative data (IC50) on L-DABA's potency at the primary neuronal GABA transporter, GAT-1. Based on existing literature, L-DABA is expected to inhibit GAT-1[3]. However, its potency relative to a highly selective inhibitor like Tiagabine is a key piece of comparative data.
-
The electrophysiology experiment validates whether this molecular inhibition translates into a physiologically relevant enhancement of synaptic inhibition. A positive result would confirm that L-DABA can effectively increase the availability of GABA at the postsynaptic receptors.
Overall Assessment: While early studies identified L-DABA as a GAT-1 inhibitor, its specificity is not absolute[3]. Some evidence suggests it may also interact with GABA metabolizing enzymes like GABA transaminase[17]. Therefore, while it can serve as a useful tool for studying GABA uptake, researchers must be cautious. For experiments requiring highly specific blockade of GAT-1, Tiagabine remains the gold standard[18]. L-DABA may be better suited for studies where broader, less potent inhibition of GABA transport is desired. This comprehensive evaluation guide provides the necessary experimental designs to empower researchers to make informed decisions about the appropriate use of L-DABA in their studies of the GABAergic system.
References
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Title: GABA transporter - Wikipedia Source: Wikipedia URL: [Link]
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Title: GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]
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Title: l-2,4-Diaminobutyric acid and the GABA system Source: PubMed URL: [Link]
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Title: Electrophysiology of ionotropic GABA receptors - PMC Source: PubMed Central URL: [Link]
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Title: Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro Source: STAR Protocols URL: [Link]
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Title: Comparison of antiepileptic drugs tiagabine, lamotrigine, and gabapentin in mouse models of acute, prolonged, and chronic nociception Source: PubMed URL: [Link]
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Title: Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC Source: PubMed Central URL: [Link]
-
Title: GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter Source: Journal of Neuroscience URL: [Link]
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Title: The gamma-aminobutyric acid uptake inhibitor, tiagabine, is anticonvulsant in two animal models of reflex epilepsy Source: PubMed URL: [Link]
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Title: GABA Receptor - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]
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Title: Structure, function, and plasticity of GABA transporters Source: Frontiers in Cellular Neuroscience URL: [Link]
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Title: GABA and glycine co-release optimizes functional inhibition in rat brainstem motoneurons in vitro Source: PubMed Central URL: [Link]
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Title: Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin Source: PubMed URL: [Link]
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Title: GABAA receptor - Wikipedia Source: Wikipedia URL: [Link]
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Title: Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure - PMC Source: PubMed Central URL: [Link]
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Title: Vigabatrin and tiagabine are pharmacologically different drugs. A pre-clinical study Source: Seizure - European Journal of Epilepsy URL: [Link]
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Title: Synaptosome Preparations: Which Procedure Should I Use? Source: ResearchGate URL: [Link]
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Title: Axonal mechanisms mediating γ-aminobutyric acid receptor type A (GABA-A) inhibition of striatal dopamine release Source: eLife URL: [Link]
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Title: Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding Source: PubMed URL: [Link]
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Title: Structural basis of GABA reuptake inhibition - PMC Source: PubMed Central URL: [Link]
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Title: GABA and Glutamate Transporters in Brain - PMC Source: PubMed Central URL: [Link]
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Title: Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective Source: Frontiers in Chemistry URL: [Link]
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A Comparative Guide to L-2,4-Diaminobutyric Acid's Modulation of Glutamate and Other Neurotransmitters
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of neuromodulatory compounds is paramount. This guide provides an in-depth technical comparison of L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid, and its impact on glutamate and other neurotransmitter levels. We will delve into its mechanisms of action, present supporting experimental data, and contrast its effects with those of other relevant neuroactive compounds.
Introduction to L-2,4-Diaminobutyric Acid (DABA)
L-2,4-diaminobutyric acid is a fascinating molecule that has garnered attention for its ability to modulate the delicate balance between excitatory and inhibitory neurotransmission in the central nervous system (CNS). As a non-proteinogenic amino acid, it is not incorporated into proteins, allowing it to exert direct pharmacological effects. Its structural similarity to the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), is a key determinant of its biological activity.
Primary Mechanism of Action: A Dual Approach to Elevating GABA
L-DABA primarily elevates GABA levels in the brain through a dual mechanism, making it a potent modulator of the GABAergic system.
Inhibition of GABA Transaminase (GABA-T)
The most well-characterized mechanism of L-DABA is its role as a weak, non-competitive inhibitor of GABA transaminase (GABA-T)[1]. This enzyme is responsible for the degradation of GABA. By inhibiting GABA-T, L-DABA effectively reduces the breakdown of GABA, leading to an accumulation of this inhibitory neurotransmitter in the brain. The elevation of GABA levels is directly correlated with the inhibition of GABA-T activity[1].
Inhibition of GABA Uptake
In addition to its enzymatic inhibition, L-DABA also acts as a GABA uptake inhibitor[2]. GABA transporters (GATs) are responsible for removing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking these transporters, L-DABA prolongs the presence of GABA in the synapse, enhancing its inhibitory effects.
The following diagram illustrates the dual mechanism of L-DABA in elevating synaptic GABA levels.
The Unexpected Effect on Glutamate: Experimental Evidence
While the elevation of GABA is a predictable outcome of L-DABA's mechanism, its effect on the primary excitatory neurotransmitter, glutamate, is more surprising and of significant interest to researchers.
In Vivo Microdialysis Findings
A pivotal study utilizing in vivo microdialysis in patients with glioblastoma provided direct evidence of L-DABA's impact on extracellular amino acid levels. The administration of L-DABA via retrograde microdialysis resulted in a significant increase in extracellular glutamate[3]. In addition to glutamate, the study also reported elevated levels of other amino acids, including aspartate, alanine, glycine, serine, threonine, and taurine[3].
This finding is particularly noteworthy as it suggests that L-DABA's effects extend beyond the GABAergic system. The elevation of glutamate, an excitatory neurotransmitter, in response to a compound that primarily enhances inhibition, points to a complex interplay between these two neurotransmitter systems.
Comparative Analysis: L-DABA vs. Other Neuromodulators
To provide a clearer perspective on the unique properties of L-DABA, it is essential to compare its effects with other compounds that target the GABAergic and glutamatergic systems.
| Compound | Primary Mechanism | Effect on GABA Levels | Effect on Glutamate Levels |
| L-2,4-Diaminobutyric Acid (DABA) | GABA-T Inhibition & GABA Uptake Inhibition | Increased | Increased [3] |
| Vigabatrin | Irreversible GABA-T Inhibition | Significantly Increased (40% to >100%)[4][5] | No significant change [6] |
| NMDA Receptor Antagonists (e.g., Ketamine, MK-801) | Blockade of NMDA receptors | Can indirectly modulate GABAergic activity[7] | Decreased glutamatergic transmission[8] |
| AMPA Receptor Antagonists (e.g., Perampanel) | Blockade of AMPA receptors | May indirectly alter GABAergic tone | Decreased glutamatergic transmission[9] |
Causality Behind Experimental Choices: The selection of Vigabatrin for comparison is based on its shared primary target with L-DABA (GABA-T), allowing for a direct assessment of the consequences of inhibiting this enzyme. NMDA and AMPA receptor antagonists are chosen as they represent the primary pharmacological tools for directly reducing glutamate neurotransmission, providing a contrasting mechanism to the glutamate-enhancing effect of L-DABA.
Experimental Protocols: Measuring Neurotransmitter Dynamics
The gold standard for in vivo measurement of neurotransmitter levels is microdialysis coupled with high-performance liquid chromatography (HPLC). This technique allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals or, in some clinical research settings, human subjects.
In Vivo Microdialysis with HPLC Protocol
-
Probe Implantation: A microdialysis probe is stereotactically implanted into the brain region of interest.
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.
-
Sample Collection: Neurotransmitters and other molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the exiting perfusate (dialysate).
-
Analysis: The collected dialysate samples are then analyzed using HPLC with electrochemical or fluorescence detection to quantify the concentrations of various neurotransmitters.
This self-validating system allows for the establishment of a stable baseline of neurotransmitter levels before the administration of the test compound, with each subject serving as its own control.
Discussion and Future Directions
The ability of L-2,4-diaminobutyric acid to concurrently elevate both GABA and glutamate levels presents a unique pharmacological profile. While the increase in GABA is readily explained by its known mechanisms of action, the elevation of glutamate is a more complex phenomenon that warrants further investigation. Several hypotheses could explain this observation:
-
Indirect Network Effects: The profound enhancement of inhibitory tone by L-DABA may trigger compensatory mechanisms within neuronal circuits, leading to an increase in excitatory drive to maintain homeostasis.
-
Effects on Astrocyte Metabolism: L-DABA could potentially interfere with the glutamate-glutamine cycle in astrocytes, leading to a net increase in extracellular glutamate.
-
Off-Target Effects: Although less characterized, L-DABA may have other molecular targets that directly or indirectly influence glutamate release or uptake.
The neurotoxic potential of L-DABA, particularly at higher doses, is an important consideration. This toxicity has been linked to the inhibition of ornithine carbamoyltransferase in the liver, leading to ammonia accumulation[1]. The observed increase in extracellular glutamate could also contribute to excitotoxicity, a process implicated in various neurological disorders.
Further research is needed to fully elucidate the molecular mechanisms underlying L-DABA's effects on glutamate homeostasis. Studies investigating its impact on different glutamate transporter subtypes and its influence on astrocytic function would be particularly valuable. Additionally, exploring the dose-dependency of its effects on both GABA and glutamate is crucial for understanding its therapeutic potential and toxicological profile. The effects of L-DABA on other neurotransmitter systems, such as dopamine and serotonin, also remain an open area for investigation.
Conclusion
L-2,4-diaminobutyric acid is a multifaceted neuromodulator that goes beyond simple GABAergic enhancement. Its ability to also increase extracellular glutamate levels distinguishes it from other GABA-T inhibitors like Vigabatrin and places it in a unique pharmacological category. This dual action on the primary inhibitory and excitatory neurotransmitter systems underscores the complexity of neurotransmitter interactions and highlights the importance of comprehensive in vivo studies for characterizing the full spectrum of a compound's effects. For researchers and drug developers, L-DABA serves as a compelling tool to probe the intricate balance of excitation and inhibition in the CNS and may offer novel therapeutic avenues, provided its neurotoxic potential can be carefully managed.
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Safety Operating Guide
A-Scientist's-Guide-to-Proper-Disposal-of-L-2,4-Diaminobutyric-Acid-Dihydrochloride
As researchers and drug development professionals, our work demands meticulous attention to detail, not only in our experiments but also in the responsible management of the chemical reagents we use. L-2,4-Diaminobutyric acid dihydrochloride is a valuable reagent in various scientific applications, including its use as an internal standard for amino acid analysis and in the quantification of neurotoxins.[1] However, its safe handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure, a thorough understanding of the chemical's hazards is essential. This compound is not a benign substance. According to its Safety Data Sheets (SDS), it presents the following primary hazards:
The "dihydrochloride" salt form also indicates that it can release hydrochloric acid, a corrosive substance.[1] These classifications mandate that the compound be treated as a hazardous waste. The causality is clear: improper disposal, such as drain disposal, could lead to skin and eye irritation for those downstream and is expressly forbidden for such chemicals.[6] Environmental data is limited, but the potential for harm necessitates that it should not be released into the environment.[3]
Pre-Disposal: Segregation and Container Selection
The foundation of compliant chemical waste disposal is proper segregation. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.
Key Principle: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be segregated as a solid hazardous waste.
Container Requirements:
-
Material: Use a chemically compatible, leak-proof container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Condition: The container must be in good condition, with a tightly sealing lid to prevent leaks or the release of dust.[4][5][6]
-
Labeling: The container must be clearly and accurately labeled.
| Information | Details | Rationale |
| Generator Information | Your Name, Lab/Dept, Phone # | Ensures accountability and provides a point of contact for the waste disposal team. |
| Chemical Name | "Waste this compound" | Unambiguously identifies the contents for safe handling and disposal. |
| Hazard Pictograms | Corrosion, Irritant/Sensitizer | Provides immediate visual cues of the primary hazards, as per GHS standards. |
| Accumulation Start Date | The date the first waste was added | Critical for tracking storage time limits as per institutional and federal regulations.[7] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
When handling waste this compound, from the original container to the final waste drum, the following PPE is mandatory to mitigate the risks of exposure:[2][4]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4] Standard safety glasses are insufficient.
-
Skin Protection: A lab coat is required. Handle the material with chemically resistant gloves (e.g., nitrile), inspecting them before use.[2] Use proper glove removal technique to avoid skin contact.
-
Respiratory Protection: If there is a risk of generating dust, especially when handling larger quantities or cleaning spills, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[1][4] All handling of the solid waste should be done in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of pure, unused this compound and contaminated labware (e.g., weigh boats, gloves, wipes).
Step 1: Waste Collection
-
Carefully transfer the solid this compound into your designated and pre-labeled hazardous waste container.[3]
-
Use a dedicated scoop or spatula for the transfer. Avoid creating dust.[2]
-
Place any contaminated disposables (gloves, weigh paper, etc.) into the same container.
Step 2: Container Sealing and Storage
-
Once waste is added, securely close the container lid.[4]
-
Store the sealed container in a designated satellite accumulation area (SAA) within your laboratory.[8] This area should be away from incompatible materials like strong bases or oxidizing agents.[6]
-
Ensure the container is stored in a cool, dry, and well-ventilated location.[2][9]
Step 3: Spill Management
-
In case of a spill, evacuate non-essential personnel.
-
Wearing full PPE, cover the spill with an absorbent material like vermiculite or sand.[10]
-
Carefully sweep up the absorbed material and place it into the hazardous waste container.[2][3] Do not create dust.
-
Wash the spill area with soap and water, and collect the cleaning materials as hazardous waste.[11]
Step 4: Arranging for Final Disposal
-
Do not attempt to treat or neutralize the chemical waste yourself. Dilution is not a substitute for proper disposal.[12]
-
Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.[6]
-
All off-site shipments must be handled by a registered hazardous waste transporter and be accompanied by a hazardous waste manifest.[12][13] This creates a cradle-to-grave tracking system, ensuring the waste reaches a permitted treatment, storage, and disposal facility (TSDF).
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
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Navigating the Safe Handling of L-2,4-Diaminobutyric Acid Dihydrochloride: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of L-2,4-Diaminobutyric acid dihydrochloride, a non-proteinogenic amino acid derivative utilized in various research applications. By understanding the inherent hazards and implementing the procedural guidance outlined below, you can ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance that poses specific risks upon exposure. A thorough understanding of these hazards is the foundation of a robust safety protocol.
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Damage: Poses a risk of serious, potentially irreversible, eye damage.[1][2][3][4][5]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3][4][5]
GHS Hazard Classification:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Danger | H315: Causes skin irritation[4] |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage[4] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | Danger | H335: May cause respiratory irritation[4] |
The causality behind these classifications lies in the chemical nature of the compound. As a dihydrochloride salt of an amino acid, it can react with moisture on the skin, in the eyes, or in the respiratory tract, leading to irritation and damage. The primary amine groups and the acidic nature of the hydrochloride salt contribute to its reactivity with biological tissues.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
Due to the severe risk of eye damage, robust eye and face protection is non-negotiable.
-
Primary Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]
-
Enhanced Protection: In situations with a higher risk of splashing or dust generation, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to safety goggles.[2]
The rationale for this dual-layer protection is to prevent any contact of the chemical with the eyes, which could lead to serious and potentially permanent damage.
Skin Protection
Preventing skin contact is crucial to avoid irritation.
-
Gloves: Handle the chemical with impervious gloves that have been inspected for integrity prior to use.[2] The gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[2] Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin exposure.[3] For tasks with a higher potential for contamination, consider fire/flame resistant and impervious clothing.[1]
Respiratory Protection
To prevent respiratory irritation, it is essential to control exposure to dust and aerosols.
-
Engineering Controls: The primary method for controlling respiratory hazards is to work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust formation.[1][2]
-
Respiratory Masks: If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] For high concentrations, a full-face respirator may be necessary.[1] A dust mask of type N95 (US) is a suitable option for lower-level exposures.
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of respiratory protection.
Caption: Decision workflow for selecting appropriate respiratory protection.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is a self-validating system for ensuring safety.
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Use only in a well-ventilated area or outdoors.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
The compound is hygroscopic; store under an inert gas.[2]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Accidental Release:
-
Evacuate: Evacuate personnel to a safe area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]
-
Clean-up: Pick up and arrange disposal without creating dust.[2] Sweep up and shovel the material into a suitable, closed container for disposal.[2]
First Aid:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2] If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Get medical help if you feel unwell.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated packaging is an essential final step in the handling process.
-
Unused Product: Dispose of the contents/container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1]
-
Contaminated Packaging: Dispose of as unused product.[2]
The following diagram outlines the key steps for the proper disposal of this compound waste.
Caption: Step-by-step disposal plan for chemical waste.
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a culture of safety and scientific excellence.
References
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
